molecular formula C16H17NO3 B191414 Higenamine CAS No. 5843-65-2

Higenamine

カタログ番号: B191414
CAS番号: 5843-65-2
分子量: 271.31 g/mol
InChIキー: WZRCQWQRFZITDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Higenamine, also known as norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid found in plants such as Aconitum (aconite) and Nelumbo nucifera (lotus seeds) . With a molecular formula of C16H17NO3 and a molecular weight of 271.31 g/mol, it serves as a key entry point in the biosynthesis of many complex alkaloids . As a non-selective β-adrenergic receptor agonist, this compound activates both β1 and β2 subtypes, leading to a range of physiological effects that are of significant interest in scientific research . In research settings, this compound has been investigated for its multiple pharmacological properties. Its positive inotropic and chronotropic effects make it a compound of interest for studies related to cardiovascular function, including heart failure and bradyarrhythmias . The compound also acts as a vasodilator and bronchodilator, suggesting potential research applications in vascular and respiratory diseases . Furthermore, studies have highlighted its anti-apoptotic, anti-oxidant, and anti-inflammatory activities, which are mediated through signaling pathways such as PI3K/AKT and NRF2/HO-1 . These mechanisms indicate potential research value in models of ischemia-reperfusion injury and inflammation . Researchers should note that the oral bioavailability of this compound is reported to be low, and the compound has a short half-life across species . It is primarily metabolized by the liver . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRCQWQRFZITDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973974
Record name Higenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Higenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5843-65-2, 106032-53-5
Record name Higenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5843-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Higenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Higenamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Higenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIGENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV5O16GAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-Higenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

242 - 244 °C
Record name (R)-Higenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Higenamine molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Higenamine for Researchers and Drug Development Professionals

Abstract

This compound, also known as norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid found in a variety of plants.[1] With a chemical structure analogous to catecholamines, it functions as a non-selective beta-adrenergic receptor agonist.[2][3] This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical properties, biosynthesis, pharmacology, and mechanism of action. It further details validated analytical methodologies for its quantification and discusses its applications in research and potential therapeutic development, alongside critical safety and regulatory considerations. This document is intended to serve as a foundational resource for scientists and professionals engaged in the study and development of this compound-related compounds.

Introduction

This compound has a long history of use in traditional Chinese medicine through its presence in various medicinal plants, including the roots of Aconitum carmichaelii, the fruit of Nandina domestica, and the seeds of Nelumbo nucifera (lotus).[1] Historically, these botanicals have been employed to treat a range of ailments, notably cardiac conditions and respiratory disorders.[2][4] In modern science, this compound has attracted significant interest for its distinct pharmacological profile. It is recognized primarily as a β₂-adrenoreceptor agonist, which underlies its observed cardiotonic, vascular relaxation, and bronchodilator effects in animal models.[1] Its multifaceted activities, which also include anti-inflammatory, antioxidant, and anti-apoptotic properties, make it a molecule of interest for drug discovery and a component in dietary supplements for weight management and athletic performance.[2][3] This guide synthesizes the current scientific understanding of this compound to support advanced research and development efforts.

Chemical and Physical Properties

The fundamental identity of a compound is defined by its chemical and physical characteristics. This compound is a chiral molecule, existing as (R)-(+)-Higenamine and (S)-(-)-Higenamine enantiomers, as well as a racemic mixture ((±)-Higenamine).[5][6] The (S)-enantiomer is the key intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids in plants.[1]

PropertyValueSource(s)
Molecular Formula C₁₆H₁₇NO₃[1][5][7]
Molecular Weight 271.31 g/mol (Free Base)[1][5][7]
307.77 g/mol (Hydrochloride Salt)
IUPAC Name 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol[1][7]
CAS Number 5843-65-2 (Racemate)[1][7]
106032-53-5 ((R)-enantiomer)[1][5]
22672-77-1 ((S)-enantiomer)[1][6]
Synonyms Norcoclaurine, Demethylcoclaurine[1][7]
Physical Description Solid[7]
Melting Point 242 - 244 °C[7]

Biosynthesis

In plants, this compound ((S)-Norcoclaurine) serves as the central precursor to over 2,500 benzylisoquinoline alkaloids (BIAs). Its formation is a pivotal step, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). This reaction is a classic example of a Pictet-Spengler condensation.[1][2] The biosynthesis begins with two derivatives of the amino acid tyrosine: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[1] The NCS enzyme facilitates the condensation of these two molecules to form the characteristic tetrahydroisoquinoline core of (S)-Higenamine, which can then be modified by other enzymes to produce a diverse array of alkaloids like morphine and codeine.[1]

Pharmacology and Mechanism of Action

This compound's pharmacological effects are primarily attributed to its activity as a beta-adrenergic receptor agonist.[1] Its structural similarity to endogenous catecholamines like epinephrine allows it to bind to and activate these receptors.

Primary Mechanism: Beta-Adrenergic Agonism

This compound is a non-selective β-agonist, demonstrating activity at both β₁- and β₂-adrenergic receptors.[2]

  • Activation of β-receptors: Upon binding to β-adrenergic receptors, which are G protein-coupled receptors (GPCRs), this compound initiates a conformational change in the receptor.

  • Adenylate Cyclase Activation: This change activates the associated G protein (Gs), which in turn stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1]

  • Downstream Effects: The increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response. In cardiac tissue (β₁ activity), this results in increased heart rate and contractility (cardiotonic effects).[1][4] In smooth muscle of the bronchioles and blood vessels (β₂ activity), it leads to relaxation, causing bronchodilation and vasodilation.[1]

Higenamine_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound BetaReceptor β-Adrenergic Receptor (GPCR) This compound->BetaReceptor Binds G_Protein Gs Protein BetaReceptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Muscle Relaxation, Increased Heart Rate) PKA->Response Leads to

This compound's β-Adrenergic Signaling Pathway.

Other Pharmacological Activities Beyond its primary mechanism, this compound exhibits several other biological effects that are subjects of ongoing research:

  • Anti-inflammatory Effects: It has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a key regulator of the inflammatory response.[4]

  • Antioxidant Properties: As a phenolic alkaloid, this compound can act as a free radical scavenger, which may contribute to its protective effects against oxidative stress.[2]

  • Anti-apoptotic Effects: Studies suggest it can reduce apoptotic cell death, in part by decreasing the release of cytochrome C from mitochondria.[2]

Analytical Methodologies

For research and quality control, robust and validated methods for the analysis of this compound are essential. High-Performance Liquid Chromatography (HPLC) is the standard technique for its identification and quantification.

Protocol: Quantification of this compound in Plant Material via HPLC

This protocol outlines a self-validating workflow for determining the concentration of this compound. The causality for each step is explained to ensure technical understanding.

  • Sample Preparation (Extraction):

    • Step 1.1: Weigh 1.0 g of dried, powdered plant material into a centrifuge tube.

      • Causality: Accurate weighing is critical for final concentration calculations. Powdering increases the surface area for efficient extraction.

    • Step 1.2: Add 10 mL of methanol/water/acetic acid (70:29:1 v/v/v).

      • Causality: Methanol is an effective solvent for alkaloids. The addition of water increases polarity to extract a wider range of compounds, while the acid ensures that the basic nitrogen of this compound is protonated, enhancing its solubility in the polar solvent.

    • Step 1.3: Vortex for 1 minute, then sonicate in a water bath for 30 minutes.

      • Causality: Sonication uses ultrasonic waves to disrupt cell walls, facilitating the release of intracellular contents into the solvent.

    • Step 1.4: Centrifuge at 4000 rpm for 15 minutes.

      • Causality: Centrifugation pellets solid plant debris, clarifying the supernatant for analysis.

    • Step 1.5: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

      • Causality: Filtering removes fine particulates that could clog the HPLC column, ensuring system integrity and longevity.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Causality: A C18 column is a non-polar stationary phase that effectively retains and separates moderately polar compounds like this compound from other plant metabolites based on hydrophobicity.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 15:85 v/v).

      • Causality: Acetonitrile is the organic modifier; its concentration is optimized to achieve good separation and a reasonable retention time. Phosphoric acid acidifies the mobile phase, suppressing the ionization of silanol groups on the column and ensuring the analyte is in a single ionic form, leading to sharp, symmetrical peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 270 nm.

      • Causality: The phenolic rings in this compound's structure exhibit strong UV absorbance at this wavelength, providing high sensitivity.

    • Injection Volume: 10 µL.

  • Validation and Quantification:

    • Step 3.1 (Calibration): Prepare a series of this compound standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

      • Causality: This is essential for creating a calibration curve, which correlates peak area to concentration.

    • Step 3.2 (Analysis): Inject the standards followed by the prepared samples.

    • Step 3.3 (Quantification): Plot the peak area of the standards against their concentration to generate a linear regression curve. Use the equation of this line (y = mx + c) to calculate the concentration of this compound in the sample extracts based on their measured peak areas.

      • Causality: This external standard method is a reliable way to quantify the analyte. The linearity of the curve (R² > 0.995) validates the method's accuracy across the tested concentration range.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Powdered Plant Material extraction Solvent Extraction & Sonication start->extraction centrifuge Centrifugation extraction->centrifuge filtration 0.45µm Filtration centrifuge->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_system HPLC System (C18 Column) hplc_vial->hplc_system detector UV Detector (270 nm) hplc_system->detector chromatogram Generate Chromatogram detector->chromatogram quantification Quantify this compound Concentration chromatogram->quantification calibration Calibration Curve (from Standards) calibration->quantification

General Workflow for this compound Quantification.

Applications in Research and Drug Development

This compound's diverse pharmacological profile makes it a valuable tool for research and a candidate for therapeutic exploration.

  • Cardiovascular Research: In China, this compound has been investigated as a pharmacological agent for cardiac stress tests and for treating conditions like bradyarrhythmias.[1] Its positive inotropic and chronotropic effects make it a subject of interest for heart failure research.[2]

  • Respiratory Research: As a bronchodilator, this compound is studied for its potential in treating asthma and other obstructive airway diseases.[4]

  • Metabolic Research: Its inclusion in weight loss supplements stems from its β-adrenergic activity, which can theoretically promote lipolysis.[1] This makes it a compound of interest for studying adipose tissue metabolism.

  • Anti-inflammatory Agent: this compound serves as a pharmacological modulator to study inflammatory pathways, such as those involving heme oxygenase 1 (HO-1) and NF-κB.

Safety and Regulatory Status

Despite its history in traditional medicine, the safety profile of isolated, synthetic this compound, particularly at the doses found in dietary supplements, is not well-established.

  • Adverse Effects: Due to its stimulant properties, this compound can increase heart rate and may pose risks for individuals with pre-existing cardiac conditions.[4] The U.S. Food and Drug Administration (FDA) has received reports of adverse effects linked to supplements containing this compound.[1] Aconite, a plant source of this compound, is known to cause serious cardiotoxicity, which may be partly attributable to this compound.[4]

  • Regulatory Status: this compound is legal for use in dietary supplements in the USA, UK, EU, and Canada.[1] However, it is prohibited at all times by the World Anti-Doping Agency (WADA) under the S3 class of Beta-2 Agonists due to its performance-enhancing potential.[3] This poses a significant risk of inadvertent doping for athletes consuming certain supplements or herbal products.

Conclusion

This compound is a pharmacologically active alkaloid with a well-defined molecular structure and a primary mechanism of action centered on beta-adrenergic receptor agonism. Its multifaceted biological activities, from cardiotonic to anti-inflammatory effects, present both therapeutic opportunities and safety challenges. For researchers and drug development professionals, this compound serves as a valuable molecular probe for studying adrenergic signaling and a potential scaffold for the development of novel therapeutics. A thorough understanding of its chemistry, pharmacology, and analytical quantification, as detailed in this guide, is paramount for advancing its study while ensuring scientific rigor and safety.

References

  • Wikipedia. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114840, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440988, (R)-(+)-Higenamine.
  • Chen, C., et al. (2023). A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. Molecules, 28(15), 5899.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440927, (-)-Higenamine.
  • Grokipedia. (n.d.). This compound.
  • WebMD. (n.d.). This compound - Uses, Side Effects, and More.
  • ChemWhat. (n.d.). (+/-)-HIGENAMINE.

Sources

Higenamine's Mechanism of Action as a β2-Adrenergic Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Higenamine, a naturally occurring benzylisoquinoline alkaloid found in various plants, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of this compound's mechanism of action as a β2-adrenergic receptor (β2-AR) agonist. We will dissect the molecular interactions, downstream signaling cascades, and physiological consequences of this compound's engagement with the β2-AR. Furthermore, this guide will present detailed, field-proven experimental protocols for the characterization of this compound and other β2-agonists, offering researchers, scientists, and drug development professionals a comprehensive resource to support their investigations.

Introduction: The Pharmacological Landscape of this compound

This compound has a long history of use in traditional Chinese medicine for conditions such as heart failure and asthma.[2][4] Its chemical structure, analogous to catecholamines, underpins its interaction with adrenergic receptors.[3] While this compound is recognized as a non-selective β-agonist, activating both β1- and β2-adrenergic receptors, its effects on the β2-AR are of particular interest for therapeutic applications such as bronchodilation.[1][2][5][6] The World Anti-Doping Agency (WADA) has prohibited this compound due to its potential performance-enhancing effects, further highlighting its physiological significance.[4][7][8] This guide will focus specifically on the intricate mechanisms governing its action as a β2-agonist.

Molecular Interaction with the β2-Adrenergic Receptor

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly found on the smooth muscle cells of the bronchi, blood vessels, and uterus, as well as in the liver and skeletal muscles.[3][9] The binding of an agonist like this compound to the β2-AR initiates a cascade of intracellular events.

Receptor Binding and Activation

In silico predictive modeling and in vitro studies have confirmed that this compound has a high probability of interacting with the β2-AR as an agonist.[4][7][10] The binding of this compound to the receptor is thought to induce a conformational change in the transmembrane helices of the β2-AR. This conformational shift is the critical first step in signal transduction.

Downstream Signaling Pathways

Upon activation by this compound, the β2-AR primarily couples to the stimulatory G-protein (Gs). This initiates a canonical signaling pathway that is central to the physiological effects of β2-agonists.

The Canonical Gs-cAMP-PKA Pathway

The activation of the Gs protein by the this compound-bound β2-AR leads to the dissociation of its α-subunit (Gαs). Gαs, in its GTP-bound state, then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[11][12] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[11][12] PKA, in turn, phosphorylates various downstream targets, leading to the ultimate physiological response, such as smooth muscle relaxation in the airways (bronchodilation).[9]

Gs_cAMP_PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound B2AR β2-AR This compound->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Response Physiological Response (e.g., Bronchodilation) Phosphorylation->Response B_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound B2AR β2-AR This compound->B2AR Binds B_Arrestin β-Arrestin B2AR->B_Arrestin Recruits EGFR EGFR B_Arrestin->EGFR Transactivates ERK ERK1/2 Activation EGFR->ERK Apoptosis Inhibition of Cardiomyocyte Apoptosis ERK->Apoptosis

Figure 2: this compound-induced β-arrestin-biased signaling pathway.

Physiological Effects Mediated by β2-AR Activation

The activation of β2-adrenergic receptors by this compound leads to a range of physiological responses, primarily related to smooth muscle relaxation and metabolic processes.

Physiological EffectOrgan/TissueUnderlying MechanismReference
Bronchodilation Lungs (Airway Smooth Muscle)Increased cAMP leads to PKA-mediated phosphorylation of proteins that reduce intracellular calcium and inactivate myosin light-chain kinase, causing relaxation.[1][2][5]
Vasodilation Blood Vessels (Skeletal Muscle)Similar to bronchodilation, leading to increased blood flow.[8]
Cardiotonic Effects HeartWhile primarily a β1 effect, β2-AR activation can contribute to increased heart rate and contractility.[1][2][8]
Metabolic Effects Liver, Skeletal MuscleStimulation of glycogenolysis and gluconeogenesis.[4]

Experimental Protocols for Characterizing this compound's β2-Agonist Activity

The following protocols provide a framework for the comprehensive evaluation of this compound's activity at the β2-adrenergic receptor.

Protocol 1: In Silico Predictive Modeling

Objective: To predict the binding affinity and agonist activity of this compound at the human β2-adrenergic receptor using computational methods.

Methodology:

  • Obtain Structures: Acquire the 3D structure of the human β2-adrenergic receptor from the Protein Data Bank (PDB) and the 3D structure of this compound.

  • Molecular Docking: Utilize molecular docking software (e.g., AutoDock, Schrödinger) to predict the binding pose and affinity of this compound within the β2-AR binding pocket.

  • Molecular Dynamics Simulation: Perform molecular dynamics simulations to assess the stability of the this compound-β2-AR complex and observe conformational changes indicative of receptor activation.

  • Analysis: Analyze the interaction energies, hydrogen bonding patterns, and conformational dynamics to predict agonist activity.

Causality and Validation: In silico methods provide a rapid and cost-effective initial assessment of a compound's potential activity. Predictions should always be validated by subsequent in vitro and functional assays.

Protocol 2: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled β2-AR antagonist (e.g., [3H]-dihydroalprenolol) and varying concentrations of this compound.

  • Incubation: Incubate at a specified temperature for a set time to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Self-Validation: The inclusion of a known β2-AR agonist and antagonist as positive and negative controls, respectively, ensures the validity of the assay.

Protocol 3: cAMP Accumulation Assay

Objective: To quantify the functional agonist activity of this compound by measuring its ability to stimulate cAMP production.

Methodology:

  • Cell Culture: Culture cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of this compound for a defined period.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Causality and Validation: This assay directly measures the activation of the canonical Gs-cAMP pathway. The response should be blockable by a β2-AR antagonist, confirming receptor-specific activity.

Experimental_Workflow InSilico Protocol 1: In Silico Modeling BindingAssay Protocol 2: Radioligand Binding Assay InSilico->BindingAssay Predicts Binding cAMPAssay Protocol 3: cAMP Accumulation Assay BindingAssay->cAMPAssay Confirms Affinity FunctionalAssay Protocol 4: Isolated Tissue Functional Assay cAMPAssay->FunctionalAssay Confirms Functional Agonism

Figure 3: A logical workflow for the characterization of this compound's β2-agonist activity.
Protocol 4: Isolated Tissue Functional Assay (Guinea Pig Trachea)

Objective: To assess the functional relaxant effect of this compound on airway smooth muscle.

Methodology:

  • Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal ring segments.

  • Organ Bath Setup: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Contraction: Induce a sustained contraction of the tracheal rings with a contractile agent such as acetylcholine or histamine.

  • This compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Measurement: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction and plot a concentration-response curve to determine the EC50.

Causality and Validation: This ex vivo assay provides a direct measure of the physiological response (smooth muscle relaxation) to this compound. The relaxant effect should be attenuated by pre-treatment with a β2-AR antagonist, confirming the mechanism of action. [4]

Conclusion

This compound acts as a non-selective β-adrenergic agonist with significant activity at the β2-adrenergic receptor. Its mechanism of action involves the activation of the canonical Gs-cAMP-PKA pathway, leading to physiological effects such as bronchodilation. Furthermore, evidence suggests that this compound can also induce β-arrestin-biased signaling, opening new avenues for understanding its diverse pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other β2-agonists, facilitating the development of novel therapeutics and a deeper understanding of adrenergic receptor pharmacology.

References

  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (n.d.). [No Source Provided].
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (n.d.). [No Source Provided].
  • β2‐Adrenoceptor agonist activity of this compound. (2020). Drug Testing and Analysis.
  • Pharmacological effects of this compound based on signalling pathways and mechanism of action. (2022). Frontiers in Pharmacology.
  • β2-Adrenoceptor agonist activity of this compound. (2020). Drug Testing and Analysis.
  • Schematic representation of the beta 1- and beta 2-adrenergic receptor... (n.d.). ResearchGate.
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (2025). [No Source Provided].
  • This compound. (n.d.). Wikipedia.
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (2025). National Genomics Data Center.
  • (PDF) β 2 ‐Adrenoceptor Agonist Activity of this compound. (2025). ResearchGate.
  • Pharmacological effects of this compound based on signalling pathways and mechanism of action. (2022). National Institutes of Health.
  • Schematic diagram of conventional 2 -adrenergic receptor signaling... (n.d.). ResearchGate.
  • Normal β2-adrenergic receptor (β2-AR) signal transduction via G-coupled... (n.d.). ResearchGate.
  • A schematic diagram for the β-AR signalling network. The β-AR... (n.d.). ResearchGate.
  • This compound in Plants as a Source of Unintentional Doping. (2022). National Institutes of Health.
  • Clinical safety assessment of oral this compound supplementation in healthy, young men. (n.d.). The University of Memphis.
  • This compound in dietary supplements. (n.d.). Operation Supplement Safety.
  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. (2017). National Institutes of Health.
  • The pharmacological effect of this compound on heart disease through... (n.d.). ResearchGate.
  • The cAMP assay: A functional in vitro alternative to the in vivo Histamine Sensitization test. (2009). [No Source Provided].
  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. (2024). MDPI.
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (2025). [No Source Provided].
  • A novel β2-AR agonist, this compound, induces β-arrestin-biased signaling. (2022). Science China Life Sciences.
  • This compound, a Dual Agonist for β1 - And β2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library. (2025). ResearchGate.
  • Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization.
  • β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma. (2022). British Journal of Pharmacology.
  • Measurement of β2 agonist concentrations and heart rate. (n.d.). Bio-protocol.
  • DOT Language. (2024). Graphviz.
  • Metabolism of coclaurine into the WADA-banned substance this compound: a doping-relevant analytical evaluation of Kampo extracts. (n.d.). ResearchGate.
  • Simple Graph. (n.d.). GraphViz Examples and Tutorial.
  • Dot Language Graphviz. (n.d.). [No Source Provided].
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz.
  • Anti-inflammatory effects of β2 adrenergic receptor agonists in experimental acute lung injury. (2012). National Institutes of Health.
  • Beta2-adrenergic agonist. (n.d.). Wikipedia.
  • β2-agonists. (n.d.). National Institutes of Health.
  • Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. (2022). Journal of Pharmaceutical and Biomedical Analysis.
  • Metabolism of coclaurine into the WADA-banned substance this compound: a doping-relevant analytical evaluation of Kampo extracts. (2025). Analytical and Bioanalytical Chemistry.
  • Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. (2024). Journal of Food and Drug Analysis.

Sources

Higenamine: A Technical Guide to a Natural Catecholamine Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Higenamine, a naturally occurring benzylisoquinoline alkaloid found in various plants, has a rich history in traditional medicine for treating cardiovascular and respiratory ailments.[1][2][3] Its pharmacological activity is intrinsically linked to its chemical architecture, which bears a remarkable resemblance to endogenous catecholamines like epinephrine and norepinephrine. This technical guide provides an in-depth analysis of this compound for researchers, scientists, and drug development professionals. We will dissect its structural relationship to catecholamines, elucidate its primary mechanism of action as a non-selective β-adrenergic agonist, detail validated experimental protocols for its characterization, and discuss its pharmacokinetic profile, applications, and regulatory standing. The central thesis of this guide is that this compound's physiological effects—ranging from potential therapeutic benefits to significant safety and regulatory concerns—are direct consequences of its function as a structural and pharmacological mimic of the body's own adrenergic signaling molecules.

Comparative Structural Analysis: this compound and Catecholamines

The pharmacological properties of a compound are dictated by its three-dimensional structure and its ability to interact with biological targets. The case of this compound is a classic example of this structure-function relationship, where its similarity to endogenous catecholamines provides a clear rationale for its observed effects.

The Chemical Architecture of this compound

This compound (systematic name: 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol) is a chiral alkaloid.[2][4] Its core is a tetrahydroisoquinoline ring system, which features two hydroxyl groups at the 6 and 7 positions, creating a catechol-like moiety. A p-hydroxybenzyl group is attached at the C-1 position.[5] The naturally occurring form isolated from plants is typically the (R)-(+)-higenamine enantiomer.[2] The biosynthesis in plants originates from the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), in a Pictet-Spengler reaction.[4][5]

The Endogenous Catecholamines

Catecholamines, primarily dopamine, norepinephrine, and epinephrine, are monoamine neurotransmitters and hormones fundamental to the sympathetic nervous system and the "fight or flight" response. Their shared structural feature is a catechol nucleus (a benzene ring with two adjacent hydroxyl groups) attached to an ethylamine side chain. This simple but potent structure allows them to bind to and activate adrenergic receptors throughout the body.

The Structural Analogy

The key to understanding this compound's action lies in comparing its structure to that of catecholamines. The 6,7-dihydroxy-tetrahydroisoquinoline portion of this compound mimics the catechol ring of norepinephrine and epinephrine. This feature is critical for recognition and binding at the adrenergic receptor. The nitrogen atom within the isoquinoline ring serves a similar role to the amine group in the ethylamine side chain of catecholamines.

G cluster_0 Endogenous Catecholamine cluster_1 Structural Analogue Epinephrine Epinephrine_label Epinephrine This compound Higenamine_label This compound (Norcoclaurine) annot_catechol Catechol Moiety annot_amine Amine Group annot_higenamine_catechol Catechol-like Moiety annot_higenamine_amine Ring Nitrogen

Caption: Structural comparison of Epinephrine and this compound.

Pharmacodynamics: Interaction with the Adrenergic System

This compound's structural mimicry translates directly into its pharmacological function. Extensive research has established it as a non-selective agonist for β-adrenergic receptors, with pronounced activity at the β1 and β2 subtypes.[1][2][3][6]

Receptor Subtype Activation and Physiological Consequences
  • β1-Adrenergic Receptor Agonism: Activation of β1-receptors, predominantly located in cardiac tissue, leads to positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[2] This mechanism underpins this compound's traditional use in treating bradycardia and heart failure and its investigation as a pharmacological stress agent.[2][4]

  • β2-Adrenergic Receptor Agonism: this compound is a potent β2-adrenoceptor agonist.[7][8] Activation of β2-receptors causes relaxation of smooth muscle, leading to significant bronchodilation in the airways and vasodilation in blood vessels.[2][4][9] The bronchodilatory effect has been explored for asthma treatment, while its general stimulant and performance-enhancing potential have led to its prohibition in competitive sports.[2][7][10]

  • Other Adrenergic Activity: Some studies suggest this compound may also act as an inhibitor at α-adrenergic receptors, contributing to its vasodilatory profile.[9] There is also interest in its potential activity at β3-receptors, which could influence lipolysis and metabolism, though this is less characterized.[2]

Downstream Molecular Signaling

The activation of β1 and β2-adrenergic receptors by this compound initiates a well-defined intracellular signaling cascade. As G-protein coupled receptors (GPCRs), they primarily couple to the stimulatory G-protein, Gs.

  • Binding and Activation: this compound binds to the extracellular domain of the β-receptor.

  • Gs Protein Coupling: The occupied receptor undergoes a conformational change, activating the associated Gs protein.

  • Adenylate Cyclase Activation: The activated alpha subunit of Gs stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[4]

  • PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

  • Cellular Response: PKA phosphorylates various downstream targets, leading to the ultimate physiological effect (e.g., phosphorylation of calcium channels in cardiac cells to increase contractility, or phosphorylation of myosin light-chain kinase in smooth muscle to cause relaxation).

Some evidence also suggests this compound can engage the PI3K/Akt signaling pathway, which is involved in cell survival and anti-apoptotic effects.[2][3][9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound BetaReceptor β-Adrenergic Receptor (β1/β2) This compound->BetaReceptor Binds Gs Gs Protein BetaReceptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Phosphorylation of Target Proteins Physiological Response (e.g., Muscle Contraction/Relaxation) PKA->Response Catalyzes

Caption: β-Adrenergic receptor signaling pathway activated by this compound.

Methodologies for Pharmacological Characterization

To rigorously define this compound's interaction with adrenergic receptors, a multi-tiered experimental approach is required. The following protocols represent a self-validating system, progressing from molecular binding to cellular function.

Protocol: Radioligand Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors. A lower Ki value indicates higher binding affinity.

  • Causality: This assay directly measures the physical interaction between the compound and the receptor target, providing the foundational evidence for its mechanism. It establishes whether the compound can bind before assessing what it does upon binding.

  • Methodology:

    • Membrane Preparation: Culture a cell line with high expression of the target receptor (e.g., CHO or HEK293 cells stably transfected with human β1-AR or β2-AR). Harvest cells and prepare a crude membrane fraction via homogenization and differential centrifugation. Quantify total protein concentration (e.g., Bradford assay).

    • Competition Binding: In a 96-well plate, incubate a fixed concentration of a known high-affinity radioligand (e.g., [³H]-Dihydroalprenolol, a non-selective β-antagonist) with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • Controls: Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a non-radioactive competing ligand like propranolol).

    • Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

    • Quantification: Wash filters to remove unbound radioactivity. Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition curve using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: Functional Cell-Based cAMP Assay
  • Objective: To quantify the functional agonism of this compound by measuring its ability to stimulate cAMP production, determining its potency (EC50) and efficacy (Emax).

  • Causality: While the binding assay confirms interaction, this functional assay confirms the consequence of that interaction—specifically, receptor activation and second messenger signaling. It differentiates an agonist from an antagonist.

  • Methodology:

    • Cell Culture: Seed cells stably expressing the target human β-receptor (e.g., CHO-K1-hβ2-AR) into 96- or 384-well plates and culture overnight.[7][8]

    • Assay Preparation: Wash cells and replace the medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, thereby amplifying the signal.

    • Compound Stimulation: Add increasing concentrations of this compound to the wells.

    • Controls: Include a vehicle control (buffer only), a positive control reference agonist (e.g., Isoproterenol) to determine the maximum system response, and a negative control.

    • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen.

    • Data Analysis: Plot the measured cAMP signal against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the EC50 (concentration producing 50% of the maximal response) and the Emax (the maximum response, often expressed as a percentage of the response to the reference agonist).

Workflow: In Vivo Pharmacological Assessment
  • Objective: To verify that the molecular and cellular activities of this compound translate into measurable physiological effects in a whole organism.

  • Causality: This workflow validates the in vitro findings in a complex biological system, providing crucial data on the compound's real-world effects, including potential off-target activities and pharmacokinetic influences.

  • Workflow Diagram:

G cluster_setup Phase 1: Preparation & Baseline cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Data Analysis & Reporting Animal Select Animal Model (e.g., Sprague-Dawley Rat) Anesthesia Anesthetize Animal (e.g., Isoflurane) Animal->Anesthesia Instrumentation Surgical Instrumentation (Catheters for IV dosing, BP transducer) Anesthesia->Instrumentation Baseline Record Baseline Vitals (HR, BP, ECG) for >30 min Instrumentation->Baseline Vehicle Administer Vehicle Control (IV) Baseline->Vehicle Washout Washout Period Vehicle->Washout HigenamineDose Administer this compound (IV) (Cumulative or Single Doses) Washout->HigenamineDose Monitoring Continuous Real-Time Monitoring of Vitals HigenamineDose->Monitoring DataProcessing Process Raw Data (Calculate Δ from Baseline) Monitoring->DataProcessing DoseResponse Generate Dose-Response Curves (e.g., ΔHR vs. Dose) DataProcessing->DoseResponse Stats Statistical Analysis (e.g., ANOVA, t-test) DoseResponse->Stats Report Report Findings Stats->Report

Caption: Experimental workflow for in vivo assessment of this compound.

Pharmacokinetics and Analytical Detection

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for both therapeutic development and regulatory control.

Pharmacokinetic Profile

Human pharmacokinetic data for this compound is limited.[11] Studies suggest it has a very short half-life, estimated at around 8 minutes, indicating rapid elimination from the body.[5] Following oral administration, this compound undergoes significant metabolism. Key metabolic pathways identified in human urine include methylation, sulfation, and glucuronidation.[12] Methylation appears to be a major pathway, and several metabolites may serve as longer-lasting biomarkers for this compound intake.[12]

ParameterFindingReference
Half-life Short (~8 minutes in one study)[5]
Metabolism Extensive[12]
Metabolic Pathways Methylation, Glucuronidation, Sulfation[12]
Excretion Primarily urinary[12][13]
Analytical Methodologies for Detection

The detection and quantification of this compound are crucial for anti-doping control and the analysis of dietary supplements. While various methods exist, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[14][15][16]

TechniqueSample MatrixKey Features
UHPLC-MS/MS Dietary Supplements, UrineHigh sensitivity and specificity. HILIC chromatography can be used for better retention.[15] MRM mode is used for quantification.[15][16]
HPLC-CL Urine, Plant materialA sensitive and cost-effective method based on chemiluminescence detection.[14]
GC-MS UrineRequires derivatization, less common now than LC-MS/MS.[14]

For doping control, analysis of urine samples can be performed using a "dilute-and-shoot" method for free this compound or after acid hydrolysis to include conjugated metabolites, which may increase the detection window.[12]

Applications, Safety, and Regulatory Status

The dual nature of this compound's effects as both a potential therapeutic and a potent stimulant has led to a complex landscape of use and regulation.

Therapeutic Potential and Use in Supplements

Rooted in traditional Chinese medicine for cardiac support, this compound has been clinically investigated in China for cardiac stress testing and treating bradyarrhythmias.[2][4][17] However, it has gained more widespread modern notoriety as an ingredient in pre-workout and weight-loss dietary supplements, where it is marketed as a stimulant and "fat-burner".[10][18][19][20]

Safety, Toxicology, and Labeling Issues

The safety profile of this compound, particularly with oral supplementation, is not well-established.[21] Potential adverse effects are linked to its stimulant properties and include dizziness, heart palpitations, increased heart rate, and chest tightness.[5][21] It is possibly unsafe, especially for individuals with pre-existing cardiovascular conditions.[18][19]

A significant concern for consumers is the gross inaccuracy of supplement labeling. Studies have found that the actual amount of this compound in products can range from trace levels to over 200% of the labeled amount, making informed and safe consumption impossible.[20][22][23]

Regulatory Status: The WADA Prohibition

Due to its function as a β2-agonist, which can act as a bronchodilator and stimulant, this compound is prohibited at all times (both in- and out-of-competition) by the World Anti-Doping Agency (WADA).[5][7][8][10][24] This classification poses a significant risk to athletes who may unknowingly consume it through contaminated or inaccurately labeled supplements.[5][10] The U.S. FDA has also noted its potential for cardiotoxic effects and considers products containing it to be adulterated as it has not been filed as a New Dietary Ingredient.[21]

Conclusion

This compound serves as a compelling case study in pharmacology, where a natural product's structural similarity to endogenous signaling molecules dictates its biological activity. Its catecholamine-like structure enables it to function as a non-selective β-adrenergic agonist, providing a clear mechanistic basis for its historical use in medicine and its modern application as a stimulant. However, this same mechanism is responsible for its potential cardiovascular side effects and its prohibition in sport. For the scientific and drug development community, this compound remains a molecule of interest, but its path to any legitimate therapeutic application is obstructed by a significant lack of long-term safety data, pharmacokinetic characterization, and the uncontrolled, high-risk environment of the dietary supplement market. Future research must prioritize rigorous safety and efficacy studies to determine if its potential benefits can ever be safely harnessed.

References

  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications.
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applic
  • This compound in Plants as a Source of Unintentional Doping.
  • This compound - Wikipedia. Wikipedia. [Link]
  • This compound: What Athletes Need to Know to Compete Clean. U.S. Anti-Doping Agency (USADA). [Link]
  • Pharmacological effects of this compound based on signalling pathways and mechanism of action. Frontiers. [Link]
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applic
  • β2 -Adrenoceptor agonist activity of this compound.
  • Banned Stimulants for Drug-Tested Athletes 2025 Upd
  • This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
  • This compound: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]
  • β 2 ‐Adrenoceptor Agonist Activity of this compound.
  • This compound in Supplements. NSF. [Link]
  • This compound, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library.
  • CN103554022A - Synthetic method of this compound hydrochloride.
  • CN103554022B - A kind of synthetic method of this compound hydrochloride.
  • WADA-banned ingredient this compound present in “unpredictable” quantities in some sports and weight loss supplements, study finds. Nutritional Outlook. [Link]
  • This compound: Why Scientists Say to Avoid This Common Supplement Ingredient. Inverse. [Link]
  • Further investigations into urinary this compound – metabolite patterns and stability. World Anti-Doping Agency (WADA). [Link]
  • This compound in dietary supplements.
  • Metabolism of coclaurine into the WADA-banned substance this compound: a doping-relevant analytical evaluation of Kampo extracts.
  • This compound Detection and Metabolism Study Using High-Performance Liquid Chromatography Coupled to AgIII-Luminol Chemiluminescence. SciELO. [Link]
  • Determination of this compound in dietary supplements by UHPLC/MS/MS method.
  • Determination of this compound in common natural spices by ultrahigh-performance liquid chromatography-tandem mass spectrometry.
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications.
  • Pharmacological effects of this compound based on signalling pathways and mechanism of action.
  • Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. Taylor & Francis Online. [Link]
  • Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control.

Sources

Pharmacological effects of higenamine on cardiovascular system

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Effects of Higenamine on the Cardiovascular System

Authored by: A Senior Application Scientist

Abstract

This compound, a naturally occurring benzylisoquinoline alkaloid found in various plants such as Aconitum carmichaelii and Nandina domestica, has a long history of use in traditional Chinese medicine for cardiovascular ailments.[1][2][3] Modern pharmacological research has identified it as a potent, multi-target agent with significant effects on the cardiovascular system. This guide provides a comprehensive technical overview of this compound's mechanisms of action, its detailed pharmacological effects on cardiac function and vasculature, established experimental protocols for its evaluation, and its clinical and toxicological profile. The primary focus is on its role as a non-selective β-adrenergic receptor agonist, detailing the downstream signaling pathways that mediate its diverse cardiovascular activities, from positive inotropic and chronotropic effects to cardioprotection against ischemia-reperfusion injury.

Core Mechanism of Action: Adrenergic Receptor Modulation

This compound's cardiovascular effects are primarily rooted in its structural similarity to catecholamines, allowing it to interact with adrenergic receptors.[4] It functions as a non-selective agonist for both β1- and β2-adrenergic receptors (AR), which explains its broad range of activities.[3][5][6]

  • β1-Adrenergic Receptor Agonism: Stimulation of β1-ARs, predominantly located in the heart, is responsible for this compound's positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[1][4][5][7] This action is comparable to that of other β-agonists like isoproterenol.[7]

  • β2-Adrenergic Receptor Agonism: Activation of β2-ARs, found in cardiac myocytes as well as smooth muscle of the vasculature and bronchi, leads to several key effects. In the cardiovascular system, this includes vasodilation and significant cardioprotective actions, such as inhibiting cardiomyocyte apoptosis.[1][4][8][9]

  • α1-Adrenergic Receptor Antagonism: Some studies suggest that this compound may also act as an antagonist at α1-adrenergic receptors.[4][5] This action could contribute to its vasodilatory properties and its variable effects on blood pressure.[5]

These receptor interactions trigger a cascade of intracellular signaling pathways that ultimately mediate the physiological response. The most critical pathways are detailed below.

Key Intracellular Signaling Pathways

This compound's engagement with β-adrenergic receptors initiates multiple downstream signaling cascades that are central to its pharmacological profile.

  • β2-AR/PI3K/AKT Pathway: A crucial mechanism for this compound's cardioprotective effects is the activation of the β2-AR/PI3K/AKT signaling cascade.[1][8][9] Upon β2-AR stimulation, phosphatidylinositol 3-kinase (PI3K) is activated, leading to the phosphorylation and activation of Akt (Protein Kinase B). Activated Akt is a potent inhibitor of apoptosis, thereby protecting cardiomyocytes from cell death, particularly during events like ischemia-reperfusion.[9]

  • TGF-β1/Smad Signaling: this compound has been shown to attenuate pathological cardiac fibrosis.[1] It achieves this by suppressing the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, which is a key driver of fibroblast activation and collagen deposition in the heart.[1][8]

  • ASK1/MAPK/NF-κB Pathway: In cardiorenal syndrome models, this compound inhibits cardiac and renal fibrosis by downregulating the phosphorylation of Apoptosis Signal-regulating Kinase 1 (ASK1) and its downstream targets in the MAPK and NF-κB pathways.[1][4][8]

  • Nrf2/HO-1 Pathway: this compound exhibits antioxidant properties by upregulating the Nrf2/Heme Oxygenase-1 (HO-1) signaling pathway.[4][10] This pathway enhances cellular defense against oxidative stress, a key contributor to cardiovascular damage in many disease states.[4][11]

G cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_effects Cardiovascular Effects This compound This compound beta1_AR β1-AR This compound->beta1_AR Agonist beta2_AR β2-AR This compound->beta2_AR Agonist alpha1_AR α1-AR This compound->alpha1_AR Antagonist TGF_Smad TGF-β/Smad Pathway This compound->TGF_Smad Inhibits ASK1_MAPK ASK1/MAPK Pathway This compound->ASK1_MAPK Inhibits Gs Gs Protein beta1_AR->Gs PI3K PI3K beta2_AR->PI3K Vasodilation Vasodilation beta2_AR->Vasodilation alpha1_AR->Vasodilation Contributes to AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Inotropy ↑ Inotropy (Contractility) PKA->Inotropy Chronotropy ↑ Chronotropy (Heart Rate) PKA->Chronotropy AKT Akt PI3K->AKT Apoptosis ↓ Apoptosis (Cardioprotection) AKT->Apoptosis Fibrosis ↓ Fibrosis TGF_Smad->Fibrosis ASK1_MAPK->Fibrosis

Caption: this compound's primary signaling pathways in the cardiovascular system.

Detailed Pharmacological Effects

Inotropic and Chronotropic Effects

This compound exerts dose-dependent positive inotropic and chronotropic effects on atrial and ventricular muscle.[1][7][12] Studies on isolated murine atria demonstrate that this compound increases both the rate and force of contraction with maximal responses comparable to the potent β-agonist isoproterenol.[7][12] These effects are mediated by β1-AR stimulation and can be antagonized by β1-selective (practolol) and non-selective (propranolol) blockers, but not by β2-selective blockers (butoxamine).[4][7] The positive inotropic effect of this compound is shorter in duration compared to dobutamine.[1]

ParameterThis compoundIsoproterenolReference
Positive Chronotropy (EC50) 38 nMN/A[7]
Positive Inotropy (EC50) 97 nM4.89 nM[7][12]
Contractile Response (EC50) 0.33 µMN/A[1]
ICa-L Increase (EC50) 0.27 µMN/A[13][14]
IKs Increase (EC50) 0.64 µMN/A[13][14]
Table 1: Comparative Potency (EC50 Values) of this compound on Cardiac Parameters.
Cardiac Electrophysiology

This compound directly modulates cardiac ion channels, primarily through β1-AR stimulation.[13][14] In guinea pig ventricular myocytes, it increases the L-type calcium current (ICa-L) and the slow delayed rectifier potassium current (IKs) in a concentration-dependent manner.[13][14] Its effect on the action potential duration (APD) is complex: it can cause slight prolongation at lower concentrations and shortening at higher concentrations.[13][14] Notably, this compound shows a predominant effect on the sinoatrial node, increasing the heart rate without inducing ectopic activity that could lead to arrhythmias in isolated heart preparations.[1][13][14] This selective action on the sinus node suggests its potential therapeutic utility for conditions like bradycardia.[1][13][14]

Vascular Effects and Blood Pressure

Clinical studies report variable effects of this compound on systolic and diastolic blood pressure, despite a consistent increase in heart rate.[1][8][15][16] This variability is likely due to its dual actions: β1-AR-mediated increases in cardiac output and β2-AR-mediated vasodilation.[1][5] Animal models have shown that this compound can lower blood pressure.[5] Furthermore, at concentrations above 30 µM, this compound can inhibit the proliferation and migration of rat aortic smooth muscle cells, suggesting a potential role in preventing vascular restenosis.[1]

Cardioprotective Effects

Accumulating evidence highlights this compound's significant cardioprotective properties.

  • Reduction of Ischemia-Reperfusion (I/R) Injury: this compound significantly reduces myocardial infarct size and cardiomyocyte apoptosis following I/R injury.[1][8][9] This protective effect is mediated by the β2-AR/PI3K/AKT cascade and is abolished by β2-AR antagonists.[1][9]

  • Attenuation of Cardiac Remodeling and Fibrosis: this compound inhibits cardiomyocyte hypertrophy and the synthesis of collagen in cardiac fibroblasts.[1] It has been shown to attenuate cardiac remodeling and fibrosis in animal models by suppressing the TGF-β1/Smad and ASK1/MAPK signaling pathways.[1][4][17]

  • Anti-Apoptotic and Antioxidant Activity: this compound directly protects cardiomyocytes from apoptosis induced by cytotoxic agents like doxorubicin and oxidative stress.[1][4][18] Its antioxidant effects are linked to the inhibition of reactive oxygen species (ROS) production and the upregulation of protective enzymes via the Nrf2/HO-1 pathway.[4][10]

Experimental Methodologies for Preclinical Assessment

To ensure the validity and reproducibility of research on this compound, standardized protocols are essential. The following sections detail established methodologies for assessing its key cardiovascular effects.

Protocol: Assessment of Inotropic and Chronotropic Effects in Isolated Murine Atria

This ex vivo protocol is designed to directly measure this compound's effects on cardiac muscle contractility and pacemaker activity, independent of systemic neural and hormonal influences.

Causality: The isolated atrial preparation allows for the precise determination of a compound's direct effects on myocardial tissue. The right atrium contains the sinoatrial node, making it ideal for chronotropic studies, while the electrically stimulated left atrium is used for inotropic assessment.

Step-by-Step Methodology:

  • Animal Euthanasia and Heart Extraction: Euthanize a mouse (e.g., C57BL/6 strain) via cervical dislocation. Immediately perform a thoracotomy and excise the heart, placing it in oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C.

  • Atrial Dissection: Under a dissecting microscope, carefully isolate the right and left atria.

  • Mounting the Preparation:

    • Mount the spontaneously beating right atrium in an organ bath containing oxygenated Krebs-Henseleit solution. Connect it to an isometric force transducer to record heart rate.

    • Mount the left atrium in a separate organ bath and stimulate it electrically (e.g., 1 Hz, 5 ms duration, voltage 50% above threshold) to measure the force of contraction.

  • Equilibration: Allow both preparations to equilibrate for 30-60 minutes, ensuring a stable baseline for heart rate and contractile force.

  • Drug Administration: Add this compound to the organ baths in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM). Allow each concentration to reach a steady-state effect before adding the next.

  • Data Acquisition: Continuously record heart rate (beats per minute) from the right atrium and contractile force (mN) from the left atrium using a data acquisition system.

  • Antagonist Studies (Self-Validation): To confirm the mechanism, pre-incubate separate atrial preparations with specific adrenergic antagonists (e.g., propranolol, practolol) for 20-30 minutes before repeating the this compound concentration-response curve. A rightward shift in the curve confirms receptor-mediated action.

  • Data Analysis: Plot concentration-response curves and calculate EC50 values to determine potency.

G start Start: Euthanize Mouse & Excise Heart dissect Dissect Right & Left Atria in Krebs-Henseleit Solution start->dissect mount_ra Mount Right Atrium (Spontaneous Beating) dissect->mount_ra mount_la Mount Left Atrium (Electrically Stimulated) dissect->mount_la equilibrate Equilibrate for 30-60 min (Establish Baseline) mount_ra->equilibrate mount_la->equilibrate admin Cumulative Addition of this compound equilibrate->admin antagonist Optional: Pre-incubate with β-Blocker equilibrate->antagonist record Record Heart Rate (RA) & Contractile Force (LA) admin->record record->admin Next Concentration analyze Analyze Data: Concentration-Response Curves, EC50 record->analyze antagonist->admin end End analyze->end

Caption: Experimental workflow for isolated murine atria preparation.
Protocol: Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This in vivo protocol assesses the cardioprotective potential of this compound in a clinically relevant model of heart attack.

Causality: This model mimics the physiological events of a myocardial infarction, where a coronary artery is blocked (ischemia) and then blood flow is restored (reperfusion). It allows for the evaluation of a drug's ability to protect the heart from the resulting damage.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) with an appropriate anesthetic (e.g., isoflurane). Intubate and ventilate the animal mechanically. Monitor ECG and body temperature throughout the procedure.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully place a slipknot suture (e.g., 8-0 silk) around the left anterior descending (LAD) coronary artery.

  • Ischemia Induction: Induce ischemia by tightening the slipknot to occlude the LAD artery. Successful occlusion is confirmed by ST-segment elevation on the ECG and blanching of the ventricular wall. Maintain ischemia for a set period (e.g., 30-45 minutes).

  • Drug Administration: Administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined time point, typically just before or during reperfusion. The control group receives a vehicle solution.

  • Reperfusion: Release the slipknot to allow blood to flow back into the coronary artery, initiating reperfusion.

  • Post-Operative Monitoring: Close the chest, allow the animal to recover from anesthesia, and monitor for a specified period (e.g., 24 hours).

  • Infarct Size Assessment (Self-Validation):

    • After the reperfusion period, re-anesthetize the animal and re-occlude the LAD artery.

    • Inject a dye (e.g., Evans blue) intravenously to delineate the non-ischemic (blue) area from the ischemic area at risk (AAR, non-blue).

    • Euthanize the animal, excise the heart, and slice the ventricles into sections.

    • Incubate the slices in a triphenyltetrazolium chloride (TTC) solution. TTC stains viable myocardium red, leaving the infarcted tissue pale white.

  • Data Analysis: Image the heart slices and use software to quantify the AAR (total non-blue area) and the infarct size (white area within the AAR). Express infarct size as a percentage of the AAR. A reduction in this percentage in the this compound-treated group indicates cardioprotection.

Clinical and Toxicological Profile

This compound has been studied clinically in China, where it has been used as a pharmacological agent for cardiac stress testing and for treating various heart diseases, including bradyarrhythmias and heart failure.[1][5]

Study PopulationThis compound InterventionEffect on Heart RateEffect on Blood PressureReference
Healthy Volunteers & Patients0.5 to 4 mg/kg/min IV infusionConsistent IncreaseVariable (Systolic/Diastolic)[1]
Patients with Heart Disease2.5 mg slow IV infusionConsistent IncreaseVariable[1][15]
Healthy MenOral supplementation for 8 weeksNo substantial change at restNo substantial change at rest[1][19]
Table 2: Summary of this compound's Effects in Human Clinical Studies.

Safety and Toxicology: Despite its therapeutic potential, this compound is not without risks. The primary toxic effects are extensions of its pharmacological action and mainly affect the cardiovascular system, including palpitations, chest pain, and the potential to enhance tachyarrhythmias.[1][15] Due to its stimulant properties and potential for performance enhancement, this compound is included on the World Anti-Doping Agency's (WADA) list of prohibited substances.[5][6][20] High doses may pose significant cardiovascular risks, and its safety in patients with pre-existing cardiovascular disease is not well-established.[5][20][21]

Conclusion and Future Directions

This compound is a pharmacologically complex natural product with potent and diverse effects on the cardiovascular system. Its primary mechanism as a non-selective β-adrenergic agonist confers both therapeutic benefits, such as positive inotropic/chronotropic support and significant cardioprotection, and potential risks, including pro-arrhythmic potential. Its ability to modulate multiple key signaling pathways involved in cell survival, fibrosis, and oxidative stress makes it a compelling molecule for further investigation.

Future research should focus on elucidating its precise interactions with α-adrenergic receptors and further exploring its downstream signaling targets. Rigorous, large-scale clinical trials are necessary to establish a clear safety and efficacy profile, determine optimal therapeutic windows, and explore its potential in treating specific cardiovascular conditions like heart failure with reduced ejection fraction, bradycardia, and mitigating ischemia-reperfusion injury in clinical settings.

References

  • Gao, Z., Chen, Z., Wen, J., He, J., & Zhang, R. (2022). Role of this compound in Heart Diseases: A Mini-Review. Frontiers in Pharmacology, 12, 798495. [Link]
  • Wang, Y., et al. (2024). A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. Pharmaceuticals, 17(3), 386. [Link]
  • Chen, Z., et al. (2021). Pharmacological effects of this compound based on signalling pathways and mechanism of action. Frontiers in Pharmacology, 12, 706233. [Link]
  • Gao, Z., Chen, Z., Wen, J., He, J., & Zhang, R. (2022). Role of this compound in Heart Diseases: A Mini-Review. PubMed, 35082678. [Link]
  • Cohen, P. A., Travis, J. C., & Vanhee, C. (2018). The stimulant this compound in weight loss and sports supplements. Clinical Toxicology, 57(3), 1-6. [Link]
  • Gao, Z., et al. (2022). Role of this compound in Heart Diseases: A Mini-Review.
  • Kimura, I., et al. (1994). Positive chronotropic and inotropic effects of this compound and its enhancing action on the aconitine-induced tachyarrhythmia in isolated murine atria. Japanese Journal of Pharmacology, 66(1), 75-80. [Link]
  • Wu, J., et al. (2016). This compound protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway. Journal of Pharmacological Sciences, 132(3), 163-170. [Link]
  • Vitabase. This compound & Cardiovascular Disease. Vitabase. [Link]
  • Wang, Y., et al. (2024).
  • Duan, X., et al. (2019).
  • Baker, J. S., et al. (2020). β2-Adrenoceptor agonist activity of this compound. Drug Testing and Analysis, 13(1), 261-267. [Link]
  • Duan, X., et al. (2019).
  • Baker, J. S., et al. (2020). β2-Adrenoceptor agonist activity of this compound. PubMed. [Link]
  • RxList. (2021). This compound. RxList. [Link]
  • Fitness Informant. (2019). This compound: Uses, Side Effects, Interactions, Dosage and Supplements. Fitness Informant. [Link]
  • WebMD. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
  • Caffrey, A. (2018). Common supplement banned by anti-doping agencies could threaten heart health. Cardiovascular Business. [Link]
  • Kimura, I., et al. (1994). Positive Chronotropic and Inotropic Effects of this compound and Its Enhancing Action on the Aconitine-Induced Tachyarrhythmia in I. Semantic Scholar. [Link]
  • Lee, S. H., et al. (2015). This compound regulates Nrf2-HO-1-Hmgb1 axis and attenuates intestinal ischemia-reperfusion injury in mice.
  • Wang, Y., et al. (2019). The cardiac electrophysiology effects of this compound in guinea pig heart. PubMed. [Link]
  • Gao, Z., et al. (2022). Role of this compound in Heart Diseases: A Mini-Review. Semantic Scholar. [Link]
  • Operation Supplement Safety. This compound in dietary supplements.
  • Jung, Y., et al. (2021). Clinical safety assessment of oral this compound supplementation in healthy, young men.
  • Zhu, J. X., et al. (2022). This compound Attenuates Doxorubicin-Induced Cardiac Remodeling and Myocyte Apoptosis by Suppressing AMPK Activation. Frontiers in Cardiovascular Medicine, 9, 869623. [Link]
  • Kimura, I., et al. (1989). Inotropic effects of (+/-)
  • Zhu, J. X., et al. (2022).

Sources

A Technical Guide to the In Vitro Anti-inflammatory Properties of Higenamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Higenamine, a benzyltetrahydroisoquinoline alkaloid found in various plants, has emerged as a molecule of significant interest due to its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of this compound, focusing on its core mechanisms of action. We dissect its modulatory effects on critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document serves as a practical resource for researchers, offering detailed, field-proven protocols for assessing this compound's efficacy in the widely adopted lipopolysaccharide (LPS)-stimulated macrophage model. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide aims to empower scientific professionals to rigorously investigate and harness the therapeutic potential of this compound.

Introduction: this compound as a Bioactive Modulator of Inflammation

This compound ((1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol)) is a naturally occurring compound traditionally used in medicine for its cardiotonic properties.[1] Beyond its cardiovascular applications, a growing body of evidence demonstrates its significant antioxidant and anti-inflammatory capabilities.[2][3] Chronic inflammation is a key pathological driver of numerous diseases, making molecules that can safely and effectively quell inflammatory responses highly sought after in drug discovery.

The in vitro anti-inflammatory action of this compound is primarily attributed to its ability to interfere with intracellular signaling pathways that orchestrate the production of pro-inflammatory mediators.[2][4] This guide will focus on the most well-documented mechanisms and provide the technical framework to validate these activities in a laboratory setting.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach at the cellular level. The primary mechanisms involve the suppression of key signaling pathways and the reduction of inflammatory effector molecules.

Primary Mechanism: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, acting as a central switch for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).[5] In a resting state, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[2]

Upon stimulation by an inflammatory agent like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[6]

This compound has been shown to potently inhibit this cascade.[2][7] Mechanistic studies reveal that this compound prevents the phosphorylation and subsequent degradation of IκBα.[8] By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound effectively blocks the nuclear translocation of p65, thereby shutting down the expression of NF-κB-dependent inflammatory genes.[7][8]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65 Complex (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65_nuc p65 IkBa_p65->p65_nuc Releases p65 IkBa_p P-IκBα IkBa_p65->IkBa_p DNA DNA p65_nuc->DNA Translocates Proteasome Proteasome Degradation IkBa_p->Proteasome This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Promotes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling pathways, including p38, JNK, and ERK, are activated by inflammatory stimuli and work in concert with NF-κB to regulate the synthesis of inflammatory mediators.[9] this compound has been demonstrated to downregulate the phosphorylation of p38 MAPK in response to inflammatory triggers.[10][11] By inhibiting the activation of this key kinase, this compound further dampens the cellular inflammatory response.

Attenuation of Pro-inflammatory Mediators: NO and Cytokines

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key inflammatory molecules.

  • Nitric Oxide (NO): In inflammatory conditions, large amounts of NO are produced by the enzyme iNOS.[2] This excess NO contributes to tissue damage and vasodilation seen in septic shock.[7] this compound is a potent inhibitor of NO production, achieving this by suppressing the expression of iNOS at both the mRNA and protein levels.[7][12] This effect is a direct result of its action on the NF-κB pathway, which controls iNOS gene transcription.

  • Pro-inflammatory Cytokines: this compound significantly reduces the secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) from LPS-stimulated immune cells.[2][10][11]

Dual Role in Reactive Oxygen Species (ROS) Regulation

Inflammation and oxidative stress are intrinsically linked. Inflammatory cells produce ROS, and ROS can amplify inflammatory signaling.[13] this compound demonstrates potent antioxidant activity by directly scavenging free radicals and reducing the production of intracellular ROS in stimulated cells.[10][11] Furthermore, it can activate the Nrf2/HO-1 signaling pathway, a major cellular defense mechanism against oxidative stress, which also has anti-inflammatory functions.[2][8]

A Standardized In Vitro Model: LPS-Stimulated Macrophages

To reliably assess the anti-inflammatory properties of a compound like this compound, a robust and reproducible in vitro model is essential.

Rationale for Model Selection

The murine macrophage cell line, RAW 264.7 , is the gold standard for this purpose.

  • Relevance: Macrophages are key players in the innate immune response and are primary producers of inflammatory mediators.[14]

  • Robustness: RAW 264.7 cells provide a consistent and vigorous inflammatory response upon stimulation with Lipopolysaccharide (LPS) , a component of the outer membrane of Gram-negative bacteria.[15]

  • Translatability: Data generated from this model, such as the inhibition of IL-6, has been shown to correlate well with in vivo anti-inflammatory potential.[14][16]

General Experimental Workflow

The fundamental principle of the assay is to evaluate the ability of this compound to prevent or reduce the inflammatory response triggered by LPS. This involves pre-treating the macrophages with this compound before exposing them to the inflammatory stimulus.

Experimental_Workflow cluster_assays A 1. Cell Culture Seed RAW 264.7 cells in appropriate plates B 2. Pre-treatment Incubate cells with various concentrations of this compound A->B C 3. Inflammatory Challenge Add LPS to stimulate inflammation (except in control wells) B->C D 4. Incubation Allow inflammatory response to develop (e.g., 18-24 hours) C->D E 5. Sample Collection D->E F Cell Culture Supernatant (for secreted mediators) E->F G Cell Lysate (for intracellular proteins) E->G H 6. Downstream Analysis I Griess Assay (NO) ELISA (Cytokines) H->I J Western Blot (Signaling Proteins) ROS Assay H->J

Caption: Standard workflow for assessing this compound's anti-inflammatory activity.

Key Experimental Protocols

The following protocols are synthesized from established methodologies to ensure reliability and reproducibility.[5][17][18]

Cell Culture and Treatment
  • Objective: To prepare healthy RAW 264.7 macrophages for the experiment.

  • Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells into appropriate plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western Blot) at a density that will result in ~80-90% confluency on the day of the experiment (e.g., 1-2 x 10⁵ cells/well for a 96-well plate). Allow cells to adhere overnight.[17]

  • Pre-treatment: The next day, carefully remove the old medium. Add fresh, serum-free (or low-serum) medium containing the desired concentrations of this compound (e.g., 1-100 µM). Include a "vehicle control" group treated with the same solvent used to dissolve this compound (e.g., DMSO). Incubate for 1-2 hours.

    • Causality Insight: Pre-treatment allows this compound to enter the cells and engage its molecular targets before the inflammatory cascade is initiated.

  • Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL to 1 µg/mL.[15][17] Do not add LPS to the "negative control" or "this compound only" wells.

  • Incubation: Return the plates to the incubator for the appropriate time period (e.g., 18-24 hours for mediator production).

Cell Viability Assay (MTS/MTT)
  • Objective: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity. This is a critical self-validating step.

  • Set up a 96-well plate as described in 4.1, including cells treated with this compound alone (no LPS).

  • After the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is apparent.

  • Read the absorbance on a microplate reader. Cell viability should be expressed as a percentage relative to the vehicle-treated control cells. This compound concentrations used for anti-inflammatory assays should exhibit >90% cell viability.

Nitric Oxide (NO) Quantification (Griess Assay)
  • Objective: To measure the production of NO by quantifying its stable metabolite, nitrite, in the cell supernatant.[5]

  • After the incubation period (Protocol 4.1), carefully collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

  • In a new 96-well plate, mix the collected supernatant with an equal volume of Griess Reagent (typically a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[18]

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at ~540 nm.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Objective: To quantify the secretion of specific cytokines like TNF-α and IL-6.[6]

  • Collect cell culture supernatant after the treatment period. It may be necessary to centrifuge the supernatant to pellet any detached cells.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α, IL-6, or IL-1β.

  • Follow the manufacturer's protocol precisely. This typically involves adding the supernatant to antibody-coated plates, followed by a series of incubation, washing, and detection steps.

  • Read the final absorbance on a microplate reader and calculate the cytokine concentrations based on the provided standards.

Western Blot Analysis for Signaling Proteins
  • Objective: To directly probe the mechanism of action by measuring the levels and phosphorylation status of key signaling proteins.

  • For signaling pathway analysis, a shorter LPS stimulation time is required (e.g., 15-60 minutes) to capture the transient phosphorylation events.[6]

  • After treatment, wash the cells in 6-well plates with ice-cold PBS.

  • Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies specific for total and phosphorylated forms of p65, IκBα, and p38 MAPK. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Synthesis and Interpretation

Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of different compounds.

Table 1: Reported In Vitro Efficacy of this compound on NO Production

Cell Model Stimulus Measured Endpoint IC₅₀ Value (µM) Reference
RAW 264.7 Cells LPS + IFN-γ NO Production 53 [7]
RAW 264.7 Cells LPS NO Production 53.4 (racemic) [19]
RAW 264.7 Cells LPS NO Production 26.2 (S-enantiomer) [19]

| RAW 264.7 Cells | LPS | NO Production | 86.3 (R-enantiomer) |[19] |

Insight: The data indicates that the S-enantiomer of this compound is significantly more potent at inhibiting NO production than the R-enantiomer, a critical consideration for drug development.[19]

Conclusion and Future Directions

This compound is a compelling natural product with well-documented anti-inflammatory properties in vitro. Its primary mechanism of action involves the robust inhibition of the NF-κB signaling pathway, supplemented by the modulation of MAPK signaling and antioxidant activity. The protocols detailed in this guide provide a comprehensive framework for researchers to explore and validate these effects.

Future in vitro research should aim to:

  • Investigate the NLRP3 Inflammasome: The NLRP3 inflammasome is a critical driver of IL-1β maturation.[20][21] Assessing this compound's impact on NLRP3 activation could reveal a novel anti-inflammatory mechanism.

  • Elucidate Upstream Targets: Pinpointing the direct molecular target(s) of this compound within the inflammatory cascade (e.g., does it directly inhibit an IKK subunit?) would be a significant advancement.

  • Explore Different Cell Types: Validating these findings in other relevant cell types, such as primary human macrophages or microglial cells, would enhance the translational relevance.[8]

By employing the rigorous methodologies and mechanistic understanding outlined here, the scientific community can continue to build a comprehensive profile of this compound's therapeutic potential.

References

  • Kang, Y. J., Lee, M. K., Kim, J. I., Lee, J. H., Shin, J. S., Lee, Y. S., & Chang, K. C. (1999). Inhibition of activation of nuclear factor kappaB is responsible for inhibition of inducible nitric oxide synthase expression by this compound, an active component of aconite root. Journal of Pharmacology and Experimental Therapeutics, 291(1), 314–320. [Link]
  • Novotná, A., Valentová, J., & Svoboda, P. (2009). The effects of H1-antihistamines on the nitric oxide production by RAW 264.7 cells with respect to their lipophilicity. General Physiology and Biophysics, 28(Spec No), 141–147. [Link]
  • Lee, M. K., Kang, Y. J., Kim, J. I., Lee, J. H., & Chang, K. C. (1999). Inhibition of lipopolysaccharide-induced inducible nitric oxide (iNOS) mRNA expression and nitric oxide production by this compound in murine peritoneal macrophages. Planta Medica, 65(5), 400–403. [Link]
  • Chen, Y., Islam, M. A., Chen, Z., & Li, J. (2022). Pharmacological effects of this compound based on signalling pathways and mechanism of action. Frontiers in Pharmacology, 13, 931158. [Link]
  • Yang, S., Jin, C., Hu, Z., Tian, W., Ling, W., Li, J., & Wu, M. (2021). This compound Attenuates Neuropathic Pain by Inhibition of NOX2/ROS/TRP/P38 Mitogen-Activated Protein Kinase/NF-ĸB Signaling Pathway. Frontiers in Pharmacology, 12, 709849. [Link]
  • Hanghao, S., Cheng, L., Li, H., & Shu, S. (2024). A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. Pharmaceuticals, 17(3), 364. [Link]
  • ResearchGate. (2021). Protocol for polarization in M1 and M2 of RAW 264.7 (ATCC) by LPS and IL-4?
  • Yang, S., Jin, C., Hu, Z., Tian, W., Ling, W., Li, J., & Wu, M. (2021). This compound Attenuates Neuropathic Pain by Inhibition of NOX2/ROS/TRP/P38 Mitogen-Activated Protein Kinase/NF-ĸB Signaling Pathway. Frontiers in Pharmacology, 12, 709849. [Link]
  • Pachler, K., Lener, T., Streif, D., Dunai, Z. A., Desgeorges, A., Feistritzer, C., ... & Rohde, E. (2017). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Molecular Therapy - Methods & Clinical Development, 13, 67-76. [Link]
  • Park, J. E., Kang, Y. J., Park, M. K., Lee, Y. S., Kim, H. J., Seo, H. G., ... & Chang, K. C. (2006). Enantiomers of this compound inhibit LPS-induced iNOS in a macrophage cell line and improve the survival of mice with experimental endotoxemia. International Immunopharmacology, 6(2), 226–233. [Link]
  • ResearchGate. (n.d.). The signal pathway influenced by this compound.
  • Pachler, K., Lener, T., Streif, D., Dunai, Z. A., Desgeorges, A., Feistritzer, C., ... & Rohde, E. (2018). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Molecular Therapy. Methods & clinical development, 13, 67–76. [Link]
  • Czigle, S., Tóth, J., & Csupor, D. (2023). This compound in Plants as a Source of Unintentional Doping. Molecules, 28(11), 4381. [Link]
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?
  • Yang, X., Du, W., Zhang, Y., Wang, H., & He, M. (2020). Anti-inflammatory effects of this compound (Hig) on LPS-activated mouse microglia (BV2) through NF-κB and Nrf2/HO-1 signaling pathways. International Immunopharmacology, 85, 106629. [Link]
  • Hanghao, S., Cheng, L., Li, H., & Shu, S. (2024). A Narrative Review on this compound: Pharmacological Properties and Clinical Applications.
  • Li, Y., Wang, Z., Li, Y., Zhang, C., & Li, J. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Bioengineered, 13(4), 9345–9356. [Link]
  • Widowati, W., Girsang, E., Firliana, I., Ginting, C. N., & Indra, I. (2021). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. F1000Research, 10, 124. [Link]
  • Hanghao, S., Cheng, L., Li, H., & Shu, S. (2024). A Narrative Review on this compound: Pharmacological Properties and Clinical Applications.
  • Abu-Serie, M. M., & Eltablawy, N. A. (2022). The Effect of Natural-Based Formulation (NBF) on the Response of RAW264.
  • Gothai, S., Ramachandran, K., Muniandy, K., Gnanaraj, C., Muniandy, S., & Dhanaraj, S. A. (2018). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway.
  • Li, H., Liu, C. M., & Li, Y. L. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 19(6), 8449–8463. [Link]
  • ResearchGate. (n.d.). In vitro macrophage uptake profiles, anti-inflammatory activities, and...
  • Chen, C. Y., Chen, Y. H., & Chen, Y. F. (2013). This compound Combined with[3]-Gingerol Suppresses Doxorubicin-Triggered Oxidative Stress and Apoptosis in Cardiomyocytes via Upregulation of PI3K/Akt Pathway.
  • Han, C., He, L., Li, Y., Li, W., Li, Y., & Zhang, R. (2020). Echinatin effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90. JCI Insight, 5(24), e136244. [Link]
  • Liu, X., Wang, T., Liu, H., Dai, Y., & Liu, X. (2016). Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition. Molecules, 21(3), 384. [Link]
  • ResearchGate. (n.d.). Genipin inhibits NLRP3 and NLRC4 inflammasome activation via autophagy suppression.
  • ResearchGate. (n.d.). Inhibiting of the cytokine production. RAW264.7 cells were pre-treated...
  • Tsou, Y. H., & Yang, S. C. (2014). NLRP3 Inflammasome Activation Induced by Engineered Nanomaterials. Journal of Environmental Science and Health, Part C, 32(1), 1–28. [Link]
  • Tartey, S., & Kanneganti, T. D. (2020). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. International Journal of Molecular Sciences, 21(11), 3797. [Link]
  • Ren, W., Liu, G., Chen, S., Yin, J., Wang, J., Tan, B., ... & Yin, Y. (2014). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with H2O2. Oxidative Medicine and Cellular Longevity, 2014, 1–11. [Link]
  • Kallio, J. P., & Jaakkola, U. M. (2022). The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells. Antioxidants, 11(11), 2261. [Link]
  • Sun, J., Zhang, Y., Wang, X., Zhang, N., & Liu, G. (2023).
  • Liu, R. H., & Hotchkiss, J. H. (1995). Synthesis of nitric oxide and nitrosamine by immortalized woodchuck hepatocytes. Cancer Research, 55(16), 3675–3679. [Link]
  • Romo, D., Velazquez, K., & Brady, S. T. (2021). Identifying the Effects of Reactive Oxygen Species on Mitochondrial Dynamics and Cytoskeleton Stability in Dictyostelium discoideum. Microorganisms, 9(8), 1749. [Link]
  • Grinberg, L. N., & O'Brien, P. J. (2022). Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins. Antioxidants, 11(10), 2004. [Link]

Sources

An In-depth Technical Guide to the Anti-apoptotic Signaling Pathways of Higenamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Higenamine, a bioactive alkaloid found in several traditional medicinal plants, has garnered significant scientific interest for its diverse pharmacological effects, most notably its potent cardioprotective and neuroprotective properties. A critical mechanism underlying these therapeutic benefits is its ability to inhibit apoptosis. This in-depth technical guide provides a comprehensive exploration of the molecular signaling pathways modulated by this compound to exert its anti-apoptotic effects. We will delve into the core mechanisms, present detailed experimental protocols for their investigation, and offer insights into the causality behind experimental choices, thereby providing a robust framework for researchers in the field.

Introduction: this compound as a Modulator of Cell Survival

This compound is a natural compound with a chemical structure similar to catecholamines, enabling it to interact with adrenergic receptors.[1] Its demonstrated anti-apoptotic and antioxidant activities have positioned it as a promising therapeutic agent for conditions characterized by excessive cell death, such as ischemia-reperfusion injury and certain forms of cardiotoxicity.[1][2] This guide will dissect the signaling cascades that this compound activates to protect cells from programmed cell death, with a primary focus on the well-established β2-AR/PI3K/AKT pathway, its interplay with antioxidant responses, and context-dependent variations in its mechanism of action.

The Core Anti-Apoptotic Axis: The β2-AR/PI3K/AKT Signaling Pathway

The most extensively characterized anti-apoptotic mechanism of this compound involves the activation of the β2-adrenergic receptor (β2-AR) and the subsequent engagement of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[3][4] This pathway is a central regulator of cell survival, proliferation, and metabolism.

Mechanism of Action

This compound functions as a β2-AR agonist.[4] Upon binding to the β2-AR, a G-protein coupled receptor, it initiates a conformational change that leads to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as protein kinase B).[5]

Recruitment to the cell membrane allows for the phosphorylation and full activation of Akt by other kinases. Activated Akt then phosphorylates a multitude of downstream targets that collectively inhibit the apoptotic machinery. Key anti-apoptotic functions of activated Akt include:

  • Inhibition of Pro-Apoptotic Bcl-2 Family Proteins: Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad, preventing them from sequestering anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2]

  • Suppression of Caspase Activation: this compound-induced Akt activation leads to a significant reduction in the cleavage and activation of initiator caspase-9 and executioner caspase-3, which are pivotal enzymes in the apoptotic cascade.[3][6]

  • Modulation of Other Pro-Survival Factors: Akt can influence the expression and activity of other transcription factors and proteins that promote cell survival.

The anti-apoptotic and cardioprotective effects of this compound mediated by this pathway have been demonstrated to be abolished by β2-AR antagonists, confirming the critical role of this receptor in initiating the signaling cascade.[6]

Visualizing the β2-AR/PI3K/AKT Pathway

higenamine_pi3k_akt_pathway This compound This compound beta2AR β2-Adrenergic Receptor (β2-AR) This compound->beta2AR PI3K PI3K beta2AR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Bad Bad pAkt->Bad Inhibits Caspase9 Caspase-9 pAkt->Caspase9 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad p-Bad (Inactive) cleavedCaspase9 Cleaved Caspase-9 Caspase3 Caspase-3 cleavedCaspase9->Caspase3 Activates cleavedCaspase3 Cleaved Caspase-3 Apoptosis Apoptosis cleavedCaspase3->Apoptosis Executes

Caption: this compound activates the β2-AR/PI3K/AKT pathway to inhibit apoptosis.

Interplay with Antioxidant Signaling

This compound's anti-apoptotic effects are also intrinsically linked to its antioxidant properties.[1][2] Oxidative stress is a potent inducer of apoptosis, and by mitigating this, this compound further promotes cell survival.

The Nrf2/HO-1 Axis

A key pathway involved in this compound's antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling axis.[2][7] this compound has been shown to upregulate the expression of Nrf2, a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes.[7] One of the most critical of these is HO-1, an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[2] The protective effects of this compound in some models of ischemia-reperfusion injury are abolished by inhibitors of HO-1, underscoring the importance of this pathway.[1]

The activation of the Nrf2/HO-1 pathway by this compound appears to be, at least in part, downstream of the PI3K/Akt pathway, creating a synergistic pro-survival network.[2][7]

Context-Dependent Mechanisms: The Case of Doxorubicin-Induced Cardiotoxicity

While the β2-AR/PI3K/AKT pathway is a central mechanism, the anti-apoptotic action of this compound can be context-dependent. A notable example is in doxorubicin-induced cardiotoxicity. In this specific scenario, the protective effects of this compound against myocyte apoptosis appear to be independent of the β2-AR signaling pathway.[8] Instead, this compound has been shown to attenuate the abnormal activation of phosphorylated adenosine-activated protein kinase (AMPK).[8] While AMPK is typically a regulator of cellular energy homeostasis, its hyperactivation in the context of doxorubicin treatment can be detrimental.[9][10] this compound's ability to suppress this aberrant AMPK activation highlights a distinct anti-apoptotic mechanism tailored to a specific cellular insult.[8]

Experimental Protocols for Investigating this compound's Anti-Apoptotic Pathways

To rigorously investigate the anti-apoptotic effects of this compound, a combination of cellular and biochemical assays is essential. The following are detailed protocols for key experiments.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This is a widely used method to quantify the extent of apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to PI.

  • Materials:

    • Annexin V-FITC (or other fluorophore conjugate)

    • Propidium Iodide (PI)

    • 1X Annexin V Binding Buffer

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed and treat cells with this compound and/or an apoptotic stimulus in a 6-well plate.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of PI3K/Akt Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the signaling cascade, which is indicative of their activation.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-PI3K, anti-total PI3K)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Protocol:

    • Treat cells as required and lyse them in ice-cold RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an ECL substrate and an imaging system.[5][11]

Caspase-3/9 Activity Assay

This fluorometric or colorimetric assay quantifies the activity of key apoptotic caspases.

  • Materials:

    • Caspase-3 and Caspase-9 assay kits (containing specific substrates, e.g., Ac-DEVD-pNA for caspase-3)

    • Cell lysis buffer

    • 96-well plate

    • Microplate reader

  • Protocol:

    • Treat and harvest cells.

    • Lyse the cells according to the kit manufacturer's instructions.

    • Add 50-100 µL of cell lysate to a 96-well plate.

    • Add the caspase substrate solution to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[6][12]

Experimental Workflow Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Signaling Analysis cluster_data_analysis Data Analysis & Interpretation cell_seeding Seed Cells treatment Treat with this compound and/or Apoptotic Stimulus cell_seeding->treatment flow_cytometry Annexin V/PI Staining (Flow Cytometry) treatment->flow_cytometry western_blot Western Blot (p-Akt, Caspases) treatment->western_blot caspase_assay Caspase Activity Assay treatment->caspase_assay quantification Quantify Apoptotic Cells, Protein Levels & Enzyme Activity flow_cytometry->quantification western_blot->quantification caspase_assay->quantification interpretation Interpret Pathway Activation and Anti-Apoptotic Effect quantification->interpretation

Sources

An In-depth Technical Guide on the Antioxidant Activity of Higenamine in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the antioxidant properties of higenamine, a bioactive alkaloid found in various plants.[1] It is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic agents for conditions associated with oxidative stress. This document delves into the molecular mechanisms, key signaling pathways, and validated experimental protocols to assess the antioxidant efficacy of this compound in cellular systems.

Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of this compound

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism and play crucial roles in signaling and homeostasis.[2] However, an imbalance leading to excessive ROS levels results in oxidative stress, a condition implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3][4] Oxidative stress inflicts damage upon vital cellular components like lipids, proteins, and DNA.[5] Consequently, there is a significant scientific pursuit for compounds that can mitigate oxidative damage.

This compound (also known as norcoclaurine) has emerged as a promising candidate due to its demonstrated antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][6][7] This guide elucidates the scientific basis for these effects at a cellular level, providing the technical rationale and methodologies for its investigation.

Core Mechanism of Action: this compound as a Modulator of the Nrf2 Antioxidant Response Pathway

A primary mechanism through which cells combat oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][8] Nrf2 is a transcription factor that regulates the expression of a broad array of antioxidant and detoxification genes.[4][9]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3][10] Upon exposure to oxidative stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[3][8]

This compound has been shown to protect cells from oxidative stress by activating this critical Nrf2/ARE pathway.[11] Studies have demonstrated that this compound treatment leads to increased nuclear translocation of Nrf2 and subsequent upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPX).[11][12] This induction of the cellular antioxidant defense system is a cornerstone of this compound's protective effects. The activation of Nrf2 by this compound may also be linked to the PI3K/Akt signaling pathway, which can promote Nrf2 activity.[6][13][11]

The following diagram illustrates the activation of the Nrf2-mediated antioxidant response, a key target of this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Sequesters & promotes ubiquitination Cul3 Cul3-E3 Ligase This compound This compound This compound->Keap1 Induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, GPX) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound-mediated activation of the Nrf2/ARE pathway.

Experimental Validation of this compound's Antioxidant Activity

To rigorously assess the antioxidant potential of this compound in a cellular context, a multi-faceted approach is required. This involves quantifying its ability to scavenge ROS directly, inhibit lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes.

The following diagram outlines a logical workflow for investigating the cellular antioxidant effects of this compound.

Experimental_Workflow Start Cell Culture & Treatment (e.g., with H₂O₂ to induce stress) Higenamine_Treat This compound Treatment (Dose-response & Time-course) Start->Higenamine_Treat ROS_Assay Intracellular ROS Measurement (DCFH-DA Assay) Higenamine_Treat->ROS_Assay Lipid_Assay Lipid Peroxidation Assay (MDA - TBARS Assay) Higenamine_Treat->Lipid_Assay Enzyme_Assay Antioxidant Enzyme Activity (SOD, CAT Assays) Higenamine_Treat->Enzyme_Assay Western_Blot Protein Expression Analysis (Nrf2, HO-1) Higenamine_Treat->Western_Blot Data_Analysis Data Analysis & Interpretation ROS_Assay->Data_Analysis Lipid_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Western_Blot->Data_Analysis

Sources

Higenamine: A Modern Pharmacological Perspective on a Traditional Chinese Medicine Cardiotonic

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Higenamine, a benzylisoquinoline alkaloid found in several plants used in Traditional Chinese Medicine (TCM), has a long history of application for various cardiac ailments.[1][2][3] Originally isolated from plants like Aconitum carmichaelii and Nelumbo nucifera, it has been traditionally employed to treat conditions such as heart failure, bradycardia, and arrhythmia.[1][4][5] Modern pharmacological investigation has unveiled its primary mechanism as a non-selective β-adrenergic receptor agonist, acting on both β1 and β2 subtypes.[2][6] This dual agonism confers a range of cardiovascular effects, including positive inotropy (increased contractility) and chronotropy (increased heart rate), alongside vasodilation.[1][7] Beyond its direct hemodynamic effects, this compound exhibits significant cardioprotective properties through the modulation of critical signaling pathways, such as the PI3K/Akt cascade, resulting in anti-apoptotic, anti-inflammatory, and anti-fibrotic outcomes.[1][5][8][9] While preclinical data are robust and limited clinical trials in China have explored its use in cardiac stress testing and for bradyarrhythmias, its development is tempered by a short pharmacokinetic half-life and safety considerations, including its status as a prohibited substance by the World Anti-Doping Agency (WADA).[7][10][11] This guide provides a comprehensive technical overview of this compound's journey from a traditional remedy to a modern pharmacological tool, detailing its mechanisms, pharmacokinetics, and the experimental methodologies crucial for its continued investigation.

Introduction: From Ancient Herb to Purified Alkaloid

This compound, also known as norcoclaurine, is a natural compound with a well-established presence in TCM botanicals.[4] Its historical use is rooted in the cardiotonic properties of herbs like Fuzi (Aconitum carmichaelii), which were prescribed to restore Yang and support heart function.[12][13] The isolation and characterization of this compound have allowed for a systematic, evidence-based exploration of the molecular underpinnings of these traditional applications.

1.1. Botanical Sources in Traditional Chinese Medicine this compound is not exclusive to a single plant but is found in a variety of species, each with its own place in the TCM pharmacopeia.

  • Aconitum carmichaelii (Fuzi, Monkshood): A potent and historically significant herb used as a cardiotonic after extensive processing to reduce toxicity.[1][13][14]

  • Nelumbo nucifera (Lianzi, Lotus Seed): The embryo of the lotus seed is a known source.[4]

  • Asarum heterotropoides (Xixin, Wild Ginger): Used traditionally for various ailments.[4]

  • Annona squamosa (Sugar Apple): Another identified plant source of the compound.[2][4]

  • Nandina domestica (Nantian zhu, Sacred Bamboo): The fruit of this plant also contains this compound.[4][7]

1.2. Chemical Profile this compound is a tetrahydroisoquinoline alkaloid. Its structural similarity to catecholamines like norepinephrine is fundamental to its interaction with adrenergic receptors, providing a clear rationale for its observed sympathomimetic effects.[12]

Core Pharmacological Mechanism: A Dual Adrenergic Agonist

The primary pharmacological activity of this compound stems from its function as a direct, non-selective agonist of β-adrenergic receptors.[2][8] Unlike selective agonists, this compound activates both β1 and β2 subtypes, leading to a composite physiological response that is central to both its therapeutic potential and its side-effect profile.[3][6]

2.1. β1-Adrenergic Receptor Activation: The Cardiotonic Effect Activation of β1-adrenergic receptors, which are predominantly expressed in cardiomyocytes, is the source of this compound's positive inotropic and chronotropic effects.[12][15]

  • Mechanism: Binding to β1-receptors activates the Gs protein, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates key calcium channels (like L-type Ca2+ channels) and proteins of the sarcoplasmic reticulum, resulting in increased intracellular calcium concentration and enhanced myocardial contractility and heart rate.[15][16] This mechanism is crucial for its potential application in bradycardia and certain forms of heart failure.[2]

2.2. β2-Adrenergic Receptor Activation: Vasodilation and Cardioprotection While also present in the heart, β2-adrenergic receptors are abundant in vascular and bronchial smooth muscle.[1] this compound's action on these receptors contributes to vasodilation and bronchodilation.[4] Critically, in cardiomyocytes, β2-AR activation triggers distinct, often cardioprotective, signaling pathways.

  • Mechanism: β2-ARs can couple to both Gs and Gi proteins.[6] The Gs pathway mirrors the β1 response. However, the Gi-coupled pathway and the recruitment of β-arrestin can activate alternative signaling cascades, most notably the PI3K/Akt pathway .[1][8][12] This pathway is a cornerstone of cell survival, promoting anti-apoptotic effects and protecting cardiomyocytes from ischemic injury.[9][17]

2.3. Modulation of Key Cardioprotective Signaling Pathways Accumulating evidence demonstrates that this compound's benefits extend beyond simple adrenergic stimulation. It modulates several signaling networks implicated in the pathophysiology of cardiac disease.[1][5]

  • Anti-Apoptotic Signaling (β2-AR/PI3K/Akt): this compound has been shown to inhibit cardiomyocyte apoptosis induced by ischemia/reperfusion (I/R) and certain cardiotoxic agents.[9][18] This effect is mediated by the activation of the β2-AR/PI3K/Akt cascade, which is a critical pro-survival pathway.[1][17]

  • Anti-Fibrotic Signaling (TGF-β1/Smad): Cardiac fibrosis is a key component of pathological remodeling. This compound attenuates cardiac fibroblast activation and collagen synthesis by suppressing the TGF-β1/Smad signaling pathway.[1][5][18]

  • Anti-inflammatory Signaling (NF-κB): The compound exhibits anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[12]

Higenamine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound b1AR β1-Adrenergic Receptor This compound->b1AR b2AR β2-Adrenergic Receptor This compound->b2AR TGFb_R TGF-β Receptor This compound->TGFb_R Inhibits NFkB_path IKK This compound->NFkB_path Inhibits Gs Gs Protein b1AR->Gs b2AR->Gs Gi Gi Protein b2AR->Gi AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB (Transcription) PKA->CREB PI3K PI3K Gi->PI3K Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Genes (e.g., Bad, Caspases) Akt->Apoptosis_Inhibition Smad Smad2/3 TGFb_R->Smad Fibrosis_Inhibition Inhibition of Fibrotic Genes (e.g., Collagen, α-SMA) Smad->Fibrosis_Inhibition NFkB NF-κB NFkB_path->NFkB Inflammation_Inhibition Inhibition of Inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammation_Inhibition Inotropy_Chronotropy ↑ Contractility ↑ Heart Rate CREB->Inotropy_Chronotropy ↑ Ca2+ Influx

Caption: this compound's multifaceted signaling pathways in cardiomyocytes.

Pharmacokinetics and Metabolism: A Profile of Rapid Action

The clinical utility of any compound is dictated by its pharmacokinetic profile. This compound is characterized by rapid absorption and a short half-life, positioning it as a potentially acute-acting agent rather than a chronic therapy.[2][12]

3.1. ADME Profile

  • Absorption: Animal studies suggest rapid absorption after oral administration, with peak concentrations reached within 10 minutes.[2]

  • Distribution: The volume of distribution in humans is approximately 48 L.[11]

  • Metabolism: The liver is the primary site of metabolism, as evidenced by high total clearance and low renal excretion.[12][19] Non-renal clearance accounts for the vast majority of its elimination.[12]

  • Excretion: In human studies, only about 9.3% of the intravenous dose is recovered in the urine within 8 hours, confirming that renal clearance is a minor elimination pathway.[11][19] The half-life is remarkably short, measured at approximately 0.133 hours (about 8 minutes) in healthy volunteers receiving an IV infusion.[2][11]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Intravenous Infusion)

Parameter Mean Value Range Reference
Peak Concentration (Cmax) Varies with dose 15.1 - 44.0 ng/mL [11][20]
Half-life (t½) 0.133 hours 0.107 - 0.166 hours [11][20]
Total Clearance (CL) 249 L/h 199 - 336 L/h [11][20]
Volume of Distribution (V) 48 L 30.8 - 80.6 L [11][20]
Renal Excretion (fe%) 9.3% 4.6% - 12.4% [11][20]

(Data derived from a Phase I study by Feng et al., 2012)

The causality behind this profile suggests that this compound's rapid clearance makes it suitable for applications where a short duration of action is desired, such as in diagnostic cardiac stress testing, but presents a significant challenge for its use in managing chronic cardiac conditions, which would likely require frequent dosing or a modified-release formulation.[11]

Methodologies for this compound Research: A Step-by-Step Guide

Investigating a natural product like this compound requires a multi-tiered approach, from initial in vitro screening to complex in vivo models. The choice of methodology is critical for generating reliable and translatable data.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Model cluster_invivo In Vivo Validation Cardiomyocytes 1. Isolate Cardiomyocytes (e.g., NRVMs) Assays 2. Functional & Viability Assays - Contractility (Video Edge-Detection) - Apoptosis (TUNEL, Caspase Cleavage) - Signaling (Western Blot for p-Akt) Cardiomyocytes->Assays Langendorff 3. Langendorff Heart Perfusion - Ischemia/Reperfusion Protocol - Measure Infarct Size (TTC Staining) Assays->Langendorff Validate Mechanism AnimalModel 4. Animal Model of Cardiac Injury (e.g., LAD Ligation for I/R) Langendorff->AnimalModel Confirm in Whole Organism Function 5. Assess Cardiac Function (Echocardiography for EF, FS) AnimalModel->Function PK 6. Pharmacokinetic Analysis (Serial Blood Sampling & LC-MS/MS) Function->PK Correlate Effect with Exposure

Caption: A logical experimental workflow for evaluating this compound.

4.1. Protocol: In Vitro Assessment of Anti-Apoptotic Activity in Cardiomyocytes

  • Objective: To determine if this compound protects cardiomyocytes from apoptosis, a key pathology in ischemic heart disease. This protocol is self-validating by combining a morphological assay (TUNEL) with a biochemical one (Western Blot for cleaved caspase-3).

  • Methodology:

    • Cell Culture: Isolate neonatal rat ventricular myocytes (NRVMs) and culture them until they exhibit spontaneous, synchronous contractions.

    • Induction of Apoptosis: Induce apoptosis by simulating ischemia/reperfusion (e.g., 24 hours of hypoxia followed by 2 hours of reoxygenation) or by chemical induction (e.g., doxorubicin).[18]

    • Treatment Groups:

      • Control (vehicle)

      • Apoptosis Induction + Vehicle

      • Apoptosis Induction + this compound (at various concentrations)

      • Apoptosis Induction + this compound + β2-AR antagonist (e.g., ICI-118,551) to confirm mechanism specificity.[9][17]

    • TUNEL Staining (Morphological Endpoint): After treatment, fix cells and perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to visualize DNA fragmentation in apoptotic nuclei. Quantify the percentage of TUNEL-positive cells.

    • Western Blot (Biochemical Endpoint): Lyse cells and perform SDS-PAGE and Western blotting to detect the levels of cleaved caspase-3 and cleaved caspase-9, which are definitive markers of the execution phase of apoptosis.[9][17] Also, probe for phosphorylated Akt (p-Akt) to confirm activation of the PI3K/Akt survival pathway.

4.2. Protocol: In Vivo Assessment in a Murine Ischemia/Reperfusion Model

  • Objective: To validate the in vitro cardioprotective effects of this compound in a clinically relevant animal model.

  • Methodology:

    • Animal Model: Anesthetize adult C57BL/6 mice and perform a thoracotomy to expose the heart.

    • Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a suture for a defined period (e.g., 30-45 minutes) to induce myocardial ischemia.

    • Reperfusion and Treatment: Release the ligature to allow reperfusion (e.g., for 24 hours). Administer this compound (e.g., via intraperitoneal or intravenous injection) either just before or during the reperfusion phase.[9]

    • Cardiac Function Assessment: At the end of the reperfusion period, perform echocardiography to measure key functional parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

    • Infarct Size Measurement: Euthanize the animals, excise the hearts, and slice the ventricles. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale. Calculate the infarct size as a percentage of the area at risk.[9]

Clinical Evidence and Safety Profile

While preclinical data are promising, the translation of this compound to clinical practice has been limited. Most human studies have been conducted in China and focus on its acute cardiovascular effects.[10]

5.1. Human Clinical Trials

  • Cardiac Stress Testing: this compound has been investigated as a pharmacological stress agent for radionuclide myocardial perfusion imaging, serving as an alternative to agents like dobutamine or dipyridamole.[1][11] Its ability to rapidly increase heart rate is the basis for this application.[1][10]

  • Bradyarrhythmias: Several small clinical studies have reported on the efficacy of intravenous this compound for treating bradyarrhythmias, including sick sinus syndrome.[1][10] The positive chronotropic effect is the therapeutic driver in this context.

Table 2: Summary of Selected Clinical Applications of this compound

Application Patient Population Administration Key Findings References
Cardiac Stress Testing Patients with suspected Coronary Artery Disease Intravenous infusion (e.g., 2.5-5 mg) Consistently increased heart rate; variable effects on blood pressure. Deemed effective for myocardial perfusion imaging. [1][10][21]
Bradyarrhythmia Patients with bradyarrhythmia, sick sinus syndrome Intravenous infusion Increased heart rate and improved sinoatrial/atrioventricular conduction. [2][10][22]

| Heart Disease (General) | 15 patients with heart disease | Intravenous infusion (2.5 mg over 30 min) | Markedly increased LVEF from 46% to 60%. |[10][23] |

5.2. Safety and Toxicology The safety profile of this compound is a critical consideration for its future development.

  • Adverse Effects: In clinical trials, reported side effects include dyspnea, palpitations, dizziness, headache, and chest tightness.[1][10]

  • Cardiotoxicity Concerns: As a component of Aconitum, this compound is associated with the cardiotoxicity of the raw herb, which can cause severe arrhythmias.[24][25] Studies have shown that this compound can enhance aconitine-induced tachyarrhythmias.[15][26]

  • Regulatory Status: this compound is prohibited at all times by the World Anti-Doping Agency (WADA) due to its classification as a β2-agonist and its stimulant properties.[7][14][25] This poses a significant hurdle for its development, particularly in sports medicine or as a general supplement. An 8-week study of oral this compound in healthy men found no significant changes in safety markers like heart rate, blood pressure, or liver enzymes, but more extensive toxicology studies are required.[19][27]

Future Perspectives and Drug Development

This compound stands at a crossroads. Its well-defined mechanism of action, potent cardiovascular effects, and deep roots in traditional medicine make it an intriguing candidate for drug development. However, significant challenges remain.

  • Opportunities:

    • Lead Compound for Optimization: The this compound scaffold could serve as a starting point for medicinal chemistry efforts to develop more selective β-agonists or compounds with improved pharmacokinetic profiles.

    • Acute Care Applications: Its rapid onset and short half-life are well-suited for acute, in-hospital settings, such as pharmacological stress testing or the emergency management of bradycardia.[11]

  • Challenges:

    • Pharmacokinetics: The very short half-life is a major barrier to its use in chronic conditions like heart failure.

    • Safety and Selectivity: As a non-selective agonist, it carries the risk of off-target effects. The potential for pro-arrhythmic activity, especially at higher doses or in susceptible individuals, must be thoroughly investigated.[26]

    • Regulatory Landscape: The WADA prohibition and its presence in unregulated dietary supplements complicate its legitimate development pathway.[14]

Conclusion: this compound exemplifies the value of exploring traditional medicines through the lens of modern science. It has transitioned from a component of a complex herbal remedy to a well-characterized molecule with a clear mechanism of action on the cardiovascular system. For drug development professionals, this compound serves as both a promising tool for acute cardiac care and a valuable lead structure for future cardiovascular drug discovery. Further research should focus on rigorous, large-scale clinical trials to definitively establish its safety and efficacy in targeted applications, and on medicinal chemistry to overcome its pharmacokinetic limitations.

References

  • Bai G, Yang Y, Shi Q, et al. (2008). Identification of this compound in Radix Aconiti Lateralis Preparata as a beta2-adrenergic receptor agonist1. Acta Pharmacologica Sinica. [Link]
  • Wen J, Li M, Zhang W, et al. (2022). Role of this compound in Heart Diseases: A Mini-Review. Frontiers in Pharmacology. [Link]
  • Li, G., Wang, Y., Zhang, Y., & Zhang, J. (2025). A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]
  • Chen, Z., Li, Y., Zhang, H., & Liu, Y. (2022). Pharmacological effects of this compound based on signalling pathways and mechanism of action. Pharmaceutical Biology. [Link]
  • Caring Sunshine. (n.d.). Relationship: Cardiovascular Disease and this compound. Caring Sunshine. [Link]
  • Wen, J., Li, M., Zhang, W., Wang, H., Bai, Y., Hao, J., Liu, C., Deng, K., & Zhao, Y. (2022). Role of this compound in Heart Diseases: A Mini-Review. Frontiers in Pharmacology, 12, 798495. [Link]
  • Wikipedia. (2023). This compound. In Wikipedia. [Link]
  • Liu, X. J., Jin, H. F., Li, C. G., & Dai, G. Z. (1987). Measurement of effects of the Chinese herbal medicine this compound on left ventricular function using a cardiac probe. Journal of Nuclear Medicine, 28(4), 487-490. [Link]
  • RxList. (2021). This compound: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]
  • Chen, J., Liu, H., He, Q., & Chen, K. (2019). This compound, a Dual Agonist for β1- and β2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library. Planta Medica, 85(11/12), 907-914. [Link]
  • Yun-Choi, H. S., Pyo, M. K., Park, K. M., Chang, K. C., & Lee, D. H. (2001). [Effects of this compound on the Cardio-Circulatory System]. Korean Journal of Pharmacognosy, 32(4), 346-352. [Link]
  • Cohen, P. A., Travis, J. C., & Venhuis, B. J. (2018). The stimulant this compound in weight loss and sports supplements. Clinical Toxicology, 57(3), 1-6. [Link]
  • WebMD. (n.d.). This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
  • Li, G., Wang, Y., Zhang, Y., & Zhang, J. (2024). The pharmacological effect of this compound on heart disease through...
  • Park, S., Kim, J., & Lee, J. (2021). This compound in Plants as a Source of Unintentional Doping. Foods, 10(6), 1234. [Link]
  • Wu, M. P., Zhang, Y. S., Zhou, Q. M., et al. (2016). This compound protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway. Pharmacological Research, 104, 115-125. [Link]
  • Zhang, Y., Wu, M., Zhou, Q., et al. (2022). This compound Attenuates Doxorubicin-Induced Cardiac Remodeling and Myocyte Apoptosis by Suppressing AMPK Activation. Frontiers in Pharmacology, 13, 856525. [Link]
  • Wen, J., Li, M., Zhang, W., et al. (2022). Role of this compound in Heart Diseases: A Mini-Review. PubMed. [Link]
  • Wu, M. P., Zhang, Y. S., Zhou, Q. M., et al. (2016).
  • Li, G., Wang, Y., Zhang, Y., & Zhang, J. (2025).
  • Zhang, Y., Wu, M., Zhou, Q., et al. (2022).
  • Bloomer, R. J., Gunnels, T. A., & Hudson, G. M. (2015). Clinical safety assessment of oral this compound supplementation in healthy, young men. Human & Experimental Toxicology, 34(9), 935-945. [Link]
  • Kimura, I., Makino, M., Takamura, Y., et al. (1994). Positive Chronotropic and Inotropic Effects of this compound and Its Enhancing Action on the Aconitine-Induced Tachyarrhythmia in Isolated Murine Atria. Japanese Journal of Pharmacology, 66(1), 75-80. [Link]
  • Feng, S., Hu, P., Liu, X., et al. (2012). A phase I study on pharmacokinetics and pharmacodynamics of this compound in healthy Chinese subjects. Acta Pharmacologica Sinica, 33(10), 1349-1353. [Link]
  • Feng, S., Hu, P., Liu, X., et al. (2012). A phase I study on pharmacokinetics and pharmacodynamics of this compound in healthy Chinese subjects.
  • Wen, J., Li, M., Zhang, W., et al. (2022). Role of this compound in Heart Diseases: A Mini-Review. Frontiers in Pharmacology. [Link]
  • Wen, J., Li, M., Zhang, W., et al. (2022). Role of this compound in Heart Diseases: A Mini-Review. Semantic Scholar. [Link]
  • Kimura, I., Makino, M., Takamura, Y., et al. (1994).
  • Kimura, I., Makino, M., Takamura, Y., et al. (1994).
  • Li, M., Wen, J., Zhang, W., et al. (2022). Processed lateral root of Aconitum carmichaelii Debx.: A review of cardiotonic effects and cardiotoxicity on molecular mechanisms. Frontiers in Pharmacology. [Link]
  • Wen, J., Li, M., Zhang, W., et al. (2022). Role of this compound in Heart Diseases: A Mini-Review.
  • Operation Supplement Safety. (n.d.). This compound in dietary supplements.
  • World Anti-Doping Agency. (n.d.).

Sources

Higenamine: A Technical Guide to its Botanical Origins, Traditional Applications, and Modern Pharmacological Understanding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Higenamine, a benzyltetrahydroisoquinoline alkaloid, has garnered significant scientific interest due to its presence in various traditional medicinal plants and its potent pharmacological activities. Historically embedded in ethnobotanical practices across Asia, this molecule is now the subject of rigorous scientific scrutiny for its potential therapeutic applications and is also recognized as a prohibited substance in competitive sports. This technical guide provides a comprehensive overview of the principal botanical sources of this compound, their traditional uses, and the contemporary understanding of its biosynthesis and pharmacological mechanisms. We delve into the analytical methodologies for its extraction and quantification, explore its complex interactions with adrenergic signaling pathways, and discuss its safety and regulatory status. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth perspective on this multifaceted natural compound.

Introduction to this compound

This compound, also known as norcoclaurine, is a naturally occurring chiral alkaloid with the chemical formula C₁₆H₁₇NO₃.[1] It is structurally similar to catecholamines like epinephrine and norepinephrine, which underpins its significant biological activity.[1][2] First isolated in 1976 from the toxic herb Aconitum japonicum, this compound has since been identified in a variety of other plant species.[3] Its presence in plants with a long history of use in traditional medicine has spurred modern pharmacological investigation into its therapeutic potential.[1] However, its stimulant properties have also led to its inclusion in dietary supplements for weight loss and athletic performance, raising safety and regulatory concerns.[3][4] The World Anti-Doping Agency (WADA) has prohibited the use of this compound in sports since 2017.[3][4]

Botanical Sources and Ethnobotanical Significance

This compound is distributed across a range of plant families. The primary botanical sources and their traditional uses are detailed below. A summary of this compound content in various plant parts is presented in Table 1.

Aconitum Species (Ranunculaceae)

Aconitum carmichaelii (Fu Zi or Chuan Wu) and Aconitum japonicum are prominent sources of this compound.[3][5] In Traditional Chinese Medicine (TCM), the processed roots of these plants are used with great caution due to the presence of highly toxic aconitine alkaloids.[6] Traditional uses include treating shock, collapse, chronic diseases with symptoms of cold, rheumatic arthralgia, and edema.[6] A tincture of the root is also applied externally for rheumatism and sprains.[6] The concentration of this compound in processed and unprocessed roots of Aconitum carmichaelii has been reported to be 12.2 µg/g and 18.3 µg/g, respectively.[5]

Nelumbo nucifera (Nelumbonaceae)

The sacred lotus, Nelumbo nucifera, contains this compound in various parts, including the leaves, seeds, and plumules (the embryo of the seed).[3][5] All parts of the lotus plant have been used for medicinal purposes in Ayurveda and TCM for centuries.[7] Traditionally, it has been used to treat diarrhea, fever, insomnia, and cardiovascular diseases.[7] The leaves are used for conditions like hyperlipidemia and hematemesis.[7] The concentration of this compound can vary significantly between different parts of the plant, with the plumule generally having the highest concentration.[3][8] Studies have reported this compound concentrations in dried lotus leaf and seed at 9667.6 µg/kg and 1183.8 µg/kg, respectively.[5] The plumule has been found to contain this compound levels as high as 2100 µg/g.[8]

Asarum Species (Aristolochiaceae)

Asarum sieboldii (Japanese Wild Ginger or Xixin) and Asarum heterotropioides are known to contain this compound.[5] In traditional East Asian medicine, the dried root and rhizome are used to alleviate symptoms of colds, headaches, nasal congestion, and toothaches.[5] It is often used in multi-herb formulations for its warming and aromatic properties to support respiratory function.[5]

Gnetum parvifolium (Gnetaceae)

Gnetum parvifolium, or Small-Leaved Gnetum, is another botanical source of this compound.[5] In TCM, the stem of this woody vine is used to treat rheumatic arthralgia, lumbar muscle strain, and acute respiratory infections.[9] It is believed to expel wind, activate blood circulation, and relieve pain and coughing.[9]

Other Notable Sources

This compound is also found in:

  • Nandina domestica (Berberidaceae): Commonly known as sacred bamboo, the fruit is used in traditional medicine.[1]

  • Annona squamosa (Annonaceae): The custard apple plant is another source of this alkaloid.[1]

  • Tinospora crispa (Menispermaceae): This plant is used in traditional folk medicine for various health benefits.[5]

  • Aristolochia brasiliensis (Aristolochiaceae): A plant that has been identified as containing this compound.[5]

Table 1: this compound Content in Various Botanical Sources

Plant SpeciesPart(s) AnalyzedThis compound ConcentrationReference(s)
Aconitum carmichaeliiProcessed Root12.2 µg/g[5]
Unprocessed Root18.3 µg/g[5]
Nelumbo nuciferaDried Leaf9.67 µg/g[5]
Dried Seed1.18 µg/g[5]
Plumule (Embryo)263.9 - 2100 µg/g[5][8]
Nandina domesticaFruitLower than leaves[5]
Throat Lozenge0.2-0.4 ng/mL in urine post-consumption[5]

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a fascinating example of alkaloid production in plants, originating from the shikimate pathway which produces aromatic amino acids.[10] The core of this compound's structure is formed through a Pictet-Spengler reaction.[11]

The key steps in the biosynthesis of (S)-higenamine are:

  • Precursor Formation: The pathway begins with the amino acid L-tyrosine.

  • Formation of Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA): Through a series of enzymatic reactions, L-tyrosine is converted into dopamine and 4-HPAA.

  • Pictet-Spengler Condensation: The crucial step involves the condensation of dopamine and 4-HPAA, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS) .[5][11] This reaction forms the tetrahydroisoquinoline core of this compound.[5]

Interestingly, while the enzymatic synthesis is expected to produce the (S)-enantiomer, this compound is often isolated from plants as a racemic mixture or even as the (R)-(+)-enantiomer, suggesting the presence of other biosynthetic or metabolic pathways in different plant species or tissues.[11][12]

This compound Biosynthesis cluster_0 Shikimate Pathway cluster_1 This compound Core Synthesis L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine Multiple Steps 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA Multiple Steps This compound (S)-Higenamine (Norcoclaurine) Dopamine->this compound 4-HPAA->this compound NCS Norcoclaurine Synthase (NCS) NCS->this compound Pictet-Spengler Condensation This compound Extraction Workflow Start Plant Material (e.g., Lotus Leaves) Prep Drying and Grinding Start->Prep Extraction Microwave-Assisted Extraction (95% Ethanol) Prep->Extraction Filtration Filtration Extraction->Filtration Final_Sample Filtered Extract for Analysis Filtration->Final_Sample Adrenergic Signaling cluster_0 Cardiac Myocyte cluster_1 Smooth Muscle Cell This compound This compound beta1_AR β1-Adrenergic Receptor This compound->beta1_AR beta2_AR β2-Adrenergic Receptor This compound->beta2_AR AC Adenylyl Cyclase beta1_AR->AC Activates beta2_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Heart_Effects Increased Heart Rate Increased Contractility PKA->Heart_Effects Phosphorylates Targets Muscle_Effects Bronchodilation Vasodilation PKA->Muscle_Effects Phosphorylates Targets Higenamine_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Activates NFkB NF-κB This compound->NFkB Inhibits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival (Anti-apoptosis) Akt->Cell_Survival Inflammation Inflammation NFkB->Inflammation

Sources

Biosynthesis pathway of higenamine in plants

Author: BenchChem Technical Support Team. Date: January 2026

<Higenamine Biosynthesis in Plants: A Technical Guide for Scientific Professionals

Part 1: An Introduction to this compound

Chemical Profile and Pharmacological Significance

This compound, also known as norcoclaurine, is a benzylisoquinoline alkaloid found in a variety of plants.[1] Its chemical structure, 1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol, is similar to catecholamines like epinephrine and norepinephrine.[2] This structural similarity underpins its notable pharmacological activities. This compound is a non-selective β-adrenergic receptor agonist, activating both β1- and β2-adrenergic receptors.[3][4] This dual agonism leads to a range of physiological effects, including increased heart rate, enhanced myocardial contractility, and bronchodilation.[3][4]

Historically, plants containing this compound have been used in traditional Chinese medicine to treat conditions such as heart failure, bradyarrhythmia, and asthma.[3][5] Modern research has explored its potential therapeutic applications for erectile dysfunction, arthritis, and its anti-inflammatory, antioxidant, and anti-platelet properties.[2][5] However, due to its stimulant effects, this compound is included on the World Anti-Doping Agency's (WADA) prohibited list.[2][3]

Occurrence in the Plant Kingdom

This compound is distributed across a range of plant species. Notable examples include:

  • Aconitum species: A major genus in the Ranunculaceae family.[6]

  • Nelumbo nucifera (Sacred Lotus): Found in the leaves and plumule.[2][6]

  • Nandina domestica (Heavenly Bamboo): Present in the fruit and leaves.[1][2][6]

  • Tinospora crispa: A medicinal plant found to contain a racemic mixture of this compound enantiomers.[2][6]

  • Gnetum parvifolium [6][7]

  • Asarum sieboldii [6][7]

  • Annona squamosa (Sugar Apple) [1]

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant.[8]

Part 2: The Biosynthetic Pathway of this compound: A Step-by-Step Elucidation

The biosynthesis of this compound is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. This intricate metabolic network is responsible for producing a vast array of over 2,500 specialized metabolites in plants.[9] The core of this pathway involves the condensation of two derivatives of the amino acid L-tyrosine.[10][11]

The Core Precursors: L-Tyrosine, Dopamine, and 4-Hydroxyphenylacetaldehyde (4-HPAA)

The journey to this compound begins with L-tyrosine, an aromatic amino acid synthesized via the shikimate pathway.[1][12] L-tyrosine serves as the precursor for both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), the two molecules that will ultimately condense to form the this compound backbone.[1][13]

The conversion of L-tyrosine to these two key precursors involves multiple enzymatic steps.[14] Dopamine synthesis from tyrosine is a critical step in the biosynthesis of catecholamines.[15][16][17][18]

The Gateway Enzyme: Norcoclaurine Synthase (NCS)

The first committed and rate-limiting step in the biosynthesis of all benzylisoquinoline alkaloids, including this compound, is catalyzed by the enzyme norcoclaurine synthase (NCS) .[9][19][20] This enzyme performs a Pictet-Spengler condensation reaction, which involves the joining of dopamine and 4-HPAA to form (S)-norcoclaurine, the chemical name for this compound.[2][19][21]

2.2.1. Mechanism of Action

The NCS-catalyzed reaction is an asymmetric synthesis, meaning it produces a specific stereoisomer of the product.[19] The generally accepted mechanism involves the following key steps:

  • Imine Formation: The amine group of dopamine attacks the aldehyde group of 4-HPAA to form a Schiff base intermediate, which then tautomerizes to a more stable imine.

  • Cyclization: The electron-rich aromatic ring of the dopamine moiety then attacks the electrophilic iminium ion, leading to the formation of the tetrahydroisoquinoline ring system. This cyclization is stereospecific, leading to the (S)-enantiomer of norcoclaurine.[22]

  • Deprotonation: A final deprotonation step re-aromatizes the dopamine-derived ring, yielding the final product, (S)-norcoclaurine (this compound).[19]

Recent studies based on crystallographic data suggest a "dopamine-first" mechanism, where dopamine binds to the enzyme's active site before 4-HPAA.[23]

2.2.2. Diagram of the NCS-Catalyzed Reaction

NCS_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product Dopamine Dopamine NCS Norcoclaurine Synthase (NCS) Dopamine->NCS Binds First Four_HPAA 4-Hydroxyphenylacetaldehyde (4-HPAA) Four_HPAA->NCS Binds Second This compound (S)-Norcoclaurine (this compound) NCS->this compound Pictet-Spengler Condensation

Caption: NCS catalyzes the condensation of dopamine and 4-HPAA.

The Central Intermediate: (S)-Norcoclaurine (this compound)

The product of the NCS reaction, (S)-norcoclaurine, is this compound itself.[1] It is the central precursor for the entire family of benzylisoquinoline alkaloids.[20] From this pivotal point, a series of enzymatic modifications, including O-methylation, N-methylation, hydroxylation, and phenol coupling reactions, lead to the vast structural diversity of BIAs, such as morphine, codeine, and berberine.[9][24]

Overall Pathway Diagram: From L-Tyrosine to this compound

Caption: Overview of the this compound biosynthetic pathway.

Part 3: Experimental Methodologies for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursor molecules.[25][26] By feeding plants with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the incorporation of these isotopes into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[26][27]

3.1.1. Protocol: Feeding of Labeled Precursors

Objective: To confirm the incorporation of L-tyrosine into this compound.

Materials:

  • Plant tissue cultures (e.g., cell suspension cultures of a this compound-producing species).

  • [U-¹³C]-L-tyrosine (uniformly labeled L-tyrosine).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Preparation: Grow plant cell suspension cultures to the mid-logarithmic phase.

  • Feeding: Aseptically add a sterile solution of [U-¹³C]-L-tyrosine to the culture medium to a final concentration of 1 mM.

  • Incubation: Incubate the cultures for a defined period (e.g., 24, 48, and 72 hours) under standard growth conditions.

  • Harvesting and Extraction: Harvest the cells by filtration and perform a methanol-based extraction to isolate the alkaloids.

  • LC-MS Analysis: Analyze the extract using LC-MS. Compare the mass spectrum of this compound from the labeled experiment with that from an unlabeled control. An increase in the molecular weight of this compound corresponding to the incorporation of ¹³C atoms will confirm that L-tyrosine is a precursor.

Enzyme Assays

Enzyme assays are crucial for characterizing the activity and kinetics of specific enzymes in the pathway.

3.2.1. Protocol: Norcoclaurine Synthase (NCS) Activity Assay

Objective: To measure the in vitro activity of NCS.

Materials:

  • Purified recombinant NCS enzyme.

  • Dopamine hydrochloride.

  • 4-Hydroxyphenylacetaldehyde (4-HPAA).

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • High-performance liquid chromatography (HPLC) system.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, dopamine, and 4-HPAA.

  • Initiation: Start the reaction by adding the purified NCS enzyme.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of methanol.

  • HPLC Analysis: Centrifuge the mixture to pellet any precipitated protein and analyze the supernatant by HPLC to quantify the amount of this compound produced. A standard curve of this compound should be used for accurate quantification.

Molecular Biology Techniques

Modern molecular biology techniques, such as gene silencing, are instrumental in confirming the in vivo function of enzymes.

3.3.1. Gene Silencing (RNAi) to Confirm Enzyme Function

Workflow:

  • Construct Design: Design an RNAi construct that targets the NCS gene. This typically involves creating a hairpin RNA structure that is complementary to the NCS mRNA.

  • Plant Transformation: Introduce the RNAi construct into the plant using a method like Agrobacterium-mediated transformation.

  • Selection and Regeneration: Select for transformed plant cells and regenerate whole plants.

  • Analysis: Compare the this compound content in the transgenic (RNAi) plants with that of wild-type plants. A significant reduction in this compound levels in the RNAi plants would provide strong evidence for the in vivo function of NCS.[32]

RNAi_Workflow Start Identify Target Gene (e.g., NCS) Construct Design and Synthesize RNAi Construct Start->Construct Transformation Agrobacterium-mediated Plant Transformation Construct->Transformation Selection Selection of Transformed Cells Transformation->Selection Regeneration Regeneration of Transgenic Plants Selection->Regeneration Analysis Comparative Analysis: Wild-Type vs. RNAi Plants Regeneration->Analysis Conclusion Confirmation of Gene Function Analysis->Conclusion

Part 4: Quantitative Analysis of this compound Biosynthesis

The levels of this compound can vary considerably among different plant species. This variation can be attributed to differences in the expression and activity of the biosynthetic enzymes.

Plant SpeciesThis compound Content (µg/g dry weight)Reference
Nandina domestica (leaf)34.69 - 56.30[2]
Tinospora crispa0.001 - 0.3 mg/kg (racemic)[2]
Nelumbo nucifera (embryo)R-(+)-higenamine isolated[2]
Nelumbo nucifera (leaf)S-(-)-higenamine isolated[2]

Note: Data is compiled from various studies and analytical methods, which may affect direct comparability.

Part 5: Conclusion and Future Directions

The biosynthesis of this compound is a well-defined pathway that serves as the entry point to the vast and pharmacologically important class of benzylisoquinoline alkaloids. The core of this pathway is the stereoselective condensation of two tyrosine-derived precursors, dopamine and 4-HPAA, catalyzed by the enzyme norcoclaurine synthase. The elucidation of this pathway has been made possible through a combination of isotopic labeling studies, enzyme assays, and molecular biology techniques.

Future research in this area could focus on:

  • Metabolic Engineering: Leveraging the knowledge of the biosynthetic pathway to engineer microbial systems for the production of this compound and other valuable alkaloids.[10][11][24]

  • Enzyme Engineering: Modifying the substrate specificity of NCS to produce novel alkaloid structures with potentially new pharmacological activities.

  • Regulatory Mechanisms: Investigating the transcriptional regulation of the this compound biosynthetic pathway to understand how plants control the production of these specialized metabolites.

This in-depth understanding of this compound biosynthesis not only provides fundamental insights into plant biochemistry but also opens up new avenues for the biotechnological production of valuable pharmaceuticals.

References

  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (n.d.).
  • This compound in Plants as a Source of Unintentional Doping. (n.d.). MDPI.
  • Pharmacological effects of this compound based on signalling pathways and mechanism of action. (n.d.). Frontiers.
  • Pharmacological effects of this compound based on signalling pathways and mechanism of action. (2022, September 15). PMC - NIH.
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (2025, March 14).
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (n.d.).
  • Norcoclaurine Synthase: Mechanism of an Enantioselective Pictet-Spengler Catalyzing Enzyme. (2010, March 24). PubMed.
  • Mechanistic Studies on Norcoclaurine Synthase of Benzylisoquinoline Alkaloid Biosynthesis: An Enzymatic Pictet-Spengler Reaction. (2007, September 4). PubMed.
  • Discovery, Structure, and Mechanism of the (R, S)-Norcoclaurine Synthase for the Chiral Synthesis of Benzylisoquinoline Alkaloids. (2023, November 8). ACS Publications.
  • Structural Evidence for the Dopamine-First Mechanism of Norcoclaurine Synthase. (2017, September 15). ACS Publications.
  • Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. (n.d.).
  • Norcoclaurine Synthase Is a Member of the Pathogenesis-Related 10/Bet v1 Protein Family. (n.d.).
  • This compound in Plants as a Source of Unintentional Doping. (n.d.). PMC - NIH.
  • Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. (n.d.). PubMed Central.
  • Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. (n.d.). Frontiers.
  • Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. (2025, January 30). PMC.
  • Determination of this compound in common natural spices by ultrahigh-performance liquid chromatography-tandem mass spectrometry. (n.d.). PubMed.
  • This compound in Plants as a Source of Unintentional Doping. (2022, January 27). PubMed.
  • Biosynthesis pathway of this compound. (a) According to the literature.... (n.d.). ResearchGate.
  • Genomic and cell-specific regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy. (n.d.). Journal of Experimental Botany | Oxford Academic.
  • RNA Interference (RNAi) Mediated Gene Silencing in Plants. (n.d.). Lifeasible.
  • This compound. (n.d.). Wikipedia.
  • This compound in plants as a source of unintentional doping. (n.d.). CABI Digital Library.
  • Stable Isotope-Labeled Precursors in Plant Secondary Metabolism Analysis. (n.d.).
  • Isotopic labelling analysis using single cell mass spectrometry. (n.d.). RSC Publishing.
  • Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. (2022, May 30). PubMed.
  • Isotopic Labeling Analysis using Single Cell Mass Spectrometry. (2025, April 16). bioRxiv.
  • Pocket K No. 34: RNAi for Crop Improvement. (n.d.). ISAAA.org.
  • Impact of RNA Enzymes and RNA Protein Complexes in Unleashing RNA Interference for Manyfold Crop Improvements: A Review. (n.d.). ARCC Journals.
  • An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (n.d.). PMC - NIH.
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (2025, March 14).
  • (PDF) Gene Silencing RNAi Technology: Uses in Plants. (n.d.). ResearchGate.
  • Analysis of plant secondary metabolism using stable isotope-labelled precursors. (2020, July 24). PubMed.
  • RNA Interference (RNAi) Induced Gene Silencing: A Promising Approach of Hi-Tech Plant Breeding. (2014, October 11). PMC - NIH.
  • Tyrosine Metabolism. (n.d.). PubChem - NIH.
  • Tyrosine biochemistry - catecholamine synthesis & more. (2021, December 8). YouTube.
  • Food supplements containing L-tyrosine as a precursor of catecholamines in human health. (2025, August 6).
  • Tyrosine and Stress: Human and Animal Studies. (n.d.). Food Components to Enhance Performance - NCBI Bookshelf.
  • The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. (2010, May 17).
  • Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. (2022, May 4). MDPI.
  • This compound in dietary supplements. (n.d.). Operation Supplement Safety.
  • Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance?. (n.d.). Gatorade Sports Science Institute.
  • Researchers clarify main auxin biosynthesis pathway. (2011, October 25). RIKEN.
  • Enzymes Harnessed in Chemical Synthesis (UoM Chemistry 12). (2017, September 29). YouTube.

Sources

Pharmacokinetics and Metabolism of Higenamine in Animal Models: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Higenamine, a naturally occurring benzyl-tetrahydroisoquinoline alkaloid, has garnered significant attention for its pharmacological activities, primarily as a β-adrenergic agonist.[1][2] Its presence in various traditional medicines and dietary supplements has prompted extensive research into its physiological effects and potential therapeutic applications.[3][4][5] For drug development professionals and researchers, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for evaluating its efficacy and safety. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, synthesized from preclinical studies in various animal models. We will delve into species-specific pharmacokinetic parameters, elucidate the primary metabolic pathways, and present detailed, field-proven methodologies for conducting robust preclinical ADME studies. This document is designed to serve as a foundational resource, bridging established data with practical experimental design to guide future research in this area.

Introduction to this compound

This compound ((±)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol), also known as norcoclaurine, is a bioactive compound found in a variety of plants, including those from the Aconitum, Annona, and Nelumbo (sacred lotus) genera.[4][6][7] Structurally, it possesses a catechol moiety, a feature critical to its biological activity and metabolic fate. Its primary pharmacological action is as a non-selective β1 and β2-adrenergic receptor agonist, which results in cardiovascular effects such as increased heart rate (chronotropic) and myocardial contractility (inotropic), as well as bronchodilation.[1][2][8] These properties have led to its investigation for treating conditions like heart failure and asthma.[1][6] However, its stimulant properties have also led to its inclusion on the World Anti-Doping Agency (WADA) Prohibited List, making the study of its disposition critical for both therapeutic and regulatory purposes.[6][9][10]

The preclinical assessment of this compound's pharmacokinetics is fundamental. It informs dose selection, predicts potential drug-drug interactions, and helps explain inter-species variability in response. This guide will synthesize data from key animal models to provide a holistic view of this compound's journey through the biological system.

Pharmacokinetic Profiles in Animal Models

The disposition of this compound has been characterized by rapid absorption and elimination across the studied animal models. Significant species-dependent differences are observed, which is a critical consideration for extrapolating preclinical data to humans.

Rabbit Model

Studies in rabbits have provided foundational insights into the intravenous and oral pharmacokinetics of this compound. Following an intravenous (IV) bolus, this compound plasma concentrations decline rapidly in a biexponential pattern, fitting a two-compartment open model.[11][12] This suggests a rapid distribution from the central compartment (blood) into peripheral tissues, followed by a slower elimination phase. The terminal half-life in rabbits is short, approximately 22 minutes.[11][12]

Upon oral administration, this compound is absorbed very quickly, reaching peak plasma concentration (Tmax) within 10 minutes.[11][12] However, its oral bioavailability is relatively low, with studies showing average absolute bioavailabilities around 20-22%.[11] This incomplete absorption is a key factor influencing its systemic exposure after oral dosing. Furthermore, plasma protein binding in rabbits was found to be moderate at approximately 54.8%.[11]

Rat Model

In rats, this compound also exhibits rapid elimination kinetics. Following intravenous infusion, the mean half-life in both blood and muscle tissue is very short, at 17.9 and 19.0 minutes, respectively.[9] This rapid clearance is consistent across species.

Distribution studies using microdialysis in rats revealed that this compound quickly penetrates from the blood into muscle tissue, with a blood-to-muscle distribution ratio (AUCmuscle/AUCblood) of about 22%.[9] This indicates that roughly a quarter of the unbound drug in circulation distributes into the muscle interstitial fluid. Despite this, the muscle tissue appears to have a low binding affinity for this compound.[9]

Oral administration studies in rats confirm that only a very small fraction of the parent drug is excreted unchanged in the urine, typically around 1.44% of the total dose over 48 hours.[9] This strongly suggests that renal excretion is a minor pathway for the elimination of unchanged this compound and that extensive metabolism is the primary clearance mechanism.[9]

Comparative Pharmacokinetic Data

The causality behind the observed low oral bioavailability and minor renal excretion of the parent drug is its extensive and rapid metabolism. The catechol structure of this compound makes it an ideal substrate for Phase II conjugation enzymes, which rapidly convert it into more polar metabolites that are then eliminated.

ParameterRabbitRatReference(s)
Administration Route IV & OralIV & Oral[9][11]
Terminal Half-life (t½) ~22 min (IV)~18-19 min (IV)[9][11]
Time to Peak (Tmax) < 10 min (Oral)N/A[11]
Absolute Bioavailability ~21% (Oral)N/A[11]
Distribution Two-compartment modelRapid blood-to-muscle penetration[9][11]
Plasma Protein Binding ~54.8%N/A[11]
Primary Elimination Route MetabolismMetabolism[9][11]
Unchanged in Urine ~5.5% (IV)~1.44% (Oral)[9][11]

Metabolic Pathways of this compound

The biotransformation of this compound is extensive and serves as the main driver of its clearance. The metabolic pathways involve both Phase I and, more significantly, Phase II reactions.

Phase I Metabolism: O-Methylation

Given its catechol structure, this compound is a prime substrate for Catechol-O-methyltransferase (COMT). This enzyme catalyzes the transfer of a methyl group to one of the phenolic hydroxyl groups. Early studies using gas chromatography-mass spectrometry (GC/MS) on rat urine after oral administration of this compound identified two major metabolites: coclaurine (C6-O-methyl this compound) and isococlaurine (C7-O-methyl this compound).[13] This O-methylation represents a key Phase I metabolic pathway. While Cytochrome P450 (CYP450) enzymes are major catalysts for Phase I metabolism of many drugs, their specific role in this compound's clearance has not been extensively detailed, with COMT-mediated methylation appearing to be more prominent.[13][14][15]

Phase II Metabolism: Glucuronidation and Sulfation

Phase II conjugation is the predominant metabolic fate of this compound. The phenolic hydroxyl groups are readily conjugated with glucuronic acid and sulfate, forming highly polar metabolites that are easily excreted.

  • Glucuronidation: Studies in both rabbits and humans have shown that treatment of urine samples with β-glucuronidase dramatically increases the concentration of detectable this compound.[11][12] This provides definitive evidence that a significant portion of this compound is excreted as glucuronide conjugates. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the enzymes responsible for this reaction.[16][17]

  • Sulfation: Alongside glucuronidation, sulfation is a major competing conjugation pathway.[18] Analysis of human urine has identified numerous sulfated metabolites of this compound.[6][19] This reaction is catalyzed by sulfotransferases (SULTs).

In humans, a detailed metabolic profile revealed 32 different metabolites, including 6 methylated, 10 sulfated, and 16 glucuronidated forms, as well as metabolites that underwent multiple transformations (e.g., methylation and glucuronidation).[6] This highlights the complexity and efficiency of this compound's metabolic clearance.

Diagram of Metabolic Pathways

The following diagram illustrates the primary metabolic transformations of this compound.

Higenamine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_combined Combined Metabolism This compound This compound Methyl_Metabolites O-Methylated Metabolites (Coclaurine, Isococlaurine) This compound->Methyl_Metabolites COMT Glucuronide_Metabolites Glucuronide Conjugates This compound->Glucuronide_Metabolites UGTs Sulfate_Metabolites Sulfate Conjugates This compound->Sulfate_Metabolites SULTs Combined_Metabolites Methylated + Conjugated Metabolites Methyl_Metabolites->Combined_Metabolites UGTs / SULTs

Caption: Primary metabolic pathways of this compound in animal models.

Excretion Pathways

The highly polar metabolites of this compound are eliminated from the body primarily through biliary and renal routes.

Renal Excretion

As previously noted, the renal excretion of unchanged this compound is minimal in rats, accounting for less than 2% of an oral dose.[9] While the percentage is slightly higher in rabbits after IV administration (around 5.5%), it still represents a minor elimination pathway for the parent compound.[11] However, the urine is a major route for the excretion of the water-soluble glucuronide and sulfate conjugates.[6][19] This is why enzymatic hydrolysis is a required step in urine sample preparation to accurately quantify total this compound exposure for anti-doping analysis.[6]

Biliary Excretion

While direct studies on the biliary excretion of this compound are not extensively detailed in the provided search results, this pathway is highly probable for its metabolites. The high molecular weight of the glucuronide conjugates often favors their excretion into bile.[20] Studies on other compounds in rats show that conjugated metabolites are significantly excreted via the bile duct.[21][22][23] The high recovery of administered radioactivity in the feces of rats (58.7%) further supports biliary excretion followed by fecal elimination as a major clearance route.[23] This suggests that enterohepatic circulation of this compound metabolites may occur.

Methodologies for In-Vivo and In-Vitro Analysis

Conducting a reliable pharmacokinetic study requires robust, validated protocols for both the animal phase and the subsequent bioanalysis.

In-Vivo Pharmacokinetic Study Protocol (Rat Model)

This protocol outlines a standard approach for assessing the oral pharmacokinetics of this compound in rats. The design is self-validating by including a sufficient number of time points to accurately define the absorption and elimination phases of the concentration-time curve.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single oral gavage dose in Sprague-Dawley rats.

Materials:

  • Sprague-Dawley rats (male, 250-300g) with jugular vein cannulas

  • This compound hydrochloride

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • K2-EDTA collection tubes

  • Centrifuge

Step-by-Step Protocol:

  • Acclimatization: Acclimate cannulated rats for at least 48 hours prior to the study. House individually with free access to food and water.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum. This is crucial to minimize variability in gastric emptying and absorption.

  • Dose Preparation: Prepare a this compound dosing solution in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg volume).

  • Dosing: Weigh each animal accurately on the morning of the study. Administer the this compound solution via oral gavage. Record the exact time of dosing.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein cannula at specified time points. A typical schedule would be: pre-dose (0), 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose.

  • Sample Processing: Immediately transfer blood into K2-EDTA tubes, mix gently, and place on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.

  • Plasma Storage: Transfer the supernatant (plasma) into clearly labeled cryovials and store at -80°C until bioanalysis.

  • Data Analysis: Plot the mean plasma concentration versus time. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

Experimental Workflow Diagram:

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Acclimatize Acclimatize Rats Fast Overnight Fasting Acclimatize->Fast Dose Oral Gavage Dosing Fast->Dose Sample Serial Blood Sampling Dose->Sample Process Centrifuge for Plasma Sample->Process Store Store Plasma at -80°C Process->Store Analyze LC-MS/MS Analysis Store->Analyze Plot Plot Conc-Time Curve Analyze->Plot Calculate Calculate PK Parameters Plot->Calculate

Caption: Standard workflow for a preclinical oral pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.[24][25]

5.2.1 Sample Preparation (Plasma)

The causality for choosing Solid-Phase Extraction (SPE) is its ability to remove matrix interferences (e.g., phospholipids, proteins) and concentrate the analyte, thereby improving the sensitivity and robustness of the assay.

  • Thaw: Thaw plasma samples on ice.

  • Spike: Aliquot 100 µL of plasma into a clean tube. Add an internal standard (IS) solution (e.g., dobutamine) to correct for extraction variability.

  • Pre-treat: Add 200 µL of 0.1% formic acid in water to precipitate proteins and acidify the sample for optimal SPE binding. Vortex and centrifuge.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elute: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS injection.

5.2.2 Instrumentation and Parameters

  • Chromatography: A reverse-phase C18 column (e.g., Atlantis dC18) is typically used.[24]

  • Mobile Phase: An isocratic or gradient elution with a mixture of water and methanol containing a small amount of formic acid (e.g., 0.05-0.1%) is effective.[24] The formic acid aids in the protonation of this compound for better ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

  • Detection: Detection is performed using Multiple Reaction Monitoring (MRM) for high specificity. Typical MRM transitions for this compound are m/z 272.1 → 161.0 and m/z 272.1 → 107.0.[7][19]

5.2.3 Method Validation

A full validation according to regulatory guidelines should be performed. This includes assessing linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, matrix effects, and stability to ensure the reliability of the generated data.[25]

Discussion and Future Directions

The available data from rat and rabbit models consistently show that this compound is a low-bioavailability drug characterized by rapid absorption and extensive metabolic clearance. The primary metabolic pathways are O-methylation via COMT and, most significantly, Phase II conjugation (glucuronidation and sulfation). Renal excretion of the parent drug is a minor elimination pathway.

Key Insights & Causality:

  • Rapid Clearance: The short half-life is a direct result of efficient and rapid metabolism. The catechol structure is the key chemical feature that makes it a readily available substrate for multiple high-capacity metabolic enzymes (COMT, UGTs, SULTs).

  • Low Bioavailability: The low oral bioavailability can be attributed to a combination of incomplete absorption and significant first-pass metabolism in the gut wall and liver, where conjugation enzymes are highly expressed.

  • Species Differences: While the overall metabolic pathways are likely conserved, the relative importance of each pathway (e.g., sulfation vs. glucuronidation) can differ between species, as is common for phenolic compounds.[16][26] This underscores the importance of conducting metabolic studies in liver fractions from multiple species, including humans, to select the most relevant animal model for preclinical safety and efficacy studies.

Future Research:

  • Enzyme Phenotyping: Conduct in-vitro studies with recombinant human UGT and SULT enzymes to identify the specific isoforms responsible for this compound conjugation. This is critical for predicting potential drug-drug interactions.

  • Biliary Excretion & Enterohepatic Circulation: Perform studies in bile-duct cannulated rats to definitively quantify the contribution of biliary excretion to this compound's clearance and to investigate the potential for enterohepatic circulation of its metabolites.

  • Pharmacokinetics in Other Species: Characterize the pharmacokinetics of this compound in other relevant preclinical species, such as dogs, to broaden the understanding of inter-species variability.[27]

  • Metabolite Activity: Investigate whether the major metabolites of this compound (e.g., methylated, sulfated forms) retain any pharmacological activity at β-adrenergic receptors.

This guide provides a robust framework based on current scientific literature for understanding and investigating the pharmacokinetic and metabolic profile of this compound. By employing the detailed methodologies and considering the causal relationships outlined, researchers can generate high-quality, reliable data to advance the development and safety assessment of this potent bioactive molecule.

References

  • Tsai, T. H., & Chen, C. F. (1991). Pharmacokinetics of this compound in rabbits. Journal of Ethnopharmacology, 35(3), 229-234.
  • Huang, C. Y., Hsieh, Y. W., Chen, Y. C., & Tsai, T. H. (2021). Blood-to-muscle distribution and urinary excretion of this compound in rats. Drug testing and analysis, 13(10), 1776–1782. [Link]
  • Li, J., Zhang, Z., Wang, Y., Song, Y., & Gu, J. (2011). Determination of this compound in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(11-12), 763–768. [Link]
  • Xu, Y., Wang, X., Zhang, Y., & Lu, J. (2022). Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. Journal of pharmaceutical and biomedical analysis, 215, 114732. [Link]
  • Wang, R., Xiong, X., Yang, M., He, S., & Xu, X. (2020). A pharmacokinetics study of orally administered this compound in rats using LC-MS/MS for doping control analysis. Drug testing and analysis, 12(4), 485–495. [Link]
  • Zhang, N., Li, Y., Wu, Y., & Yang, S. (2021). Use of liquid chromatography-tandem mass spectrometry for determination of this compound in urine following oral administration of traditional Chinese medicine. Drug testing and analysis, 13(10), 1783–1790. [Link]
  • Zhang, Y., et al. (2024). A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. Pharmaceuticals, 17(3), 385. [Link]
  • Ryu, J. C., Song, Y. S., Kim, M., Cho, J. H., & Yun-Choi, H. S. (1993). Identification of this compound and its metabolites in rat by gas chromatography/mass spectrometry. Archives of Pharmacal Research, 16(3), 213-218. [Link]
  • Jančić-Stojanović, B., Malenović, A., Ivanović, D., Popović, I., Tumpa, A., & Dikić, N. (2017). Determination of this compound in dietary supplements by UHPLC/MS/MS method. Journal of pharmaceutical and biomedical analysis, 146, 195–201. [Link]
  • Wang, J., et al. (2021). This compound Detection and Metabolism Study Using High-Performance Liquid Chromatography Coupled to AgIII-Luminol Chemiluminescence. Journal of Analytical Methods in Chemistry, 2021, 6698943. [Link]
  • Zhang, Y., et al. (2025). A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. Pharmaceuticals, 18(1), 1. [Link]
  • Tsai, T. H., & Chen, C. F. (1991). Pharmacokinetics of this compound in Rabbits. Airiti Library. [Link]
  • Mulder, G. J., & Meerman, J. H. (1983). Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines. Environmental health perspectives, 49, 27–32. [Link]
  • Lin, Y. A., & Hsu, M. C. (2024). Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. Journal of Food and Drug Analysis, 32(3), 285-295. [Link]
  • Park, C. W., Chang, K. C., & Lim, J. K. (1984). Effects of this compound on isolated heart adrenoceptor of rabbit. Archives internationales de pharmacodynamie et de therapie, 267(2), 279–288. [Link]
  • Caldwell, J., Dring, L. G., & Williams, R. T. (1972). Biliary excretion of amphetamine and methamphetamine in the rat. The Biochemical journal, 129(1), 25–29. [Link]
  • Wang, L., Gufford, B. T., & Lu, C. (2005). Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse. In vitro cellular & developmental biology. Animal, 41(3-4), 97–103. [Link]
  • Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Current issues in molecular biology, 46(1), 779–806. [Link]
  • Thevis, M. (2022).
  • Cohen, P. A., Travis, J. C., & Venhuis, B. J. (2018). The stimulant this compound in weight loss and sports supplements. Clinical toxicology, 57(2), 1-6. [Link]
  • Miyamoto, G., & Beckett, A. H. (1980). Urinary and biliary metabolites of mephentermine in male Wistar rats. Journal of Pharmacy and Pharmacology, 32(11), 769-775. [Link]
  • Goebel, C., et al. (2021). This compound in Plants as a Source of Unintentional Doping. Nutrients, 13(7), 2359. [Link]
  • Basit, A., et al. (2017). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug metabolism reviews, 49(2), 105–138. [Link]
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
  • Cohen, P. A., Travis, J. C., & Venhuis, B. J. (2019). The stimulant this compound in weight loss and sports supplements. Clinical toxicology (Philadelphia, Pa.), 57(2), 129–134. [Link]
  • Wang, L., Gufford, B. T., & Lu, C. (2005). Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse.
  • Horikawa, M., et al. (2016). Recommendation to Exclude Bile-Duct-Cannulated Rats with Hyperbilirubinemia for Proper Conduct of Biliary Drug Excretion Studies.
  • Lee, J. Y., et al. (2018). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. Molecules (Basel, Switzerland), 23(11), 2788. [Link]
  • Furuuchi, S., Naito, K., Otsuka, M., & Harigaya, S. (1985). Metabolism of denopamine, a new cardiotonic agent, in the rat and dog.
  • Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Expert opinion on drug metabolism & toxicology, 19(5), 263-278. [Link]
  • Nakai, M., et al. (2016). Absorption, distribution, metabolism, and excretion of [14 C]sesamin in rats. Molecular nutrition & food research, 60(11), 2365–2373. [Link]

Sources

The Preclinical Toxicological Profile of Higenamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Identity of Higenamine

This compound, a benzyltetrahydroisoquinoline alkaloid, is a constituent of various plants, including those from the Aconitum, Annona, Nelumbo, and Nandina genera.[1][2] For centuries, it has been a component of traditional Chinese medicine, often utilized for its purported cardiotonic and anti-asthmatic properties.[2][3] In more recent times, this compound has gained popularity as an ingredient in dietary supplements marketed for weight loss and enhanced athletic performance.[4] This has led to increased scrutiny from regulatory bodies, culminating in its inclusion on the World Anti-Doping Agency's (WADA) Prohibited List as a β2-agonist.[5] Despite its widespread use, a comprehensive preclinical toxicological profile of this compound remains elusive, with significant data gaps in critical areas of safety assessment. This technical guide synthesizes the available preclinical data to provide researchers and drug development professionals with a clear understanding of the known toxicological properties of this compound and to highlight areas requiring further investigation.

Mechanism of Action: A Non-Selective Adrenergic Agonist

The primary pharmacological activity of this compound stems from its role as a non-selective agonist of β1- and β2-adrenergic receptors.[2][3] This action is structurally analogous to catecholamines like adrenaline.[3] Activation of β1-adrenergic receptors in the heart leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1] The stimulation of β2-adrenergic receptors results in the relaxation of smooth muscle, notably in the bronchioles and vasculature, leading to bronchodilation and vasodilation.[2] Some evidence also suggests that this compound may act as an α-adrenergic receptor inhibitor.[3]

The downstream signaling cascade initiated by this compound's binding to β-adrenergic receptors is a critical aspect of its pharmacological and potential toxicological effects.

Beta-Adrenergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BAR β-Adrenergic Receptor This compound->BAR Binds to G_Protein G Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological/ Toxicological Response PKA->Cellular_Response Phosphorylates Target Proteins

Caption: β-Adrenergic signaling pathway activated by this compound.

Pharmacokinetics in Preclinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to interpreting its toxicological profile. Preclinical pharmacokinetic studies have been conducted in rats and rabbits, providing initial insights into its disposition.

Animal experiments indicate that this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 10 minutes.[1] However, the oral bioavailability of this compound is low, estimated to be between 3% and 22%.[3]

ParameterAnimal ModelRoute of AdministrationKey FindingsReference
Absorption RatOralRapidly absorbed, Tmax ~10 min[1]
Bioavailability RabbitOralLow, ranging from 3-22%[3]
Metabolism --Data lacking in preclinical models-
Excretion RatOral-[1]

Note: There is a notable lack of comprehensive data on the metabolism of this compound in preclinical models. Identifying the metabolic pathways and potential active metabolites is crucial for a complete toxicological assessment.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects of a substance after a single or short-term exposure. An animal study in mice provides some data on the acute toxicity of this compound.

In this study, mice administered a high intravenous dose of 60 mg/kg of this compound experienced tachycardia and respiratory distress, leading to death.[1] This highlights the dose-dependent and route-dependent toxicity of this compound, with intravenous administration posing a greater immediate risk.

Experimental Protocol: Acute Oral Toxicity Study (General Guideline)

A typical acute oral toxicity study in rodents would follow a protocol similar to the one outlined below, adhering to OECD Guideline 423.

Acute_Oral_Toxicity_Workflow start Start animal_selection Animal Selection (e.g., Rats, 3 per group) start->animal_selection dosing Single Oral Dose (Limit Test or Stepwise Dosing) animal_selection->dosing observation Observation Period (14 days) - Clinical signs - Body weight - Mortality dosing->observation necropsy Gross Necropsy (at end of study) observation->necropsy data_analysis Data Analysis - LD50 estimation - Identification of target organs necropsy->data_analysis end End data_analysis->end

Caption: Generalized workflow for an acute oral toxicity study.

Sub-chronic and Chronic Toxicity: A Significant Data Gap

A thorough literature search reveals a significant absence of publicly available preclinical studies on the sub-chronic and chronic toxicity of this compound. Such studies, typically conducted over periods of 28 days to 2 years in rodent and non-rodent species, are essential for identifying target organs of toxicity after repeated exposure and for establishing a No-Observed-Adverse-Effect Level (NOAEL).[6][7][8]

The lack of this data presents a major challenge in assessing the long-term safety of this compound, particularly given its presence in dietary supplements that may be consumed over extended periods. Without these studies, the potential for cumulative toxicity or the development of adverse effects with prolonged use remains unknown.

Genotoxicity: An Unanswered Question

Similarly, there is no readily available data from preclinical genotoxicity studies on this compound. A standard battery of genotoxicity tests is crucial for evaluating a substance's potential to cause DNA damage and mutations, which can lead to cancer or heritable diseases.[9][10][11][12]

Key in vitro genotoxicity assays include:

  • Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations.[10][11][12]

  • In Vitro Micronucleus Assay: Identifies chromosomal damage.[9][10][13]

  • In Vitro Mouse Lymphoma Assay (MLA): Detects gene mutations and chromosomal damage.[10][11]

The absence of genotoxicity data for this compound is a critical omission in its safety profile.

Reproductive and Developmental Toxicity: An Unexplored Area

Preclinical studies on reproductive and developmental toxicity are vital for assessing the potential of a substance to interfere with fertility, pregnancy, and fetal development.[14][15][16][17][18] These studies evaluate effects on male and female reproductive organs, mating behavior, conception, and the growth and development of offspring.

Currently, there are no published preclinical studies on the reproductive and developmental toxicity of this compound. This lack of data means that the potential risks of this compound exposure to pregnant women and for subsequent generations have not been evaluated.

Cardiotoxicity: The Primary Toxicological Concern

The most well-documented toxicological concern with this compound in preclinical models is its cardiotoxicity, which is a direct extension of its pharmacological activity.[1] The β1-adrenergic agonist effects of this compound can lead to excessive cardiac stimulation.

Preclinical and in vitro studies have demonstrated that this compound can:

  • Significantly increase heart rate (tachycardia).[1]

  • Enhance myocardial contractility.[1]

At high doses, these effects can lead to life-threatening arrhythmias and respiratory distress, as observed in acute toxicity studies in mice.[1] The potential for cardiotoxicity is a significant safety concern, especially in individuals with pre-existing cardiovascular conditions or those who consume this compound in combination with other stimulants.

Data Gaps and Future Research Priorities

The preclinical toxicological profile of this compound is incomplete. To ensure a comprehensive understanding of its safety, future research should prioritize the following:

  • Sub-chronic and Chronic Toxicity Studies: To determine the effects of repeated, long-term exposure and to identify target organs.

  • Genotoxicity Assays: A full battery of in vitro and, if necessary, in vivo tests to assess mutagenic and clastogenic potential.

  • Reproductive and Developmental Toxicity Studies: To evaluate the effects on fertility and embryonic/fetal development.

  • Metabolism Studies: To identify the metabolic pathways and the pharmacological and toxicological profiles of any major metabolites.

Conclusion

The available preclinical data on this compound indicates a toxicological profile dominated by its cardiovascular effects, which are a direct consequence of its β-adrenergic agonist activity. While acute toxicity studies have demonstrated the potential for lethal cardiotoxicity at high doses, there is a profound lack of data regarding its long-term safety. The absence of studies on sub-chronic, chronic, reproductive, and developmental toxicity, as well as genotoxicity, represents a significant gap in our understanding of the overall risk posed by this compound. For researchers and drug development professionals, this underscores the need for caution and highlights the necessity for comprehensive toxicological evaluation before any therapeutic potential can be safely realized.

References

  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (n.d.). MDPI.
  • Fenech, M. (2011). Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond.
  • ChemHelpASAP. (2023, October 18). long-term toxicology, reproductive, & carcinogenicity safety studies [Video]. YouTube. [Link]
  • Assessment of the three-test genetic toxicology battery for groundwater metabolites. (n.d.). National Center for Biotechnology Information.
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (2025, March 14). PubMed.
  • Pharmacological effects of this compound based on signalling pathways and mechanism of action. (2022, September 15). National Center for Biotechnology Information.
  • Rasic, J. L., Bloomer, R. J., & Fisher-Wellman, K. H. (2021). Clinical safety assessment of oral this compound supplementation in healthy, young men. Journal of the International Society of Sports Nutrition, 18(1), 1-9.
  • In Vitro Genotoxicity Assessment of Functional Ingredients: Betaine, Choline, and Taurine. (2021, February 5). MDPI.
  • Cohen, P. A., Travis, J. C., & Venhuis, B. J. (2019). The stimulant this compound in weight loss and sports supplements. Clinical Toxicology, 57(3), 1-6.
  • Developmental & Reproductive Toxicity. (n.d.). National Toxicology Program.
  • Testing anabolic activity, potency and mechanisms of action of the phyto-derived beta 2 agonist this compound. (2023, August 15). PubMed.
  • Developmental and reproductive toxicology studies in nonhuman primates. (2009, December). PubMed.
  • a review on: toxicity studies in animals. (2023, January 23). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Metabolism of coclaurine into the WADA-banned substance this compound: a doping-relevant analytical evaluation of Kampo extracts. (2025, August 2). PubMed.
  • Further investigations into urinary this compound – metabolite patterns and stability. (n.d.). WADA.
  • Comparative subchronic and chronic dietary toxicity studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in the dog. (n.d.). PubMed.
  • Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor. (n.d.). PubMed.
  • How are New Medicines Evaluated for Developmental Toxicity?. (n.d.). Society for Birth Defects Research and Prevention.
  • Alternative Models of Developmental and Reproductive Toxicity in Pharmaceutical Risk Assessment and the 3Rs. (n.d.). PubMed.

Sources

An In-Depth Technical Guide to the Inotropic and Chronotropic Effects of Higenamine on Heart Tissue

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding Higenamine's Cardiotonic Profile

This compound, a benzylisoquinoline alkaloid derived from various plants including the Aconitum species, has a long history in traditional Chinese medicine for treating cardiovascular ailments.[1] Modern pharmacological investigation has identified it as a potent, non-selective agonist of β-adrenergic receptors (β-ARs), which forms the basis of its significant cardiotonic effects.[2][3] This guide provides a comprehensive technical overview of the positive inotropic (contractility) and chronotropic (heart rate) actions of this compound on cardiac tissue, delving into its molecular mechanisms, the experimental methodologies required for its characterization, and a summary of key quantitative data. Our focus is to provide not just protocols, but the scientific rationale that underpins them, ensuring a self-validating system of inquiry for researchers in the field.

Core Mechanism of Action: A Dual β-Adrenergic Agonist

This compound's primary cardiovascular effects are mediated through its interaction with both β1- and β2-adrenergic receptors.[3][4] This dual agonism is critical to understanding its complete pharmacological profile, which encompasses not only direct cardiac stimulation but also other systemic effects like vasodilation and bronchodilation.[2][5]

  • β1-Adrenergic Receptor (β1-AR) Stimulation: Primarily located in the heart, β1-ARs are the main drivers of this compound's positive inotropic and chronotropic effects.[4][6] Activation of these receptors initiates a canonical signaling cascade that is central to increasing cardiac output.

  • β2-Adrenergic Receptor (β2-AR) Stimulation: While also contributing to cardiac stimulation, β2-AR activation by this compound initiates a distinct signaling pathway that is strongly associated with cardioprotective and anti-apoptotic effects.[7][8] This pathway is particularly relevant in the context of cardiac injury models, such as ischemia-reperfusion.[7][9]

The following diagram illustrates the divergent signaling pathways activated by this compound upon binding to β1- and β2-adrenergic receptors in a cardiomyocyte.

Higenamine_Signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol H This compound B1AR β1-AR H->B1AR B2AR β2-AR H->B2AR Gs Gs B1AR->Gs Activates B2AR->Gs Activates Gi Gi B2AR->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to AKT Akt PI3K->AKT Activates PKA PKA cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (PLN) Chronotropy Positive Chronotropy (↑ Heart Rate) PKA->Chronotropy Modulates If current in SA Node Survival Cell Survival (Anti-apoptosis) AKT->Survival Inotropy Positive Inotropy (↑ Contractility) Ca_Channels->Inotropy ↑ Ca2+ influx SR->Inotropy ↑ Ca2+ release

Caption: this compound's dual β-AR signaling pathways in cardiomyocytes.

Positive Chronotropic Effect: Accelerating the Pacemaker

The chronotropic effect refers to changes in heart rate.[10] this compound exerts a positive chronotropic effect, meaning it increases the rate of spontaneous firing of pacemaker cells in the sinoatrial (SA) node.[6][11]

Electrophysiological Mechanism

The primary mechanism for this compound's chronotropic effect is its β1-AR-mediated modulation of ion currents in SA node cells.[11] Studies in guinea pig hearts have shown that this compound has a predominant action on the SA node, which appears to be more sensitive to the compound than ventricular myocytes.[11][12] The key event is the potentiation of the "funny current" (If) and the L-type Ca2+ current (ICa-L), which accelerates the rate of diastolic depolarization, causing the pacemaker cells to reach their firing threshold more quickly.[13] This results in an increased heart rate without inducing the ectopic activity that can lead to arrhythmias.[11][12]

Causality in Experimental Design

When investigating chronotropy, the choice of preparation is critical. Isolated atrial preparations, specifically the right atrium containing the SA node, are ideal for directly measuring changes in spontaneous beating rate without the influence of ventricular mechanics.[6][14] The use of specific β-AR antagonists is a self-validating step in these protocols. The attenuation of this compound's chronotropic effect by the β1-selective antagonist practolol, but not by the β2-selective antagonist butoxamine, provides direct evidence that the effect is mediated by β1-receptors.[6]

Positive Inotropic Effect: Enhancing Contractile Force

The inotropic effect relates to the force of myocardial contraction.[10] this compound is a potent positive inotrope, increasing the contractility of atrial and ventricular muscle in a concentration-dependent manner.[4][14]

Molecular and Electrophysiological Basis

The positive inotropic action of this compound is driven by the β1-AR/Gs/Adenylyl Cyclase/cAMP/PKA signaling cascade.[7] Activated PKA phosphorylates several key proteins involved in excitation-contraction coupling:

  • L-type Ca2+ Channels: Phosphorylation increases the influx of calcium (Ca2+) into the cell during the action potential plateau.[12]

  • Phospholamban (PLN): Phosphorylation of PLN on the sarcoplasmic reticulum (SR) membrane removes its inhibitory effect on the SR Ca2+-ATPase (SERCA2a), leading to faster Ca2+ reuptake into the SR. This not only enhances relaxation (lusitropy) but also increases the SR Ca2+ load available for subsequent contractions.

Studies on isolated guinea pig ventricular myocytes have demonstrated that this compound directly increases ICa-L and the slow delayed rectifier potassium current (IKs) in a concentration- and voltage-dependent manner.[11][12] The enhancement of ICa-L is the direct molecular trigger for the increased force of contraction.

Causality in Experimental Design

To isolate and study inotropy, researchers must control for the confounding variables of heart rate and loading conditions.[15] Left atrial or ventricular papillary muscle preparations are often used because they can be electrically paced at a constant rate, allowing for the direct measurement of developed force.[4][14] In isolated myocyte experiments, contractility is assessed by measuring the amplitude and velocity of cell shortening, often in response to electrical field stimulation.[16] The use of β-AR antagonists is again essential to confirm the mechanism of action. The complete blockade of this compound's positive inotropic effect by β1- or β2-receptor antagonists confirms its reliance on this pathway.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound's effects on cardiac tissue, derived from authoritative studies. This data is essential for dose-response modeling and comparative pharmacology.

ParameterEffectTissue/ModelEC50 ValueReference(s)
Chronotropy Increase in Heart RateIsolated Murine Right Atria38 nM[6][14]
Increase in Heart RateIsolated Guinea Pig Heart (SA Node)0.13 µM[11][12]
Inotropy Increase in Contractile ForceIsolated Murine Left Atria97 nM[6][14]
Increase in Contractile ResponseCardiomyocytes0.33 µM[4]
Ion Channels Potentiation of ICa-LGuinea Pig Ventricular Myocytes0.27 µM[11][12]
Potentiation of IKsGuinea Pig Ventricular Myocytes0.64 µM[11][12]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Experimental Protocols & Workflows

A robust investigation of this compound's cardiac effects requires both whole-organ (ex vivo) and single-cell (in vitro) approaches. The following workflow diagram and protocols provide a validated framework for such studies.

Experimental_Workflow cluster_exvivo Ex Vivo Analysis cluster_invitro In Vitro Analysis Animal Animal Model (e.g., Rat, Guinea Pig) Excision Heart Excision Animal->Excision Isolation Cardiomyocyte Isolation (Enzymatic Digestion) Animal->Isolation Parallel Study Langendorff Langendorff Perfusion Setup Excision->Langendorff Equilibration Equilibration Period Langendorff->Equilibration Higenamine_Ex This compound Perfusion (Dose-Response) Equilibration->Higenamine_Ex Data_Ex Data Acquisition: - ECG (Heart Rate) - LVDP (Inotropy) - Coronary Flow Higenamine_Ex->Data_Ex Analysis Data Analysis & Interpretation Data_Ex->Analysis Culture Cell Plating & Culture Isolation->Culture Higenamine_In This compound Application (Dose-Response) Culture->Higenamine_In Data_In Data Acquisition: - Patch Clamp (Ion Currents) - Video Edge-Detection (Cell Shortening) - Calcium Imaging Higenamine_In->Data_In Data_In->Analysis

Caption: Integrated workflow for assessing this compound's cardiac effects.
Protocol: Langendorff Isolated Heart Perfusion for Ex Vivo Analysis

This protocol, adapted from established methods, allows for the study of the heart's mechanical and electrical function independent of systemic neuronal and hormonal influences.[17][18][19]

Rationale: Retrograde perfusion via the aorta closes the aortic valve and forces oxygenated buffer into the coronary arteries, keeping the heart viable and functional for hours.[17] This preparation is ideal for assessing global changes in heart rate (chronotropy) and left ventricular developed pressure (inotropy).

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) and administer heparin to prevent coagulation.[20]

  • Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit (KH) buffer to induce cardioplegia and minimize ischemic damage.[19]

  • Aortic Cannulation: Identify the aorta and carefully mount it onto the cannula of the Langendorff apparatus. This is the most critical step and must be performed quickly to minimize the anoxic period.[19]

  • Initiate Perfusion: Begin retrograde perfusion with oxygenated (95% O2, 5% CO2), 37°C KH buffer at a constant pressure. The heart should resume beating shortly.

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the mitral valve to measure left ventricular pressure. Place electrodes on the heart surface to record an electrocardiogram (ECG).

  • Equilibration: Allow the heart to stabilize for a 15-20 minute period, ensuring stable heart rate, left ventricular developed pressure (LVDP), and coronary flow.[21]

  • This compound Administration: Introduce this compound into the perfusate at increasing concentrations to establish a dose-response curve.

  • Data Acquisition: Continuously record heart rate (from ECG), LVDP (systolic - diastolic pressure), and dP/dt_max (maximum rate of pressure development) as key indicators of chronotropy and inotropy.[19]

Protocol: Isolation of Adult Ventricular Cardiomyocytes for In Vitro Analysis

This protocol allows for the study of this compound's effects at the single-cell level, providing mechanistic insights into ion channel function and contractility.[16][22][23]

Rationale: The enzymatic digestion via Langendorff perfusion ensures that enzymes reach the entire myocardium uniformly, breaking down the extracellular matrix to release individual, viable cardiomyocytes.[22] The initial use of a Ca2+-free solution is crucial to dissociate intercalated discs before enzymatic digestion.[23]

Step-by-Step Methodology:

  • Heart Preparation: Cannulate the heart on a Langendorff apparatus as described above (Steps 1-3).

  • Calcium-Free Perfusion: Perfuse the heart for 2-5 minutes with a Ca2+-free buffer (e.g., modified Tyrode's solution) until spontaneous contractions cease. This step is critical for loosening cell-cell junctions.[16]

  • Enzymatic Digestion: Switch the perfusate to the same buffer containing a mixture of enzymes, typically collagenase and hyaluronidase, for 15-20 minutes.[16] The heart will become flaccid as the tissue digests.

  • Cell Dissociation: Remove the ventricles from the cannula, mince the tissue in the enzyme-containing solution, and gently triturate with a pipette to release individual cells.

  • Calcium Reintroduction: Gradually reintroduce Ca2+ to the cell suspension in a stepwise manner to prevent hypercontracture and cell death (the "calcium paradox").

  • Cell Plating: Plate the resulting rod-shaped, Ca2+-tolerant myocytes onto laminin-coated coverslips for subsequent experiments.[16]

  • Functional Assays:

    • Electrophysiology: Use the patch-clamp technique to measure the effects of this compound on specific ion currents (e.g., ICa-L, IKs).[12]

    • Contractility: Use video-based edge detection to measure the extent and velocity of cell shortening in response to electrical pacing.[16]

Therapeutic Implications and Considerations

The potent positive inotropic and chronotropic effects of this compound have led to its investigation for clinical applications in conditions such as bradycardia and heart failure.[4][24] Its ability to increase heart rate and contractility could be beneficial in patients with low cardiac output.[1][2] However, its non-selective β-agonist activity also presents potential risks. The stimulant properties have led to its inclusion on the World Anti-Doping Agency's (WADA) prohibited list.[25][26] Furthermore, while studies suggest it has a low pro-arrhythmic profile at therapeutic doses, any compound that enhances cardiac excitability carries a theoretical risk of inducing arrhythmias, particularly at high concentrations or in susceptible individuals.[11][12]

References

  • Role of this compound in Heart Diseases: A Mini-Review. (2022). Frontiers in Pharmacology. [Link]
  • Role of this compound in Heart Diseases: A Mini-Review. (2022). PubMed. [Link]
  • This compound protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway. (2016). Pharmacological Research. [Link]
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applic
  • The cardiac electrophysiology effects of this compound in guinea pig heart. (2019). Biomedicine & Pharmacotherapy. [Link]
  • Role of this compound in Heart Diseases: A Mini-Review. (2022).
  • This compound & Cardiovascular Disease. (n.d.). Vitabase. [Link]
  • The cardiac electrophysiology effects of this compound in guinea pig heart. (2018). PubMed. [Link]
  • Effects of HG on the APD 90 and heart rate in the presence of β-AR blockers. (2019).
  • Common supplement banned by anti-doping agencies could threaten heart health. (2018). Cardiovascular Business. [Link]
  • β2-Adrenoceptor Agonist Activity of this compound. (2020). Drug Testing and Analysis. [Link]
  • Isolation of Atrial and Ventricular Cardiomyocytes for In Vitro Studies. (2018). PubMed. [Link]
  • Measurement of Cardiac Mechanical Function in Isolated Ventricular Myocytes from Rats and Mice by Computerized Video-Based Imaging. (2001). Journal of Visualized Experiments. [Link]
  • Isolation of Atrial and Ventricular Cardiomyocytes for In Vitro Studies. (2018). SpringerLink. [Link]
  • The stimulant this compound in weight loss and sports supplements. (2018). Clinical Toxicology. [Link]
  • Role of cAMP in Cardiomyocyte Viability: Beneficial or Detrimental?. (2021).
  • This compound protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling p
  • Positive Chronotropic and Inotropic Effects of this compound and Its Enhancing Action on the Aconitine-Induced Tachyarrhythmia in Isolated Murine
  • Positive chronotropic and inotropic effects of this compound and its enhancing action on the aconitine-induced tachyarrhythmia in isolated murine
  • Isolation and Functional Characterization of Human Ventricular Cardiomyocytes from Fresh Surgical Samples. (2014). Journal of Visualized Experiments. [Link]
  • Public health researchers warn of dietary supplements containing this compound. (2018). ScienceDaily. [Link]
  • The signal pathway influenced by this compound. (2024).
  • Human Ventricular Cardiomyocytes analysis | Protocol Preview. (2022). YouTube. [Link]
  • This compound Attenuates Doxorubicin-Induced Cardiac Remodeling and Myocyte Apoptosis by Suppressing AMPK Activation. (2022). Frontiers in Cardiovascular Medicine. [Link]
  • Langendorff heart. (n.d.). Wikipedia. [Link]
  • Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. (2011). PubMed. [Link]
  • Chronotropic, Inotropic and Dromotropic Parameters of the Heart and Oxidative Stress in Rats Receiving High Doses of Fructose. (2018). Iranian Journal of Medical Sciences. [Link]
  • Effect of chronotropic and inotropic stimulation on the coronary pressure-flow relation in left ventricular hypertrophy. (1995). PubMed. [Link]
  • Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. (2021). STAR Protocols. [Link]
  • Experimental protocol for the Langendorff perfused rat heart. (2021).
  • [Effects of this compound on the cardio-circulatory system]. (2007). Semantic Scholar. [Link]
  • Best practices for setting-up an isolated Langendorff heart prepar
  • Inotropes & Chronotropes, what nurses need to know about giving these medic
  • Standardization of Baseline and Provocative Invasive Hemodynamic Protocols for the Evaluation of Heart Failure and Pulmonary Hypertension: A Scientific Statement From the American Heart Association. (2022).
  • Positive chronotropic and inotropic effects of VIP in isolated, blood-perfused dog heart preparations. (1990).
  • Effects of commonly used inotropes on myocardial function and oxygen consumption under constant ventricular loading conditions. (2017). Physiological Reports. [Link]
  • Pacemaker Channels and the Chronotropic Response in Health and Disease. (2021). Frontiers in Physiology. [Link]

Sources

Methodological & Application

Protocol: High-Efficiency Isolation of Higenamine from Plant Matrices via Automated Continuous Reflux (Soxhlet Extraction)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides a comprehensive, field-tested protocol for the extraction of higenamine, a bioactive benzyltetrahydroisoquinoline alkaloid, from various plant materials. The methodology is centered on the Soxhlet extraction technique, a classic and robust method for exhaustive solid-liquid extraction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, causal explanations for experimental choices, and validation checkpoints to ensure scientific integrity.

Scientific Principle and Application Scope

1.1 this compound: A Target of Pharmacological Interest

This compound (also known as norcoclaurine) is a naturally occurring alkaloid found in a variety of plants, including the seeds of Nelumbo nucifera (lotus), the roots of Aconitum carmichaelii, and the stems of Tinospora crispa[1][2][3]. It acts as a non-selective β-adrenergic receptor agonist, exhibiting cardiotonic, bronchodilatory, and anti-inflammatory effects[4][5]. These properties make it a compound of significant interest in pharmacological research and drug development. The first step in studying this compound is its efficient isolation from the complex matrix of plant tissues.

1.2 Soxhlet Extraction: The Rationale for its Use

Soxhlet extraction is a continuous solid-liquid extraction technique. Its primary advantage lies in its efficiency; the plant material is repeatedly washed with fresh, hot solvent, ensuring a high degree of extraction completeness[6]. This method is particularly well-suited for extracting compounds that are not thermally labile and have limited solubility in a given solvent, as the continuous reflux process drives the equilibrium towards complete extraction. While modern techniques exist, Soxhlet extraction remains a benchmark method due to its simplicity, low cost, and high efficiency for extracting alkaloids[7][8].

However, a critical consideration is the prolonged exposure of the sample to the boiling point of the solvent, which can potentially degrade heat-sensitive compounds[9]. While this compound is generally stable under these conditions, optimization of extraction time is crucial to mitigate any potential degradation.

Pre-Extraction Preparation: Foundational Steps for Success

The quality and consistency of the final extract are fundamentally dependent on meticulous sample preparation.

2.1 Selection and Sourcing of Plant Material The concentration of this compound can vary significantly between plant species and even different parts of the same plant[1][10]. For example, the plumule (embryo) of the lotus seed (Nelumbo nucifera) contains a higher concentration of this compound compared to other parts of the plant[1][11].

  • Recommendation: Select plant parts known for high this compound content, such as Aconitum carmichaelii roots or Nelumbo nucifera plumules[1][12]. Ensure the plant material is correctly identified and sourced from a reputable supplier to guarantee authenticity and minimize contaminants.

2.2 Material Processing Proper processing is essential to maximize the surface area available for solvent interaction.

  • Step 1: Drying: Fresh plant material should be dried to reduce moisture content, which can interfere with the efficiency of organic solvents[13]. Oven drying at a controlled temperature (e.g., 40-50°C) until constant weight is achieved is recommended. Avoid excessively high temperatures that could degrade the target analyte.

  • Step 2: Grinding: The dried plant material must be ground into a fine, homogenous powder[13]. An optimal particle size is typically between 0.5-2 mm. This vastly increases the surface area, allowing for efficient solvent penetration and extraction[13].

The Soxhlet Extraction Protocol

This protocol is designed to be a self-validating system. Adherence to these steps ensures reproducibility and a high-purity yield.

3.1 Materials and Apparatus

  • Soxhlet Extractor (appropriate size for sample mass)

  • Round-bottom flask

  • Condenser

  • Cellulose or glass extraction thimble[14]

  • Heating mantle with temperature control[15]

  • Analytical balance

  • Rotary evaporator

  • Glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, heat-resistant gloves[9][15].

3.2 Reagent Selection The choice of solvent is the most critical parameter in Soxhlet extraction[16]. For this compound, an alkaloid, a polar solvent is required.

  • Primary Recommendation: Ethanol (80-95%). Ethanol is effective for extracting a broad spectrum of alkaloids, is relatively safe, and has a boiling point (78°C) that is generally non-destructive to this compound[17].

  • Alternative: Methanol. Methanol can also be used and may offer higher yields in some cases, but it is more toxic[18][19].

Table 1: Physicochemical Properties of this compound

Property Value / Description Source
Chemical Formula C₁₆H₁₇NO₃ [20][21]
Molar Mass 271.32 g/mol [20][21]
Appearance Solid [21]
Type Benzyltetrahydroisoquinoline Alkaloid [22]
Solubility Soluble in Acetonitrile, moderately soluble in polar solvents like Ethanol/Methanol. [20]

| Storage Temp. | 2-8°C |[20] |

3.3 Step-by-Step Extraction Procedure

Safety First: All steps involving solvents must be performed inside a certified fume hood to prevent inhalation of hazardous vapors[9][13][15].

  • Sample Loading: Accurately weigh 10-20 grams of the finely ground, dried plant material and place it into the extraction thimble. Do not overpack the thimble, as this can impede solvent flow[13]. Place a small plug of glass wool on top of the sample to prevent particles from washing into the siphon tube.

  • Apparatus Assembly:

    • Place the appropriate volume of solvent (e.g., 250 mL for a standard setup) and a few boiling chips into the round-bottom flask[23].

    • Securely place the flask in the heating mantle.

    • Mount the Soxhlet extractor onto the flask, ensuring the thimble is correctly placed inside the main chamber.

    • Attach the condenser to the top of the extractor and connect it to a circulating cold water source. Ensure all ground glass joints are secure[14].

  • Initiating Extraction:

    • Turn on the cooling water to the condenser.

    • Begin heating the solvent in the flask to a gentle boil[13]. The solvent will vaporize, travel up the distillation arm, and enter the condenser.

    • The condensed solvent will drip down onto the sample in the thimble.

  • The Reflux Cycle:

    • The solvent will slowly fill the chamber containing the thimble, extracting this compound from the plant material.

    • Once the solvent level reaches the top of the siphon arm, the entire volume of solvent and dissolved extract will be siphoned back into the boiling flask[6]. This completes one cycle.

    • This process repeats automatically, ensuring that the plant material is continuously percolated with fresh, pure solvent, which maximizes extraction efficiency[6].

  • Duration and Termination:

    • Allow the extraction to proceed for a predetermined duration. A typical extraction time for alkaloids is between 6 to 16 hours[14][23]. The optimal time should be determined empirically, but a good starting point is 8 hours. Monitor the color of the solvent in the siphon tube; extraction is generally considered complete when the solvent runs clear.

    • Once complete, turn off the heating mantle and allow the entire apparatus to cool to room temperature before disassembly[13].

Table 2: Recommended Soxhlet Extraction Parameters for this compound

Parameter Recommended Value Rationale
Solvent 80-95% Ethanol Balances polarity for alkaloid extraction with safety and a moderate boiling point.
Solvent-to-Solid Ratio 10:1 to 15:1 (mL:g) Ensures sufficient solvent for complete immersion and efficient extraction without excessive dilution[24].
Extraction Time 6 - 12 hours Provides a balance between extraction completeness and minimizing potential thermal degradation[18][23].
Temperature Boiling point of the solvent (~78°C for Ethanol) Maintained by gentle reflux to ensure continuous vaporization and condensation[23].

| Number of Cycles | 20-30 (approx.) | A sufficient number of cycles ensures exhaustive extraction. This is a function of heating rate and apparatus size. |

Diagram 1: Soxhlet Extraction Workflow

This diagram illustrates the complete workflow from raw plant material to a quantified this compound extract.

Soxhlet_Workflow cluster_prep Pre-Extraction cluster_extraction Extraction cluster_post Post-Extraction & Analysis Plant_Material 1. Select Plant Material (e.g., Nelumbo nucifera) Drying 2. Dry Material (40-50°C) Plant_Material->Drying Grinding 3. Grind to Fine Powder (0.5-2 mm) Drying->Grinding Soxhlet 4. Soxhlet Extraction (Ethanol, 8h) Grinding->Soxhlet Evaporation 5. Solvent Removal (Rotary Evaporator) Soxhlet->Evaporation Crude_Extract 6. Obtain Crude Extract Evaporation->Crude_Extract Purification 7. Optional: Cleanup/Purification Crude_Extract->Purification Quantification 8. Quantification (e.g., LC-MS/MS) Purification->Quantification

Caption: Workflow for this compound Isolation and Analysis.

Diagram 2: Soxhlet Apparatus Setup

This diagram shows the key components and flow within the Soxhlet extractor.

Caption: Diagram of the Soxhlet Extraction Apparatus.

Post-Extraction Processing and Analysis

4.1 Solvent Removal The bulk solvent must be removed to concentrate the extracted this compound.

  • Method: Use a rotary evaporator under reduced pressure. Set the water bath temperature to 40-50°C to gently evaporate the ethanol without degrading the extract. Continue until a viscous, crude extract remains in the flask[23].

4.2 Sample Cleanup (Optional but Recommended) The crude extract will contain other co-extracted compounds (e.g., fats, chlorophylls). For high-purity this compound, a cleanup step like acid-base partitioning or solid-phase extraction (SPE) can be employed. This is particularly important for subsequent analytical quantification.

4.3 Quantification and Validation To validate the success of the extraction, the concentration of this compound in the final extract must be determined. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods.

  • Methodology: A validated LC-MS/MS method provides high sensitivity and selectivity for quantifying this compound[10][12]. The extract is dissolved in a suitable mobile phase, filtered, and injected into the LC-MS/MS system. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a certified this compound reference standard. The presence of this compound in a lotus plumule extract has been confirmed and quantified using LC-PDA, with results showing concentrations around 276 µg/g[11].

Troubleshooting and Safety

Table 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Insufficient extraction time.2. Improper solvent choice.3. Plant material not ground finely enough.4. Channeling of solvent through the thimble. 1. Increase the extraction duration by 2-4 hours[25].2. Ensure a polar solvent like ethanol is used.3. Re-grind material to a finer, more consistent particle size[13].4. Repack the thimble, ensuring even density.
Solvent Not Siphoning 1. Siphon tube is blocked.2. Heating rate is too low, not producing enough vapor. 1. Cool the apparatus, disassemble, and check for blockages.2. Gradually increase the heating mantle temperature to achieve a steady boil.
Extract is a Dark Green/Black Color Co-extraction of chlorophylls and other pigments. This is normal. If high purity is required, proceed with a post-extraction cleanup step.

| No Reflux Occurring | 1. Leak in the system (ground glass joints).2. Insufficient cooling water flow in the condenser. | 1. Check all joints for a secure fit. Use appropriate clamps.2. Ensure a steady, cool flow of water through the condenser. |

5.1 Mandatory Safety Precautions

  • Ventilation: Always operate the Soxhlet apparatus inside a fume hood to avoid exposure to flammable and potentially toxic solvent vapors[9][15].

  • Ignition Sources: Keep all potential ignition sources away from the extraction area due to the flammability of organic solvents[13].

  • Pressure: Never heat a sealed system. Ensure the condenser is open to the atmosphere.

  • Handling: Wear appropriate PPE, including safety goggles, a lab coat, and heat-resistant gloves when handling the hot flask[15].

  • Unattended Operation: Due to the combination of heating elements, flammable liquids, and running water, it is not advisable to leave the apparatus running unattended overnight[23].

References

  • Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC - NIH. (n.d.).
  • Soxhlet Extraction - What is it? How does it work? (n.d.). Hielscher Ultrasonics. [Link]
  • This compound in Plants as a Source of Unintentional Doping - PMC - NIH. (n.d.).
  • What Should Be Paid Attention to During Soxhlet Extraction. (n.d.). Drawell. [Link]
  • What is Soxhlet Extraction? (n.d.).
  • SOXHLET EXTRACTION METHOD. (n.d.). U.S. Department of Energy. [Link]
  • This compound in Plants as a Source of Unintentional Doping. (2022). MDPI. [Link]
  • Comparison of various extraction methods for natural products. (2024).
  • What are the Advantages of Soxhlet Extraction and General Soaking Extraction. (n.d.). Hawach. [Link]
  • Effects of the this compound, a Potent Compound from Aconitum, on UVB-Induced Photoaging in Hairless Mice - PMC - NIH. (n.d.).
  • This compound - Natural Product Description. (n.d.). Chengdu Push Bio-technology Co., Ltd. [Link]
  • Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects. (2016). Frontiers in Pharmacology. [Link]
  • This compound in plants as a source of unintentional doping. (2022). CABI Digital Library. [Link]
  • Extraction and Analysis of Chemical Compositions of Natural Products and Plants. (2023). MDPI. [Link]
  • An updated and comprehensive review on the ethnomedicinal uses, phytochemistry, pharmacological activity and toxicological profile of Tinospora crispa (L.) Hook. f. & Thomson. (2022). Journal of Ethnopharmacology. [Link]
  • Soxhlet Extraction Versus Hydrodistillation. (2024). Extraction Magazine. [Link]
  • Determination of this compound in dietary supplements by UHPLC/MS/MS method. (n.d.). WADA. [Link]
  • Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
  • Determination of this compound in common natural spices by ultrahigh-performance liquid chromatography-tandem mass spectrometry. (2024). Drug Testing and Analysis. [Link]
  • Development and validation of an LC-PDA method for detection of the natural β2 agonist this compound. (2024). Pharmacia. [Link]
  • Can the ingestion of fruits from the Annona family lead to the detection of the Beta 2-Agonist this compound in doping control urine samples? (n.d.). WADA. [Link]
  • Comparison of three different protocols of alkaloid extraction from Glaucium cornicul
  • Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. (2024). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Optimization of Soxhlet Extraction of Herba Leonuri Using Factorial Design of Experiment. (2012). Semantic Scholar. [Link]
  • The risk of this compound adverse analytical findings following oral administration of plumula nelumbinis capsules. (2020).
  • Is Soxhlet extraction a better method to use than solid-liquid and liquid-liquid extraction to isolate antimicrobial components from leaves? (2014).
  • Optimization of Soxhlet Extraction of Herba Leonuri Using Factorial Design of Experiment. (n.d.). Universiti Malaysia Pahang. [Link]
  • Determination of doping this compound in Chinese herbal medicines and their concentrated prepar
  • This compound. (n.d.). PubChem. [Link]
  • Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica. (2024). Cureus. [Link]
  • Preparation, structural characterization, antioxidant activity and protection against cisplatin-induced acute kidney injury by polysaccharides from the lateral root of Aconitum carmichaelii. (2020). Food & Function. [Link]
  • PROCEDURE: METHOD 3540A SOXHLET EXTRACTION. (n.d.). U.S. EPA. [Link]
  • Potential Risk of this compound Misuse in Sports: Evaluation of Lotus Plumule Extract Products and a Human Study. (2020). Nutrients. [Link]
  • Potential Risk of this compound Misuse in Sports: Evaluation of Lotus Plumule Extract Products and a Human Study. (2020). MDPI. [Link]
  • Further investigations into urinary this compound – metabolite patterns and stability. (n.d.). WADA. [Link]
  • Processed lateral root of Aconitum carmichaelii Debx.: A review of cardiotonic effects and cardiotoxicity on molecular mechanisms. (2022). Frontiers in Pharmacology. [Link]
  • This compound. (n.d.). Wikipedia. [Link]
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applic
  • Soxhlet Extraction Guide for Academic and Professional Domains. (n.d.). Hielscher Ultrasonics. [Link]
  • This compound in Plants as a Source of Unintentional Doping. (2022). Nutrients. [Link]
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applic
  • pH Effect and Chemical Mechanisms of Antioxidant this compound. (2018).
  • pH Effect and Chemical Mechanisms of Antioxidant this compound. (2018). Molecules. [Link]
  • Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. (2020). Journal of Advanced Pharmaceutical Technology & Research. [Link]
  • Natural colorants: Pigment stability and extraction yield enhancement via utilization of appropriate pretreatment and extraction methods. (2017). RSC Advances. [Link]

Sources

Application Notes and Protocols for the Isolation of Higenamine via Maceration

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the isolation of higenamine from plant sources using maceration techniques. The protocols and methodologies outlined herein are designed to ensure scientific integrity, providing a self-validating system for the reproducible extraction and purification of this bioactive alkaloid.

Introduction to this compound

This compound, also known as norcoclaurine, is a naturally occurring benzyltetrahydroisoquinoline alkaloid found in a variety of plants, including species from the Aconitum, Annona, Nandina, and Nelumbo genera.[1][2] It functions as a β2-adrenergic receptor agonist, leading to its investigation for various pharmacological applications, including cardiovascular effects.[3] However, due to its stimulant properties, this compound is a prohibited substance by the World Anti-Doping Agency (WADA).[2] The effective isolation of this compound is crucial for pharmacological research, reference standard preparation, and quality control of herbal products.

Maceration, a simple yet effective solid-liquid extraction technique, is a foundational method for obtaining this compound from plant matrices. This guide will delve into the critical parameters of maceration and subsequent purification steps to yield this compound of sufficient purity for analytical and research purposes.

Principle of Maceration for Alkaloid Extraction

Maceration involves the soaking of plant material in a solvent for a specified period to facilitate the diffusion of soluble constituents from the plant cells into the solvent. The efficiency of this process for alkaloid extraction is governed by several factors, including the choice of solvent, pH, temperature, and the solid-to-solvent ratio. For a weakly basic alkaloid like this compound, manipulating the pH of the extraction solvent can significantly enhance its solubility and, consequently, the extraction yield.

Experimental Workflow for this compound Isolation

The overall process for isolating this compound can be broken down into four key stages: pre-extraction preparation, maceration, purification, and analysis.

Higenamine_Isolation_Workflow A Plant Material (e.g., Nelumbo nucifera plumules) B Pre-Extraction: Drying & Grinding A->B Preparation C Maceration: Optimized Solvent & Conditions B->C Extraction D Filtration & Concentration C->D E Crude Extract D->E F Purification: Liquid-Liquid Extraction (LLE) E->F Initial Cleanup G Chromatography: Solid-Phase Extraction (SPE) F->G Further Purification H Purified this compound G->H I Analysis: UPLC-MS/MS H->I Verification J Characterization & Quantification I->J

Caption: Experimental workflow for this compound isolation.

Part 1: Pre-Extraction Preparation

Objective: To prepare the plant material to maximize the surface area for efficient solvent penetration.

Protocol:

  • Plant Material Selection: Select the appropriate plant part known to contain high concentrations of this compound. For example, the plumule (embryo) of the lotus seed (Nelumbo nucifera) is a rich source.[3][4]

  • Drying: Dry the fresh plant material to a constant weight to prevent enzymatic degradation and microbial growth. This can be achieved through air drying in a well-ventilated area away from direct sunlight or by using a laboratory oven at a controlled temperature (e.g., 40-50°C) to avoid degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. This increases the surface area available for solvent contact, thereby enhancing extraction efficiency.

Part 2: Optimized Maceration Protocol

Objective: To extract this compound from the prepared plant material into a solvent.

Causality of Experimental Choices:

  • Solvent Selection: this compound is a polar molecule.[3] Therefore, polar solvents are suitable for its extraction. A mixture of alcohol (ethanol or methanol) and water is often more effective than either solvent alone, as it can extract a wider range of compounds. The addition of a small amount of acid can further improve the extraction of alkaloids by converting them into their more soluble salt forms.

  • pH Optimization: this compound's solubility is pH-dependent. In acidic conditions, the nitrogen atom in its structure becomes protonated, forming a salt that is more soluble in polar solvents. Research has shown that lower pH values can enhance the stability and extraction of similar compounds.[5][6][7]

  • Temperature: Moderate heating can increase the solubility of this compound and the diffusion rate of the solvent into the plant matrix. However, excessive heat should be avoided to prevent the degradation of the target compound and the extraction of unwanted impurities.

  • Duration: A sufficient maceration time is necessary to allow for the equilibrium of the solute to be reached between the plant material and the solvent.

Protocol:

  • Solvent Preparation: Prepare an acidic ethanolic solvent. A common and effective choice is 70-80% ethanol in water, acidified with 0.1-1% (v/v) hydrochloric acid or formic acid. The use of formic acid is often preferred for subsequent chromatographic analysis as it is volatile.

  • Maceration:

    • Place 100 g of the powdered plant material into a suitable container (e.g., a large Erlenmeyer flask).

    • Add the acidic ethanolic solvent at a solid-to-solvent ratio of 1:10 to 1:20 (w/v). A 1:15 ratio is a good starting point.

    • Seal the container to prevent solvent evaporation.

    • Agitate the mixture at regular intervals or use a magnetic stirrer for continuous gentle agitation.

    • Macerate for 24 to 72 hours at room temperature (20-25°C). For potentially higher yields, the temperature can be slightly elevated to 30-40°C.

  • Filtration: After the maceration period, separate the extract from the solid plant material by vacuum filtration through a Buchner funnel with filter paper.

  • Re-maceration: For exhaustive extraction, the solid residue (marc) can be re-macerated with fresh solvent two more times.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Table 1: Maceration Parameter Optimization

ParameterRangeRecommended Starting PointRationale
Solvent Ethanol, Methanol, Water (and mixtures)70% Ethanol in WaterBalances polarity for efficient extraction of the alkaloid.
pH 2-6~3-4 (acidified with HCl or Formic Acid)Increases the solubility of the protonated this compound salt.
Temperature 20-50°C25-30°CEnhances solubility and diffusion without significant degradation.
Duration 24-72 hours48 hoursAllows sufficient time for solute diffusion to approach equilibrium.
Solid-to-Solvent Ratio 1:10 - 1:30 (w/v)1:15 (w/v)Ensures complete wetting of the plant material and a sufficient concentration gradient.

Part 3: Purification of the Crude Extract

Objective: To remove impurities and isolate this compound from the crude extract.

Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of this compound can be manipulated to control its partitioning between the two phases.

LLE_Purification A Crude Extract (dissolved in acidic water, pH ~2-3) B Wash with non-polar solvent (e.g., n-hexane) A->B C Discard Organic Phase (contains non-polar impurities) B->C Separate D Aqueous Phase (contains protonated this compound) B->D E Adjust pH to ~8-9 (with NH4OH) D->E F Extract with organic solvent (e.g., Ethyl Acetate or Chloroform) E->F G Aqueous Phase (discard) F->G Separate H Organic Phase (contains free base this compound) F->H I Wash with brine, dry over Na2SO4, and concentrate H->I J Partially Purified this compound Extract I->J

Sources

Application Notes & Protocols for the Chemical Synthesis of Higenamine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the chemical synthesis of higenamine, a bioactive benzylisoquinoline alkaloid, utilizing a Grignard reaction as the key carbon-carbon bond-forming step. The protocol detailed herein is designed for researchers in organic synthesis and medicinal chemistry, offering a robust and scalable method. This guide emphasizes the underlying chemical principles, providing not just a procedure, but a framework for understanding and optimizing the synthesis.

Introduction to this compound and Synthetic Strategy

This compound, also known as norcoclaurine, is a natural product found in several plant species and has garnered significant interest for its pharmacological activities, including cardiovascular effects.[1][2][3][4][5] It acts as a β-adrenergic receptor agonist.[2][3][4][5][6] The molecular structure of this compound features a tetrahydroisoquinoline core with a pendant p-hydroxybenzyl group at the C1 position. This structural motif is amenable to synthesis via the formation of a new carbon-carbon bond at the C1 position of a dihydroisoquinoline precursor.

The synthetic strategy outlined in this application note employs a Grignard reaction, a powerful and versatile tool in organic synthesis for forming carbon-carbon bonds.[7][8][9] This approach offers a convergent and efficient route to the this compound skeleton. The overall synthesis can be conceptually divided into two main stages:

  • Stage 1: Grignard-mediated C-C Bond Formation: A Grignard reagent, prepared from a protected p-hydroxybenzyl halide, is reacted with a protected dihydroisoquinoline derivative to construct the core 1-benzyl-1,2,3,4-tetrahydroisoquinoline structure.

  • Stage 2: Deprotection: The protecting groups on the phenolic hydroxyls and the secondary amine are removed to yield the final this compound product.

This method is advantageous due to the ready availability of starting materials and the reliability of the Grignard reaction.

Reaction Mechanism and Key Considerations

The core of this synthesis is the nucleophilic addition of a Grignard reagent to an imine-like functionality within the dihydroisoquinoline ring.

2.1. Formation of the Grignard Reagent

The Grignard reagent is prepared by the reaction of an organohalide with magnesium metal in an anhydrous ether solvent.[7][9] For the synthesis of this compound, a protected 4-hydroxybenzyl halide is used. The hydroxyl group must be protected, typically as a methyl ether (methoxy group), to prevent it from reacting with the Grignard reagent.

2.2. Nucleophilic Addition to Dihydroisoquinoline

The 3,4-dihydroisoquinoline derivative exists in equilibrium with its iminium ion form, which is electrophilic at the C1 position. The Grignard reagent, a potent nucleophile, attacks this electrophilic carbon, forming a new carbon-carbon bond and generating the tetrahydroisoquinoline skeleton.

2.3. Protecting Groups

The use of protecting groups is essential for the success of this synthesis.[10][11] The phenolic hydroxyl groups and the secondary amine in the final this compound molecule are acidic and would react with the highly basic Grignard reagent. Therefore, these functional groups in the starting materials are masked with appropriate protecting groups that are stable to the Grignard reaction conditions and can be removed efficiently in a later step.[10][11][12][13][14] In the presented protocol, methyl ethers are used to protect the phenolic hydroxyls.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The Grignard reaction is highly exothermic and sensitive to moisture; strict anhydrous conditions must be maintained.

3.1. Materials and Reagents

ReagentCAS NumberPuritySupplier
6,7-Dimethoxy-3,4-dihydroisoquinoline4721-98-6≥98%Major Supplier
4-Methoxybenzyl bromide2417-69-8≥98%Major Supplier
Magnesium turnings7439-95-4≥99.5%Major Supplier
Iodine7553-56-2≥99.8%Major Supplier
Anhydrous Tetrahydrofuran (THF)109-99-9≥99.9%Major Supplier
Hydrochloric acid (HCl)7647-01-037%Major Supplier
Sodium hydroxide (NaOH)1310-73-2≥97%Major Supplier
Boron tribromide (BBr₃)10294-33-41.0 M in CH₂Cl₂Major Supplier
Dichloromethane (CH₂Cl₂)75-09-2≥99.8%Major Supplier
Methanol (MeOH)67-56-1≥99.8%Major Supplier

3.2. Step-by-Step Synthesis

Part 1: Synthesis of 6,7-Dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 4-methoxybenzyl bromide (1.0 eq) in anhydrous THF.

    • Add a small portion of the 4-methoxybenzyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

    • Once the reaction has started, add the remaining 4-methoxybenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition to Dihydroisoquinoline:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 eq) in anhydrous THF.

    • Add the dihydroisoquinoline solution dropwise to the cold Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6,7-dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline.

Part 2: Demethylation to this compound

  • Deprotection of Methoxy Groups:

    • Dissolve the purified product from Part 1 in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (3.0-4.0 eq) dropwise.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • Add more methanol and evaporate again to remove residual boron compounds.

    • Dissolve the residue in water and adjust the pH to ~8-9 with a saturated aqueous solution of sodium bicarbonate.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the final product and key intermediates.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Synthetic Workflow and Logic

The following diagrams illustrate the overall synthetic workflow and the logical progression of the chemical transformations.

Synthetic Workflow for this compound cluster_0 Part 1: Grignard Reaction cluster_1 Part 2: Demethylation 4-Methoxybenzyl bromide 4-Methoxybenzyl bromide Grignard Reagent Grignard Reagent 4-Methoxybenzyl bromide->Grignard Reagent + Mg, THF Mg, THF Mg, THF Mg, THF->Grignard Reagent Intermediate Product 6,7-Dimethoxy-1-(4-methoxybenzyl)- 1,2,3,4-tetrahydroisoquinoline Grignard Reagent->Intermediate Product + 6,7-Dimethoxy-3,4-dihydroisoquinoline 6,7-Dimethoxy-3,4-dihydroisoquinoline 6,7-Dimethoxy-3,4-dihydroisoquinoline 6,7-Dimethoxy-3,4-dihydroisoquinoline->Intermediate Product This compound This compound Intermediate Product->this compound + BBr3, CH2Cl2 BBr3, CH2Cl2 BBr3, CH2Cl2 BBr3, CH2Cl2->this compound

Caption: Synthetic workflow for this compound via Grignard reaction.

Logical Flow of this compound Synthesis start Starting Materials step1 Step 1: Grignard Reagent Formation 4-Methoxybenzyl bromide + Mg → Grignard Reagent Anhydrous THF start->step1 step2 Step 2: C-C Bond Formation Grignard Reagent + Dihydroisoquinoline → Tetrahydroisoquinoline Intermediate Nucleophilic Addition step1->step2 step3 Step 3: Deprotection Intermediate + BBr₃ → this compound Cleavage of Methyl Ethers step2->step3 purification Purification & Characterization Column Chromatography NMR, MS, HPLC step3->purification end Final Product: this compound purification->end

Caption: Logical flow diagram of the this compound synthesis protocol.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Grignard reaction does not initiate.Inactive magnesium; presence of moisture.Activate magnesium with iodine or 1,2-dibromoethane. Ensure all glassware is flame-dried and reagents are anhydrous.
Low yield of the Grignard addition product.Incomplete Grignard formation; side reactions.Ensure complete formation of the Grignard reagent before adding the dihydroisoquinoline. Maintain low temperature during the addition to minimize side reactions.
Incomplete demethylation.Insufficient BBr₃; short reaction time.Increase the equivalents of BBr₃. Monitor the reaction by TLC and extend the reaction time if necessary.
Difficulty in purifying the final product.Presence of by-products from demethylation.Optimize the pH during work-up to ensure complete precipitation of the product. Recrystallization from a suitable solvent system may be necessary.

References

  • Vertex AI Search. (2021, November 27). How does Grignard reagent react with isoquinoline? - Quora.
  • ResearchGate. Synthesis of 1‐substituted isoquinolones from Grignard reagents.
  • Al-Hiari, Y. M., et al. (2025, August 7). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate.
  • Google Patents. (CN103554022A). Synthetic method of this compound hydrochloride.
  • PMC - NIH. (2017, August 31). Synthesis and Detailed Examination of Spectral Properties of (S)- and (R)-Higenamine 4′-O-β-d-Glucoside and HPLC Analytical Conditions to Distinguish the Diastereomers.
  • Google Patents. (CN103554022B). A kind of synthetic method of this compound hydrochloride.
  • Rangelov Kozhuharov, V., Ivanov, K., & Ivanova, S. (2022). This compound in Plants as a Source of Unintentional Doping. Plants (Basel, Switzerland), 11(3), 354. [Link]
  • Thieme Connect. Regioselective Addition of Grignard Reagents to New Lipophilic Isoquinolinium Salts Applied to the Synthesis of Stable Ethyl 1,2.
  • MDPI. (2025, March 14).
  • Schlager, J. J. Synthesis of Dihydroisoquinolines and Tetrahydroisoquinolines. ODU Digital Commons.
  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
  • NIH. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • NIH. (2025, March 14). A Narrative Review on this compound: Pharmacological Properties and Clinical Applications.
  • MDPI. (2020, October 28). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 25(21), 5030. [Link]
  • Thieme Chemistry. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. SYNFORM.
  • NIH. (2025, March 14). A Narrative Review on this compound: Pharmacological Properties and Clinical Applications.
  • National Genomics Data Center (CNCB-NGDC). (2025, March 14). A Narrative Review on this compound: Pharmacological Properties and Clinical Applications.
  • Organic Chemistry Portal. Protecting Groups.
  • Jasperse, J. Grignard Reaction. Chem 355.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • NIH. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions.
  • Edgars Suna Group. Diastereoselective synthesis using chiral auxiliary.
  • ResearchGate. Reactions between Grignard reagents and Quinoline N‐oxides.
  • Organic Chemistry Portal. Grignard Reaction.
  • NIH. General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations.
  • Boc Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • NIH. (2025, April 3). Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical.
  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • ResearchGate. (2025, August 6). Stereoselective synthesis of (−)-allosedamine and (1 R,3 R)-HPA-12 from β- p-toluenesulfonamido-γ,δ-unsaturated sulfoxide | Request PDF.

Sources

Quantitative Bioanalysis of Higenamine in Human Plasma via Automated Solid-Phase Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note presents a robust and sensitive method for the quantification of higenamine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a benzylisoquinoline alkaloid found in various plants, is a beta-2 adrenergic agonist, which has led to its investigation for cardiovascular applications and its inclusion on the World Anti-Doping Agency (WADA) Prohibited List[1][2]. The method described herein employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol is fully validated according to industry-standard bioanalytical method validation guidelines, demonstrating excellent accuracy, precision, and a low limit of quantification suitable for pharmacokinetic studies and doping control analysis[3][4].

Introduction: The Rationale for this compound Quantification

This compound (also known as norcoclaurine) is a naturally occurring alkaloid present in plants such as Nandina domestica, Aconitum carmichaelii, and Nelumbo nucifera (lotus)[1][5]. Its primary mechanism of action involves stimulation of beta-2 adrenergic receptors, resulting in effects such as bronchodilation and cardiac stimulation[4][6]. This pharmacological activity has made it a component of interest in traditional medicine and a candidate for modern drug development[7][8].

However, its stimulant properties have also led to its inclusion in dietary supplements for weight loss and athletic performance enhancement, prompting a ban by WADA since 2017[1][6]. Consequently, a reliable and sensitive bioanalytical method is crucial for:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in drug development.

  • Doping Control: To enforce anti-doping regulations in sports by accurately measuring this compound concentrations in biological matrices[3].

LC-MS/MS is the gold standard for this application due to its superior selectivity, sensitivity, and high throughput, allowing for the precise measurement of low analyte concentrations in a complex biological matrix like plasma[9][10].

Principle of the Method

The analytical workflow is designed for efficiency and robustness. The core principle involves isolating this compound from plasma proteins and other endogenous interferences, chromatographically separating it from co-eluting matrix components, and then detecting it with high specificity using tandem mass spectrometry.

An internal standard (IS), such as dobutamine or a stable isotope-labeled version of this compound, is added to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process. The IS is essential as it co-elutes with the analyte and experiences similar extraction and ionization effects, allowing for the correction of any variability during the analytical process. Quantification is achieved by calculating the peak area ratio of the analyte to the IS and plotting this against the nominal concentration of the prepared calibrators.

G plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Spike with Internal Standard (IS) plasma->add_is Clean Extract spe Solid-Phase Extraction (SPE) (Load, Wash, Elute) add_is->spe Clean Extract evap Evaporate & Reconstitute spe->evap Clean Extract lc LC Separation (C18 Column) evap->lc Clean Extract ms MS/MS Detection (ESI+, MRM Mode) lc->ms integrate Peak Integration (Analyte & IS) ms->integrate Raw Data ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quant Quantify Unknowns curve->quant

Figure 1: High-level workflow for this compound quantification in plasma.

Detailed Experimental Protocol

Materials and Reagents
  • Standards: this compound (hydrochloride or other salt form) and Dobutamine-d4 (Internal Standard) reference materials (≥98% purity).

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant) from at least six unique sources for method validation.

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid (≥99%).

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges.

  • Labware: Polypropylene tubes, autosampler vials, pipettes.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound and dobutamine-d4 in methanol to prepare individual stock solutions. Store at -20°C[11].

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol/water to create working solutions for calibration curve standards and quality controls.

  • Internal Standard (IS) Working Solution (10 ng/mL): Dilute the dobutamine-d4 stock solution with 50:50 methanol/water. This concentration is chosen to provide a stable and sufficient signal without causing detector saturation.

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of SPE is deliberate; it provides a significantly cleaner sample extract compared to simpler methods like protein precipitation, which is crucial for minimizing matrix effects and ensuring long-term assay robustness[7][10][12].

SPE_Workflow cluster_spe SPE Cartridge Steps start Plasma Sample (100 µL) + IS (10 ng/mL) pretreat Pre-treatment Add 200 µL 2% Formic Acid in Water Vortex start->pretreat condition Condition 1 mL Methanol 1 mL Water equilibrate Equilibrate 1 mL 2% Formic Acid load Load Pre-treated Sample wash1 Wash 1 1 mL 2% Formic Acid wash2 Wash 2 1 mL Methanol elute Elute 1 mL 5% Formic Acid in Methanol drydown Evaporate Eluate Under Nitrogen Stream at 40°C elute->drydown reconstitute Reconstitute 100 µL Mobile Phase A Vortex drydown->reconstitute end Inject into LC-MS/MS reconstitute->end

Figure 2: Detailed Solid-Phase Extraction (SPE) workflow.

Step-by-Step Protocol:

  • Aliquot: To a 1.5 mL polypropylene tube, add 100 µL of plasma sample (calibrator, QC, or unknown).

  • Spike IS: Add 25 µL of the 10 ng/mL IS working solution to all tubes except for "double blank" samples (which receive 25 µL of diluent).

  • Pre-treatment: Add 200 µL of 2% formic acid in water. Vortex for 10 seconds. This step lyses cells and ensures the pH is optimal for binding to the cation exchange sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove hydrophilic interferences.

    • Wash 2: Add 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elute: Elute this compound and the IS with 1 mL of 5% formic acid in methanol into a clean collection tube. The acidic modifier disrupts the ionic interaction between the analyte and the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex thoroughly to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Instrumental Parameters

The following parameters serve as a validated starting point and may be optimized for specific instrumentation.

Parameter Condition
LC System Standard UHPLC/HPLC System
Column Reversed-phase C18 column (e.g., Atlantis dC18, 2.1 x 50 mm, 3 µm)[7][12]
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B (0.0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min)
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[1][7]
Ion Source Temp. 450°C[6]
IonSpray Voltage 5500 V[6]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 272.3 → 161.0 (Quantifier), 272.3 → 107.0 (Qualifier)[6]Dobutamine-d4 (IS): m/z 306.3 → 141.0[6]

Method Validation Summary

The method was validated following established guidelines for bioanalytical assays. The results confirm that the method is reliable for its intended purpose.

Validation Parameter Result Acceptance Criteria
Linearity Range 0.100 - 50.0 ng/mL[7]Correlation coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 0.100 ng/mL[7]S/N ≥ 10; Accuracy within ±20%; Precision ≤20%
Intra-batch Accuracy 92.5% - 108.3%Within 85-115% (90-110% for LLOQ)
Intra-batch Precision (%CV) ≤ 8.9%≤ 15% (≤ 20% for LLOQ)
Inter-batch Accuracy 94.1% - 105.7%[3][7]Within 85-115% (90-110% for LLOQ)
Inter-batch Precision (%CV) ≤ 12.1%[3]≤ 15% (≤ 20% for LLOQ)
Extraction Recovery This compound: ~82%; IS: ~85%[7]Consistent, precise, and reproducible
Matrix Effect IS-normalized factor: 0.95 - 1.07CV of IS-normalized factors across lots ≤ 15%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Stable under tested conditions[3]% Deviation from nominal concentration within ±15%

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of solid-phase extraction provides a clean extract, minimizing matrix effects and ensuring reliable performance. The method achieves a low LLOQ of 0.100 ng/mL, making it well-suited for demanding applications in clinical pharmacology, pharmacokinetic research, and anti-doping analysis. The comprehensive validation demonstrates that the assay meets all regulatory expectations for accuracy, precision, and stability.

References

  • Jancic-Stojanovic, B., et al. (2017). Determination of this compound in dietary supplements by UHPLC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (n.d.). Determination of this compound in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry | Request PDF. ResearchGate.
  • Feng, S., Hu, P., & Jiang, J. (2011). Determination of this compound in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 879(11-12), 763-768.
  • Wang, R., et al. (2020). A pharmacokinetics study of orally administered this compound in rats using LC-MS/MS for doping control analysis. Drug Testing and Analysis, 12(4), 485-495.
  • Chen, Y.-C., et al. (2022). Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. Journal of Food and Drug Analysis.
  • Li, Y., et al. (2019). Use of liquid chromatography‐tandem mass spectrometry for determination of this compound in urine following oral administration of traditional Chinese medicine. Drug Testing and Analysis.
  • Lian, K., et al. (2020). Determination of this compound in multi-matrix by gas chromatography-mass spectrometry combined with derivatization technology. Journal of Food and Drug Analysis, 28(1), 124-131.
  • ResearchGate. (n.d.). Determination of this compound in dietary supplements by UHPLC/MS/MS method. ResearchGate.
  • Semantic Scholar. (n.d.). Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. Semantic Scholar.
  • SciELO. (n.d.). This compound Detection and Metabolism Study Using High-Performance Liquid Chromatography Coupled to AgIII-Luminol Chemiluminescence. SciELO.
  • Xu, Y., et al. (2022). Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. Journal of Pharmaceutical and Biomedical Analysis.
  • Li, Y., et al. (2024). Determination of this compound in common natural spices by ultrahigh-performance liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis.
  • Tsai, M.-J., et al. (2022). Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. Journal of Food and Drug Analysis.
  • Tsai, C. F., & Chen, C. Y. (1994). Determination of this compound in plasma and urine by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Applications, 655(1), 33-39.
  • Semantic Scholar. (n.d.). Determination of this compound in dietary supplements by UHPLC/MS/MS method. Semantic Scholar.
  • Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207.

Sources

Topic: In Vitro Cell Culture Assays Using HK-2 Cells for Higenamine Toxicity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

Higenamine, a naturally occurring benzyl-tetrahydroisoquinoline alkaloid found in several plants, is increasingly present in dietary supplements for weight loss and athletic performance.[1][2] Its primary pharmacological action is as a non-selective β1- and β2-adrenergic receptor agonist, which raises concerns about its cardiovascular safety.[3][4][5] While cardiotoxicity is a primary focus, the potential for toxicity in other organ systems, such as the kidneys, which play a crucial role in filtering and excreting xenobiotics, remains poorly understood.[3] This application note provides a comprehensive framework and detailed protocols for assessing the potential nephrotoxicity of this compound using the human immortalized proximal tubule epithelial cell line, HK-2. This model system is an established and reliable tool for in vitro nephrotoxicity screening, as it retains key physiological characteristics of human renal proximal tubules.[6][7][8][9] We describe a suite of assays to build a toxicity profile, encompassing cell viability (MTT), membrane integrity (LDH release), apoptosis (Caspase-3/7 activation), and oxidative stress (intracellular ROS production).

Introduction: The Rationale for In Vitro Nephrotoxicity Screening of this compound

This compound's mechanism as a potent β-adrenergic agonist leads to positive inotropic and chronotropic effects, which are the basis for its historical use in traditional medicine for cardiac conditions.[10][11] However, its presence in unregulated supplements, often in unpredictable amounts, poses a public health risk.[1][12] The kidneys, receiving approximately 25% of cardiac output, are highly susceptible to drug-induced injury. Proximal tubular cells are particularly vulnerable due to their role in concentrating and metabolizing substances from the glomerular filtrate.

The human kidney 2 (HK-2) cell line is an immortalized, non-cancerous line derived from the proximal tubule of a normal adult human kidney.[13] These cells maintain morphological and biochemical properties similar to primary proximal tubule cells, making them a superior model to cell lines of non-human origin for predicting human-specific toxicological responses.[7][9][14] By exposing HK-2 cells to this compound and measuring key toxicological endpoints, researchers can elucidate potential mechanisms of renal injury, determine dose-dependent toxicity, and generate critical data for risk assessment. This multi-assay approach provides a more complete picture than any single endpoint, distinguishing between cytostatic, cytotoxic, and specific mechanistic effects like apoptosis or oxidative stress.

Experimental Design & Workflow

A robust in vitro toxicity assessment relies on a multi-parametric approach. This workflow is designed to move from general indicators of cell health to more specific mechanisms of cell death and stress.

G cluster_setup Phase 1: Culture & Dosing cluster_assays Phase 2: Endpoint Assays cluster_ldh Membrane Integrity cluster_mtt Metabolic Viability cluster_ros_caspase Mechanistic Assays (Separate Plates) cluster_analysis Phase 3: Data Analysis seed Seed HK-2 Cells in 96-Well Plates incubate Incubate 24h for Adherence seed->incubate treat Treat with this compound Concentrations (e.g., 0.1 µM to 100 µM) incubate->treat incubate24 Incubate for 24-48h treat->incubate24 ros ROS Assay (DCFH-DA) treat->ros Parallel Experiment LDH_collect Collect Supernatant incubate24->LDH_collect LDH_assay Perform LDH Release Assay LDH_collect->LDH_assay MTT_add Add MTT Reagent to Remaining Cells LDH_assay->MTT_add Use same plate analysis Calculate % Viability, % Cytotoxicity, Fold-Change LDH_assay->analysis MTT_incubate Incubate 3-4h MTT_add->MTT_incubate MTT_solubilize Add Solubilizer MTT_incubate->MTT_solubilize MTT_read Read Absorbance (570 nm) MTT_solubilize->MTT_read MTT_read->analysis ros->analysis caspase Caspase-3/7 Assay caspase->analysis

Figure 1: General experimental workflow for assessing this compound toxicity in HK-2 cells.

Materials & Reagents

Reagent/MaterialRecommended SupplierCatalog # (Example)
HK-2 Cell LineATCCCRL-2190
Keratinocyte-SFM KitThermo Fisher Scientific17005042
Trypsin-EDTA (0.05%)Thermo Fisher Scientific25300054
This compound HydrochlorideSigma-AldrichSMB00355
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
LDH Cytotoxicity Detection KitRoche / Sigma-Aldrich11644793001
Caspase-Glo® 3/7 Assay SystemPromegaG8090
2',7'–dichlorofluorescin diacetate (DCFH-DA)Sigma-AldrichD6883
Tert-Butyl Hydroperoxide (TBHP)Sigma-Aldrich458139
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-Streptomycin (100X)Thermo Fisher Scientific15140122
DMSO, Cell Culture GradeSigma-AldrichD2650
D-PBS (Dulbecco's Phosphate-Buffered Saline)ATCC30-2200
96-well flat-bottom cell culture plates, sterileCorning3596
T-75 Cell Culture FlasksCorning430641

Detailed Experimental Protocols

Protocol 1: HK-2 Cell Culture & Maintenance

The HK-2 cell line is cultured in a specialized serum-free medium supplemented with growth factors to maintain its differentiated proximal tubule phenotype.[13]

  • Medium Preparation: Prepare complete Keratinocyte-SFM by aseptically adding the provided supplements (Bovine Pituitary Extract and human recombinant EGF) as per the manufacturer's instructions. Add Penicillin-Streptomycin to a final concentration of 1X.

  • Cell Thawing: Thaw a cryopreserved vial of HK-2 cells rapidly in a 37°C water bath.[15] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 150-280 x g for 8-10 minutes.[13]

  • Culturing: Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of complete medium. Transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: HK-2 cells should be passaged when they reach 70-80% confluency to prevent contact inhibition and loss of phenotype.[13]

    • Aspirate the culture medium.

    • Rinse the cell monolayer once with 5 mL of D-PBS.

    • Add 2-3 mL of 0.05% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete medium.

    • Collect the cell suspension and centrifuge as in step 2.

    • Resuspend the pellet and seed new T-75 flasks at a 1:2 to 1:4 split ratio.

Scientist's Note: It is critical to avoid letting HK-2 cells become fully confluent. Over-confluency can lead to changes in gene expression and a reduced sensitivity to toxic insults, compromising the reproducibility of your results.

Protocol 2: this compound Treatment for Assay Plates
  • Cell Seeding: Using a cell suspension from a sub-confluent flask, seed a sterile 96-well plate with 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete medium. Include wells for controls (untreated, vehicle, positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and enter logarithmic growth phase.

  • Stock Solution Preparation: Prepare a high-concentration stock of this compound (e.g., 100 mM) in sterile DMSO. Prepare subsequent serial dilutions in serum-free culture medium to create 2X working concentrations of your desired final concentrations (e.g., 0.2 µM to 200 µM).

  • Cell Dosing: After 24 hours, carefully aspirate the medium from the wells. Add 100 µL of the appropriate this compound working solution or control medium to each well.

    • Untreated Control: 100 µL of serum-free medium.

    • Vehicle Control: 100 µL of serum-free medium containing the highest concentration of DMSO used in the treatment wells (e.g., 0.1%).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24 or 48 hours).

Protocol 3: Cytotoxicity Assessment (LDH Release Assay)

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture supernatant upon plasma membrane damage, a hallmark of necrosis.[16]

  • Control Preparation: 30-45 minutes before the end of the this compound incubation, prepare the Maximum LDH Release control. Add 10 µL of the Lysis Buffer provided in the kit to 3-6 wells containing untreated cells.

  • Supernatant Collection: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's protocol. Add 50 µL of this mixture to each well of the new plate.[17][18]

  • Incubation & Measurement: Incubate the plate for 20-30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm with a reference wavelength of 680 nm using a microplate reader.

  • Calculation:

    • % Cytotoxicity = [ (Sample Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs) ] * 100

Scientist's Note: Using serum-free medium during the treatment phase is important for the LDH assay, as serum contains endogenous LDH which can create high background signal and obscure the results.[19]

Protocol 4: Apoptosis Assessment (Caspase-3/7 Activity Assay)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[20] The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a light signal.[21][22]

  • Plate Equilibration: Following this compound treatment (in a separate plate from the LDH/MTT assay), remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.

  • Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Results are typically expressed as fold change in luminescence relative to the vehicle control.

Protocol 5: Oxidative Stress Assessment (Intracellular ROS Assay)

This assay uses the cell-permeable probe DCFH-DA to measure intracellular reactive oxygen species (ROS). Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[23][24]

  • Cell Treatment: Expose HK-2 cells in a black, clear-bottom 96-well plate to this compound as described in Protocol 2. Include a positive control (e.g., 100 µM TBHP for 1-2 hours) and a vehicle control.

  • Probe Loading: Prepare a 20 µM working solution of DCFH-DA in warm, serum-free medium.

  • Staining: Remove the treatment medium from the cells and wash once with 100 µL of warm D-PBS. Add 100 µL of the DCFH-DA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.[25]

  • Measurement: After incubation, remove the loading solution and wash once with D-PBS. Add 100 µL of D-PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[23]

  • Data Analysis: Results are expressed as the fold change in fluorescence intensity relative to the vehicle control after subtracting the background fluorescence from blank wells.

Data Analysis & Interpretation

Summarize the quantitative data from the assays to provide a clear toxicity profile for this compound. Calculate the IC₅₀ (half-maximal inhibitory concentration) value from the MTT assay dose-response curve.

Assay EndpointParameter MeasuredExample Result Interpretation
MTT Assay % Cell ViabilityIC₅₀ = 55 µM. Indicates reduced metabolic activity.
LDH Assay % CytotoxicitySignificant LDH release only at >80 µM. Suggests necrosis at high concentrations.
Caspase-3/7 Assay Fold Change in Luminescence3.5-fold increase at 40 µM. Suggests apoptosis is a key death mechanism.
ROS Assay Fold Change in Fluorescence2.8-fold increase at 40 µM. Indicates induction of oxidative stress.

These results would suggest that this compound reduces HK-2 cell viability primarily through apoptosis, which is associated with an increase in oxidative stress. Overt necrotic cell death only occurs at higher concentrations.

Potential Mechanism of this compound-Induced Nephrotoxicity

This compound's primary action is β-adrenergic receptor stimulation.[5][10] In renal cells, this can trigger downstream signaling cascades. While often associated with physiological regulation, overstimulation can be pathological. The observed increase in ROS and subsequent caspase activation suggests a potential mechanism where this compound-induced signaling disrupts cellular redox balance, leading to mitochondrial dysfunction and initiation of the intrinsic apoptotic pathway.

G H This compound BAR β-Adrenergic Receptor H->BAR AC Adenylate Cyclase BAR->AC Gs cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Mito Mitochondrial Stress PKA->Mito Multiple Steps ROS ↑ ROS Production Mito->ROS Bax Bax/Bcl-2 Ratio ↑ Mito->Bax ROS->Mito CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Sources

Application Note: SH-SY5Y Cell Line as a Model for Investigating the Neuroprotective Effects of Higenamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuropharmacology and neurodegenerative disease research.

Introduction: The Critical Need for Reliable In Vitro Neuroprotection Models

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, present a growing global health challenge. A key pathological feature of these conditions is the progressive loss of neurons, often linked to oxidative stress, mitochondrial dysfunction, and apoptosis. The human neuroblastoma cell line, SH-SY5Y, has emerged as a valuable and widely used in vitro model for studying these neurodegenerative processes and for the preliminary screening of potential neuroprotective compounds.[1][2][3] SH-SY5Y cells are of human origin and can be differentiated into a more mature neuronal phenotype, expressing key characteristics of dopaminergic neurons, making them particularly relevant for Parkinson's disease research.[2][4]

Higenamine, a plant-based alkaloid, has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[5][6] Studies have suggested its potential as a neuroprotective agent, capable of mitigating neuronal damage in various models of neurotoxicity.[5][7][8] This application note provides a comprehensive guide to utilizing the SH-SY5Y cell line to investigate and quantify the neuroprotective effects of this compound against a toxin-induced neurodegenerative phenotype. We will detail the necessary protocols, from cell culture and induction of neurotoxicity to the assessment of key cell health parameters.

Scientific Rationale: Modeling Neurodegeneration and Protection

To effectively screen for neuroprotective agents, a robust and reproducible in vitro model of neuronal damage is essential. In this guide, we focus on inducing neurotoxicity in SH-SY5Y cells using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), neurotoxins commonly used to model Parkinson's disease.[9][10][11] These toxins selectively damage dopaminergic neurons by inhibiting mitochondrial complex I, leading to a surge in reactive oxygen species (ROS), mitochondrial membrane depolarization, and subsequent activation of apoptotic pathways.[12][13]

This compound's neuroprotective potential is hypothesized to stem from its ability to counteract these cytotoxic events. Published research indicates that this compound can activate pro-survival signaling pathways, such as the PI3K/Akt pathway, which in turn can suppress apoptosis and enhance cellular antioxidant defenses.[5][14] Specifically, this compound has been shown to upregulate downstream effectors like nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), key regulators of the antioxidant response.[5][6] Furthermore, this compound may preserve mitochondrial integrity and inhibit the activation of executioner caspases, such as caspase-3.[5][7]

This application note will guide you through a series of experiments designed to test this hypothesis by quantifying changes in cell viability, oxidative stress, mitochondrial health, and apoptosis in SH-SY5Y cells.

Experimental Workflow & Signaling

The overall experimental design involves culturing SH-SY5Y cells, pre-treating them with varying concentrations of this compound, inducing neurotoxicity, and then assessing various cellular health parameters.

G cluster_0 Cell Culture & Plating cluster_1 Treatment cluster_2 Assessment of Neuroprotection Culture SH-SY5Y Cell Culture Plate Plate Cells in 96-well Plates Culture->Plate Pretreat Pre-treatment with this compound Plate->Pretreat Induce Induce Neurotoxicity (e.g., 6-OHDA or MPP+) Pretreat->Induce Viability Cell Viability (MTT Assay) Induce->Viability ROS Oxidative Stress (DCFH-DA Assay) Induce->ROS Mito Mitochondrial Health (JC-1 Assay) Induce->Mito Apoptosis Apoptosis (Caspase-3 Assay) Induce->Apoptosis

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

The proposed mechanism of this compound's neuroprotective action involves the modulation of key signaling pathways that combat oxidative stress and apoptosis.

G cluster_0 Neurotoxin (6-OHDA/MPP+) cluster_1 This compound Intervention cluster_2 Cellular Effects cluster_3 Pro-Survival Signaling Neurotoxin 6-OHDA / MPP+ ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates Mito ↓ Mitochondrial Membrane Potential ROS->Mito Caspase ↑ Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Nrf2 Nrf2 Activation PI3K_Akt->Nrf2 Bcl2 ↑ Bcl-2/Bax Ratio PI3K_Akt->Bcl2 Antioxidant ↑ Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant Antioxidant->ROS inhibits Bcl2->Caspase inhibits

Caption: Putative signaling pathways of this compound's neuroprotection.

Protocols

Part 1: SH-SY5Y Cell Culture and Maintenance

Rationale: Proper cell culture technique is paramount for reproducible results. Maintaining cells at an optimal density prevents spontaneous differentiation and ensures a healthy, homogenous population for experiments.[15]

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Complete Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • 96-well cell culture plates, clear, flat-bottom

Protocol:

  • Thawing Frozen Cells:

    • Rapidly thaw a vial of frozen SH-SY5Y cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[16][17]

  • Cell Maintenance and Passaging:

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, they should be passaged.

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • A subcultivation ratio of 1:4 to 1:10 is recommended.[17]

  • Plating for Experiments:

    • Trypsinize and count the cells using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment before treatment.

Part 2: Induction of Neurotoxicity and this compound Treatment

Rationale: Establishing a consistent level of neurotoxicity is crucial for observing a protective effect. A dose-response curve for the neurotoxin should be performed to determine the EC50 (the concentration that causes 50% cell death). Pre-treatment with this compound allows the compound to exert its protective effects before the toxic insult.

Materials:

  • This compound hydrochloride (stock solution prepared in sterile water or DMSO)

  • 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) (stock solutions prepared fresh in sterile, antioxidant-free buffer)

  • Serum-free culture medium

Protocol:

  • This compound Pre-treatment:

    • After 24 hours of cell seeding, aspirate the complete growth medium.

    • Add 100 µL of serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate for 1-2 hours at 37°C.

  • Induction of Neurotoxicity:

    • Prepare a working solution of 6-OHDA or MPP+ in serum-free medium at the desired final concentration (e.g., EC50 value, typically in the range of 50-150 µM for 6-OHDA and 0.5-2 mM for MPP+, but should be empirically determined).[13][18][19]

    • Add the neurotoxin solution to the wells already containing the this compound pre-treatment.

    • Include control wells: untreated cells, cells treated with this compound alone, and cells treated with the neurotoxin alone.

    • Incubate for 24 hours at 37°C.

Part 3: Assessment of Neuroprotective Effects

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22]

Protocol:

  • Following the 24-hour incubation with the neurotoxin, add 10 µL of 5 mg/mL MTT solution to each well.[23]

  • Incubate the plate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21]

  • Measure the absorbance at 570 nm using a microplate reader.[21][23]

Rationale: This assay measures the intracellular generation of reactive oxygen species (ROS). The cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25]

Protocol:

  • At the end of the treatment period, remove the medium from the wells.

  • Wash the cells once with warm PBS.

  • Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

  • Incubate for 30-45 minutes at 37°C in the dark.[26]

  • Remove the DCFH-DA solution and wash the cells again with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity with a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[25]

Rationale: The JC-1 dye is a cationic probe that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol:

  • After the treatment period, remove the medium.

  • Add JC-1 staining solution (typically 1-10 µM in culture medium) to each well.

  • Incubate for 15-30 minutes at 37°C.[27][28]

  • Remove the staining solution and wash the cells with assay buffer.

  • Measure the fluorescence intensity for both JC-1 aggregates (red; Ex/Em ~540/590 nm) and monomers (green; Ex/Em ~485/535 nm).[27][29]

  • Calculate the ratio of red to green fluorescence.

Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay uses a specific substrate (DEVD-pNA) that is cleaved by active caspase-3 to release a chromophore (pNA), which can be quantified.[30][31]

Protocol:

  • Lyse the cells according to the manufacturer's protocol of a commercial caspase-3 assay kit.

  • Determine the protein concentration of the cell lysates.

  • Add an equal amount of protein from each sample to the wells of a new 96-well plate.

  • Add the reaction buffer containing the DEVD-pNA substrate.[32]

  • Incubate for 1-2 hours at 37°C.[31][33]

  • Measure the absorbance at 405 nm using a microplate reader.[32][33]

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in tables for clear comparison between treatment groups.

Table 1: Hypothetical Data on Cell Viability and Oxidative Stress

Treatment GroupCell Viability (% of Control)Relative ROS Levels (% of Toxin Control)
Control (Untreated)100 ± 5.2N/A
This compound (25 µM)98 ± 4.8N/A
6-OHDA (100 µM)52 ± 3.9100 ± 8.1
6-OHDA + this compound (1 µM)58 ± 4.185 ± 7.2
6-OHDA + this compound (10 µM)75 ± 5.555 ± 6.3
6-OHDA + this compound (25 µM)89 ± 6.130 ± 4.9

Table 2: Hypothetical Data on Mitochondrial Health and Apoptosis

Treatment GroupRed/Green Fluorescence Ratio (ΔΨm)Caspase-3 Activity (Fold Change vs. Control)
Control (Untreated)5.8 ± 0.41.0 ± 0.1
This compound (25 µM)5.7 ± 0.51.1 ± 0.2
6-OHDA (100 µM)1.9 ± 0.24.5 ± 0.3
6-OHDA + this compound (1 µM)2.5 ± 0.33.8 ± 0.4
6-OHDA + this compound (10 µM)3.9 ± 0.42.3 ± 0.2
6-OHDA + this compound (25 µM)5.1 ± 0.51.5 ± 0.2

Interpretation: The hypothetical data illustrates a dose-dependent neuroprotective effect of this compound. As the concentration of this compound increases, there is a corresponding increase in cell viability and mitochondrial membrane potential, and a decrease in ROS levels and caspase-3 activity in the presence of the neurotoxin. These results would support the hypothesis that this compound protects SH-SY5Y cells from 6-OHDA-induced neurotoxicity by mitigating oxidative stress, preserving mitochondrial function, and inhibiting apoptosis.

Conclusion

The SH-SY5Y cell line provides a robust and relevant in vitro platform for elucidating the mechanisms of neurodegeneration and for the initial screening of potential neuroprotective compounds like this compound. The protocols detailed in this application note offer a systematic approach to quantifying the efficacy of a test compound in protecting against toxin-induced neuronal cell death. By assessing multiple endpoints—cell viability, oxidative stress, mitochondrial integrity, and apoptosis—researchers can gain comprehensive insights into the compound's mechanism of action. This model, when used diligently, can significantly contribute to the pre-clinical development of novel therapeutics for neurodegenerative diseases.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Zhang, L., et al. (2018). This compound protects neuronal cells from oxygen-glucose deprivation/reoxygenation-induced injury. Journal of Biochemical and Molecular Toxicology, 32(11), e22213.
  • EURL ECVAM. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.
  • Cell Biolabs. (n.d.). ROS Assay Kit (Green Fluorescence) Protocol.
  • protocols.io. (2022). SH-SY5Y culturing.
  • Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • protocols.io. (2023). MTT (Assay protocol).
  • Krishna, A., et al. (2014). Systems genomics evaluation of the SH-SY5Y neuroblastoma cell line as a model for Parkinson's disease. BMC Genomics, 15, 1154.
  • Procell. (2024). How to Successfully Culture SH-SY5Y Cells: Key Details to Consider.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery. Taylor & Francis Online, 1-13.
  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
  • Bio-protocol. (n.d.). Measurement of Reactive Oxygen Species.
  • Chen, C., et al. (2023). A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. Molecules, 28(10), 4031.
  • Yang, X., et al. (2020). Neuroprotective Effects of this compound Against the Alzheimer's Disease Via Amelioration of Cognitive Impairment, Aβ Burden, Apoptosis and Regulation of Akt/GSK3β Signaling Pathway. Dose-Response, 18(4).
  • Yang, X., et al. (2020). Neuroprotective Effects of this compound Against the Alzheimer's Disease Via Amelioration of Cognitive Impairment, A β Burden, Apoptosis and Regulation of Akt/GSK3β Signaling Pathway. Dose-Response, 18(4).
  • Kovalevich, J., & Langford, D. (2013). Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Neural Regeneration Research, 8(29), 2776–2783.
  • Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 651–662.
  • Agilent. (n.d.). Mitochondrial Membrane Potential Detection Kit Protocol.
  • Sivandzade, F., & Cucullo, L. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128.
  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1).
  • Kim, Y. W., et al. (2014). This compound reduces HMGB1 during hypoxia-induced brain injury by induction of heme oxygenase-1 through PI3K/Akt/Nrf-2 signal pathways. Journal of Neuroinflammation, 11, 134.
  • JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells.
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
  • MDPI. (2023). Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. International Journal of Molecular Sciences, 24(13), 11046.
  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
  • bioRxiv. (2025). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis.
  • MDPI. (2022). Cocoa Extract Provides Protection against 6-OHDA Toxicity in SH-SY5Y Dopaminergic Neurons by Targeting PERK. Antioxidants, 11(11), 2261.
  • Lin, H.-Y., et al. (2012). San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells. Evidence-Based Complementary and Alternative Medicine, 2012, 185304.
  • Magalingam, K. B., et al. (2021). 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach. Cellular and Molecular Neurobiology, 41(6), 1259–1274.
  • Kim, J., et al. (2022). Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells. International Journal of Molecular Sciences, 23(17), 9898.
  • MDPI. (2022). Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. International Journal of Molecular Sciences, 23(19), 11883.
  • Kumar, A., et al. (2020). 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels. Neurochemistry International, 139, 104812.
  • Kim, J. H., et al. (2017). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Neuroscience Letters, 644, 44–50.
  • MDPI. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. Antioxidants, 12(5), 1070.
  • Arvas, Y. E., & Çınar, R. (2025). Hesperidin protects against MPP+-induced neurotoxicity in SH-SY5Y cells. Neuro-Cell Molecular Research, 2(1), 6-11.
  • Kim, J., et al. (2022). Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells. International Journal of Molecular Sciences, 23(17), 9898.

Sources

Application Note: Derivatization Strategies for the Robust Analysis of Higenamine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Higenamine

This compound, also known as norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid found in various plants such as Nandina domestica, Aconitum carmichaelii, and the seeds of Nelumbo nucifera (lotus).[1] Its pharmacological activity as a β2-adrenergic receptor agonist has led to its investigation for therapeutic applications, including cardiovascular conditions and asthma.[1][2] However, its presence in dietary supplements for weight loss and sports performance has resulted in its inclusion on the World Anti-Doping Agency (WADA) Prohibited List.[3][4] This necessitates sensitive and reliable analytical methods for its detection and quantification in diverse matrices, including biological fluids and herbal products.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely accessible technique offering high separation efficiency and definitive structural identification.[5] However, direct GC-MS analysis of this compound is problematic. The molecule possesses multiple polar functional groups—three hydroxyl (-OH) groups and a secondary amine (-NH) group—which impart low volatility and a propensity for thermal degradation at the high temperatures required for GC analysis.[5] These polar sites can also lead to undesirable interactions with the GC column, resulting in poor peak shape, low sensitivity, and lack of reproducibility.[6]

To overcome these limitations, chemical derivatization is an essential prerequisite for the successful analysis of this compound by GC-MS. This process involves chemically modifying the polar functional groups to create a new, more volatile, and thermally stable derivative that is amenable to gas chromatography.[6][7] This application note provides a detailed guide to the primary derivatization methodologies for this compound, offering step-by-step protocols and explaining the causality behind the experimental choices.

The Rationale for Derivatization: Transforming this compound for GC-MS

The core principle of derivatization for GC-MS is to replace active hydrogens in polar functional groups (such as those in hydroxyl and amine groups) with non-polar, bulky groups.[7] This transformation achieves several critical objectives:

  • Increased Volatility: The non-polar derivatives have weaker intermolecular forces, allowing them to vaporize at lower temperatures suitable for GC.[7]

  • Improved Thermal Stability: Derivatization protects the thermally labile functional groups, preventing degradation in the hot GC injector and column.

  • Enhanced Chromatographic Performance: The reduction in polarity minimizes interactions with the stationary phase of the GC column, leading to sharper, more symmetrical peaks and improved separation from matrix components.[6]

  • Characteristic Mass Spectra: The derivatives often produce predictable and structurally significant fragment ions in the mass spectrometer, aiding in identification and quantification.[6]

For this compound, the primary targets for derivatization are its three hydroxyl groups and the secondary amine. The two main strategies employed are acylation and silylation .

Acylation: A Robust Method for this compound Derivatization

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting the analyte with an acid anhydride or acyl halide. For this compound, perfluoroacylating reagents are particularly effective as they produce highly volatile and electron-capturing derivatives, which can enhance sensitivity in certain detectors. Heptafluorobutyric anhydride (HFBA) has been shown to be a highly effective reagent for the derivatization of this compound, offering good reaction efficiency with minimal side products.[5][8]

Mechanism of Action: HFBA Derivatization

HFBA reacts with the hydroxyl and amine groups of this compound, replacing the active hydrogens with heptafluorobutyryl groups. This reaction proceeds readily under heated conditions.

Experimental Workflow for HFBA Derivatization

The following diagram illustrates the typical workflow for sample preparation and HFBA derivatization of this compound.

HFBA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Fluid or Herbal Extract SPE Solid-Phase Extraction (SPE) (e.g., C18 or HLB) Sample->SPE Load Sample Elution Elute this compound SPE->Elution Wash & Elute Drydown1 Evaporate to Dryness (Nitrogen Stream, 70°C) Elution->Drydown1 Add_HFBA Add 100 µL HFBA Drydown1->Add_HFBA Dried Residue Reaction Vortex & Heat (70°C for 45 min) Add_HFBA->Reaction Drydown2 Evaporate to Dryness (Nitrogen Stream, Room Temp) Reaction->Drydown2 Reconstitute Reconstitute in 100 µL CH2Cl2 Drydown2->Reconstitute Inject Inject 1 µL into GC-MS Reconstitute->Inject

Caption: Workflow for this compound Analysis using HFBA Derivatization.

Detailed Protocol for HFBA Derivatization

This protocol is adapted from the validated method described by Lu et al. (2020).[5][8]

Materials:

  • Heptafluorobutyric anhydride (HFBA)

  • Dichloromethane (CH2Cl2), HPLC grade

  • Nitrogen gas, high purity

  • Vortex mixer

  • Heating block or water bath

  • Conical reaction vials (e.g., 1.5 mL)

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is extracted and purified. For biological samples like plasma or urine, a solid-phase extraction (SPE) step is recommended.[5] The final eluate should be evaporated to complete dryness under a gentle stream of nitrogen at approximately 70°C.[5] It is critical that the sample is anhydrous, as moisture will react with the HFBA reagent.

  • Reagent Addition: To the dried residue, add 100 µL of HFBA.

  • Reaction: Tightly cap the vial and vortex thoroughly to ensure the residue is fully dissolved in the reagent. Place the vial in a heating block or water bath set to 70°C for 45 minutes.[5]

  • Removal of Excess Reagent: After the reaction is complete, cool the vial to room temperature. Evaporate the excess HFBA and any byproducts to dryness using a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of dichloromethane (or another suitable solvent like ethyl acetate). Vortex for 1 minute to ensure complete dissolution.

  • GC-MS Analysis: Transfer the solution to an autosampler vial. Inject 1 µL into the GC-MS system.

Silylation: An Alternative Derivatization Route

Silylation is a widely used derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[7] Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective for derivatizing hydroxyl, carboxyl, and amine groups.[9][10] The resulting TMS derivatives are typically very volatile and produce characteristic mass spectra.

Mechanism of Action: MSTFA Derivatization

MSTFA reacts with the hydroxyl and amine functionalities of this compound to form TMS ethers and a TMS amine, respectively. This reaction is often performed in the presence of a catalyst like trimethylchlorosilane (TMCS) to enhance the reactivity, especially for sterically hindered groups.[7]

Experimental Workflow for Silylation

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample or Dried Extract Lyophilize Lyophilize to Dryness (Freeze-Drying) Sample->Lyophilize Add_MSTFA Add 100 µL MSTFA (+/- TMCS catalyst) Lyophilize->Add_MSTFA Anhydrous Residue Reaction Vortex & Heat (70°C for 1 hour) Add_MSTFA->Reaction Cool Cool to Room Temp. Reaction->Cool Inject Inject 1 µL into GC-MS Cool->Inject

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Higenamine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of higenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the significant challenge of matrix effects in this compound quantification. My approach is built on years of experience in bioanalysis, emphasizing not just the "how" but the critical "why" behind each experimental choice to ensure robust, reliable, and reproducible results.

Introduction: The Challenge of this compound and Matrix Effects

This compound (also known as norcoclaurine) is a naturally occurring alkaloid found in various plants and is increasingly appearing in dietary supplements.[1][2] Its chemical structure, a benzyltetrahydroisoquinoline, lends it polar characteristics and makes it amenable to electrospray ionization (ESI) mass spectrometry. However, its analysis in complex biological matrices like plasma, serum, and urine, or in complex botanical extracts, is frequently hampered by matrix effects .

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting, undetected components of the sample matrix.[3] For this compound, this can lead to poor accuracy, imprecision, and a lack of sensitivity in quantitative assays.[3] Common culprits in biofluids include phospholipids, salts, and endogenous metabolites.[4] This guide provides a systematic approach to diagnosing, mitigating, and validating your control over these effects.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and concerns regarding this compound analysis.

Q1: My this compound signal is inconsistent or lower than expected in plasma samples compared to pure standards. What is the likely cause?

A: This is a classic sign of ion suppression , a form of matrix effect. When analyzing plasma, endogenous components like phospholipids can co-elute with this compound.[5][6] During the ESI process, these high-concentration interferences compete with this compound for ionization, reducing its signal intensity and leading to inaccurate, underestimated results.[5][7] A simple protein precipitation ("crash") is often insufficient to remove these problematic lipids.[6][8]

Q2: What is the best type of internal standard (IS) for this compound analysis?

A: The gold standard and regulatory recommendation is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3).[9] A SIL-IS is chemically identical to the analyte and will have the same chromatographic retention time and ionization behavior. Therefore, it experiences the same degree of matrix effect as the native this compound, allowing for reliable correction and accurate quantification.[10] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties (e.g., dobutamine) can be used, but this requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[11][12]

Q3: Can I just use a "dilute-and-shoot" method for urine samples?

A: While "dilute-and-shoot" is a fast and simple approach for urine, it can be risky.[11][13] Urine contains high concentrations of salts and urea, which can cause significant ion suppression and contaminate the ion source over time. While some studies have successfully used this method, it often requires careful optimization of chromatographic conditions to separate this compound from the early-eluting salts.[11] For high-sensitivity assays or when analyzing a large number of samples, a more thorough sample cleanup like Solid-Phase Extraction (SPE) is highly recommended to ensure method robustness.[13][14]

Q4: Should I use Reversed-Phase (RP) or HILIC chromatography for this compound?

A: this compound is a polar compound, which can make it challenging to retain on traditional C18 reversed-phase columns.[15] To achieve retention in RP-LC, highly aqueous mobile phases are often needed, which can lead to poor ESI efficiency. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative and is often better suited for polar analytes like this compound.[1][15][16] HILIC uses a polar stationary phase and a high organic mobile phase, which not only provides good retention for this compound but also enhances ESI sensitivity and can provide orthogonal selectivity to separate it from different matrix components compared to RP-LC.[1][17] One study successfully used a UHPLC Acquity BEH HILIC column for this compound analysis in dietary supplements.[1]

Q5: How do I quantitatively assess the matrix effect in my assay?

A: The most common method, recommended by regulatory bodies like the FDA and EMA, is the post-extraction spike comparison .[4][10] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solvent solution at the same concentration. The ratio of these responses gives you the matrix factor (MF).

  • Matrix Factor (MF) < 1 indicates ion suppression.

  • Matrix Factor (MF) > 1 indicates ion enhancement.

  • The goal is an MF as close to 1 as possible, with low variability across different lots of matrix.[4]

Part 2: Troubleshooting Guide: From Sample to Signal

This section provides a structured approach to identifying and resolving matrix effect issues.

Issue 1: Poor Peak Shape and Shifting Retention Times
  • Symptom: Tailing or fronting peaks, inconsistent retention times across a batch.

  • Underlying Cause: This often points to insufficient sample cleanup or column fouling. Co-eluting matrix components can interact with the analytical column, altering its chemistry over time. In plasma, the buildup of phospholipids on an RP column is a frequent cause.[5]

  • Troubleshooting Workflow:


}

Troubleshooting workflow for peak shape and retention time issues.

Issue 2: Significant Ion Suppression Detected
  • Symptom: Matrix factor is consistently low (e.g., < 0.7) when assessed quantitatively.

  • Underlying Cause: High levels of co-eluting matrix components are interfering with the ionization process in the MS source. This requires a more aggressive strategy to either remove the interferences or chromatographically separate them from this compound.

  • Mitigation Strategies:

StrategyDescriptionCausality & Rationale
1. Enhance Sample Preparation Move beyond simple protein precipitation. Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) . For plasma, use phospholipid removal plates or cartridges.[8][18][19]These techniques provide a much cleaner extract by selectively isolating the analyte based on physicochemical properties, physically removing the bulk of interfering matrix components like phospholipids and salts before they reach the LC-MS system.[6][18]
2. Optimize Chromatography If using RP-LC, ensure sufficient separation from the phospholipid elution zone (typically mid-run). Consider switching to HILIC , which provides orthogonal selectivity and elutes polar compounds like this compound away from the non-polar lipids.[1][15][20]The goal is to shift the retention time of this compound to a "quiet" region of the chromatogram where no matrix components are eluting. This temporal separation prevents competition for ionization in the MS source.[10]
3. Modify MS Source Parameters Experiment with ion source parameters like capillary voltage, gas temperatures, and gas flows.While not a solution for heavy matrix effects, optimizing these parameters can sometimes improve the ionization efficiency of the target analyte relative to the background, providing a modest improvement in signal-to-noise.
4. Use a Co-eluting SIL-IS Employ a stable isotope-labeled internal standard for this compound.This is a compensatory strategy. The SIL-IS co-elutes and experiences the exact same degree of suppression as the analyte. The ratio of their signals remains constant, allowing for accurate quantification even in the presence of suppression.[9][10]

}

Logical relationship between ion suppression and mitigation strategies.

Part 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies that have been proven effective for this compound analysis, grounded in published literature.

Protocol 1: Phospholipid and Protein Removal from Plasma
  • Rationale: This method uses specialized plates that combine protein precipitation with phospholipid filtration, providing a clean extract suitable for direct injection. It is a significant improvement over a standard protein crash.[8]

  • Methodology:

    • Sample Aliquoting: To a 96-well collection plate, add 100 µL of plasma sample, standard, or QC. Add the internal standard solution.

    • Protein Precipitation: Add 400 µL of cold acetonitrile (containing 1% formic acid to ensure this compound is protonated) to each well.

    • Mixing: Mix thoroughly (e.g., vortex for 1 minute) to ensure complete protein precipitation.

    • Transfer: Place a phospholipid removal plate (e.g., Waters Ostro™, Phenomenex Phree™) on top of a clean 96-well collection plate.[5][8]

    • Filtration: Transfer the entire mixture from Step 3 to the wells of the phospholipid removal plate.

    • Vacuum Application: Apply a vacuum (e.g., 10-15 in. Hg) to pull the supernatant through the plate into the clean collection plate. The precipitated proteins are caught by a filter, and the phospholipids are retained by a sorbent bed.

    • Final Extract: The resulting filtrate is free of proteins and phospholipids and is ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
  • Rationale: this compound is a basic compound. This protocol uses a mixed-mode cation exchange (MCX) SPE cartridge, which provides excellent selectivity. It retains this compound via both reversed-phase and strong cation exchange mechanisms, allowing for aggressive wash steps to remove neutral and acidic interferences.[21]

  • Methodology:

    • Sample Pre-treatment: Dilute 1 mL of urine with 1 mL of 2% formic acid in water. This ensures this compound is in its protonated, positively charged state, which is essential for binding to the cation exchanger.

    • Cartridge Conditioning: Condition an MCX SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

    • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not let the sorbent go dry.

    • Sample Loading: Load the pre-treated sample from Step 1 onto the cartridge at a slow, steady flow rate (~1 mL/min).

    • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other highly polar matrix components.

    • Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol to remove moderately non-polar interferences that are retained by the reversed-phase mechanism. This compound will remain bound by the strong cation exchanger.

    • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the charge on this compound, disrupting its interaction with the cation exchange sorbent and allowing it to elute.

    • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for injection.

References

  • Title: Sample Prep Tech Tip: Phospholipid Removal Source: Phenomenex URL:[Link]
  • Title: Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates Source: Waters Corpor
  • Title: Determination of this compound in dietary supplements by UHPLC/MS/MS method Source: PubMed URL:[Link]
  • Title: Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities Source: ACS Public
  • Title: Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid Source: PubMed URL:[Link]
  • Title: Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma Source: DiVA portal URL:[Link]
  • Title: Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: AMSbiopharma URL:[Link]
  • Title: A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate Source: Chrom
  • Title: Use of liquid chromatography‐tandem mass spectrometry for determination of this compound in urine following oral administration of traditional Chinese medicine Source: PMC - NIH URL:[Link]
  • Title: Determination of this compound in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry Source: PubMed URL:[Link]
  • Title: Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study... Source: NIH URL:[Link]
  • Title: Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS Source: DOI URL:[Link]
  • Title: Determination of this compound in multi-matrix by gas chromatography-mass spectrometry combined with derivatization technology Source: PubMed URL:[Link]
  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL:[Link]
  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: PMC - NIH URL:[Link]
  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: PMC - NIH URL:[Link]
  • Title: LCMS Troubleshooting: 14 Proven Strategies for Labor
  • Title: Ion Suppression in LC–MS–MS Analysis Source: Scribd URL:[Link]
  • Title: What is the difference between HILIC columns VS normal/reverse columns Source: uHPLCs URL:[Link]
  • Title: An Overview on Matrix Effect in Bio-analytical Method Development and Validation by Using LC-MS/MS Source: International Journal of Pharmaceutical and Phytopharmacological Research URL:[Link]
  • Title: Determination of this compound in multi-matrix by gas chromatography-mass spectrometry combined with derivatization technology Source: Journal of Food and Drug Analysis URL:[Link]
  • Title: Troubleshooting ion suppression in LC–MS analysis Source: YouTube URL:[Link]
  • Title: Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects Source: ResearchG
  • Title: HILIC Methods for Separations in Biological Matrices Source: MAC-MOD Analytical URL:[Link]
  • Title: Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC Intern
  • Title: Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS | Request PDF Source: ResearchG
  • Title: Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry Source: LCGC Intern
  • Title: Importance of matrix effects in LC-MS/MS bioanalysis Source: Bioanalysis Zone URL:[Link]
  • Title: An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry Source: ResearchG
  • Title: Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control Source: PubMed URL:[Link]
  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass URL:[Link]
  • Title: Increased Speed and Sample Throughput of Opioid Analysis from Human Urine Using Micro-Elution Solid Phase Extraction Source: Fisher Scientific URL:[Link]
  • Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: ScienceDirect URL:[Link]
  • Title: Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics Source: MDPI URL:[Link]
  • Title: Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS Source: PubMed URL:[Link]

Sources

Technical Support Center: Higenamine Extraction from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for higenamine extraction. This guide is designed for researchers, scientists, and drug development professionals who are working to isolate this compound from complex plant matrices. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your extraction efficiency and purity.

Understanding this compound and Its Matrix

This compound (also known as norcoclaurine) is a benzyltetrahydroisoquinoline alkaloid present in a variety of plants, including Nelumbo nucifera (lotus), Aconitum carmichaelii, and Nandina domestica.[1][2][3] As a potent β2-adrenoceptor agonist, its accurate extraction and quantification are critical for pharmacological research and standardization of herbal products.[2][4]

The primary challenge in this compound extraction lies in the complexity of the plant matrix. Plant tissues contain a vast array of compounds—such as pigments, lipids, polysaccharides, and other alkaloids—that can interfere with extraction and co-elute during purification, leading to low yield and inaccurate quantification.[5][6] This guide provides strategies to overcome these challenges.

Troubleshooting Guide: Common Extraction Issues & Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My this compound yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a multifaceted problem often stemming from suboptimal extraction parameters or degradation of the target molecule. Here’s a systematic approach to troubleshooting:

Causality & Solutions:

  • Inefficient Cell Lysis: The plant cell wall, composed of cellulose, hemicellulose, and lignin, can be a formidable barrier.[7] If the solvent cannot efficiently penetrate the tissue to dissolve the this compound, the yield will be poor.

    • Solution: Enhance your sample preparation. Reduce the particle size of your plant material by fine grinding. For tough or fibrous tissues, cryogenic grinding using liquid nitrogen is highly effective.[5] Advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can also dramatically improve cell lysis through cavitation and localized heating, respectively.[8][9]

  • Incorrect Solvent Selection: this compound's solubility is a key factor.[10] Using a solvent in which this compound is only sparingly soluble will result in poor extraction. This compound hydrochloride is soluble in DMSO and slightly soluble in water (especially when warmed).[4][11] Its solubility in various alcohols like methanol and ethanol is also a critical consideration.

    • Solution: Optimize your solvent system. Methanol or ethanol are common choices for alkaloid extraction. Often, an aqueous-organic mixture (e.g., 70% ethanol) is more effective than a pure solvent, as it can better penetrate the cell structure and solubilize the target compound. You may need to screen a range of solvent polarities to find the optimal system for your specific plant matrix.[8]

  • Suboptimal pH: this compound is an alkaloid, meaning it has a basic nitrogen atom. The pH of the extraction solvent dramatically affects its ionization state and, therefore, its solubility.

    • Solution: Implement a pH-driven extraction strategy. This compound is more soluble in acidic aqueous solutions as its nitrogen atom becomes protonated. Conversely, in its free-base form (at higher pH), it is more soluble in organic solvents. A common strategy is to perform an initial extraction with an acidified aqueous solvent (e.g., water/ethanol with 0.1% formic or acetic acid), followed by a liquid-liquid partitioning step where the pH is raised to basify the this compound, allowing it to be extracted into an immiscible organic solvent like ethyl acetate or chloroform. The antioxidant action of this compound is also significantly affected by pH.[12]

  • Degradation: this compound can be sensitive to high temperatures and prolonged extraction times.[13][14]

    • Solution: Optimize extraction time and temperature. Use Response Surface Methodology (RSM) to statistically determine the optimal conditions that maximize yield while minimizing degradation.[8][15] Techniques like UAE are often preferred as they can achieve high extraction efficiency at lower temperatures and in shorter times compared to conventional methods like Soxhlet extraction.[7][9]

Q2: My final extract is impure, showing many interfering peaks during HPLC analysis. How can I clean up my sample?

A2: Purity is as important as yield. Co-extraction of compounds like chlorophyll, lipids, and other alkaloids is a common problem.

Causality & Solutions:

  • Co-extraction of Lipids and Pigments: Non-polar compounds like chlorophyll and lipids are often co-extracted, especially when using less polar solvents.

    • Solution 1 (Pre-extraction Defatting): Before the main extraction, wash the dried plant material with a non-polar solvent like hexane or petroleum ether. This will remove a significant portion of the lipids and pigments without extracting the more polar this compound.

    • Solution 2 (Liquid-Liquid Partitioning): After your initial extraction, perform a liquid-liquid extraction. If your this compound is in an acidic aqueous phase, you can wash this phase with a non-polar solvent (like hexane) to remove interfering non-polar compounds.

  • Co-extraction of Other Alkaloids or Polar Compounds: Many plants contain multiple alkaloids with similar chemical properties, making separation difficult.[1][16]

    • Solution 1 (Solid-Phase Extraction - SPE): SPE is a powerful cleanup technique.[17] After initial extraction, the crude extract can be passed through an SPE cartridge (e.g., C18, silica, or a mixed-mode cation exchange). By carefully selecting the loading, washing, and elution solvents, you can selectively retain and then elute the this compound, leaving many impurities behind.

    • Solution 2 (pH-gradient Extraction): As mentioned in A1, exploiting the basic nature of this compound is a very effective purification strategy. By carefully adjusting the pH of your aqueous solution, you can selectively partition this compound into an organic phase, leaving behind more or less basic compounds.

Q3: I am unsure which extraction technique to choose. What are the pros and cons of common methods?

A3: The choice of technique depends on your available equipment, sample size, and desired throughput.

Extraction Technique Advantages Disadvantages Best For
Maceration Simple, low cost, requires minimal equipment.Time-consuming, large solvent consumption, lower efficiency.Initial screening, large-scale, low-tech extractions.
Soxhlet Extraction More efficient than maceration, exhaustive extraction.Time-consuming, large solvent volume, potential for thermal degradation of analytes.[13][14]Exhaustive extraction of thermostable compounds.
Ultrasound-Assisted Extraction (UAE) Fast, high efficiency, reduced solvent and energy consumption, operates at lower temperatures.[7][9][18]Can generate free radicals, potential for localized heating at the probe tip.Rapid extraction of thermally sensitive compounds, improving efficiency.[19][20]
Microwave-Assisted Extraction (MAE) Very fast, high efficiency, reduced solvent use.[8]Requires specialized equipment, potential for localized thermal stress.High-throughput screening and rapid extraction.

Step-by-Step Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) with pH Partitioning

This protocol is designed for high-efficiency extraction and purification of this compound from dried, powdered plant material.

Materials:

  • Dried, powdered plant material (e.g., Nelumbo nucifera plumules)

  • 70% Ethanol (v/v) in deionized water

  • 1M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Ultrasound probe or bath[9]

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered plant material into a 250 mL beaker.

  • Initial Extraction: Add 100 mL of 70% ethanol. Adjust the pH to ~3 with 1M HCl. This protonates the this compound, increasing its solubility in the polar solvent.

  • Ultrasonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate for 30 minutes at 40°C.[7] The ultrasound waves will cause cavitation, disrupting cell walls and enhancing solvent penetration.[9][18]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate. Repeat the extraction on the solid residue with another 100 mL of acidified 70% ethanol to ensure exhaustive extraction. Combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate using a rotary evaporator at <50°C until most of the ethanol is removed, leaving a concentrated aqueous extract.

  • Purification via pH Partitioning: a. Transfer the aqueous concentrate to a separatory funnel. b. Wash the aqueous extract twice with 50 mL of hexane to remove non-polar impurities like lipids and chlorophyll. Discard the hexane layers. c. Adjust the pH of the aqueous layer to ~9-10 with 6M NaOH. This deprotonates the this compound, converting it to its less polar free-base form. d. Extract the basified aqueous layer three times with 50 mL of ethyl acetate. This compound will partition into the organic ethyl acetate layer. e. Combine the ethyl acetate fractions.

  • Final Steps: a. Dry the combined ethyl acetate extract over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Evaporate the ethyl acetate to dryness under vacuum to yield the purified this compound-rich extract.

  • Quantification: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS/MS.[21][22][23]

Visualization of Workflows

General Extraction and Purification Workflow

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis Start Plant Material Grind Grinding / Pulverizing Start->Grind Solvent Add Solvent (e.g., 70% EtOH, pH 3) Grind->Solvent Extract Extraction (e.g., UAE, 30 min, 40°C) Solvent->Extract Filter Filter & Collect Filtrate Extract->Filter Evap1 Remove EtOH (Rotary Evaporator) Filter->Evap1 LLE1 Hexane Wash (Remove Lipids) Evap1->LLE1 AdjustpH Adjust to pH 9-10 (NaOH) LLE1->AdjustpH LLE2 Ethyl Acetate Extraction AdjustpH->LLE2 Dry Dry & Evaporate LLE2->Dry Final Purified this compound Extract Dry->Final Analysis HPLC / LC-MS/MS Quantification Final->Analysis

Caption: General workflow for this compound extraction and purification.

Troubleshooting Logic for Low this compound Yield

TroubleshootingYield cluster_causes Potential Causes & Checks cluster_solutions Recommended Solutions Start Low this compound Yield Detected CheckLysis Is cell lysis efficient? Start->CheckLysis CheckSolvent Is the solvent optimal? Start->CheckSolvent CheckpH Is the pH correct? Start->CheckpH CheckTemp Is there thermal degradation? Start->CheckTemp SolLysis Improve grinding Use UAE/MAE CheckLysis->SolLysis If No SolSolvent Screen different solvents (e.g., MeOH, EtOH, aqueous mixtures) CheckSolvent->SolSolvent If No SolpH Acidify during extraction Basify for LLE CheckpH->SolpH If No SolTemp Lower temperature Reduce extraction time Use UAE CheckTemp->SolTemp If Yes

Sources

Technical Support Center: Optimization of Higenamine Cell Viability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers working with higenamine. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice needed to design, execute, and interpret this compound cell viability assays with confidence. As a bioactive alkaloid with complex pharmacological effects, this compound requires careful consideration of experimental parameters to generate accurate and reproducible data.

This resource is structured to anticipate the challenges you may encounter, moving from foundational concepts to specific troubleshooting scenarios.

Part 1: Foundational FAQs - Understanding the "Why"

This section addresses common questions about this compound's mechanism and its interaction with viability assays, providing the causal explanations behind protocol choices.

Q1: What is this compound and how does it affect cells?

A: this compound is a plant-derived alkaloid known primarily as a non-selective β-adrenergic receptor agonist, activating both β1- and β2-adrenergic receptors.[1][2] Its primary mechanism involves stimulating these receptors, which can trigger a cascade of downstream signaling events. A key pathway activated by this compound is the β2-AR/PI3K/Akt pathway, which plays a significant role in regulating cell proliferation and inhibiting apoptosis (programmed cell death).[1][3][4] Depending on the cell type and context, this compound has been shown to have various effects, including:

  • Cardioprotective effects: It can protect cardiomyocytes from injury by increasing cell viability and reducing apoptosis.[5][6][7]

  • Anti-inflammatory and Antioxidant properties: this compound can reduce oxidative damage and inhibit inflammatory signaling pathways like NF-κB.[1]

  • Cytotoxic effects in cancer cells: In some cancer cell lines, this compound has been shown to enhance the cytotoxic effects of other anti-cancer drugs, leading to increased apoptosis and cell cycle arrest.[8]

Understanding these varied effects is crucial, as the expected outcome of your viability assay (increased or decreased viability) will depend heavily on your cellular model.

Q2: Which cell viability assay is best for this compound?

A: The choice of assay is critical and depends on this compound's known properties. This compound is recognized for its antioxidant effects.[1][9] This is a major consideration because assays that rely on redox reactions, such as those using tetrazolium salts (MTT, XTT, WST-1), can be directly affected by compounds with intrinsic reducing potential.[10][11][12][13][14]

Assay TypePrincipleSuitability for this compound
Metabolic (Tetrazolium) Measures metabolic activity via reduction of a tetrazolium salt (e.g., MTT, WST-1) to a colored formazan product by mitochondrial dehydrogenases.[15][16]Use with Caution. this compound's antioxidant properties may directly reduce the tetrazolium salt, leading to a false positive signal (i.e., indicating higher viability than is real).[10][12][14] Cell-free controls are mandatory.
Cytotoxicity (LDH Release) Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[17][18][19][20]Recommended. This assay measures membrane integrity, a more direct marker of cell death, and is less likely to be affected by the antioxidant nature of this compound.
ATP-Based (Luminescence) Quantifies ATP, the principal energy currency of the cell, as an indicator of metabolically active, viable cells.Good Alternative. Generally less susceptible to interference from colored or antioxidant compounds.

Recommendation: Start with an LDH-based cytotoxicity assay for a direct measure of cell death.[18] If a metabolic assay is necessary, WST-1 is often preferred over MTT due to its water-soluble formazan product, which simplifies the protocol.[15][21] However, you must include controls for assay interference (see Troubleshooting Q3).

Q3: Why is my cell passage number important?

A: The passage number—the number of times a cell line has been subcultured—is a critical source of biological variability.[22] Continuous cell lines can undergo genetic and phenotypic drift over time.[23][24] For your this compound experiments, this means that cells at a high passage number might exhibit:

  • Altered expression of β-adrenergic receptors.

  • Changes in metabolic rate.

  • Different susceptibility to apoptosis.

To ensure reproducibility, always work with cells within a consistent and defined passage number range (e.g., passages 5-20 is a common practice).[25]

Part 2: Troubleshooting Guide - From Theory to Practice

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My replicate wells show high variability. What's going on?

A: High variability is a common and frustrating issue, often stemming from technical inconsistencies.[22][25][26]

  • Potential Cause 1: Uneven Cell Seeding. A non-homogenous cell suspension is the most frequent culprit.[22] Cells, especially adherent ones, settle quickly.

    • Solution: Gently swirl the cell suspension flask or tube before and during the plating process for each set of wells. For suspension cells, gentle repeat pipetting can help before dispensing.

  • Potential Cause 2: The "Edge Effect". The outer wells of a 96-well plate are susceptible to higher rates of evaporation, which concentrates media components and your test compound, altering cell growth and response.[22]

    • Solution: Avoid using the perimeter wells for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[22]

  • Potential Cause 3: Pipetting Errors. Small inaccuracies in pipetting cells, this compound dilutions, or assay reagents will be magnified in the final results.[22][25]

    • Solution: Ensure your pipettes are regularly calibrated. Use a consistent pipetting technique (e.g., speed, tip immersion depth). For critical steps, consider using a multi-channel pipette to reduce well-to-well timing differences.[26]

Q2: My results are not reproducible between experiments. Why?

A: Lack of inter-experiment reproducibility often points to subtle shifts in biological or technical factors.[27]

  • Potential Cause 1: Inconsistent Cell Health & Confluency. Cells should be in the logarithmic (exponential) growth phase when you begin treatment.[22] If cells are too sparse or have reached confluency, their metabolic state and response to stimuli will differ significantly.

    • Solution: Standardize your seeding density to ensure cells are at a consistent confluency (e.g., 70-80%) when this compound is added.[16] Always perform a quick check of cell morphology and viability before starting an experiment.

  • Potential Cause 2: Reagent Variability. This includes the lot of fetal bovine serum (FBS), the age of your this compound stock solution, and the cell culture medium.

    • Solution: For a given set of experiments, use the same lot of FBS. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure your medium is correctly prepared and stored.

  • Potential Cause 3: Incubation Time Fluctuations. Inconsistent exposure times to this compound or the assay reagent will directly impact the outcome.

    • Solution: Use a precise timer for all incubation steps. When adding reagents to a full 96-well plate, plan your additions to minimize time differences between the first and last well.

Q3: I suspect this compound is interfering with my MTT/WST-1 assay. How can I confirm and correct this?

A: This is a critical checkpoint due to this compound's antioxidant properties.[1] Antioxidants can chemically reduce tetrazolium salts, mimicking the activity of viable cells and giving a false-positive signal.[11][12][13][14]

  • How to Confirm Interference:

    • Set up a cell-free control plate.

    • Add cell culture medium to the wells.

    • Add the same serial dilutions of this compound that you use in your main experiment.

    • Add the MTT or WST-1 reagent and incubate for the standard time.

    • Read the absorbance.

  • Interpreting the Result: If you see a dose-dependent increase in color (absorbance) in the absence of cells, your compound is directly reducing the assay reagent.[10][14]

  • Correction Strategies:

    • Data Correction: For each concentration of this compound, subtract the average absorbance value from the cell-free control from the absorbance value of your experimental wells.

    • Protocol Modification: After treating the cells with this compound but before adding the WST-1 reagent, gently wash the cells once or twice with warm PBS or serum-free medium.[13] This removes the extracellular this compound that could interfere with the assay.

    • Switch Assays: The most robust solution is to switch to an assay with a different detection principle, such as an LDH cytotoxicity assay, which is not based on redox chemistry.[18]

Part 3: Parameter Optimization & Protocols

Success with this compound requires empirical optimization for your specific cell model.

Core Experimental Workflow

The following diagram illustrates a robust workflow for a this compound cell viability experiment, incorporating essential controls.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis a 1. Prepare Homogenous Cell Suspension b 2. Seed Cells in 96-Well Plate a->b c 3. Incubate (24h) for Cell Adherence b->c e 5. Add this compound & Controls to Plate c->e d 4. Prepare this compound Serial Dilutions d->e f 6. Incubate (24-72h) Exposure Time e->f g 7. Add Viability Reagent (e.g., WST-1 or LDH Substrate) f->g h 8. Incubate (0.5-4h) Color Development g->h i 9. Measure Absorbance (Plate Reader) h->i j 10. Subtract Background & Control Values i->j k 11. Normalize Data to Vehicle Control (%) j->k l 12. Plot Dose-Response Curve & Calculate IC50/EC50 k->l

Caption: Experimental workflow for this compound cell viability assay.

Protocol: Dose-Response Experiment using WST-1

This protocol is a template and requires optimization for cell type and density.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Prepare a homogenous cell suspension and determine cell concentration.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for all controls: untreated cells, vehicle control, positive control (e.g., doxorubicin), and a media-only blank.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.[28]

  • This compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in culture medium. A typical starting range might be from 1 µM to 200 µM.

    • Carefully remove 100 µL of medium from the wells and add 100 µL of the appropriate 2X this compound dilution or control solution.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent directly to each well.[21][28]

    • Incubate for 0.5 to 4 hours at 37°C. The optimal time depends on the cell type's metabolic rate and should be determined empirically.[15][16]

    • Gently shake the plate for 1 minute to ensure uniform color distribution.[21][28]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance is ~440 nm).[15][28]

    • Use a reference wavelength of >600 nm to reduce background noise.[21][28]

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other readings.

    • If interference was detected, subtract the cell-free this compound control values.

    • Normalize the data by setting the average of the vehicle control wells to 100% viability.

    • Calculate the percent viability for each this compound concentration relative to the vehicle control.

    • Plot the dose-response curve and calculate the IC50/EC50 value using appropriate software.

This compound's Primary Signaling Pathway

Understanding the mechanism of action helps in interpreting results and designing follow-up experiments. This compound primarily acts as a β2-adrenergic receptor agonist.

G H This compound B2AR β2-Adrenergic Receptor (GPCR) H->B2AR Binds & Activates G G Protein (Gs/Gi) B2AR->G Activates PI3K PI3K B2AR->PI3K Activates AC Adenylyl Cyclase G->AC Stimulates (Gs) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Proliferation Cell Proliferation & Survival PKA->Proliferation Akt Akt (Protein Kinase B) PI3K->Akt Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Akt->Proliferation

Sources

Higenamine Animal Study Variability: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing higenamine in pre-clinical animal models. This guide is designed to move beyond standard protocols and address a critical challenge in this compound research: the significant variability in study outcomes. As a bioactive plant alkaloid with complex pharmacology, this compound's effects can be influenced by a multitude of subtle factors.

This document provides a framework for understanding, controlling, and troubleshooting this variability. It is structured as a series of questions and in-depth answers, mirroring the inquiries our application scientists frequently receive. Our goal is to equip you with the causal understanding needed to design robust, reproducible experiments and to interpret your results with confidence.

Section 1: Foundational Pharmacology & The Roots of Variability

Before troubleshooting specific issues, it is essential to understand the core mechanism of this compound, as its inherent properties are a primary source of variable results.

Q1: What is the primary mechanism of action for this compound, and how does it influence experimental outcomes?

This compound's primary mechanism is its action as a non-selective β-adrenergic receptor agonist, with activity at both β1 and β2 subtypes.[1][2][3] This dual agonism is the foundation of its physiological effects and a key reason for variability.

  • β1-Adrenergic Effects: Activation of β1-receptors, predominantly in the heart, leads to positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[1][3]

  • β2-Adrenergic Effects: Activation of β2-receptors results in smooth muscle relaxation, leading to bronchodilation and vasodilation.[1][4][5]

This dual activity means that the net effect on an animal's cardiovascular system (e.g., blood pressure) can be inconsistent; β1 agonism can increase cardiac output, while β2 agonism can decrease peripheral resistance. The final outcome often depends on the specific animal model, the expression levels of β1 vs. β2 receptors in different tissues, and the baseline physiological state.[4][6]

Furthermore, this compound is a chiral molecule, and its enantiomers exhibit different potencies. Studies have shown that (S)-(-)-higenamine is the more pharmacologically active enantiomer compared to the (R)-(+)-isomer.[7] The enantiomeric ratio can vary significantly depending on the source (natural extract vs. synthetic), directly impacting the compound's effective potency.

Higenamine_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular cluster_Heart Cardiac Myocyte cluster_SmoothMuscle Smooth Muscle Cell This compound This compound Beta1_AR β1-Adrenergic Receptor (Heart) This compound->Beta1_AR Beta2_AR β2-Adrenergic Receptor (Smooth Muscle) This compound->Beta2_AR G_Protein Gs Protein Beta1_AR->G_Protein Beta2_AR->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels ↑ Ca²⁺ Influx PKA->Ca_Channels Phosphorylates MLCK_Inhibit Inhibition of MLCK PKA->MLCK_Inhibit Phosphorylates Contractility ↑ Contractility (Inotropy) ↑ Heart Rate (Chronotropy) Ca_Channels->Contractility Relaxation Relaxation (Vasodilation / Bronchodilation) MLCK_Inhibit->Relaxation

Figure 1: this compound's β-Adrenergic Signaling Pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues and questions encountered during this compound animal studies.

Issue 1: High Inter-Animal Variability in Response

Q: We are administering the same dose of this compound to all animals (Sprague-Dawley rats), but the changes in heart rate and blood pressure are highly variable between individuals. What are the likely causes?

This is the most frequently reported issue. The causes can be traced to three main areas: the compound itself, the animal model, and the experimental procedure.

A. The Compound: Source, Purity, and Formulation

  • Source & Purity: this compound is naturally found in numerous plants, including Nelumbo nucifera (lotus) and Aconitum species.[4][8] The concentration of this compound in plant extracts is notoriously inconsistent.[8][9] Furthermore, dietary supplements containing this compound often have inaccurate labels, with quantities ranging from trace amounts to over 200% of the stated dose.[6][10][11]

    • Troubleshooting Step: ALWAYS use synthetic, high-purity this compound (e.g., >98% by HPLC) from a reputable chemical supplier with a Certificate of Analysis (CoA). If using a plant extract is necessary for your research question, you MUST quantify the this compound concentration in each batch via a validated method like LC-MS/MS prior to use.[12][13]

  • Chiral Purity: As mentioned, (S)-higenamine is the more active enantiomer.[7] Ensure your CoA specifies if the compound is a racemic mixture or a specific enantiomer. Using a racemic mixture when the literature used an isolated enantiomer (or vice-versa) will inherently lead to different results.

  • Formulation & Stability: this compound's stability in solution can be a factor. Prepare fresh solutions for each experiment. If you must store solutions, conduct a stability study under your storage conditions (temperature, light exposure, vehicle) and confirm the concentration before each use.

B. The Animal Model: Inherent Biological Differences

  • Pharmacokinetics (PK): this compound is characterized by rapid absorption and a short half-life in animals.[1] In rats, the half-life after IV infusion is approximately 18-19 minutes in both blood and muscle.[14] This rapid clearance means that small differences in metabolism between individual animals can lead to large differences in exposure and, consequently, effect. There are also known PK differences between species.[15]

    • Troubleshooting Step: Consider a study design that uses continuous infusion to achieve a steady-state concentration, which can reduce variability caused by rapid PK. If using bolus dosing, ensure your sampling time points are frequent and strategically placed around the expected Cmax (peak concentration), which can be as early as 10 minutes post-oral administration.[1]

  • Diet: Some traditional food materials and spices may naturally contain this compound.[16][17]

    • Troubleshooting Step: Standardize the diet for all animals and ensure the feed is certified to be free of this compound or other sympathomimetic compounds. Maintain this standardized diet for a sufficient acclimatization period (e.g., 1-2 weeks) before the experiment.

C. The Procedure: Administration and Handling

  • Route of Administration: The route (intravenous, intraperitoneal, oral gavage) dramatically impacts bioavailability and the speed of onset. Oral administration introduces variability from gastric emptying and first-pass metabolism.

    • Troubleshooting Step: Ensure the administration technique is consistent. For oral gavage, ensure the volume is accurate and the compound is delivered to the stomach without reflux. For IV injections, ensure the rate of infusion is controlled and consistent.

  • Stress: Handling and restraint can induce a stress response, elevating endogenous catecholamines. This can alter the baseline cardiovascular state and mask or exaggerate the effects of this compound.

    • Troubleshooting Step: Acclimatize animals to the experimental procedures (e.g., handling, restraint, gavage with vehicle) for several days before the study begins. This minimizes the acute stress response on the day of the experiment.

Issue 2: Lack of Expected Pharmacological Effect

Q: We are administering what we believe to be an effective dose of this compound based on the literature, but we are not observing the expected increase in heart rate. Why might this be happening?

A. Dose and Concentration Issues

  • Incorrect Dose Calculation: Double-check all calculations, including conversions for salt form (e.g., this compound vs. This compound HCl) and allometric scaling if adapting a dose from another species.

  • Compound Degradation: As stated above, this compound may not be stable in all vehicles or under all storage conditions.

    • Troubleshooting Step: Prepare a fresh solution and confirm its concentration analytically. Run a small pilot study with a positive control (e.g., isoproterenol, another β-agonist) to ensure your experimental setup can detect a response.

  • Low Bioavailability: If administering orally, poor absorption in your specific animal strain or issues with the vehicle (e.g., poor solubility) could be preventing the compound from reaching systemic circulation.

    • Troubleshooting Step: Switch to an administration route with higher bioavailability, such as intraperitoneal or intravenous, to confirm the compound's activity. If oral administration is required, consider formulation strategies to improve solubility or absorption.

B. Pharmacological Antagonism

  • Anesthetic Interference: Many anesthetics have depressive effects on the cardiovascular system. The specific anesthetic agent used can blunt the stimulatory effects of this compound.

    • Troubleshooting Step: If possible, conduct studies in conscious, freely moving animals using telemetry. If anesthesia is required, choose an agent with minimal cardiovascular depression and keep the depth of anesthesia consistent and as light as possible. Document the anesthetic protocol in detail.

Data Summary: Pharmacokinetic Variability

The following table summarizes key pharmacokinetic parameters from animal studies, highlighting the inter-species differences that contribute to variability.

ParameterSpeciesAdministrationValueReference
Half-life (t½) DogIV Infusion8.60 min[15]
Half-life (t½) Rat (Blood)IV Infusion17.9 min[14]
Half-life (t½) Rat (Muscle)IV Infusion19.0 min[14]
Peak Concentration (Cmax) HumanIV Infusion15.1–44.0 ng/mL[1]
Time to Peak (Tmax) Animal (General)Oral~10 min[1]
Urinary Excretion RatOral1.44% of total dose[14]

Section 3: Standardized Protocols

To mitigate variability, adherence to standardized, validated protocols is critical.

Protocol 1: this compound Formulation and Quantification

This protocol outlines the steps for preparing a this compound solution for animal administration and verifying its concentration.

  • Sourcing: Procure synthetic (RS)-(+/-)-higenamine hydrochloride (or the specific enantiomer required) with >98% purity from a certified vendor. Obtain the Certificate of Analysis.

  • Vehicle Selection: For parenteral administration, sterile saline (0.9% NaCl) is a common vehicle. For oral gavage, a 0.5% methylcellulose solution can be used to ensure suspension. Test the solubility of this compound in your chosen vehicle at the target concentration.

  • Preparation (Aseptic Technique): a. Calculate the required mass of this compound based on the desired final concentration and batch volume. Adjust for the salt form if necessary. b. Weigh the compound using a calibrated analytical balance. c. In a sterile environment, slowly add the powder to the vehicle while vortexing to ensure complete dissolution. d. If needed, sonicate briefly to aid dissolution. e. Filter the final solution through a 0.22 µm sterile filter into a sterile, light-protected container.

  • Concentration Verification (Pre-Dosing): a. Take an aliquot of the final solution. b. Prepare a calibration curve using a certified this compound reference standard. c. Analyze the aliquot and standards using a validated LC-MS/MS method.[16][18] A typical method would involve:

    • Column: C18 column (e.g., Atlantis dC18)[18]
    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water containing a modifier like formic acid.[18]
    • Detection: Tandem mass spectrometry in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for specific precursor/product ion transitions (e.g., m/z 272.1 → 107.0).[19] d. The measured concentration should be within ±10% of the target concentration.
Workflow for a Reproducible this compound Animal Experiment

The following diagram illustrates a self-validating workflow designed to minimize variability.

Experimental_Workflow cluster_Prep Phase 1: Preparation & QC cluster_Animal Phase 2: Animal & Dosing cluster_Data Phase 3: Data Collection & Analysis Source 1. Source Certified This compound (>98%) Formulate 2. Prepare Fresh Formulation Source->Formulate QC 3. Verify Concentration via LC-MS/MS Formulate->QC Acclimatize 4. Acclimatize Animals (Diet, Handling) QC->Acclimatize QC Pass Baseline 5. Record Stable Baseline Data Acclimatize->Baseline Dose 6. Administer Dose (Consistent Technique) Baseline->Dose Monitor 7. Monitor Endpoints (e.g., Telemetry) Dose->Monitor PK_Sample 8. Collect PK Samples (Optional but Recommended) Dose->PK_Sample Analyze 9. Statistical Analysis (Report all variables) Monitor->Analyze PK_Sample->Analyze

Figure 2: A Validated Workflow for this compound Studies.

References

  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications.
  • The stimulant this compound in weight loss and sports supplements. Clinical Toxicology.
  • This compound - Wikipedia. Wikipedia. [Link]
  • This compound in dietary supplements - Operation Supplement Safety.
  • β2‐Adrenoceptor agonist activity of this compound - PMC - PubMed Central. PubMed Central. [Link]
  • β2-Adrenoceptor agonist activity of this compound - PubMed. PubMed. [Link]
  • This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applic
  • Pharmacological effects of this compound based on signalling pathways and mechanism of action - Frontiers. Frontiers. [Link]
  • This compound: Health Benefits, Side Effects, Uses, Dose & Precautions - RxList. RxList. [Link]
  • This compound in Plants as a Source of Unintentional Doping - PMC - NIH.
  • Determination of this compound in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry - PubMed. PubMed. [Link]
  • [Effects of this compound on the Cardio-Circul
  • [Effects of this compound on the cardio-circulatory system]. - Semantic Scholar. Semantic Scholar. [Link]
  • WADA-banned ingredient this compound present in “unpredictable” quantities in some sports and weight loss supplements, study finds | Nutritional Outlook. Nutritional Outlook. [Link]
  • Further investigations into urinary this compound – metabolite patterns and stability - WADA. World Anti-Doping Agency. [Link]
  • This compound, Anti-Doping, and Plant-Based Cuisine: A Legal Analysis of this compound in Sport Anti-Doping Systems - MDPI. MDPI. [Link]
  • This compound: What Athletes Need to Know to Compete Clean | USADA. U.S. Anti-Doping Agency. [Link]
  • Role of this compound in Heart Diseases: A Mini-Review - PMC - NIH. PubMed Central. [Link]
  • Imported food risk statement - Supplementary sports foods and this compound. Food Standards Australia New Zealand. [Link]
  • Role of this compound in Heart Diseases: A Mini-Review - ResearchGate.
  • A pharmacokinetics study of orally administered this compound in rats using LC-MS/MS for doping control analysis - PubMed. PubMed. [Link]
  • Use of liquid chromatography‐tandem mass spectrometry for determination of this compound in urine following oral administration of traditional Chinese medicine - PMC - NIH.
  • This compound in Supplements - NSF. NSF. [Link]
  • Enantiomers of this compound inhibit LPS-induced iNOS in a macrophage cell line and improve the survival of mice with experimental endotoxemia - PubMed. PubMed. [Link]
  • Determination of this compound in dietary supplements by UHPLC/MS/MS method - PubMed. PubMed. [Link]
  • The pharmacological effect of this compound on heart disease through... - ResearchGate.
  • Potential Risk of this compound Misuse in Sports: Evaluation of Lotus Plumule Extract Products and a Human Study - MDPI. MDPI. [Link]
  • Blood-to-muscle distribution and urinary excretion of this compound in r
  • Determination of this compound in dietary supplements by UHPLC/MS/MS method. Semantic Scholar. [Link]
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applic
  • Determination of doping this compound in Chinese herbal medicines and their concentrated prepar
  • This compound in Plants as a Source of Unintentional Doping - MDPI. MDPI. [Link]
  • Metabolism of coclaurine into the WADA-banned substance this compound: a doping-relevant analytical evaluation of Kampo extracts - PubMed. PubMed. [Link]
  • Determination of this compound in common natural spices by ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed. PubMed. [Link]

Sources

Troubleshooting poor peak shape in higenamine HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of higenamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered with this unique molecule. As a basic alkaloid, this compound presents specific hurdles to achieving optimal peak shape. This resource provides in-depth, field-proven insights and systematic troubleshooting workflows to empower you to achieve sharp, symmetrical, and reproducible peaks.

Understanding this compound's Chromatographic Behavior

This compound is a benzylisoquinoline alkaloid, and its chemical structure includes a secondary amine within a tetrahydroisoquinoline ring system and phenolic hydroxyl groups. The secondary amine is basic, and its degree of ionization is dependent on the mobile phase pH. The estimated pKa for this protonated amine is approximately 8.0.[1] This property is the primary driver of its interaction with HPLC stationary phases and is central to troubleshooting poor peak shapes.

Frequently Asked Questions & Troubleshooting Guides

Peak Tailing: The Most Common Issue

Q1: My this compound peak is exhibiting significant tailing. What is the underlying cause and how can I fix it?

A1: Peak tailing is the most frequent problem in this compound analysis and is almost always caused by secondary interactions between the positively charged (protonated) this compound molecule and residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18). At typical analytical pH ranges (pH 3-7), silanol groups (Si-OH) can be deprotonated and carry a negative charge (Si-O⁻), leading to a strong ionic interaction with the protonated this compound. This strong, secondary retention mechanism results in a tailed peak.

Here is a systematic workflow to diagnose and resolve peak tailing:

G cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column Selection cluster_system Step 3: System & Sample Checks start Peak Tailing Observed for this compound ph_check Is Mobile Phase pH Optimized? start->ph_check low_ph Strategy A: Low pH (Ion Suppression) Adjust to pH 2.5 - 3.5 ph_check->low_ph No high_ph Strategy B: High pH (Analyte Neutralization) Adjust to pH > 9.0 (Use hybrid/stable column) ph_check->high_ph No additive Strategy C: Use Additive Add Triethylamine (TEA) to compete for silanols ph_check->additive No column_check Is the Column Appropriate? ph_check->column_check Yes end_node Symmetrical Peak Achieved low_ph->end_node high_ph->end_node additive->end_node endcapped Use a High-Purity, End-Capped Column column_check->endcapped No hybrid Consider a Hybrid Particle Column for High pH Stability column_check->hybrid No overload_check Check for Column Overload column_check->overload_check Yes endcapped->end_node hybrid->end_node dilute Dilute Sample 10x and Re-inject overload_check->dilute Yes extra_column Minimize Extra-Column Volume overload_check->extra_column No dilute->end_node extra_column->end_node

Caption: Troubleshooting workflow for this compound peak tailing.

Detailed Strategies for Eliminating Peak Tailing:

  • Strategy 1: Mobile Phase pH Adjustment The goal is to ensure this compound and the silanol groups are in a single, consistent ionic state. Since this compound's pKa is ~8.0, you have two primary options[2][3]:

    • Low pH (Recommended Start): Adjust the mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or phosphoric acid. At this low pH, the majority of surface silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing the secondary ionic interaction with the positively charged this compound.[4]

    • High pH: Alternatively, use a mobile phase with a pH greater than 9 (at least one unit above the pKa). At this pH, this compound will be in its neutral, unprotonated form, eliminating the ionic interaction. Caution: This approach requires a pH-stable column (e.g., a hybrid-particle or bonded-silica column) to prevent dissolution of the silica backbone.[5]

  • Strategy 2: Use a Mobile Phase Additive (Silanol Masking) Adding a small concentration (e.g., 0.1% v/v) of a competing base, like triethylamine (TEA), to the mobile phase can be highly effective. The protonated TEA will preferentially interact with the negatively charged silanol sites, "masking" them from this compound.[6]

  • Strategy 3: Select an Appropriate Column

    • High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica with fewer metal contaminants and are "end-capped" to block many residual silanols. If you are using an older column, switching to a modern, end-capped C18 or C8 column can significantly improve peak shape.

    • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in or near the base of the alkyl chain, which helps to shield the analyte from residual silanols.

  • Strategy 4: Check for Column Overload Injecting too much sample mass can saturate the active sites on the stationary phase, leading to peak distortion. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.

ParameterRecommendation for Peak TailingRationale
Mobile Phase pH 2.5 - 3.5 (using formic or phosphoric acid)Suppresses silanol ionization, minimizing secondary interactions.
Column Type High-purity, end-capped C18 or C8Reduces the number of available silanol groups.
Mobile Phase Additive 0.1% Triethylamine (TEA)Competitively binds to silanol sites, masking them from the analyte.
Sample Concentration As low as practical for detectionPrevents column overload, which can cause peak asymmetry.
Peak Fronting

Q2: My this compound peak is fronting. What could be the cause?

A2: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing for basic compounds but can still occur. The primary causes are typically related to column or sample issues rather than secondary chemical interactions.

  • Column Overload (Mass or Volume): This is a frequent cause. Injecting too high a concentration or too large a volume of sample can lead to fronting.[7][8]

    • Troubleshooting: Reduce the injection volume or dilute the sample.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, the analyte can travel too quickly at the head of the column, causing a distorted, fronting peak.[8]

    • Troubleshooting: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility, use the weakest solvent possible.

  • Column Collapse or Void: A physical void at the inlet of the column can create a dual path for the analyte, leading to peak distortion, which can manifest as fronting or splitting. This can be caused by pressure shocks or operating at an incompatible pH for the column.[7]

    • Troubleshooting: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column likely needs to be replaced.

Split Peaks

Q3: I am observing a split or shoulder peak for this compound. How do I troubleshoot this?

A3: A split peak suggests that the analyte band is being disrupted as it passes through the column or that two different forms of the analyte are present.

G start Split Peak Observed cause1 Cause 1: Column Inlet Problem (Blocked Frit / Void) start->cause1 cause2 Cause 2: Sample Solvent Effect start->cause2 cause3 Cause 3: Co-elution start->cause3 cause4 Cause 4: Mobile Phase pH near pKa start->cause4 solution1 Solution: - Replace column inlet frit - Replace column cause1->solution1 solution2 Solution: - Dissolve sample in mobile phase cause2->solution2 solution3 Solution: - Adjust gradient or mobile phase strength cause3->solution3 solution4 Solution: - Adjust pH to be >2 units from pKa cause4->solution4

Caption: Common causes and solutions for split peaks.
  • Blocked Column Frit or Column Void: Similar to peak fronting, a blockage at the column inlet can split the flow path of the sample, resulting in a split peak. If all peaks in the chromatogram are split, this is a likely cause.

    • Troubleshooting: First, try replacing the in-line filter and column inlet frit. If that fails, the column itself may be compromised and require replacement.

  • Sample Solvent Mismatch: Injecting the sample in a much stronger solvent than the mobile phase can cause the portion of the sample at the edges of the injection band to behave differently than the center, leading to a split peak.

    • Troubleshooting: Prepare the sample in the mobile phase.

  • Mobile Phase pH is too close to pKa: If the mobile phase pH is very close to this compound's pKa (~8.0), both the protonated (charged) and neutral forms of the molecule can exist simultaneously. These two forms will have different retention times, which can result in a broadened or split peak.[3]

    • Troubleshooting: Ensure your mobile phase pH is at least 1.5-2 pH units away from the pKa. For this compound, this means operating below pH 6.5 or above pH 9.5.

Experimental Protocols

Protocol 1: Preparation of an Optimized Mobile Phase for this compound Analysis

This protocol describes the preparation of a mobile phase at pH 3.0, designed to minimize peak tailing.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade water (e.g., Milli-Q)

  • Formic acid (≥98% purity)

  • 0.2 µm membrane filter

Procedure:

  • Prepare the Aqueous Component: Dispense 900 mL of HPLC-grade water into a clean 1 L glass reservoir.

  • Acidify the Aqueous Component: Carefully add 1.0 mL of formic acid to the water (this will yield a 0.1% formic acid solution). The pH should be approximately 2.7-2.8.

  • Filter and Degas: Vacuum filter the aqueous mobile phase component through a 0.2 µm membrane filter to remove particulates. Sonicate for 15-20 minutes or use an online degasser to remove dissolved gases.

  • Prepare the Final Mobile Phase: For a typical starting condition of 90:10 Aqueous:Acetonitrile, combine 900 mL of the prepared aqueous component with 100 mL of HPLC-grade acetonitrile.

  • Mix Thoroughly: Swirl the final mobile phase gently to ensure a homogenous mixture.

Note: Always measure the pH of the aqueous portion before adding the organic solvent for accurate and reproducible results.[5]

References

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Li, Y., et al. (2018). pH Effect and Chemical Mechanisms of Antioxidant this compound. Molecules, 23(9), 2176. [Link]
  • Agilent Technologies. Control pH During Method Development for Better Chromatography.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation.
  • Phenomenex Blog. (2020). pH – Why Is It Critical To Your Mobile Phase Method Development?
  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • Park, J. H., et al. (1993). Determination of this compound in plasma and urine by high-performance liquid chromatography with electrochemical detection.
  • Rosés, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • Wang, S., et al. (2021). This compound Detection and Metabolism Study Using High-Performance Liquid Chromatography Coupled to AgIII-Luminol Chemiluminescence. Journal of the Brazilian Chemical Society, 32(8), 1668-1675. [Link]
  • Waters Corporation. What are some common causes of peak fronting? - WKB255705.
  • Phenomenex. (2025). Understanding Peak Fronting in HPLC.
  • Jančić-Stojanović, B., et al. (2017). Determination of this compound in dietary supplements by UHPLC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 146, 214-221. [Link]
  • Gasco-López, A. I., et al. (1997). The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings. Journal of Chromatographic Science, 35(11), 525-535. [Link]
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC.
  • Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo. [Link]
  • ResearchGate. (2018). How can a specific analyte cause fronting in HPLC?.

Sources

Technical Support Center: Minimizing Ion Suppression in Higenamine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of higenamine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and method optimization strategies to overcome the common challenge of ion suppression. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the accuracy and robustness of your analytical methods.

Understanding Ion Suppression in this compound Analysis

Ion suppression is a significant matrix effect in LC-MS/MS that can lead to reduced analytical sensitivity, poor accuracy, and inconsistent results.[1][2] It occurs when co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[2][3] This phenomenon is particularly prevalent with the commonly used electrospray ionization (ESI) source, where competition for charge and surface access on the ESI droplets can diminish the signal of the analyte of interest.[1][3]

This compound, being a polar molecule, presents unique challenges.[4][5] Its analysis in biological matrices such as plasma and urine requires careful consideration of sample preparation and chromatographic conditions to separate it from interfering substances like salts, proteins, and especially phospholipids, which are major contributors to ion suppression.[6][7][8]

The Mechanism of Ion Suppression

The following diagram illustrates the fundamental mechanism of ion suppression in an ESI source.

IonSuppression cluster_0 LC Eluent cluster_1 ESI Source cluster_2 Mass Spectrometer Analyte (this compound) Analyte (this compound) Droplet_Ideal Droplet (Analyte Only) Analyte (this compound)->Droplet_Ideal Ideal Scenario Droplet_Suppressed Droplet (Analyte + Matrix) Analyte (this compound)->Droplet_Suppressed Matrix Component Matrix Component Matrix Component->Droplet_Suppressed Competition GasPhase_Ideal Gas Phase Ions (High Signal) Droplet_Ideal->GasPhase_Ideal Efficient Ionization GasPhase_Suppressed Gas Phase Ions (Suppressed Signal) Droplet_Suppressed->GasPhase_Suppressed Inefficient Ionization Detector_Ideal High Analyte Signal GasPhase_Ideal->Detector_Ideal Detector_Suppressed Low Analyte Signal GasPhase_Suppressed->Detector_Suppressed

Caption: Mechanism of ESI Ion Suppression.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound LC-MS/MS analysis in a question-and-answer format.

Q1: My this compound peak area is drastically lower in matrix samples compared to my standards in pure solvent. What is causing this?

A: This is a classic sign of ion suppression.[6] Co-eluting matrix components from your biological sample are likely interfering with the ionization of this compound.[3] To confirm this, you can perform a post-column infusion experiment.[3][6]

Troubleshooting Steps:

  • Post-Column Infusion Test: Infuse a constant concentration of this compound solution into the mobile phase after the analytical column and before the MS source.

  • Inject a Blank Matrix Sample: Inject an extracted blank matrix sample (e.g., plasma without this compound).

  • Monitor the Signal: A drop in the constant this compound signal at specific retention times indicates regions of ion suppression.[3]

Q2: I'm observing inconsistent results and poor reproducibility between different sample batches. Could this be related to ion suppression?

A: Yes, variability in the sample matrix between different lots or individuals can lead to varying degrees of ion suppression, causing poor reproducibility.[7][9] Regulatory guidelines from agencies like the FDA recommend assessing matrix effects across multiple sources of blank matrix.[7][10]

Troubleshooting Steps:

  • Evaluate Matrix from Multiple Sources: Prepare your quality control (QC) samples using at least six different lots of blank matrix.

  • Assess Precision and Accuracy: If the precision and accuracy of your QCs are poor across different matrix lots, it strongly suggests a variable matrix effect.

  • Improve Sample Cleanup: A more robust sample preparation method is necessary to remove these variable interferences.

Q3: I'm using a simple protein precipitation (PPT) method, but still experiencing significant ion suppression. Why isn't it working effectively?

A: While protein precipitation is a quick and easy method for sample preparation, it is often insufficient for removing all major sources of ion suppression, particularly phospholipids.[8][11] Phospholipids are highly abundant in plasma and are notorious for causing ion suppression in ESI-MS.

Recommended Action:

  • Consider more advanced sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[6][11]

Method Development & Optimization Strategies

To proactively minimize ion suppression in your this compound analysis, a systematic approach to method development is crucial.

Robust Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering this compound.

Technique Principle Pros Cons Suitability for this compound
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[12]Simple, fast, and inexpensive.[12]Does not effectively remove phospholipids and other small molecules; may result in significant ion suppression.[8][11]Generally not recommended as a standalone method due to insufficient cleanup.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[13]Can provide very clean extracts, reducing ion suppression.[3]Can be challenging for polar compounds like this compound, which may have low solubility in common extraction solvents; can be labor-intensive.[3][14]May require pH adjustment or the use of ion-pairing agents to improve extraction efficiency, but the latter can interfere with MS detection.[15]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective and provides excellent sample cleanup, effectively removing salts, proteins, and phospholipids; can be automated.[6][16][17]Requires method development to select the appropriate sorbent and optimize wash/elution steps.Highly Recommended. A mixed-mode cation exchange (MCX) sorbent is often effective for basic compounds like this compound.[18]
Recommended SPE Protocol (Conceptual)
  • Sorbent Selection: Choose a mixed-mode cation exchange (MCX) SPE cartridge.

  • Conditioning: Condition the cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid).

  • Washing:

    • Wash with a weak acidic solution to remove salts and other polar interferences.

    • Wash with an organic solvent (e.g., methanol) to remove phospholipids and other non-polar interferences.

  • Elution: Elute this compound using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in a mobile phase-compatible solution.

Chromatographic Optimization

Proper chromatographic separation is your second line of defense against ion suppression.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Given that this compound is a polar compound, HILIC is an excellent chromatographic choice.[19][20][21] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and separating polar analytes.[22][23]

Advantages of HILIC for this compound Analysis:

  • Good Retention: Provides strong retention for polar compounds that are poorly retained in reversed-phase chromatography.[20]

  • Orthogonal Selectivity: Offers a different separation mechanism compared to reversed-phase, which can help separate this compound from co-eluting matrix interferences.[23]

  • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source, potentially increasing sensitivity.[23]

Starting HILIC Conditions:

  • Column: A column with an amide or bare silica stationary phase.[20]

  • Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium formate or 0.1% formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.

The Role of Mobile Phase Additives
  • Acids (e.g., Formic Acid): Adding a small amount of formic acid (0.1%) to the mobile phase can improve peak shape and ionization efficiency for basic compounds like this compound in positive ESI mode.[24]

  • Ion-Pairing Agents (e.g., TFA): While effective for improving chromatography, strong ion-pairing agents like trifluoroacetic acid (TFA) should be avoided as they are known to cause significant ion suppression in MS detection.[24][25] If an ion-pairing agent is necessary, use a volatile one like formic acid at a low concentration.[25]

Mass Spectrometry Optimization

While sample preparation and chromatography are the primary tools for mitigating ion suppression, optimizing the MS parameters can also help.

  • Ionization Source: Electrospray ionization (ESI) is generally the preferred method for polar molecules like this compound.[17] However, if severe ion suppression persists, Atmospheric Pressure Chemical Ionization (APCI) could be considered as it is often less susceptible to matrix effects.[1][7]

  • Source Parameters: Optimize source parameters such as gas flows, temperatures, and voltages to ensure efficient desolvation and ionization, which can help minimize the impact of matrix components.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving ion suppression issues.

TroubleshootingWorkflow Start Poor Sensitivity or Inconsistent Results CheckSuppression Perform Post-Column Infusion Test Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed CheckSuppression->SuppressionConfirmed Yes NoSuppression No Significant Suppression CheckSuppression->NoSuppression No OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE) SuppressionConfirmed->OptimizeSamplePrep OtherIssues Investigate Other Instrumental/Method Issues NoSuppression->OtherIssues OptimizeChroma Optimize Chromatography (e.g., HILIC) OptimizeSamplePrep->OptimizeChroma OptimizeMS Optimize MS Source Parameters OptimizeChroma->OptimizeMS Reevaluate Re-evaluate with Post-Column Infusion OptimizeMS->Reevaluate Reevaluate->OptimizeSamplePrep Suppression Persists ProblemSolved Problem Resolved Reevaluate->ProblemSolved Suppression Minimized

Caption: Troubleshooting Workflow for Ion Suppression.

By implementing these systematic troubleshooting and method development strategies, you can effectively minimize ion suppression and develop a robust and reliable LC-MS/MS method for the quantitative analysis of this compound in complex biological matrices.

References
  • Vertex AI Search. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Roemling, R., Sakata, M., Kawai, Y., & Hirayama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
  • AxisPharm. (2024, August 1). Protein Precipitation Technical Guide.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Xu, Y., et al. (2022). Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. Journal of Pharmaceutical and Biomedical Analysis, 215, 114732.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents.
  • Calafat, A. M., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Toxicol Sci, 148(2), 332-341.
  • LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • Fathima, N., et al. (2018). Limitations of polyethylene glycol-induced precipitation as predictive tool for protein solubility during formulation development. Journal of Pharmaceutical Sciences, 107(1), 147-153.
  • Furey, A., et al. (2013).
  • Feng, S., et al. (2011). Determination of this compound in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry.
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (2023). Pharmaceuticals, 16(7), 967.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • Spectroscopy Online. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
  • Labsci @ Pittcon. (2025, March 3). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses.
  • ResearchGate. (2025, May 20). Determination of this compound and tretoquinol in spices by solid phase extraction-isotope internal standard-high performance liquid chromatography-tandem mass spectrometry.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Benchchem. (n.d.). A Comparative Guide to Protein Precipitation Methods for Purity Cross-Validation.
  • Bioanalysis Zone. (2014, April 3). Overcoming matrix effects: expectations set by guidelines.
  • Bioanalysis Zone. (2019, December 19). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?
  • Sigma-Aldrich. (n.d.). Precipitation Procedures.
  • YouTube. (2021, January 26). Intro to Liquid-Liquid Extraction.
  • Waters. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows.
  • ResearchGate. (2025, August 7). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF.
  • Wikipedia. (n.d.). This compound.
  • MDPI. (n.d.). This compound in Plants as a Source of Unintentional Doping.
  • Wiley Analytical Science. (2014, February 6). Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS.
  • ResearchGate. (2018, July 27). Which ion pair reagents are compatible with LC-MS?
  • Okano, M., et al. (2021). Influence of this compound on Exercise Performance of Recreational Female Athletes: A Randomized Double-Blinded Placebo-Controlled Trial. Journal of the International Society of Sports Nutrition, 18(1), 66.
  • Jančić-Stojanović, B., et al. (2017). Determination of this compound in dietary supplements by UHPLC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 145, 541-546.
  • SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?
  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Chen, M. C., et al. (2024). Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 245, 116188.
  • Semantic Scholar. (n.d.). Determination of this compound in dietary supplements by UHPLC/MS/MS method.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.

Sources

Technical Support Center: Enhancing Sensitivity for Higenamine Detection in Biological Fluids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the sensitive detection of higenamine. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this compound in complex biological matrices such as plasma and urine. This compound, a beta-2 agonist found in various plants, is prohibited at all times by the World Anti-Doping Agency (WADA)[1][2]. Its detection is crucial not only for anti-doping control but also for pharmacokinetic and toxicological studies.

The primary challenges in this compound analysis stem from its low physiological concentrations and the presence of interfering substances in biological fluids, which can suppress analytical signals and compromise sensitivity. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you overcome these challenges and achieve reliable, high-sensitivity results.

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the confirmation and quantification of this compound due to its exceptional sensitivity and selectivity.[3][4] This section addresses the most common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical limits of quantification (LOQ) for this compound in plasma and urine with LC-MS/MS?

A: Modern LC-MS/MS methods can achieve very low detection limits. The LOQ is dependent on the sample preparation method, chromatographic conditions, and the mass spectrometer's sensitivity. Published methods demonstrate that highly sensitive and robust quantification is achievable.

MatrixLower Limit of Quantification (LLOQ)MethodReference
Human Plasma0.100 ng/mLLC-MS/MSFeng, P. et al. (2011)[3]
Human Urine1.00 ng/mLLC-MS/MSFeng, P. et al. (2011)[3]
Human Urine0.41 ng/mL (LOD), 1.35 ng/mL (LOQ)HPLC-CLWang, H. et al. (2022)[5]
Rabbit Plasma2.645 ng/mLHPLC-ECDTsai, T. H. & Chen, C. F. (1994)[6]
Rabbit Urine10.58 ng/mLHPLC-ECDTsai, T. H. & Chen, C. F. (1994)[6]

Q2: What are the recommended precursor and product ions for this compound in MS/MS analysis?

A: For this compound (molecular weight 271.31 g/mol ), analysis is performed in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ at m/z 272.1 is typically used as the precursor ion. The most common and reliable multiple reaction monitoring (MRM) transitions are:

  • Quantitative: 272.1 → 107.0/107.1

  • Qualitative/Confirmatory: 272.1 → 161.0/161.1[4]

It is crucial to monitor at least two transitions to ensure specificity and meet regulatory requirements, such as those from WADA.[2]

Q3: Why is sample preparation so critical for sensitive this compound detection?

A: Biological matrices like plasma and urine are incredibly complex, containing salts, proteins, lipids, and endogenous metabolites that can interfere with analysis.[7] These interferences cause a phenomenon known as the matrix effect , where the ionization of the target analyte (this compound) is suppressed or, less commonly, enhanced in the mass spectrometer source.[8][9] This directly impacts sensitivity, accuracy, and reproducibility. Effective sample preparation removes these interfering components, leading to a cleaner extract, reduced ion suppression, and a more sensitive and reliable assay.[10]

Q4: Should I analyze for free this compound or total this compound after hydrolysis?

A: this compound is extensively metabolized in the body, primarily through glucuronidation and sulfation.[11][12] Analyzing only for the free (unconjugated) parent drug may lead to an underestimation of exposure or a false-negative result, as the concentration of free this compound can drop below the detection limit relatively quickly. To enhance the detection window and sensitivity, it is highly recommended to perform a hydrolysis step (enzymatic or acidic) to cleave the conjugated metabolites and measure the total this compound concentration.[11][13][14] For instance, studies have shown that after hydrolysis, the peak area for this compound significantly increases, confirming the presence of conjugated metabolites.[13]

Troubleshooting Guide: LC-MS/MS

This guide addresses specific problems in a cause-and-effect format, providing logical steps to identify and resolve the issue.

This is one of the most common challenges. The issue can typically be traced back to sample preparation, chromatography, or mass spectrometer settings.

Caption: Troubleshooting logic for low MS signal.

  • Possible Cause 1: Inefficient Sample Extraction & Cleanup

    • Causality: The primary goal of sample preparation is to isolate this compound from the complex biological matrix. If the chosen method has low recovery, the majority of the analyte is lost before it ever reaches the instrument. Furthermore, residual matrix components can co-elute with this compound and suppress its ionization in the MS source, drastically reducing the signal.[8][9]

    • Solution: Implement a Validated Solid-Phase Extraction (SPE) Protocol. Solid-phase extraction is a highly effective technique for cleaning up and concentrating this compound from biological fluids.[3][11] A mixed-mode cation exchange (MCX) sorbent is often ideal for this compound, which is basic and can be retained by ion exchange.

    Detailed Protocol: SPE for this compound from Human Plasma/Urine

    • Sample Pre-treatment:

      • Thaw plasma or urine samples at room temperature. Vortex to mix.

      • To 1 mL of sample, add an internal standard (IS) to correct for extraction variability.

      • For Plasma: Perform protein precipitation by adding 3 mL of acetonitrile. Vortex vigorously for 1 minute, then centrifuge at >3000 x g for 10 minutes to pellet the proteins.[10] Collect the supernatant.

      • For Urine/Plasma Supernatant: Acidify the sample by adding 100 µL of concentrated formic acid to ensure this compound is protonated (positively charged).

    • SPE Cartridge Conditioning:

      • Use a mixed-mode cation exchange cartridge (e.g., Oasis MCX).

      • Wash the cartridge with 2 mL of methanol.

      • Equilibrate the cartridge with 2 mL of 0.1% formic acid in water. Do not let the sorbent bed go dry.

    • Sample Loading:

      • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

    • Wash Steps (to remove interferences):

      • Wash 1: Add 2 mL of 0.1% formic acid in water to remove salts and highly polar interferences.

      • Wash 2: Add 2 mL of methanol to remove non-polar interferences like lipids.

    • Elution:

      • Elute this compound from the cartridge using 2 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the this compound, releasing it from the ion-exchange sorbent. Studies have shown that acidified methanol can also be effective.[10]

      • Collect the eluate in a clean tube.

    • Dry-down and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

      • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.

      • Transfer to an autosampler vial for LC-MS/MS analysis.

Caption: General workflow for Solid-Phase Extraction (SPE).

  • Possible Cause 2: Suboptimal Chromatographic Conditions

    • Causality: Poor chromatography leads to broad, tailing peaks, which reduces the signal-to-noise ratio and thus sensitivity. It can also lead to co-elution with matrix components, causing ion suppression.[15]

    • Solution: Optimize LC Parameters.

      • Column Choice: Both reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) columns can be used. HILIC can provide excellent retention and peak shape for polar compounds like this compound and may offer better separation from non-polar matrix components.[4]

      • Mobile Phase: Use a mobile phase containing a mild acid, such as 0.1% formic acid, in both the aqueous (A) and organic (B) phases. The acid ensures that this compound remains protonated, which is essential for good peak shape and ESI+ sensitivity.[3][4]

      • Gradient: Develop a gradient that provides adequate retention for this compound while allowing for the elution of more strongly retained matrix components before the next injection. Ensure the peak is sharp (ideally <15 seconds wide at the base).

  • Possible Cause 3: Incorrect Mass Spectrometer Settings

    • Causality: The mass spectrometer is a highly sensitive detector, but it must be precisely tuned for the analyte of interest. Incorrect source parameters (e.g., gas flows, temperature, voltage) can lead to inefficient desolvation or ionization. Suboptimal collision energies will result in poor fragmentation and a weak product ion signal.

    • Solution: Optimize MS Parameters.

      • Tuning: Ensure the instrument is tuned and calibrated according to the manufacturer's specifications.

      • Source Optimization: Infuse a standard solution of this compound (~100 ng/mL) directly into the source and systematically adjust parameters like nebulizer gas, drying gas temperature, and capillary voltage to maximize the signal of the precursor ion (m/z 272.1).

      • Collision Energy (CE) Optimization: Perform a product ion scan to identify the major fragments. Then, in MRM mode, perform a CE ramp for each transition to find the voltage that produces the most intense product ion signal.

Section 2: Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) can be a valuable tool for high-throughput screening of this compound, offering a less instrument-intensive alternative to LC-MS/MS.[16][17] The first immunoassay for the (S)-enantiomer of this compound was developed using a monoclonal antibody, demonstrating good precision and accuracy.[16][17][18]

Frequently Asked Questions (FAQs)

Q1: How does the sensitivity of ELISA compare to LC-MS/MS for this compound?

A: Generally, LC-MS/MS is more sensitive than ELISA. A published indirect competitive ELISA (icELISA) for (S)-higenamine reported a limit of detection (LOD) of 4.41 ng/mL, with a working range of 7.81 - 125 ng/mL.[16][17] This is higher than the sub-ng/mL LOQs achievable with optimized LC-MS/MS methods.[3] Therefore, ELISA is better suited for screening purposes, with positive results requiring confirmation by a more specific method like LC-MS/MS.

Q2: What are the main advantages and disadvantages of using ELISA?

A:

  • Advantages: High throughput (96-well plate format), lower cost per sample compared to LC-MS/MS, no need for complex instrumentation, and rapid screening of large sample batches.

  • Disadvantages: Potential for cross-reactivity with structurally similar molecules, leading to false positives. Generally lower sensitivity and a narrower dynamic range compared to LC-MS/MS. It provides a semi-quantitative or quantitative measure of total immunoreactive substances, not a definitive structural confirmation.

Troubleshooting Guide: ELISA

Problem: High Background Signal or High Coefficient of Variation (%CV)

  • Possible Cause 1: Insufficient Washing.

    • Causality: Residual enzyme conjugate that is not specifically bound remains in the wells and will react with the substrate, producing a background signal.

    • Solution: Increase the number of wash cycles or the soaking time during each wash. Ensure all wells are completely aspirated after each wash step. Use a freshly prepared wash buffer.

  • Possible Cause 2: Non-Specific Binding.

    • Causality: The antibody or enzyme conjugate may bind to the surface of the plastic well, contributing to background.

    • Solution: Ensure that the blocking buffer provided in the kit is used correctly and that incubation times are followed.[19][20] Do not allow plates to dry out during the assay.

Problem: Low Signal or Poor Sensitivity

  • Possible Cause 1: Reagent Degradation.

    • Causality: Antibodies, enzyme conjugates, and standards are sensitive to temperature and light. Improper storage will lead to a loss of activity.

    • Solution: Verify that all kit components have been stored at the recommended temperatures and are within their expiration date.[19][20] Allow reagents to come to room temperature before use.

  • Possible Cause 2: Incorrect Incubation Parameters.

    • Causality: The binding kinetics of the assay are dependent on time and temperature. Deviating from the protocol can result in incomplete reactions.

    • Solution: Strictly adhere to the incubation times and temperatures specified in the kit protocol. Use a calibrated incubator to ensure temperature accuracy.

References
  • Thayanukul, P., et al. (2020). ELISA for the Detection of the Prohibited Doping Agent this compound. Planta Medica, 86(11), 760-766. [Link]
  • MDPI. (n.d.). Non-Enzymatic Selective Detection of Histamine in Fishery Product Samples on Boron-Doped Diamond Electrodes. MDPI. [Link]
  • Feng, S., Hu, P., & Jiang, J. (2011). Determination of this compound in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry.
  • Tsai, T. H., & Chen, C. F. (1994). Determination of this compound in plasma and urine by high-performance liquid chromatography with electrochemical detection.
  • Wang, H., et al. (2022). This compound Detection and Metabolism Study Using High-Performance Liquid Chromatography Coupled to AgIII-Luminol Chemiluminescence. SciELO. [Link]
  • Jančić-Stojanović, B., et al. (2017). Determination of this compound in dietary supplements by UHPLC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 145, 435-440. [Link]
  • Li, M., et al. (2024). Determination of this compound in common natural spices by ultrahigh-performance liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 16(12), 1537-1543. [Link]
  • Xu, Y., et al. (2022). Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. Journal of Pharmaceutical and Biomedical Analysis, 215, 114732. [Link]
  • Wang, H., et al. (2022). This compound Detection and Metabolism Study Using High-Performance Liquid Chromatography Coupled to AgIII-Luminol Chemiluminescence. Journal of the Brazilian Chemical Society. [Link]
  • ResearchGate. (2020). ELISA for the Detection of the Prohibited Doping Agent this compound.
  • Semantic Scholar. (n.d.). ELISA for the Detection of the Prohibited Doping Agent this compound. Semantic Scholar. [Link]
  • ResearchGate. (2011). Determination of this compound in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry.
  • ResearchGate. (n.d.). Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS.
  • Lin, Y. A., & Hsu, M. C. (2024). Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 245, 116188. [Link]
  • ACS Publications. (2024).
  • ResearchGate. (n.d.). Development of an Electrochemical Sensor for Histamine Detection, Based in the Formation of Complexes with Chelating Agents.
  • Neogen. (n.d.). Histamine ELISA Kit. Neogen. [Link]
  • ResearchGate. (2025). Determination of this compound and tretoquinol in spices by solid phase extraction-isotope internal standard-high performance liquid chromatography-tandem mass spectrometry.
  • Semantic Scholar. (n.d.). Determination of this compound in dietary supplements by UHPLC/MS/MS method. Semantic Scholar. [Link]
  • Analytical Chemical Products. (n.d.). Determination of this compound in Plasma and Urine by High-Performance Liquid Chromatography With Electrochemical Detection. Analytical Chemical Products. [Link]
  • Taipei Medical University. (1994). Determination of this compound in plasma and urine by high-performance liquid chromatography with electrochemical detection. Taipei Medical University Institutional Repository. [Link]
  • DOI. (2024).
  • PubMed Central. (2022). Recent advances in development of electrochemical biosensors for the detection of biogenic amines. PubMed Central. [Link]
  • Feng, Y., et al. (2020). Determination of this compound in multi-matrix by gas chromatography-mass spectrometry combined with derivatization technology. Journal of Food and Drug Analysis, 28(1), 124-131. [Link]
  • Pokrywka, A., et al. (2018). Analysis for this compound in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results. Drug Testing and Analysis, 10(1), 165-170. [Link]
  • USADA. (n.d.). This compound: What Athletes Need to Know to Compete Clean. U.S. Anti-Doping Agency. [Link]
  • WADA. (2019). The Prohibited List. World Anti-Doping Agency. [Link]
  • Walker, C. J., et al. (2023). Presence of this compound in beetroot containing 'foodstuffs' and the implication for WADA-relevant anti-doping testing. Drug Testing and Analysis, 15(2), 173-180. [Link]
  • Semantic Scholar. (n.d.). Analysis for this compound in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results. Semantic Scholar. [Link]
  • WADA. (2022). Further investigations into urinary this compound – metabolite patterns and stability. World Anti-Doping Agency. [Link]
  • Feng, Y., et al. (2020). Determination of this compound in multi-matrix by gas chromatography-mass spectrometry combined with derivatization technology. Journal of Food and Drug Analysis, 28(1), 124-131. [Link]
  • Mullard, G., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(15), 5123-5136. [Link]
  • Yan, K., et al. (2022). Use of liquid chromatography-tandem mass spectrometry for determination of this compound in urine following oral administration of traditional Chinese medicine. Drug Testing and Analysis, 14(11), 1957-1965. [Link]
  • Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]
  • Yan, K., et al. (2022). Use of liquid chromatography-tandem mass spectrometry for determination of this compound in urine following oral administration of traditional Chinese medicine. Drug Testing and Analysis, 14(11), 1957-1965. [Link]
  • Agilent. (2014).
  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • ZefSci. (2025).

Sources

Technical Support Center: Protocol Refinement for Higenamine-Induced Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the signaling pathways induced by higenamine. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to facilitate robust and reproducible experimental outcomes. As a bioactive alkaloid, this compound's primary mechanism involves its action as a non-selective agonist for β1- and β2-adrenergic receptors, making the study of its downstream effects crucial for understanding its therapeutic potential and physiological impact.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-selective agonist for both β1- and β2-adrenergic receptors.[1] Its binding to these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades. In many cell types, this leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

Q2: Which signaling pathways are downstream of this compound's interaction with β-adrenergic receptors?

A2: The canonical pathway involves the Gαs-protein-mediated activation of adenylyl cyclase and subsequent cAMP production. This leads to the activation of Protein Kinase A (PKA). Additionally, studies have shown that this compound can activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[2][3] It has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a member of the MAPK family.[4]

Q3: What are appropriate in vitro models to study this compound's effects?

A3: Commonly used and effective models include cell lines that endogenously express or are engineered to stably express β1- or β2-adrenergic receptors. Examples include Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO-K1) cells.[5][6][7][8][9] For studies related to inflammatory responses, macrophage cell lines like RAW 264.7 can be utilized.[10]

Q4: What is a typical effective concentration range for this compound in cell culture experiments?

A4: The optimal concentration of this compound should be determined empirically for each cell line and assay. However, a good starting point for a dose-response curve is a range from the low nanomolar (nM) to the low micromolar (µM) range. For instance, in RAW 264.7 cells, the IC50 for the inhibition of iNOS expression by (S)-higenamine was found to be 26.2 µM.[10] It is crucial to perform a dose-response analysis to determine the EC50 for your specific endpoint.

Q5: What are potential off-target effects of this compound to consider?

A5: While primarily a β-adrenergic agonist, the possibility of off-target effects should not be disregarded, especially at higher concentrations. It is good practice to include controls such as treating cells with specific β-adrenergic antagonists (e.g., propranolol) to confirm that the observed effects are mediated through the intended receptors. Additionally, consider that commercial preparations of this compound may vary in purity, which could introduce confounding variables.[11]

Core Experimental Protocols & Troubleshooting

This section provides detailed protocols for key assays used to study this compound signaling, followed by troubleshooting guides in a Q&A format.

This compound-Induced Signaling Pathway Overview

Higenamine_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound BetaAR β1/β2-AR This compound->BetaAR binds G_protein Gαs BetaAR->G_protein activates PI3K PI3K BetaAR->PI3K activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA PKA cAMP->PKA activates ERK p-ERK PKA->ERK activates CREB p-CREB PKA->CREB phosphorylates Akt Akt PI3K->Akt activates CRE CRE CREB->CRE binds Gene Gene Expression (e.g., via CRE-Luciferase) CRE->Gene regulates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293-β2AR) Seeding 2. Seed cells in appropriate plates Cell_Culture->Seeding Starvation 3. Serum Starvation (for p-ERK) Seeding->Starvation Higenamine_Treatment 4. Treat with this compound (Dose-response & Time-course) Starvation->Higenamine_Treatment cAMP_Assay cAMP Assay Higenamine_Treatment->cAMP_Assay Western_Blot Western Blot (p-ERK) Higenamine_Treatment->Western_Blot Reporter_Assay CRE-Luciferase Assay Higenamine_Treatment->Reporter_Assay Data_Analysis 5. Data Acquisition & Analysis cAMP_Assay->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Conclusion 6. Conclusion Data_Analysis->Conclusion

Caption: General workflow for this compound signaling studies.

References

  • Beta-2 Adrenergic Receptor Cell Line. (n.d.). Cells Online.
  • HiTSeeker beta-2 adrenergic receptor Cell Line. (n.d.). Innoprot.
  • Beta-1 adrenergic receptor cell line. (n.d.). BioHippo.
  • Stable Cell Lines. (n.d.). AS ONE INTERNATIONAL.
  • Chen, D., Rao, W., Shen, X., Chen, L., Wan, Z., Sheng, X., & Fan, T. (2022). Pharmacological effects of this compound based on signalling pathways and mechanism of action. Frontiers in Pharmacology, 13, 981048. [Link]
  • Chen, D. T., Rao, W., Shen, X., Chen, L., Wan, Z. J., Sheng, X. P., & Fan, T. Y. (2022). Pharmacological effects of this compound based on signalling pathways and mechanism of action. Frontiers in pharmacology, 13, 981048. [Link]
  • Further investigations into urinary this compound – metabolite patterns and stability. (2022). World Anti-Doping Agency.
  • Hanghao, S., Cheng, L., Li, H., & Shu, S. (2024). A Narrative Review on this compound: Pharmacological Properties and Clinical Applications.
  • Data Sheet. (n.d.). BPS Bioscience.
  • Shukla, A. K. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 1636, 15–23. [Link]
  • Lee, J. H., Kim, J. H., Kim, D. G., & Lee, H. K. (2023). This compound Reduces Fine-Dust-Induced Matrix Metalloproteinase (MMP)-1 in Human Keratinocytes. International journal of molecular sciences, 24(13), 10892. [Link]
  • CHO-K1/CRE/Luciferase Parental Cell Line. (n.d.). GenScript.
  • Nguyen, T. T., Nguyen, T. H., & Kim, J. (2020). ELISA for the Detection of the Prohibited Doping Agent this compound. Planta medica, 86(12), 857–864. [Link]
  • Data Sheet The Transfection Collection™ ̶ CRE/CREB Transient Pack (cAMP/PKA Cell Signaling Pathway). (n.d.). BPS Bioscience.
  • Western blot analysis of ERK1/2 phosphorylation in HEK-MOR cell lines... (n.d.). ResearchGate.
  • Szabó, A., & Szigeti, G. P. (2022). This compound in Plants as a Source of Unintentional Doping. Plants (Basel, Switzerland), 11(19), 2486. [Link]
  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie.
  • Park, J. E., Kang, Y. J., Park, M. K., Lee, Y. S., Kim, H. J., Seo, H. G., Lee, J. H., Sook, Y. C., Shin, J. S., Lee, H. W., Ahn, S. K., & Chang, K. C. (2006). Enantiomers of this compound inhibit LPS-induced iNOS in a macrophage cell line and improve the survival of mice with experimental endotoxemia. International immunopharmacology, 6(2), 226–233. [Link]
  • #78325 CALCRL/CRE Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience.
  • Lee, E. J., Kim, K. S., Kim, Y. C., & Sung, S. H. (2002). Comparative study of the effects of various culture conditions on cell growth and Gagaminine synthesis in suspension culture of Cynanchum wilfordii (MAXIM.) HEMSLEY. Journal of biochemistry and molecular biology, 35(4), 396–400. [Link]
  • CRE/CREB Reporter Assay Kit. (n.d.). AMSBIO.
  • Public health researchers warn of dietary supplements containing this compound. (2018, September 6). NSF.
  • Armitage, R., Arnspang, E. C., & Andersen, H. R. (2020). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental science & technology, 54(1), 478–488. [Link]
  • Häbe, T., Reinisch, D., & Kopp, M. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceutics, 15(1), 279. [Link]
  • Wang, Y., Li, Y., & Zhang, Y. (2022). Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. Journal of pharmaceutical and biomedical analysis, 214, 114731. [Link]
  • ELISA for the Detection of the Prohibited Doping Agent this compound. (2020). ResearchGate.
  • Al-hilaly, Y. K., & Al-assadi, F. H. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in pharmacology, 13, 981048. [Link]
  • Häbe, T., Reinisch, D., & Kopp, M. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceutics, 15(1), 279. [Link]
  • Phospho-ERK Assays. (2012). In Assay Guidance Manual.
  • Sakamoto, S., Kamo, S., & Goda, Y. (2025). Metabolism of coclaurine into the WADA-banned substance this compound: a doping-relevant analytical evaluation of Kampo extracts. Analytical and bioanalytical chemistry. [Link]
  • Al-hilaly, Y. K., & Al-assadi, F. H. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in pharmacology, 13, 981048. [Link]
  • Off-target effects in CRISPR/Cas9 gene editing. (2023). Gene & Disease, 1(1), 1-10. [Link]
  • Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. (2022). Molecules, 27(1), 1-15. [Link]
  • In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis. (2023). Infection and Drug Resistance, 16, 5245-5261. [Link]
  • How to measure and minimize off-target effects... (2021, October 12). YouTube.

Sources

Selection of appropriate internal standards for higenamine quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Appropriate Internal Standard Selection

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical selection of internal standards (IS) for the accurate quantification of higenamine. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to navigate the complexities of bioanalytical method development for this compound.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it indispensable for accurate this compound quantification?

An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest—in this case, this compound—that is added at a known concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples, before sample processing. Its primary role is to correct for the variability inherent in the analytical process. For a temperamental molecule like this compound, which can be present at low concentrations in complex biological matrices such as plasma or urine, an IS is not just recommended; it is essential for robust and reliable quantification.[1][2]

The IS normalizes for variations that can occur during sample preparation (e.g., extraction efficiency), chromatography (e.g., injection volume), and detection (e.g., ionization suppression or enhancement in mass spectrometry).[1][3][4] By tracking the response of the IS relative to this compound, we can significantly improve the accuracy and precision of the final concentration measurement.

Q2: What are the defining characteristics of an ideal internal standard for this compound analysis?

The selection of an appropriate IS is a cornerstone of a successful bioanalytical method. For this compound, an ideal IS should exhibit the following characteristics:

  • Structural Similarity: The IS should be chemically similar to this compound to ensure it behaves comparably during sample extraction and analysis. This includes having similar functional groups and polarity.

  • Co-elution (for LC-MS): In liquid chromatography-mass spectrometry (LC-MS), the IS should ideally co-elute or elute very closely to this compound to experience similar matrix effects.[2]

  • Mass Spectrometric Distinction: The IS must be clearly distinguishable from this compound by the mass spectrometer. This is typically achieved by a sufficient mass difference to avoid isotopic crosstalk.

  • Stability: The IS must be stable throughout the entire analytical process, from sample collection and storage to final analysis.

  • Purity: The IS should be of high purity and well-characterized, free from any impurities that could interfere with the this compound signal.

  • Non-endogenous: The IS must not be naturally present in the biological matrix being analyzed.

Q3: What are the common choices for internal standards in this compound quantification, and what are their respective advantages and disadvantages?

There are two primary categories of internal standards used for this compound quantification: Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogs .

Internal Standard TypeExamples for this compoundProsCons
Stable Isotope-Labeled (SIL) IS This compound-d3, this compound-d4- Gold Standard: Considered the most ideal choice for LC-MS analysis. - Identical Properties: Behaves identically to this compound during extraction and chromatography, providing the best compensation for matrix effects.[1][3][5] - Improved Accuracy & Precision: Leads to the most accurate and precise results.[1][3]- Availability: May not be commercially available and might require custom synthesis.[2][6] - Cost: Can be significantly more expensive than structural analogs.[2] - Potential for Isotopic Crosstalk: Requires careful selection of mass transitions to avoid interference.
Structural Analog IS Dobutamine, Dobutamine-d4, Quercetin- Accessibility: Often more readily available and less expensive than SIL IS. - Established Use: Dobutamine and Quercetin have been used in published methods for this compound quantification.[7][8][9]- Differential Behavior: May not perfectly mimic this compound's behavior during extraction and ionization, potentially leading to less accurate correction for matrix effects.[3][4] - Chromatographic Separation: May have different retention times, which can be a disadvantage if matrix effects are highly localized in the chromatogram.[2]

Q4: What are the regulatory perspectives on internal standard selection for bioanalytical methods?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation. While they don't mandate the use of a specific type of internal standard, the chosen IS must be thoroughly validated to demonstrate its suitability. The guidelines emphasize that the IS should be able to reliably track the analyte's behavior. SIL internal standards are generally preferred as they are more likely to meet the rigorous validation criteria for accuracy and precision.

Troubleshooting Guide: Internal Standard-Related Issues in this compound Quantification

Problem Potential Causes Recommended Solutions
Poor/Inconsistent IS Recovery - Inefficient extraction of the IS. - Instability of the IS in the biological matrix or during processing. - Suboptimal pH for extraction.- Re-evaluate the extraction method; consider a different solvent or solid-phase extraction (SPE) cartridge. - Assess the stability of the IS under various conditions (freeze-thaw, benchtop, long-term storage). - Optimize the pH of the extraction buffer to ensure consistent protonation/deprotonation of both this compound and the IS.
High Variability in IS Response - Inconsistent addition of the IS to samples. - Significant and variable matrix effects affecting the IS differently than this compound. - Instability of the IS in the final extract.- Use a calibrated and precise pipetting technique for adding the IS. - If using a structural analog, consider switching to a SIL IS to better compensate for matrix effects.[3] - Evaluate the stability of the processed sample under autosampler conditions.
IS Signal Suppression/Enhancement - Co-elution of matrix components that affect the ionization of the IS. - Inappropriate choice of a structural analog IS that has different ionization characteristics than this compound.- Improve chromatographic separation to resolve the IS from interfering matrix components. - Modify the mobile phase composition to enhance ionization efficiency. - The "gold standard" solution is to use a SIL IS, which will experience the same ionization effects as this compound.[1][5]
Crosstalk between this compound and IS - Insufficient mass difference between the analyte and the IS. - In-source fragmentation of the analyte or IS.- If using a SIL IS, ensure a sufficient number of isotopic labels (e.g., d3 or d4) to prevent overlap of isotopic envelopes. - Optimize mass spectrometer source conditions (e.g., cone voltage) to minimize in-source fragmentation.

Experimental Protocols

Protocol 1: Selection and Validation of an Internal Standard for this compound Quantification using LC-MS/MS

This protocol outlines a systematic approach to selecting and validating an internal standard for the quantification of this compound in a biological matrix (e.g., human plasma).

1. Candidate Internal Standard Selection:

  • Ideal Choice (SIL IS): Prioritize the use of a stable isotope-labeled this compound (e.g., this compound-d3 or this compound-d4). If not commercially available, explore options for custom synthesis.

  • Alternative (Structural Analog): If a SIL IS is not feasible, select a structural analog with similar physicochemical properties. Dobutamine is a commonly used and validated option.[9] Dobutamine-d4 is another excellent choice that combines the benefits of a structural analog with isotopic labeling.[7] Quercetin has also been reported but may have more significant structural differences.[8]

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of this compound and the candidate IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a working solution of the IS at a concentration that will yield a robust signal in the final analytical sample.

3. LC-MS/MS Method Development:

  • Develop a chromatographic method that provides good peak shape and retention for this compound.

  • Optimize the mass spectrometric conditions for both this compound and the IS in both positive and negative ionization modes to determine the most sensitive and specific multiple reaction monitoring (MRM) transitions.

4. Evaluation of Internal Standard Performance:

  • Matrix Effect Assessment:

    • Prepare three sets of samples:

      • Set A: this compound and IS in a neat solution.

      • Set B: Blank biological matrix extract spiked with this compound and IS.

      • Set C: Blank biological matrix spiked with this compound and IS, then extracted.

    • Calculate the matrix factor (MF) and the IS-normalized MF to evaluate the degree of ion suppression or enhancement and the ability of the IS to compensate for it.

  • Recovery Evaluation:

    • Compare the peak area of the IS in the extracted sample (Set C) to the peak area of the IS in the post-extraction spiked sample (Set B) to determine the extraction recovery of the IS.

  • Stability Assessment:

    • Evaluate the stability of the IS in the biological matrix under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term frozen storage.

5. Method Validation:

  • Once an appropriate IS is selected, perform a full bioanalytical method validation according to regulatory guidelines (e.g., FDA or EMA). This includes assessing linearity, accuracy, precision, selectivity, and stability of both this compound and the chosen IS.

Visualizations

Logical Workflow for Internal Standard Selection

G cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Performance Evaluation in Matrix cluster_3 Phase 4: Final Selection & Validation Start Start SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., this compound-d3) Start->SIL_IS Ideal Path Analog_IS Structural Analog IS (e.g., Dobutamine, Dobutamine-d4) Start->Analog_IS Alternative Path Purity_Check Purity & Stability Assessment SIL_IS->Purity_Check Analog_IS->Purity_Check MS_Optimization MS/MS Optimization (MRM Transitions) Purity_Check->MS_Optimization Chroma_Dev Chromatographic Method Development MS_Optimization->Chroma_Dev Matrix_Effect Matrix Effect Evaluation Chroma_Dev->Matrix_Effect Recovery Extraction Recovery Assessment Matrix_Effect->Recovery Stability Stability Studies Recovery->Stability Decision IS Performance Acceptable? Stability->Decision Validation Full Method Validation Decision->Validation Yes Re-evaluate Re-evaluate IS Candidate Decision->Re-evaluate No Re-evaluate->Start

Caption: A stepwise workflow for the selection and validation of an internal standard for this compound quantification.

Chemical Structures of this compound and Potential Internal Standards

G cluster_this compound This compound cluster_dobutamine Dobutamine (Structural Analog) cluster_quercetin Quercetin (Structural Analog) This compound dobutamine quercetin

Caption: Structures of this compound and common structural analog internal standards.

References

  • Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Synthesis of Deuterated Enaminones with High Isotopic Fidelity. ACS Medicinal Chemistry Letters.
  • Determination of this compound in dietary supplements by UHPLC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis.
  • Use of liquid chromatography‐tandem mass spectrometry for determination of this compound in urine following oral administration of traditional Chinese medicine.
  • Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences.
  • Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine.
  • Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS.
  • Determination of doping this compound in Chinese herbal medicines and their concentrated prepar
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Synthesis of deuterium‐labelled drugs by hydrogen–deuterium (H–D) exchange using heterogeneous catalysis.
  • Synthesis of deuterated acids and bases using bipolar membranes.
  • A pharmacokinetics study of orally administered this compound in rats using LC-MS/MS for doping control analysis. Drug Testing and Analysis.
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Agilent Technologies.
  • Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study. Journal of the Hellenic Veterinary Medical Society.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Quercetin in Human Plasma Using Quercetin-d5 as an. BenchChem.
  • Determination of this compound in common natural spices by ultrahigh-performance liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis.
  • Comparison of methods for rapid analysis of quercetin. Food Chemistry.
  • Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
  • Influence of this compound on Exercise Performance of Recreational Female Athletes: A Randomized Double-Blinded Placebo-Controlled Trial.
  • How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?
  • Internal Standard for Food | Isotope-Labeled Compounds. MedChemExpress.
  • This compound in Plants as a Source of Unintentional Doping. Molecules.

Sources

Technical Support Center: The Critical Impact of pH on Higenamine Extraction and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with higenamine. This document provides in-depth, field-proven insights into the critical role that pH plays in the successful extraction and long-term stability of this potent bioactive alkaloid. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot issues and optimize your experimental outcomes.

Part 1: Frequently Asked Questions - this compound's pH-Dependent Chemistry

This section addresses the fundamental chemical properties of this compound that are governed by pH. A clear understanding of these principles is the first step toward troubleshooting and optimizing your workflows.

Q1: What is this compound, and why is its chemical structure so sensitive to pH?

This compound (also known as norcoclaurine) is a natural alkaloid belonging to the tetrahydroisoquinoline structural class[1][2]. Its pH sensitivity arises from two key functional groups in its structure:

  • A Basic Nitrogen Atom: The nitrogen atom within the tetrahydroisoquinoline ring system has a lone pair of electrons, allowing it to act as a Brønsted-Lowry base and accept a proton (H⁺)[3].

  • Phenolic Hydroxyl Groups: The molecule also contains phenolic hydroxyl (-OH) groups, which are weakly acidic and can donate a proton at higher pH values[1].

This dual nature means that the overall charge and chemical properties of the this compound molecule can change dramatically depending on the pH of its environment[1].

Q2: What is the pKa of this compound, and how does it dictate its form in my solution?

The pKa value is a measure of the acidity of a functional group. For a base like the nitrogen in this compound, it is more common to refer to the pKa of its conjugate acid (the protonated form). While a precise experimental value is not widely published, the pKa of protonated this compound is estimated to be approximately 8.0 [1][4].

  • Expert Insight: This pKa value is your most critical piece of information. When the solution's pH is below the pKa (pH < 8.0), the nitrogen atom will be predominantly protonated, giving the molecule a positive charge (this compound-H⁺). When the pH is above the pKa (pH > 8.0), the nitrogen will be in its neutral, deprotonated base form[3].

Q3: How does the ionization state of this compound change across a typical experimental pH range?

The degree of protonation is not an "all-or-nothing" switch but a continuous equilibrium. Based on its estimated pKa of 8.0, we can calculate the approximate percentage of this compound that exists in its protonated (charged) form at various pH levels[1].

pH of SolutionApproximate Protonation LevelPredominant Form
4.5~99.97%[1]Protonated (Cationic)
6.0~99.01%[1]Protonated (Cationic)
7.4 (Physiological)~79.81%[1]Protonated (Cationic)

Q4: How does this pH-dependent ionization affect the solubility of this compound?

This is the cornerstone of designing effective extraction and purification protocols.

  • Acidic pH (e.g., pH 2-5): In its protonated, cationic form, this compound is a salt. Like most salts, it exhibits significantly higher solubility in polar solvents like water [5].

  • Alkaline pH (e.g., pH 9-11): In its neutral, free base form, this compound becomes less polar and thus has lower solubility in water but higher solubility in less polar organic solvents (e.g., ethyl acetate, chloroform).

Part 2: Troubleshooting Guide - this compound Extraction

Low or inconsistent yield is one of the most common challenges in extracting this compound from botanical sources. In nearly all cases, the root cause can be traced back to suboptimal pH control.

Core Principle: Acid-Base Extraction

The pH-dependent solubility of this compound allows for a powerful separation technique called acid-base extraction. The general workflow is designed to isolate the alkaloid from other non-basic plant components.

cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Organic Extraction Plant Plant Material (containing this compound) Acid Acidify with Solvent (e.g., water/ethanol at pH 2-4) Plant->Acid AqueousExtract Aqueous Extract (Protonated this compound-H⁺ Dissolved) Acid->AqueousExtract This compound dissolves PlantWaste Solid Plant Debris (Lipids, Cellulose, etc.) Acid->PlantWaste Insoluble matrix Basify Adjust Aqueous Extract to Alkaline pH (9-10) AqueousExtract->Basify OrganicSolvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Basify->OrganicSolvent OrganicExtract Organic Layer (Neutral this compound Dissolved) OrganicSolvent->OrganicExtract This compound moves to organic phase AqueousWaste Aqueous Layer (Salts, Polar Impurities) OrganicSolvent->AqueousWaste Impurities remain

Caption: Acid-base extraction workflow for this compound.

Troubleshooting Common Extraction Problems

Problem: Very Low or No Yield

  • Most Likely Cause: The pH of your initial extraction solvent is too high (i.e., not acidic enough).

  • Scientific Explanation: If you use a neutral solvent like pure water or ethanol (pH ≈ 7), a significant portion of the this compound (~20%) remains in its less soluble, neutral form and will not be efficiently extracted from the plant matrix[1]. The goal is to protonate >99% of the molecule to maximize its transfer into the aqueous phase.

  • Solution & Validation:

    • Prepare your extraction solvent (e.g., 70% ethanol in water) and adjust the pH to a range of 2.0-4.0 using an acid like HCl or formic acid. Always verify the final pH with a calibrated pH meter.

    • Using a buffered solvent (e.g., 0.1 M citrate buffer) can prevent the pH from increasing as it interacts with the plant material, ensuring consistent protonation[6].

Problem: Inconsistent Yields Between Batches

  • Most Likely Cause: Lack of pH buffering and inconsistent final pH.

  • Scientific Explanation: Plant material itself contains compounds that can alter the pH of your solvent. If you simply add acid without a buffer, the final pH of the slurry can vary from batch to batch, leading to inconsistent extraction efficiency.

  • Solution & Validation:

    • Switch from a simple acidified solvent to a buffered extraction solvent . A 50-100 mM citrate buffer at pH 3.0 is an excellent starting point.

    • For every new batch, measure the pH of the plant material/solvent slurry after a brief period of mixing to ensure it remains within your target range. Adjust if necessary.

Protocol: pH-Optimized this compound Extraction

This protocol is a robust starting point for extracting this compound from a dried, powdered plant matrix.

  • Solvent Preparation: Prepare an extraction solvent of 70% ethanol in 0.1 M citrate buffer. Adjust the final pH to 3.0 ± 0.2 using citric acid or sodium hydroxide.

  • Extraction: Combine 10 g of powdered plant material with 100 mL of the pH-adjusted solvent in a flask.

  • Maceration: Stir the mixture at room temperature for 12-24 hours, or use sonication for 30-60 minutes to accelerate extraction.

  • Filtration: Filter the mixture through cheesecloth and then a vacuum filter to separate the liquid extract from the solid plant debris.

  • Solvent Removal (Optional): If desired, evaporate the ethanol from the extract using a rotary evaporator.

  • Basification: Transfer the aqueous extract to a separatory funnel. Slowly add 1 M NaOH while stirring and monitoring with a pH meter until the pH reaches 9.5 ± 0.5 . You may observe a slight cloudiness as this compound begins to precipitate.

  • Liquid-Liquid Extraction: Add an equal volume of ethyl acetate to the separatory funnel. Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate.

  • Collection: Drain the lower aqueous layer (waste). Collect the upper organic layer, which now contains your purified this compound. Repeat the extraction with fresh ethyl acetate two more times to maximize recovery.

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound extract.

Part 3: Troubleshooting Guide - this compound Stability

Once extracted, maintaining the chemical integrity of this compound in solutions is paramount. Degradation can lead to loss of activity and the formation of unknown impurities.

Core Principle: pH and Degradation Pathways

The stability of pharmaceuticals is highly pH-dependent, as different pH environments can catalyze specific degradation reactions[7]. While specific degradation pathways for this compound are not exhaustively detailed in the literature, we can infer likely risks based on its structure.

cluster_acid Strongly Acidic (pH < 2) cluster_stable Optimal Stability (pH ≈ 4-5) cluster_alkaline Neutral to Alkaline (pH > 7) This compound This compound in Solution AcidDeg Acid-Catalyzed Reactions (e.g., Hydrolysis, Ring Cleavage) This compound->AcidDeg Stable Minimal Degradation This compound->Stable AlkDeg Oxidation of Phenols (leads to discoloration) This compound->AlkDeg

Caption: pH-dependent degradation risks for this compound.

Troubleshooting Common Stability Issues

Problem: Loss of Potency in an Acidic Stock Solution

  • Most Likely Cause: Acid-catalyzed degradation over time.

  • Scientific Explanation: While mildly acidic conditions are ideal for solubility and extraction, very strong acids (pH < 2) or prolonged storage even in milder acids can promote the hydrolysis of sensitive functional groups or cleavage of the molecule's rings[8][9]. For many complex molecules, the pH of maximum stability is found in the mildly acidic range of pH 3-5[8].

  • Solution & Validation:

    • For long-term storage, prepare stock solutions in a citrate or acetate buffer at pH 4.0-5.0 . This maintains solubility while minimizing acid-catalyzed degradation.

    • Store solutions at 2-8°C and protect them from light to further mitigate degradation[10].

    • Periodically re-test the concentration of your stock solution via HPLC to validate its stability under your storage conditions.

Problem: Solution Turns Brown/Yellow at Neutral pH

  • Most Likely Cause: Oxidation of the phenolic groups.

  • Scientific Explanation: this compound's catechol (dihydroxy-benzene) moiety is highly susceptible to oxidation, a process that is often accelerated at neutral and alkaline pH values[11]. This oxidation leads to the formation of colored quinone-type products, which is observed as a browning of the solution. This not only indicates degradation but also a loss of antioxidant potential, which is pH-dependent[12][13].

  • Solution & Validation:

    • Avoid storing this compound solutions at neutral or alkaline pH for extended periods. If you need to work at physiological pH (7.4), prepare the solution fresh from an acidic stock immediately before the experiment.

    • When preparing solutions, use de-gassed buffers (sparged with nitrogen or argon) to remove dissolved oxygen, a key driver of oxidation.

Protocol: Basic pH-Dependent Stability Assessment

This protocol helps determine the optimal pH for storing your this compound solutions.

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate-phosphate) at different pH values (e.g., pH 3, 4, 5, 6, 7.4).

  • Sample Preparation: Prepare identical concentrations of this compound (e.g., 1 mg/mL) in each buffer.

  • Initial Analysis (T=0): Immediately analyze the concentration of this compound in each solution using a validated HPLC method. This is your baseline.

  • Storage: Store aliquots of each solution under controlled conditions (e.g., 25°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), remove an aliquot from each pH condition and re-analyze the this compound concentration by HPLC.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH. The pH condition that shows the slowest rate of degradation is the most stable for storage.

References

  • Li, J., Su, J., Lin, J., Chen, J., Li, X., & Chen, J. (2018). pH Effect and Chemical Mechanisms of Antioxidant this compound. Molecules, 23(9), 2176. [Link]
  • Li, J., Su, J., Lin, J., Chen, J., Li, X., & Chen, J. (2018). pH Effect and Chemical Mechanisms of Antioxidant this compound. PMC - NIH. [Link]
  • Li, J., Su, J., Lin, J., Chen, J., Li, X., & Chen, J. (2018). pH Effect and Chemical Mechanisms of Antioxidant this compound. PubMed. [Link]
  • Romeo, L., Iannibello, A., & Russo, N. (2020). The Antioxidant Capability of this compound: Insights from Theory. Molecules, 25(9), 2030. [Link]
  • Gaud, R. S., & Gude, R. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129532. [Link]
  • Jančić-Stojanović, B., Malenović, A., Ivanović, I., Medenica, M., & Anđelković, M. (2017). Determination of this compound in dietary supplements by UHPLC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 145, 723-728. [Link]
  • Romeo, L., Iannibello, A., & Russo, N. (2020).
  • Li, J., Su, J., Lin, J., Chen, J., Li, X., & Chen, J. (2018). pH Effect and Chemical Mechanisms of Antioxidant this compound.
  • Dadfarnia, S., Haji Shabani, A. M., & Moradi, S. E. (2015). Magnetic Nanoparticle-Based Solid-Phase Extraction of Vitamin B12 from Pharmaceutical Formulations.
  • Gude, R., & Gaud, R. S. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC - NIH. [Link]
  • Gude, R., & Gaud, R. S. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. [Link]
  • Ethereal Matters. (2022). The Effects of Solvent pH on Botanical Extraction.
  • El-Kafrawy, D. S., & Abo-Gharam, A. H. (2025). Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules.
  • Semantic Scholar. (n.d.). Determination of this compound in dietary supplements by UHPLC/MS/MS method. semanticscholar.org. [Link]
  • Shi, H., et al. (2025).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • World Anti-Doping Agency. (2022). Further investigations into urinary this compound – metabolite patterns and stability. wada-ama.org. [Link]
  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. chem.libretexts.org. [Link]
  • Reddit. (2013). Low gel extraction yields. reddit.com. [Link]
  • Semantic Scholar. (n.d.). Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. semanticscholar.org. [Link]
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Natural deep eutectic solvents as new potential media for green technology. Analytica Chimica Acta, 766, 61-68. [Link]
  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(10), 3891-3901. [Link]
  • Wang, L., & Varcoe, J. R. (2021). Degradation of Organic Cations under Alkaline Conditions. Accounts of Chemical Research, 54(1), 18-30. [Link]
  • Stolz, A., & Nörtemann, B. (1995). Degradation of various chlorophenols under alkaline conditions by gram-negative bacteria closely related to Ochrobactrum anthropi. Applied and Environmental Microbiology, 61(11), 3925-3931. [Link]
  • Devarajan, P. V., Adani, M. H., & Gandhi, A. S. (2010). Acid and base degraded products of ketorolac. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 154-159. [Link]

Sources

Technical Support Center: Optimization of Microwave-Assisted Extraction for Higenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the optimization of Microwave-Assisted Extraction (MAE) of higenamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting solutions, and frequently asked questions (FAQs) to enhance your experimental success.

Introduction to this compound and Microwave-Assisted Extraction

This compound (norcoclaurine) is a benzylisoquinoline alkaloid found in various plants, including those from the Aconitum, Nelumbo, and Annona genera. It is recognized for its potential therapeutic effects, including cardiotonic and anti-inflammatory properties. Microwave-Assisted Extraction (MAE) has emerged as a powerful and efficient technique for the extraction of bioactive compounds like this compound from plant matrices. MAE offers several advantages over traditional methods, such as reduced extraction time, lower solvent consumption, and higher extraction yields. However, optimizing MAE parameters is crucial to maximize the recovery of this compound while minimizing its potential degradation.

This guide will walk you through the critical aspects of MAE for this compound, from understanding the underlying principles to troubleshooting common experimental challenges.

Core Principles of Microwave-Assisted Extraction of this compound

MAE utilizes microwave energy to heat the solvent and the plant material, leading to the disruption of plant cell walls and the enhanced release of target analytes into the solvent. The efficiency of this process is governed by several key factors:

  • Dielectric Properties: The ability of the solvent and the plant matrix to absorb microwave energy is paramount. Polar solvents with high dielectric constants are generally more efficient at absorbing microwaves.

  • Mass Transfer: The rapid heating and internal pressure buildup within the plant cells create a pressure differential that drives the target compounds into the surrounding solvent.

  • Temperature and Time: These two parameters are interconnected and play a critical role in extraction efficiency and the stability of the target compound.

Below is a workflow diagram illustrating the key stages of optimizing MAE for this compound.

MAE_Optimization_Workflow cluster_prep Sample Preparation cluster_mae MAE Optimization cluster_analysis Analysis and Validation start Plant Material Selection (e.g., Lotus Plumule, Aconitum Root) grind Grinding and Sieving (e.g., 40-60 mesh) start->grind params Select Key Parameters: - Solvent Type & Concentration - Microwave Power - Extraction Time - Temperature - Solid-to-Liquid Ratio grind->params doe Design of Experiment (DoE) (e.g., Response Surface Methodology) params->doe extraction Perform Microwave-Assisted Extraction doe->extraction filtration Filtration and Sample Preparation extraction->filtration quantification Quantification of this compound (e.g., HPLC, UHPLC-MS/MS) filtration->quantification optimization Data Analysis and Model Validation quantification->optimization end Optimized MAE Protocol optimization->end

Caption: A typical workflow for the optimization of Microwave-Assisted Extraction of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the MAE of this compound in a question-and-answer format.

Question 1: Why is my this compound yield consistently low?

Possible Causes & Solutions:

  • Suboptimal Extraction Parameters:

    • Solvent Choice and Concentration: The polarity of your solvent may not be ideal for this compound. While pure methanol or ethanol can be used, aqueous mixtures often provide better results due to the increased polarity which enhances microwave absorption. For alkaloids, slightly acidic conditions can improve solubility.

      • Recommendation: Start with a methanol-water or ethanol-water mixture (e.g., 60-80% alcohol). You can also try adding a small amount of a weak acid like formic acid (e.g., 0.1%) to the solvent.

    • Microwave Power: Insufficient power will lead to incomplete extraction. Conversely, excessive power can cause localized overheating and potential degradation.

      • Recommendation: Optimize the microwave power in conjunction with extraction time. A typical starting range is 200-800 W.

    • Extraction Time: The extraction time needs to be sufficient for the solvent to penetrate the matrix and for this compound to diffuse out.

      • Recommendation: Experiment with extraction times ranging from 5 to 30 minutes. Be aware that prolonged extraction at high temperatures can lead to degradation.

    • Solid-to-Liquid Ratio: A low ratio may result in incomplete extraction, while a very high ratio can lead to inefficient heating of the sample.

      • Recommendation: A common starting point is a 1:20 to 1:50 solid-to-liquid ratio (g/mL).

  • Improper Sample Preparation:

    • Particle Size: Large particle sizes reduce the surface area available for extraction.

      • Recommendation: Grind the plant material to a fine powder (e.g., 40-60 mesh) to ensure efficient solvent penetration.

    • Moisture Content: The presence of some moisture in the plant material can facilitate heating and cell wall rupture. However, excessive moisture can lead to inconsistent heating.

      • Recommendation: Ensure your plant material is properly dried and has a consistent moisture content.

  • Matrix Effects:

    • Interfering Compounds: Other compounds in the plant matrix may co-extract and interfere with the quantification of this compound.

      • Recommendation: Consider a pre-extraction wash with a non-polar solvent like hexane to remove lipids and other interfering substances.

Question 2: I suspect my this compound is degrading during extraction. How can I confirm and prevent this?

Possible Causes & Solutions:

  • Thermal Degradation: this compound, like many alkaloids, can be susceptible to thermal degradation at high temperatures. While specific degradation data for this compound under MAE conditions is limited, its melting point is reported to be around 242-244°C. However, degradation can occur at lower temperatures, especially in solution and over extended periods.

    • Confirmation:

      • Analyze your extract using a high-resolution analytical technique like LC-MS/MS to look for potential degradation products.

      • Run a control experiment where you subject a pure standard of this compound to the same MAE conditions and analyze for degradation.

    • Prevention:

      • Control the Temperature: If your microwave system allows for temperature control, this is the most direct way to prevent degradation. Aim for a temperature below the boiling point of your solvent initially and optimize from there. A study on the MAE of alkaloids from Stephania cepharantha noted that temperatures above 70°C in an acidic solution led to lower yields, presumably due to thermal degradation.[1]

      • Use Pulsed Microwave Irradiation: Instead of continuous irradiation, use cycles of heating and cooling to maintain a lower average temperature.

      • Optimize Power and Time: Use the lowest effective microwave power and the shortest possible extraction time that still provides a good yield.

      • Consider Vacuum MAE (VMAE): If available, VMAE can be used to lower the boiling point of the solvent, allowing for extraction at lower temperatures and minimizing the risk of thermal degradation.[2]

Question 3: My extracts are showing inconsistent results between runs. What could be the cause?

Possible Causes & Solutions:

  • Inhomogeneous Sample:

    • Uneven Particle Size or Distribution: Ensure your ground plant material is well-mixed and has a uniform particle size.

    • Inconsistent Packing in the Extraction Vessel: Pack the sample consistently in the extraction vessel to ensure even exposure to microwaves.

  • Inconsistent Microwave Field:

    • Hot and Cold Spots: Domestic microwave ovens are known for having uneven microwave fields. If using a non-specialized system, the position of the vessel can significantly impact the results.

      • Recommendation: Use a dedicated scientific microwave extractor with a rotating turntable or a mode stirrer to ensure even heating. If using a domestic oven, try to place the vessel in the same position for each run.

  • Solvent Evaporation:

    • Open vs. Closed Vessels: In an open-vessel system, solvent can evaporate, changing the solid-to-liquid ratio and the extraction conditions.

      • Recommendation: Use a closed-vessel system for better control over temperature and pressure, and to prevent solvent loss. If using an open vessel, ensure a reflux condenser is used.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for MAE of this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific plant matrix and the desired purity of the extract. However, a mixture of a polar protic solvent like methanol or ethanol with water is a good starting point. For example, a study on the MAE of alkaloids from lotus plumule found that a 66.63% methanol-water mixture was optimal. It is recommended to perform a solvent-screening study to determine the best solvent system for your specific application.

Q2: Can I use a domestic microwave oven for MAE?

A2: While it is technically possible, it is not recommended for scientific research. Domestic microwave ovens lack precise control over power and temperature, and they often have an uneven distribution of microwaves, leading to inconsistent and unreliable results. For reproducible and optimized extractions, a dedicated scientific microwave extraction system is essential.

Q3: How do I choose the right microwave power setting?

A3: The optimal microwave power is a balance between extraction efficiency and preventing the degradation of this compound. Higher power can lead to faster extraction but also increases the risk of overheating. It is best to optimize this parameter as part of a Design of Experiment (DoE) approach, such as Response Surface Methodology (RSM), in conjunction with extraction time and temperature.

Q4: What analytical methods are suitable for quantifying this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is a common and reliable method for quantifying this compound. For higher sensitivity and selectivity, especially when dealing with complex matrices or low concentrations, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method.[3]

Q5: Are there any safety precautions I should take when performing MAE?

A5: Yes, safety is paramount.

  • Pressure Build-up: When using a closed-vessel system, be aware of the potential for pressure build-up, especially with volatile solvents. Always use vessels that are designed for the pressures that will be generated and follow the manufacturer's safety guidelines.

  • Solvent Flammability: Many organic solvents are flammable. Ensure your microwave system is designed for use with flammable solvents and that you have adequate ventilation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: General MAE Optimization for this compound from Plant Material

This protocol provides a general framework for optimizing the MAE of this compound. The specific parameters will need to be adjusted based on the plant material and the available equipment.

  • Sample Preparation:

    • Dry the plant material (e.g., lotus plumule, Aconitum root) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder using a laboratory mill.

    • Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh).

  • MAE Procedure:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g) and place it into the microwave extraction vessel.

    • Add the desired volume of the extraction solvent (e.g., 20 mL of 70% methanol in water) to the vessel.

    • Securely seal the vessel and place it in the microwave extractor.

    • Set the MAE parameters (microwave power, temperature, and time) according to your experimental design.

    • Start the extraction program.

  • Post-Extraction Processing:

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Carefully open the vessel and filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrate and the washing, and adjust the final volume to a known value in a volumetric flask.

    • Filter an aliquot of the final extract through a 0.45 µm syringe filter before analysis.

  • Analysis:

    • Quantify the this compound content in the extract using a validated HPLC-UV/DAD or UHPLC-MS/MS method.

Data Presentation: Example of Optimization Parameters

The following table summarizes the optimized MAE parameters for the extraction of alkaloids from lotus plumule, which can serve as a starting point for your own experiments.[4]

ParameterOptimized Value
Solvent 95% (v/v) ethanol
Microwave Power 1046 W
Extraction Time 26 min
Temperature 120 °C
Solid-to-Liquid Ratio 1:20 (g/mL)

Visualization of Key Relationships in MAE

The interplay between different MAE parameters is crucial for successful optimization. The following diagram illustrates these relationships.

Caption: Interrelationship of key parameters in the Microwave-Assisted Extraction of this compound.

References

  • Yen, C.-T., et al. (2020). Potential Risk of this compound Misuse in Sports: Evaluation of Lotus Plumule Extract Products and a Human Study. Molecules, 25(3), 564. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chen, J., et al. (2012). Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha. Journal of Chromatographic Science, 50(9), 826–831. [Link]
  • Chan, C.-H., et al. (2011). A review on the applications of microwave-assisted extraction for the subsequent analysis of bioactive compounds from natural products. Trends in Analytical Chemistry, 30(11), 1975-1987.
  • Jancic-Stojanovic, B., et al. (2017). Determination of this compound in dietary supplements by UHPLC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 146, 234-240. [Link]
  • Thevis, M. (2022). Further investigations into urinary this compound – metabolite patterns and stability. World Anti-Doping Agency. [Link]
  • Mandle, S., et al. (2025). Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. International Journal of Pharmacognosy and Herbal Drug Technology, 2(3), 1-9.
  • International Journal of Environmental Sciences & Natural Resources. (2024). Comparative Analysis of Microwave-Assisted Extraction (MAE)
  • Yen, C.-T., et al. (2020). Potential Risk of this compound Misuse in Sports: Evaluation of Lotus Plumule Extract Products and a Human Study. Molecules, 25(3), 564. [Link]

Sources

Technical Support Center: Enhancing the Yield of Bioactive Compounds from Plant Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in maximizing the yield of bioactive compounds from plant materials. This guide is structured to provide not just procedural steps, but the underlying scientific principles to inform your experimental design and troubleshooting efforts. Our goal is to equip you with the expertise to develop robust, efficient, and reproducible extraction and purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions and immediate challenges faced during the extraction of bioactive compounds.

1. Q: My extraction yield is consistently low. What are the most common factors I should investigate first?

A: Low yield is a frequent challenge stemming from several critical factors. Begin by systematically evaluating your entire workflow, from sample preparation to the extraction method itself. Key areas to scrutinize include:

  • Plant Material Quality and Preparation: The concentration of bioactive compounds can vary significantly based on the plant's genetics, growing conditions, harvest time, and post-harvest handling.[1] Ensure your starting material is of high quality and appropriately prepared (e.g., correctly dried and ground to an optimal particle size).[2][3]

  • Solvent Selection: The choice of solvent is paramount and is dictated by the polarity of your target bioactive compounds.[4][5] Polar solvents like water and ethanol are effective for hydrophilic compounds (e.g., flavonoids, polyphenols), while non-polar solvents such as hexane are better for lipophilic compounds (e.g., terpenoids, carotenoids).[4] Using a solvent with inappropriate polarity will result in poor extraction efficiency.

  • Extraction Parameters: Every extraction technique has a set of critical parameters that must be optimized. These include temperature, time, pressure, and the solvent-to-solid ratio.[6][7][8] For instance, excessively high temperatures can lead to the degradation of thermolabile compounds.[4][9]

2. Q: How do I choose the right extraction method for my specific plant material and target compound?

A: Selecting the optimal extraction method depends on the physicochemical properties of your target compound, the nature of the plant matrix, and available resources.

  • Conventional Methods (Maceration, Soxhlet): These are simple and cost-effective but often suffer from long extraction times and high solvent consumption, which can risk thermal degradation of sensitive compounds.[4][10]

  • Advanced Methods:

    • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[11][12][13][14] It's a "green" technique suitable for a wide range of bioactive compounds.[12][14]

    • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and plant matrix, accelerating the extraction process.[9][15][16] This method is known for its high efficiency and reduced solvent usage.[9]

    • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent.[17][18][19] It is highly selective, and the solvent is easily removed, leaving a pure extract.[20][21] This method is ideal for non-polar compounds and essential oils.[18][19]

    • Enzyme-Assisted Extraction (EAE): Uses specific enzymes to break down the plant cell wall, facilitating the release of bioactive compounds.[22][23][24] EAE is highly specific, operates under mild conditions, and can significantly improve yield.[22][24]

3. Q: Can I combine different extraction techniques to improve my yield?

A: Yes, hybrid or sequential extraction methods can be highly effective. For instance, you might use an enzyme pre-treatment to break down the cell wall structure before performing a solvent extraction. This can make the target compounds more accessible to the solvent. Similarly, a combination of ultrasound and microwave-assisted extraction can sometimes offer synergistic effects, leading to faster and more complete extraction.

4. Q: How can I be sure that my extraction process is not degrading my target bioactive compounds?

A: The stability of your bioactive compounds is crucial. To minimize degradation:

  • Control Temperature: Many bioactive compounds are thermolabile.[4] Use the lowest effective temperature for your chosen extraction method. Techniques like UAE and SFE are advantageous as they can be performed at lower temperatures.[14][18]

  • Limit Extraction Time: Prolonged exposure to extraction conditions can lead to degradation. Optimize your extraction time to maximize yield while minimizing degradation.[4]

  • Protect from Light and Oxygen: Some compounds are sensitive to light and oxidation.[2] Conduct extractions in amber glassware and consider using an inert atmosphere (e.g., nitrogen) if necessary.

  • Analytical Verification: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the profile of your extract to a standard or a gently prepared crude extract to check for the presence of degradation products.[25][26][27]

5. Q: What are the best practices for sample preparation before extraction?

A: Proper sample preparation is a critical first step.[10]

  • Drying: If using dried plant material, ensure it is dried under controlled conditions (e.g., freeze-drying or shade drying) to prevent the degradation of bioactive compounds.

  • Grinding: The particle size of the plant material significantly impacts extraction efficiency.[2] Grinding increases the surface area available for solvent contact. However, an excessively fine powder can cause issues like clumping and difficulty in filtration.[2] The optimal particle size should be determined experimentally for your specific plant material and extraction method.

  • Homogeneity: Ensure your ground plant material is well-mixed to guarantee that the sample taken for extraction is representative of the entire batch.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Issue 1: Low Bioactive Compound Yield

Symptoms:

  • Consistently low recovery of the target compound after extraction and quantification.

  • The yield is significantly lower than reported in the literature for the same plant material.

Systematic Troubleshooting Workflow:

Low_Yield_Troubleshooting start Start: Low Yield Identified plant_material Step 1: Evaluate Plant Material - Quality (age, harvest time) - Pre-treatment (drying, grinding) start->plant_material solvent_choice Step 2: Re-evaluate Solvent System - Polarity match with target - Solvent-to-solid ratio plant_material->solvent_choice Material OK extraction_params Step 3: Optimize Extraction Parameters - Temperature - Time - Pressure (for SFE) solvent_choice->extraction_params Solvent OK method_selection Step 4: Consider Alternative Extraction Method - Is the current method optimal? - Explore UAE, MAE, SFE, EAE extraction_params->method_selection Parameters Optimized quantification Step 5: Verify Quantification Method - Standard curve accuracy - Sample dilution factor method_selection->quantification Method Appropriate resolution Resolution: Yield Improved quantification->resolution Quantification Validated

Caption: Troubleshooting workflow for low bioactive compound yield.

Detailed Protocol for Yield Optimization:

  • Re-evaluate Plant Material:

    • Source and Harvest: Confirm the botanical identity and the optimal harvest time for your plant species, as bioactive content can fluctuate.[1]

    • Particle Size Analysis: If not already done, perform a particle size analysis of your ground material. Test different particle sizes (e.g., 0.5 mm, 1 mm, 2 mm) to find the optimal range for your extraction method.

  • Solvent System Optimization:

    • Solvent Polarity Gradient: If unsure of the optimal solvent, perform small-scale extractions with a gradient of solvent polarities (e.g., hexane, ethyl acetate, ethanol, water).[5] Analyze the resulting extracts to determine which solvent yields the highest concentration of your target compound.

    • Solvent-to-Solid Ratio: Vary the solvent-to-solid ratio (e.g., 10:1, 20:1, 30:1 mL/g) to ensure you are not limiting the extraction due to solvent saturation.[5]

  • Extraction Parameter Optimization (Example using UAE):

    • Temperature: Test a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C). Higher temperatures can increase solubility and diffusion, but be mindful of potential degradation.[4]

    • Time: Perform a time-course study (e.g., 15, 30, 45, 60 minutes) to identify the point of maximum extraction without significant degradation.

    • Ultrasonic Power: Optimize the ultrasonic power or amplitude to ensure efficient cell disruption without causing excessive heating.

Issue 2: Co-extraction of Impurities

Symptoms:

  • The final extract is a complex mixture with many unwanted compounds.

  • Difficulty in purifying the target bioactive compound.

  • Low purity of the final isolated compound.

Logical Approach to Enhance Selectivity:

Purity_Enhancement start Start: Low Purity Identified solvent_tuning Step 1: Tune Solvent Selectivity - Use a more selective solvent - Employ solvent mixtures start->solvent_tuning extraction_method Step 2: Switch to a More Selective Method - Consider SFE for non-polar compounds - Use EAE for specific linkages solvent_tuning->extraction_method Solvent Optimized pre_extraction Step 3: Pre-Extraction Defatting - Use a non-polar solvent (e.g., hexane) to remove lipids first extraction_method->pre_extraction Method Selected post_extraction Step 4: Post-Extraction Cleanup - Liquid-liquid partitioning - Solid-phase extraction (SPE) pre_extraction->post_extraction Pre-treatment Done chromatography Step 5: Optimize Purification - Column chromatography - Preparative HPLC post_extraction->chromatography Cleanup Performed resolution Resolution: Purity Improved chromatography->resolution Purification Optimized

Caption: Logical workflow for enhancing the purity of the extract.

Detailed Protocols for Purity Enhancement:

  • Pre-Extraction Defatting (for lipophilic impurities):

    • Before the main extraction, wash the dried and ground plant material with a non-polar solvent like n-hexane for a short period.

    • This will remove lipids and other non-polar compounds that might interfere with the extraction and purification of more polar target compounds.

    • Discard the hexane wash and proceed with your primary extraction solvent.

  • Post-Extraction Liquid-Liquid Partitioning:

    • After the initial extraction, evaporate the solvent to obtain the crude extract.

    • Redissolve the extract in a solvent system that allows for partitioning (e.g., water and ethyl acetate).

    • The bioactive compound will partition into the solvent layer with similar polarity, leaving impurities behind in the other layer.

    • Separate the layers and collect the one containing your target compound.

  • Solid-Phase Extraction (SPE) Cleanup:

    • SPE is a chromatographic technique used for sample cleanup.

    • Choose an SPE cartridge with a stationary phase that will retain your target compound while allowing impurities to pass through (or vice versa).

    • Load your crude extract onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove impurities.

    • Elute your target compound with a stronger solvent.

Data Presentation and Experimental Protocols

Table 1: Comparison of Advanced Extraction Techniques
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls.[12][13]Reduced extraction time and temperature, lower solvent consumption, improved yield.[11][14][15]Potential for localized heating, equipment can be expensive.A wide range of polar and non-polar compounds, thermolabile compounds.[11]
Microwave-Assisted Extraction (MAE) Microwave energy rapidly heats the solvent and plant matrix.[9][15]Very fast, high extraction efficiency, reduced solvent use.[9]Requires polar solvents, potential for thermal degradation if not controlled.[9]Polar compounds, small to medium scale extractions.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO₂) as the solvent.[17][19]Highly selective, solvent-free final product, low operating temperatures.[18][21]High initial equipment cost, primarily for non-polar compounds.[28]Essential oils, lipids, carotenoids, and other non-polar compounds.[18][19]
Enzyme-Assisted Extraction (EAE) Enzymes hydrolyze cell wall components.[22][23]Highly specific, mild operating conditions, environmentally friendly.[22][24]Enzymes can be costly, requires optimization of pH and temperature for enzyme activity.Compounds bound to the cell wall matrix, such as certain polyphenols and polysaccharides.[23]
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds

This protocol provides a general framework. Optimization is crucial for each specific plant material.

  • Sample Preparation:

    • Dry the plant material at 40°C until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., to pass through a 40-mesh sieve).

  • Extraction:

    • Weigh 1 g of the powdered plant material and place it in a 50 mL flask.

    • Add 20 mL of 70% ethanol (solvent-to-solid ratio of 20:1).

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Set the temperature to 50°C and the sonication frequency to 40 kHz.

    • Extract for 30 minutes.

  • Post-Extraction:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the solid residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates.

    • If necessary, centrifuge the extract to remove any remaining fine particles.

    • Store the final extract at 4°C in an amber bottle until analysis.

  • Quantification:

    • Use a suitable analytical method, such as the Folin-Ciocalteu assay for total phenolic content or HPLC for specific phenolic compounds, to quantify the yield.[25][26]

References

  • Mihirkumar B. Suthar, Kakumanu Babu, H. Lembisana Devi, Jaggi Lal, Amit Thakur (2023). Enzyme-Assisted Extraction of Bioactive Compounds from Underutilized Plants for Functional Food Use. Journal of Food and Biotechnology, 17-23.
  • A review of ultrasound-assisted extraction for plant bioactive compounds: Phenolics, flavonoids, thymols, saponins and proteins.
  • Enzyme-Assisted Extraction of Bioactive Compounds from Underutilized Plants for Functional Food Use. [Link]
  • Supercritical Fluid Extraction in Natural Products Analyses. ScienceDirect. [Link]
  • Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures. Frontiers in Pharmacology, 15, 1383389. [Link]
  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds
  • Microwave-assisted extraction of functional compounds from plants: A Review. Cogent Food & Agriculture, 9(1), 2223330. [Link]
  • Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant M
  • Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds
  • Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review. Current Pharmaceutical Design, 25(40), 4249-4263. [Link]
  • A Review: Microwave Assisted Extraction of Bioactive Compounds from Plant Samples. International Journal of Innovative Research in Technology, 9(12). [Link]
  • Enzymes-Assisted Extraction of Plants for Sustainable and Functional Applic
  • How Are Supercritical Fluids Used To Extract N
  • Ultrasound-assisted extraction of bioactive compounds. ScienceDirect. [Link]
  • The Advantages of The Supercritical Fluid Extraction Process. Buffalo Extraction System. [Link]
  • Ultrasound-assisted extraction of bioactive compounds from plants. Gıda ve Yem Bilimi Teknolojisi Dergisi, (35), 1-12. [Link]
  • Enzyme assisted extraction of bioactives
  • Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs. Iconic Research and Engineering Journals. [Link]
  • Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts.
  • A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components
  • Advanced Extraction Techniques for Bioactive Compounds from Berry Fruits: Enhancing Functional Food Applic
  • Advanced Extraction and Isolation Strategies for Bioactive Compounds from Plant Sources: A Pharmacological Perspective.
  • Method for the Quantification of Bioactive Compounds in Herbal Extracts. Cuestiones de Fisioterapia, 53(3), 1748-1758. [Link]
  • Advanced analytical techniques for the identification of plant derived bioactive compounds.
  • Enzyme-assisted extraction of bioactives from plants. Trends in Food Science & Technology, 22(8), 391-400. [Link]
  • Novel HPLC Method for the Quantification of Bioactive Compounds in Herbal Extracts.
  • Green Extraction Techniques of Bioactive Compounds: A St
  • Microwave-Assisted Extraction of Bioactive Compounds (Review). Semantic Scholar. [Link]
  • What is the procedure to isolate and purify bioactive compounds
  • Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges. LinkedIn. [Link]
  • Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds
  • Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review. MDPI. [Link]
  • Top 5 Factors That Can Influence Botanical Extraction Yield. Custom Processing Services. [Link]
  • Optimization of the Microwave-Assisted Extraction Process of Bioactive Compounds from Annatto Seeds (Bixa orellana L.). Foods, 9(1), 51. [Link]
  • Ultrasonic assisted extraction of bioactive compounds from different parts of Hancornia Speciosa Gomes. African Journal of Pharmacy and Pharmacology, 14(7), 201-211. [Link]
  • Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. Heliyon, 10(6), e27589. [Link]
  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. Journal of Chromatographic Science, 55(9), 885-897. [Link]
  • Major Phytochemicals: Recent Advances in Health Benefits and Extraction Method. MDPI. [Link]
  • Optimization of extraction conditions of phytochemical compounds in “Xiem” banana peel powder using response surface methodology. Vietnam Journal of Science and Technology, 9(6), 56-62. [Link]
  • General Extraction protocals of bioactive compounds
  • Sustainable Extraction and Purification of Phytochemicals: A Review of Green Solvents and Techniques. Chemical Methodologies, 8(1), 1-22. [Link]
  • Advanced analytical techniques for the identification of plant derived bioactive compounds.
  • Extraction and Purification of Bioactive Compounds. MDPI Books. [Link]
  • Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis. Molecules, 24(20), 3653. [Link]
  • When extracting plant DNA, if you discover poor yield, how do you change standard DNA easy kit procedures to get good yields?.
  • Cannabis Extraction Efficiency: How To Improve Extraction Yield and Purity. Root Sciences. [Link]

Sources

Technical Support Center: Method Validation for Higenamine Analysis in Dietary Supplements

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the analysis of higenamine in dietary supplements. As a Senior Application Scientist, I've designed this guide to be a practical resource for researchers, scientists, and quality control professionals. This compound, a plant-derived alkaloid, is an ingredient in some dietary supplements marketed for weight loss and athletic performance. Its c[1]lassification as a β2-agonist by the World Anti-Doping Agency (WADA) necessitates robust and reliable analytical methods for its detection and quantification to ensure consumer safety and regulatory compliance.

This[2][3] guide provides in-depth, field-proven insights into method validation, troubleshooting, and frequently asked questions. The methodologies described are grounded in established principles of analytical chemistry and regulatory guidelines to ensure scientific integrity.

Section 1: Core Principles of Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of this compound in complex matrices like dietary supplements, this is a critical step to ensure data accuracy and reliability. The validation process should adhere to guidelines from authoritative bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

The [4][5][6][7][8]primary analytical techniques for this compound analysis are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), often utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced sensitivity.

[2][9][10]Key Validation Parameters

A comprehensive method validation for this compound quantification should assess the following parameters, as outlined in USP General Chapter <1225>.

[4][5]Parameter Purpose Typical Acceptance Criteria (Example)
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., excipients, impurities, other botanical ingredients).No [6]interfering peaks at the retention time of this compound in blank matrix samples.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.Correlation coefficient (r²) > 0.999.
[9]RangeThe interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80% to 120% of the expected concentration.
Accuracy (Recovery) To determine the closeness of the test results to the true value. Assessed by spiking a blank matrix with known concentrations of the analyte.Recovery between 80% and 120% at three different concentration levels.
[9][10]PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision) and Intermediate Precision (inter-day precision) should have a Relative Standard Deviation (RSD) ≤ 15%.
[9][10]Limit of Detection (LOD)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of ≥ 3.
[11]Limit of Quantitation (LOQ)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of ≥ 10.
[11]RobustnessA measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in mobile phase composition, pH, column temperature, etc.
Analytical Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in dietary supplements, from sample receipt to final data reporting.

This compound Analysis Workflow Figure 1: this compound Analysis Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Reporting SampleReceipt Sample Receipt & Logging Homogenization Sample Homogenization (e.g., grinding tablets, mixing powders) SampleReceipt->Homogenization Extraction Extraction of this compound (e.g., ultrasonic extraction with water or methanol) Homogenization->Extraction Cleanup Sample Cleanup (e.g., Solid Phase Extraction - SPE) Extraction->Cleanup LCMS_Analysis LC-MS/MS or HPLC Analysis Cleanup->LCMS_Analysis DataAcquisition Data Acquisition LCMS_Analysis->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration ValidationChecks System Suitability & QC Checks PeakIntegration->ValidationChecks FinalReport Final Report Generation ValidationChecks->FinalReport HPLC Troubleshooting Figure 2: HPLC Troubleshooting Decision Tree cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_res Resolution Issues Start Problem Observed in Chromatogram PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No Tailing Tailing? PeakShape->Tailing Yes Resolution Poor Resolution? RetentionTime->Resolution No CheckMobilePhase Check mobile phase composition Prepare fresh RetentionTime->CheckMobilePhase Yes End Problem Resolved Resolution->End No, consult other resources CheckColumnEff Check column efficiency Replace if necessary Resolution->CheckColumnEff Yes Fronting Fronting? Tailing->Fronting No CheckSilanols Check for silanol interactions Adjust mobile phase pH Tailing->CheckSilanols Yes Splitting Splitting? Fronting->Splitting No CheckOverload Check for column overload Dilute sample Fronting->CheckOverload Yes CheckColumnFrit Check for column blockage Check for column void Splitting->CheckColumnFrit Yes CheckSilanols->End CheckSolvent Check injection solvent strength CheckOverload->CheckSolvent CheckSolvent->End CheckColumnFrit->End CheckTemp Check column temperature stability CheckMobilePhase->CheckTemp CheckFlowRate Check pump flow rate CheckTemp->CheckFlowRate CheckFlowRate->End OptimizeMethod Optimize mobile phase/gradient CheckColumnEff->OptimizeMethod OptimizeMethod->End

Sources

Validation & Comparative

A Comparative Analysis of Higenamine and Salbutamol as β2-Adrenoceptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the β2-adrenoceptor agonist properties of higenamine and salbutamol, designed for researchers, scientists, and professionals in drug development. We will delve into their mechanisms of action, comparative potencies supported by experimental data, and detailed protocols for assessing their activity.

Introduction to the β2-Adrenoceptor and its Agonists

The β2-adrenergic receptor (β2-AR) is a G-protein coupled receptor (GPCR) predominantly found in the smooth muscle of the airways, uterus, and blood vessels, as well as in the liver, skeletal muscle, and cells of the immune system.[1][2][3] Activation of the β2-AR by an agonist initiates a signaling cascade that leads to smooth muscle relaxation, resulting in physiological responses such as bronchodilation.[2][3] This makes β2-AR agonists a cornerstone in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][3]

Salbutamol (also known as albuterol) is a well-established, short-acting β2-agonist widely used for the rapid relief of bronchospasm.[1][2][4] this compound, a naturally occurring alkaloid found in several plants, has also been identified as a β2-AR agonist.[5][6][7] Its presence in some dietary supplements has led to its inclusion on the World Anti-Doping Agency (WADA) Prohibited List.[5][6][7] Understanding the comparative potency and pharmacological profile of these two compounds is crucial for both therapeutic development and regulatory assessment.

Mechanism of Action: A Shared Pathway

Both this compound and salbutamol exert their effects by binding to and activating the β2-adrenoceptor. This activation triggers a conformational change in the receptor, leading to the stimulation of a coupled heterotrimeric Gs protein.[2][8] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][8] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates downstream targets.[3][8] This cascade of events ultimately results in a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, leading to smooth muscle relaxation and bronchodilation.[2][3]

Gs_Signaling_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenoceptor Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (this compound or Salbutamol) Agonist->B2AR Binds to Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: β2-Adrenoceptor Gs Signaling Pathway.

Comparative Potency: Experimental Evidence

The potency of a β2-AR agonist is a measure of the concentration required to produce a given level of response. This is often expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50). Experimental data consistently demonstrates that salbutamol is a more potent β2-AR agonist than this compound.

One study directly comparing the two compounds in Chinese hamster ovary (CHO) cells stably expressing the rat β2-adrenoceptor found that this compound was a full agonist but with a potency approximately 10-fold less than that of salbutamol.[5] Further studies in CHO cells expressing the human β2-adrenoceptor confirmed this compound's activity and provided a pEC50 value of 6.6, corresponding to a potency of 230 nM.[5]

The table below summarizes key potency values for both compounds from the literature. It is important to note that absolute values can vary depending on the specific experimental system (e.g., cell line, receptor species, assay methodology).

CompoundAssay SystemParameterValueReference
This compound CHO cells (human β2-AR)pEC506.6[5]
CHO cells (human β2-AR)Potency (nM)230[5]
Salbutamol Cultured human airway smooth muscle cellsEC50 (µM)0.6[9]
U937 promonocytes (human β2-AR)pEC506.95 ± 0.07[10]

These data clearly indicate that while both compounds activate the β2-adrenoceptor, salbutamol does so at significantly lower concentrations than this compound.

Experimental Protocols for Assessing β2-Adrenoceptor Agonist Potency

To ensure the trustworthiness and reproducibility of potency data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two common assays used to characterize β2-AR agonists.

cAMP Accumulation Assay

This functional assay directly measures the downstream consequence of β2-AR activation: the production of cAMP. The rationale behind this choice is its direct physiological relevance to the receptor's signaling cascade.

Principle: This assay quantifies the amount of intracellular cAMP produced by cells in response to agonist stimulation. The use of a phosphodiesterase (PDE) inhibitor, such as IBMX, is crucial to prevent the degradation of cAMP, thereby amplifying the signal and ensuring a robust measurement.[5][11]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

    • Seed the cells into 96-well or 384-well microplates at an optimized density and incubate overnight to allow for adherence.[12][13]

  • Compound Preparation:

    • Prepare a stock solution of a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) in a suitable stimulation buffer.[5][11]

    • Prepare serial dilutions of the test compounds (this compound, salbutamol) and a reference agonist (e.g., isoproterenol) in the stimulation buffer containing the PDE inhibitor.

  • Cell Stimulation:

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the stimulation buffer containing the PDE inhibitor to each well and pre-incubate for 15-30 minutes at room temperature.[11]

    • Add the serially diluted compounds to the respective wells and incubate for an optimized period (e.g., 30-60 minutes) at room temperature or 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Quantify the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), luminescence-based assays (e.g., cAMP-Glo™), or AlphaScreen.[11][14] The signal generated is typically inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the response (e.g., fluorescence ratio or luminescence) against the logarithm of the agonist concentration to generate a dose-response curve.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the pEC50 or EC50 value for each compound.

cAMP_Assay_Workflow Start Start Cell_Plating 1. Plate β2-AR Expressing Cells Start->Cell_Plating Compound_Prep 2. Prepare Agonist Dilutions (+ PDE Inhibitor) Cell_Plating->Compound_Prep Stimulation 3. Stimulate Cells with Agonists Compound_Prep->Stimulation Lysis_Detection 4. Lyse Cells & Detect cAMP Stimulation->Lysis_Detection Data_Analysis 5. Analyze Dose-Response Curve (Calculate EC50/pEC50) Lysis_Detection->Data_Analysis End End Data_Analysis->End

Figure 2: cAMP Accumulation Assay Workflow.

Radioligand Binding Assay

This assay provides a direct measure of the affinity of a compound for the β2-adrenoceptor. It is a self-validating system as it quantifies the fundamental interaction between the ligand and its receptor.

Principle: This is a competitive binding assay where the unlabeled test compound (this compound or salbutamol) competes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol) for binding to the β2-AR in a membrane preparation.[8][15] The amount of bound radioligand is inversely proportional to the concentration and affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the β2-AR in a cold lysis buffer.

    • Perform differential centrifugation to isolate the membrane fraction containing the receptors.[15][16]

    • Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known β2-AR antagonist like propranolol).[15]

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[16]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand.[16]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to generate a competition curve.

    • Fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Conclusion

The experimental evidence clearly establishes that while both this compound and salbutamol are β2-adrenoceptor agonists, salbutamol exhibits a significantly higher potency . Studies indicate that salbutamol is approximately 10-fold more potent than this compound.[5] This difference in potency is a critical consideration for their respective applications and regulatory status. The provided experimental protocols for cAMP accumulation and radioligand binding assays offer robust and validated methods for researchers to independently verify and further explore the pharmacological profiles of these and other β2-AR agonists. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is paramount for advancing our understanding of β2-adrenoceptor pharmacology and for the development of novel therapeutics.

References

  • Fung, J., et al. (2020). β2‐Adrenoceptor agonist activity of this compound. Drug Testing and Analysis, 13(2), 261-270. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5281613. [Link]
  • eDrug. (2016). Salbutamol. [Link]
  • Medtoday. (2023). Salbutamol - Pharmacology - Uses, Mechanism Of Action & Adverse Effects. YouTube. [Link]
  • ResearchGate. (2020). (PDF) β 2 ‐Adrenoceptor Agonist Activity of this compound. [Link]
  • MDPI. (2024).
  • Wikipedia. (n.d.). Beta2-adrenergic agonist. [Link]
  • Drugs.com. (2025). Salbutamol: Uses, Dosage, Side Effects, Warnings. [Link]
  • National Center for Biotechnology Information. (2022). Pharmacological effects of this compound based on signalling pathways and mechanism of action. PMC. [Link]
  • PubMed. (1999). The beta2-adrenergic agonist salbutamol is a potent suppressor of established collagen-induced arthritis: mechanisms of action. [Link]
  • PubMed. (1999). Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells. [Link]
  • National Center for Biotechnology Information. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β... [Link]
  • Innoprot. (n.d.). beta2 adrenoceptor Assay. [Link]
  • National Institutes of Health. (n.d.).
  • Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]
  • National Center for Biotechnology Information. (n.d.). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC. [Link]
  • ResearchGate. (2010). The selectivity of β-adrenoceptor agonists at human β 1-, β 2- and β 3-adrenoceptors. [Link]
  • National Center for Biotechnology Information. (2015). Real time analysis of β2-adrenoceptor-mediated signaling kinetics in Human Primary Airway Smooth Muscle Cells reveals both ligand and dose dependent differences. PMC. [Link]
  • ResearchGate. (n.d.). Effects of inhaled b 2 agonists on performance of non-asthmatic competitive athletes (studies using salbutamol). [Link]
  • American Thoracic Society Journals. (2001). β-Agonist Intrinsic Efficacy.
  • National Center for Biotechnology Information. (n.d.). Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism. PMC. [Link]
  • National Center for Biotechnology Information. (2025). Beta2-Receptor Agonists and Antagonists.
  • PubMed. (2023). Testing anabolic activity, potency and mechanisms of action of the phyto-derived beta 2 agonist this compound. [Link]
  • National Center for Biotechnology Information. (n.d.). Expression of the beta 2 adrenoceptor partial agonist/antagonist activity of salbutamol in states of low and high adrenergic tone. PMC. [Link]
  • National Institutes of Health. (n.d.).

Sources

A Comparative Analysis of the Cardiovascular Effects of Higenamine and Dobutamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular pharmacotherapy, the pursuit of potent and selective inotropic agents remains a critical endeavor. This guide provides a detailed, data-driven comparison of the cardiovascular effects of higenamine, a naturally derived compound, and dobutamine, a well-established synthetic catecholamine. This analysis is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms of action, receptor selectivity, and hemodynamic consequences, supported by available experimental data and detailed methodologies.

Introduction: Two Inotropes, Different Origins

Dobutamine , a synthetic catecholamine, is a cornerstone in the clinical management of acute heart failure and cardiogenic shock.[1] It is renowned for its potent inotropic (contractility-enhancing) effects with relatively modest chronotropic (heart rate-increasing) activity.[2][3]

This compound , a benzylisoquinoline alkaloid found in various plants, has a long history in traditional medicine for treating cardiac and respiratory ailments.[4] It has garnered scientific interest for its cardiovascular properties, which are primarily attributed to its activity as a beta-adrenergic receptor agonist.[4]

Mechanism of Action and Receptor Selectivity: A Tale of Two Agonists

Both this compound and dobutamine exert their primary cardiovascular effects by stimulating beta-adrenergic receptors, which triggers a cascade of intracellular events leading to increased myocardial contractility. However, their receptor selectivity profiles exhibit key differences.

Dobutamine: A Predominantly Beta-1 Agonist

Dobutamine's primary mechanism of action is the stimulation of β1-adrenergic receptors in the heart.[1][2] This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in an increased influx of calcium ions and enhanced myocardial contractility.[5] Dobutamine also exhibits some β2- and α1-adrenergic activity, which contributes to its overall hemodynamic profile.[1]

This compound: A Non-Selective Beta-Adrenergic Agonist

This compound acts as a non-selective agonist for both β1- and β2-adrenergic receptors.[4] Its stimulation of β1-receptors mirrors the action of dobutamine, leading to positive inotropic and chronotropic effects.[4] The concurrent activation of β2-receptors contributes to vasodilation, which can influence its effect on blood pressure.[4]

Signaling Pathway of Beta-Adrenergic Receptor Agonists

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist This compound / Dobutamine Receptor Beta-Adrenergic Receptor (β1/β2) Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increases Contractility Increased Myocardial Contractility Ca_Influx->Contractility Leads to

Caption: Signaling pathway of beta-adrenergic agonists.

Comparative Cardiovascular Effects: A Data-Driven Overview

Direct head-to-head clinical trials comparing this compound and dobutamine are limited. However, preclinical studies and individual clinical investigations provide valuable insights into their comparative hemodynamic effects. A study in dogs found that the hemodynamic effects of this compound and dobutamine were similar, with both being well-tolerated even at high doses.[4]

ParameterThis compoundDobutamineKey Distinctions & Insights
Inotropic Effect (Contractility) Positive inotropic effect.[4]Potent positive inotropic effect.[2]Both increase contractility. Dobutamine is a well-established potent inotrope. The relative potency of this compound requires further direct comparative studies.
Chronotropic Effect (Heart Rate) Increases heart rate.[4]Generally modest increase in heart rate at therapeutic doses.[3]This compound's non-selective beta-agonism may lead to a more pronounced heart rate increase compared to the more β1-selective dobutamine.
Blood Pressure Variable effects on systolic and diastolic blood pressure.[4]Minimal effect on mean arterial pressure at therapeutic doses, as the increase in cardiac output is often offset by a decrease in systemic vascular resistance.[6]The β2-agonist activity of this compound may lead to more pronounced vasodilation and potentially a greater decrease in diastolic blood pressure compared to dobutamine.
Cardiac Output Increases cardiac output.[4]Significantly increases cardiac output.[6]Both agents are effective at increasing cardiac output. The relative efficacy at different dosages needs more comparative data.
Systemic Vascular Resistance Likely decreases due to β2-agonism.Decreases due to β2-agonism and reflex withdrawal of sympathetic tone.[1]The magnitude of this effect may differ based on the relative β2-agonist potency of each compound.
Myocardial Oxygen Consumption Increases due to increased heart rate and contractility.[4]Increases, but the effect is often less than with less selective beta-agonists due to the modest chronotropic effect.[6]The potentially greater chronotropic effect of this compound could lead to a greater increase in myocardial oxygen consumption.

Experimental Protocols for Comparative Analysis

To rigorously compare the cardiovascular effects of this compound and dobutamine, standardized and well-controlled experimental models are essential.

In Vitro Assessment: Isolated Papillary Muscle Preparation

This technique allows for the direct measurement of myocardial contractility independent of systemic hemodynamic factors.[7]

Objective: To determine and compare the dose-response relationship of this compound and dobutamine on myocardial contractility.

Methodology:

  • Animal Model: Male Wistar rats (250-300g).

  • Tissue Preparation:

    • Euthanize the rat via cervical dislocation.

    • Rapidly excise the heart and place it in oxygenated Krebs-Henseleit solution.

    • Isolate the left ventricular papillary muscle.

  • Experimental Setup:

    • Mount the papillary muscle vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

    • Attach one end of the muscle to a force transducer to record isometric contractions.

    • Stimulate the muscle electrically at a fixed frequency (e.g., 1 Hz).

  • Data Acquisition:

    • Allow the muscle to equilibrate for at least 60 minutes.

    • Record baseline contractile force.

    • Administer cumulative concentrations of this compound or dobutamine to the organ bath.

    • Record the steady-state contractile force at each concentration.

  • Data Analysis:

    • Construct dose-response curves for both agents.

    • Calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) for each drug to compare their potency and efficacy.

Experimental Workflow: Isolated Papillary Muscle Assay

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Euthanize Animal B Excise Heart A->B C Isolate Papillary Muscle B->C D Mount in Organ Bath C->D E Equilibrate & Stimulate D->E F Record Baseline E->F G Administer Drug (this compound or Dobutamine) F->G H Record Response G->H I Construct Dose-Response Curve H->I J Calculate EC50 & Emax I->J K Compare Potency & Efficacy J->K

Caption: Workflow for isolated papillary muscle assay.

Ex Vivo Assessment: Langendorff Perfused Heart Model

This model allows for the study of the integrated cardiac response to pharmacological agents in an isolated heart preparation.[8][9]

Objective: To compare the effects of this compound and dobutamine on heart rate, contractility, and coronary flow in an isolated heart.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (300-350g).

  • Heart Preparation:

    • Anesthetize the rat and administer heparin.

    • Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

    • Cannulate the aorta on the Langendorff apparatus for retrograde perfusion.

  • Perfusion:

    • Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

    • Insert a balloon into the left ventricle to measure isovolumetric pressure.

  • Data Acquisition:

    • Allow the heart to stabilize.

    • Record baseline heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure rise (+dP/dt) and fall (-dP/dt).

    • Infuse this compound or dobutamine at increasing concentrations into the perfusion line.

    • Continuously record hemodynamic parameters.

  • Data Analysis:

    • Analyze the changes in heart rate, LVDP, +dP/dt, and -dP/dt in response to each drug.

    • Compare the dose-dependent effects of this compound and dobutamine on these parameters.

Adverse Effects and Clinical Considerations

Dobutamine: Common adverse effects include increased heart rate, elevated blood pressure, and ventricular ectopic activity.[10] In patients with atrial fibrillation, dobutamine can increase the ventricular response rate.

This compound: Reported side effects include dizziness, headache, and palpitations.[11] Due to its stimulant properties, there are concerns about its safety, particularly at high doses.

Conclusion

This compound and dobutamine are both effective inotropic agents that enhance cardiac contractility through beta-adrenergic stimulation. Dobutamine's relative β1-selectivity makes it a valuable tool for increasing cardiac output with a more controlled effect on heart rate. This compound's non-selective β1- and β2-agonist profile results in both positive inotropic and chronotropic effects, as well as vasodilation.

While existing data suggests similar hemodynamic effects in some preclinical models, further direct, quantitative comparative studies are warranted to fully elucidate the nuanced differences in their cardiovascular profiles. The experimental protocols outlined in this guide provide a framework for conducting such rigorous comparative analyses, which will be crucial for defining the potential therapeutic applications and safety profiles of these compounds.

References

  • Role of this compound in Heart Diseases: A Mini-Review. (2022). Frontiers in Pharmacology. [Link]
  • [Comparison of the effects of dobutamine with dopamine and isoproterenol on inotropism and chronotropism in the mammalian heart (author's transl)]. (1976). Nihon Yakurigaku Zasshi. [Link]
  • Comparative hemodynamic effects of isoproterenol, dopamine, and dobutamine in the newborn dog. (1979).
  • [A comparison of cardiovascular effects of dobutamine and dopamine (author's transl)]. (1978). Basic Research in Cardiology. [Link]
  • Haemodynamic comparison of dopamine and dobutamine in normovolaemic and hypovolaemic dogs. (1983). Acta Anaesthesiologica Scandinavica. [Link]
  • [Comparative studies on the hemodynamic effects of dobutamine, dopamine, and isoproterenol in dogs in experimental shock (author's transl)]. (1980). Nihon Yakurigaku Zasshi. [Link]
  • Comparative hemodynamic effects of dopamine and dobutamine in patients with acute cardiogenic circulatory collapse. (1982). American Heart Journal. [Link]
  • Comparison of the haemodynamic effects of dopexamine and dobutamine in patients with severe congestive heart failure. (1991).
  • Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice. (2015). Journal of Visualized Experiments. [Link]
  • Experimental protocol for the Langendorff perfused rat heart. After a... (n.d.).
  • Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. (2018). Methods in Molecular Biology. [Link]
  • Comparison of dobutamine and dopamine in treatment of severe heart failure. (1977). British Heart Journal. [Link]
  • Optimized Langendorff perfusion system for cardiomyocyte isolation in adult mouse heart. (2020). Journal of Cellular and Molecular Medicine. [Link]
  • Clinical outcomes of levosimendan versus dobutamine in patients with acute decompensated heart failure with reduced ejection fraction and impaired renal function. (2021). Scientific Reports. [Link]
  • Langendorff's isolated perfused rat heart technique. (2017). International Journal of Basic & Clinical Pharmacology. [Link]
  • A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. (2021). Journal of Cardiovascular Development and Disease. [Link]
  • Comparison of dobutamine and dopamine in treatment of severe heart failure. (1977). British Heart Journal. [Link]
  • Comparative study of two ionotropes levosimendan and dobutamine in critically ill patients suffering from heart failure. (2020). International Journal of Advances in Medicine. [Link]
  • Comparative Cardiac Dynamic Effects of Dobutamine and Isoproterenol in Conscious Instrumented Dogs. (1976). Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Levosimendan vs dobutamine for patients with acute decompensated heart failure: the SURVIVE Randomized Trial. (2007). JAMA. [Link]
  • Dobutamine: positive inotropy by nonselective adrenoceptor agonism in isolated guinea pig and human myocardium. (1987). Journal of Cardiovascular Pharmacology. [Link]
  • Utilization of an isolated, blood-perfused canine papillary muscle preparation as a model to assess efficacy and adversity of class I antiarrhythmic drugs. (1994). Japanese Journal of Pharmacology. [Link]
  • asnc stress testing - practice points. (n.d.). American Society of Nuclear Cardiology. [Link]
  • Combined low-dose dobutamine and exercise stress echocardiography: a new hybrid protocol to detect inducible ischaemia. (2024). European Heart Journal - Imaging Methods and Practice. [Link]

Sources

A Comparative Analysis of Higenamine Enantiomers: Unveiling Stereoselectivity in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Higenamine's Pharmacology

This compound, a naturally occurring benzylisoquinoline alkaloid found in various plants such as Aconitum carmichaelii and Nelumbo nucifera, has garnered significant attention for its diverse pharmacological effects.[1][2] Structurally, this compound possesses a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers: (S)-(-)-higenamine and (R)-(+)-higenamine. This stereochemical difference, though seemingly subtle, can have profound implications for the molecule's interaction with biological targets, resulting in distinct pharmacological profiles for each enantiomer.

This guide provides a comprehensive comparison of the biological activities of (S)- and (R)-higenamine, with a focus on their interactions with adrenergic receptors and the resultant cardiovascular and bronchodilator effects. We will delve into the experimental data that substantiates these differences, providing researchers, scientists, and drug development professionals with a critical analysis to inform future investigations and therapeutic applications.

Mechanism of Action: The β-Adrenergic Signaling Pathway

The primary mechanism underlying many of this compound's physiological effects is its action as a non-selective agonist at β1- and β2-adrenergic receptors.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade. The binding of an agonist like this compound triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in physiological responses such as increased heart rate and contractility (β1) and smooth muscle relaxation (β2).[4]

Beta-Adrenergic Signaling Pathway This compound This compound (Agonist) Beta_Receptor β-Adrenergic Receptor (β1 or β2) This compound->Beta_Receptor Binds to G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) Phosphorylation->Response Leads to

Caption: β-Adrenergic signaling pathway activated by this compound.

Comparative Biological Activities: (S)-Higenamine vs. (R)-Higenamine

While much of the literature investigates racemic this compound, a growing body of evidence indicates that the biological activities are not equally distributed between the two enantiomers. The (S)-enantiomer generally exhibits greater potency in several key areas.

Receptor Binding Affinity

Direct comparative studies on the binding affinities of (S)- and (R)-higenamine to β1- and β2-adrenergic receptors are limited in publicly available literature. However, the observed differences in pharmacological effects strongly suggest a stereoselective interaction at the receptor level. It is hypothesized that the specific three-dimensional arrangement of the functional groups in the (S)-enantiomer allows for a more favorable and potent interaction with the binding pocket of the adrenergic receptors.

EnantiomerTarget Receptor(s)Binding Affinity (Qualitative)Reference
(S)-(-)-Higenamine β1 & β2-AdrenergicHigher (inferred from functional assays)[5]
(R)-(+)-Higenamine β1 & β2-AdrenergicLower (inferred from functional assays)[5]
Cardiovascular Effects

This compound is known for its positive chronotropic (heart rate) and inotropic (contractility) effects, which are primarily mediated by β1-adrenergic receptors in the heart.[6] Studies comparing the enantiomers have indicated that (S)-(-)-higenamine possesses stronger cardiotonic properties.[7]

Effect(S)-(-)-Higenamine(R)-(+)-HigenamineReference
Positive Inotropy More PotentLess Potent[7]
Positive Chronotropy More PotentLess Potent[7]
Bronchodilator Effects

The bronchodilator activity of this compound is attributed to its agonistic effects on β2-adrenergic receptors in the smooth muscle of the airways, leading to relaxation and widening of the air passages.[8] While direct comparative studies on the bronchodilator effects of the individual enantiomers are not extensively detailed in the available literature, the general principle of stereoselectivity at β2-receptors suggests that the (S)-enantiomer is likely the more potent bronchodilator.

Anti-platelet Aggregation

A notable difference between the enantiomers has been observed in their ability to inhibit platelet aggregation. The (S)-(-)-enantiomer demonstrates significantly higher inhibitory potency against epinephrine-induced platelet aggregation compared to its (R)-(+)-counterpart.[5] This suggests a stereoselective interaction with targets involved in the platelet aggregation cascade.

Activity(S)-(-)-Higenamine(R)-(+)-HigenamineReference
Inhibition of Platelet Aggregation Higher PotencyLower Potency[5]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to assess the biological activity of this compound enantiomers.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a competitive binding assay to determine the affinity of (S)- and (R)-higenamine for β1- and β2-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of each this compound enantiomer for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing human β1- or β2-adrenergic receptors.

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

  • (S)-(-)-higenamine and (R)-(+)-higenamine of high purity.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., propranolol).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a homogenous suspension of cell membranes expressing the target receptor in binding buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membranes + Radioligand.

    • Non-specific Binding: Membranes + Radioligand + excess Propranolol.

    • Competitive Binding: Membranes + Radioligand + varying concentrations of (S)-higenamine or (R)-higenamine.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (concentration of the enantiomer that inhibits 50% of radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Receptor-Expressing Cell Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate (Total, Non-specific, Competitive Binding) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Measure Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Analyze Data (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

In Vitro Bronchodilator Activity Assay

This protocol describes an in vitro method to assess the bronchodilator effects of this compound enantiomers on isolated tracheal tissue.

Objective: To determine the dose-response relationship and EC₅₀ of (S)- and (R)-higenamine for tracheal smooth muscle relaxation.

Materials:

  • Isolated tracheal rings from a suitable animal model (e.g., guinea pig).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isometric force transducer and data acquisition system.

  • Contractile agent (e.g., histamine or methacholine).

  • (S)-(-)-higenamine and (R)-(+)-higenamine.

Procedure:

  • Tissue Preparation: Dissect the trachea and prepare rings of 2-3 mm in width.

  • Mounting: Mount the tracheal rings in the organ baths under an optimal resting tension (e.g., 1 g).

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

  • Contraction: Induce a sustained contraction of the tracheal smooth muscle with a submaximal concentration of the contractile agent (e.g., 1 µM histamine).

  • Dose-Response Curve: Once a stable contraction is achieved, cumulatively add increasing concentrations of (S)-higenamine or (R)-higenamine to the organ bath.

  • Recording: Record the relaxation response as a percentage of the pre-induced contraction.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound enantiomer concentration to generate a dose-response curve. Calculate the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).

Conclusion and Future Directions

The available evidence strongly supports the stereoselective biological activity of this compound enantiomers. The (S)-(-)-enantiomer appears to be the more potent form, particularly with respect to its cardiotonic and anti-platelet aggregation effects. This stereoselectivity is likely a consequence of a more favorable interaction of the (S)-enantiomer with its biological targets, primarily β-adrenergic receptors.

For researchers and drug development professionals, these findings underscore the critical importance of considering chirality in the study and application of this compound. Future research should focus on:

  • Direct Comparative Binding Studies: Conducting comprehensive radioligand binding assays to definitively quantify the binding affinities (Ki values) of both (S)- and (R)-higenamine for β1- and β2-adrenergic receptors.

  • In Vivo Comparative Studies: Performing well-controlled in vivo studies in relevant animal models to directly compare the cardiovascular and bronchodilator effects of the individual enantiomers.

  • Enantioselective Synthesis: Developing efficient and scalable methods for the enantioselective synthesis of (S)-(-)-higenamine to facilitate further pharmacological evaluation and potential therapeutic development.

A deeper understanding of the distinct pharmacological profiles of each this compound enantiomer will be instrumental in unlocking the full therapeutic potential of this fascinating natural compound.

References

  • Enantioselective synthesis of (R)-(+)- and (S)-(-)-higenamine and their analogues with effects on platelet aggregation and experimental animal model of disseminated intravascular coagulation. Bioorganic & Medicinal Chemistry Letters. [Link]
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applic
  • This compound in Plants as a Source of Unintentional Doping. Plants (Basel). [Link]
  • The pharmacological effect of this compound on heart disease through multiple targets.
  • Role of this compound in Heart Diseases: A Mini-Review. Frontiers in Pharmacology. [Link]
  • Role of this compound in Heart Diseases: A Mini-Review. PubMed. [Link]
  • This compound, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library. Planta Medica. [Link]
  • The stimulant this compound in weight loss and sports supplements. Clinical Toxicology. [Link]
  • This compound protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling p
  • Bronchodilatory effect of this compound as antiallergic asthma treatment.

Sources

A Senior Application Scientist's Guide to Higenamine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Higenamine Challenge in Screening Assays

This compound (also known as norcoclaurine) is a naturally occurring benzyltetrahydroisoquinoline alkaloid found in various plants, some of which are used in traditional medicine and modern dietary supplements for weight loss and energy.[1][2] Functionally, it acts as a non-selective beta-2 agonist, which has led to its inclusion on the World Anti-Doping Agency (WADA) Prohibited List since 2017.[3][4][5] Its presence in an athlete's sample above 10 ng/mL is considered an Adverse Analytical Finding (AAF).[6][7]

The structural similarity of this compound to endogenous catecholamines and other sympathomimetic amines presents a significant analytical challenge.[8][9] This guide provides researchers, toxicologists, and drug development professionals with a comprehensive framework for understanding and experimentally assessing the cross-reactivity of this compound in common immunoassays. As initial screening tools, immunoassays are indispensable, but their susceptibility to cross-reactivity necessitates a rigorous validation approach to prevent false-positive results and ensure the integrity of toxicological and anti-doping investigations.

The Structural Basis for Cross-Reactivity: this compound and its Analogs

The potential for a compound to cross-react in an antibody-based assay is fundamentally rooted in its chemical structure. This compound's structure contains a catechol moiety and an amine group, features it shares with several critical endogenous and synthetic compounds.

  • Chemical Classification: this compound is a beta-adrenergic agonist, stimulating both β1 and β2 receptors.[10][11] This pharmacological action is a direct result of its ability to bind to the same receptors as endogenous catecholamines like epinephrine and norepinephrine.

  • Structural Similarities: The core structure of this compound bears a striking resemblance to other phenylethylamine derivatives. The shared pharmacophore—a benzene ring with hydroxyl groups and an aminoethyl side chain—is the primary driver for potential antibody cross-reactivity. This similarity is evident when compared to key biomolecules and drugs of abuse, which are often the targets of screening immunoassays.

G cluster_this compound This compound cluster_catecholamines Endogenous Catecholamines cluster_amines Other Sympathomimetic Amines This compound epinephrine norepinephrine ephedrine h_invis->epinephrine Structural Similarity c_invis->ephedrine Structural Similarity

Caption: Structural comparison of this compound, catecholamines, and ephedrine.

Principles of Immunoassay Cross-Reactivity

Screening immunoassays, particularly competitive Enzyme-Linked Immunosorbent Assays (ELISAs), are designed for high-throughput analysis.[12][13] Their mechanism relies on the competition between the drug in the sample and a labeled drug conjugate for a limited number of specific antibody binding sites.

Cross-reactivity occurs when a substance other than the target analyte has a similar enough structure to bind to the assay's antibodies.[14][15] If a non-target compound binds with sufficient affinity, it will displace the enzyme-labeled conjugate, producing a signal that is indistinguishable from that of the actual target analyte. This can lead to a false-positive result, which is a critical error in diagnostic and forensic settings.[16]

Comparative Analysis of this compound's Potential Cross-Reactivity

Given its structure, this compound poses a theoretical risk of cross-reacting with several common immunoassay panels. The degree of cross-reactivity depends on the specificity of the antibody used in a particular commercial kit.[17] Therefore, each assay must be evaluated independently.

Immunoassay Panel TargetStructural Justification for Potential Cross-ReactivityRisk Level
Amphetamines Moderate structural similarity, particularly to phenylethylamine-based amphetamines. Both contain a core phenyl ring and an amino group.Moderate
Sympathomimetic Amines High structural similarity. This compound is functionally and structurally related to this class of compounds, which includes ephedrine and pseudoephedrine.High
Catecholamines Very high structural similarity. This compound shares the core catechol (3,4-dihydroxybenzene) structure with epinephrine and norepinephrine.High
Phencyclidine (PCP) No significant structural similarity.Very Low
Opiates No significant structural similarity.Very Low
Cannabinoids (THC) No significant structural similarity.Very Low

A Validated Protocol for Experimental Assessment of Cross-Reactivity

The most reliable way to understand the impact of this compound on a specific immunoassay is through direct experimental testing. The following protocol provides a robust methodology for determining the percent cross-reactivity of this compound in a competitive ELISA format.

Objective

To quantify the percent cross-reactivity of this compound with a specific competitive immunoassay (e.g., an amphetamine screening ELISA kit).

Materials and Reagents
  • Target Immunoassay Kit (e.g., Amphetamine ELISA Kit)

  • This compound standard (certified reference material)

  • Calibrators and controls provided with the ELISA kit

  • Drug-free urine or serum for spiking

  • Precision pipettes and sterile tips

  • Microplate reader (450 nm)

  • Vortex mixer

Experimental Workflow

Caption: Workflow for assessing this compound cross-reactivity in a competitive ELISA.

Step-by-Step Procedure
  • Preparation of this compound Standards:

    • Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., methanol or deionized water).

    • Perform serial dilutions of the stock solution in certified drug-free matrix (urine or serum) to create a range of concentrations (e.g., 10,000 ng/mL, 5,000 ng/mL, 1,000 ng/mL, 500 ng/mL, 100 ng/mL). The chosen range should be wide enough to find the 50% inhibition concentration.

  • Assay Execution:

    • Follow the specific instructions provided with the commercial ELISA kit.[12][18]

    • Run the kit's standard calibrators, controls, and the prepared this compound standards in duplicate.

    • This typically involves adding the samples, followed by the enzyme conjugate, to the antibody-coated microplate.

    • After incubation and washing steps, add the substrate and then the stop solution.

    • Read the absorbance of each well using a microplate reader at 450 nm.

Data Analysis and Calculation
  • Generate a Standard Curve: Plot the absorbance values of the kit's calibrators against their known concentrations on a semi-log scale.

  • Determine the 50% Inhibition Concentration (IC50):

    • For the Target Analyte: From the standard curve, determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (B/B₀ = 50%). This is the IC50 of the target analyte.

    • For this compound: Plot the absorbance values of your this compound standards against their concentrations. Determine the concentration of this compound that causes a 50% reduction in the maximum signal. This is the IC50 of this compound.

  • Calculate Percent Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Example Data Table
AnalyteConcentration (ng/mL)Absorbance (450 nm)% B/B₀IC50 (ng/mL)
Target Analyte 01.50100%
251.2583%
500.9563%
100 0.75 50% 100
2500.4027%
This compound 01.51100%
5001.3086%
10001.0570%
2000 0.76 50% 2000
50000.3523%

In this example, the % Cross-Reactivity = (100 ng/mL / 2000 ng/mL) x 100 = 5%

The Imperative of Confirmatory Analysis

It is a cornerstone of analytical toxicology that a positive result from an immunoassay is considered presumptive . It indicates that a compound from a particular class may be present, but it does not provide definitive identification.

Any sample that screens positive on an immunoassay and is of clinical or forensic significance must be subjected to a more specific and sensitive confirmatory method. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[7][19][20] LC-MS/MS can unequivocally identify and quantify this compound, distinguishing it from structurally related compounds that may have caused the initial cross-reactivity. This ensures that any reported finding is analytically sound and defensible.

Conclusion and Key Takeaways

The structural characteristics of this compound make it a prime candidate for cross-reactivity in immunoassays designed to detect other sympathomimetic amines and catecholamines. This presents a tangible risk of false-positive results in anti-doping and clinical screening programs.

For laboratory professionals, the key takeaways are:

  • Acknowledge the Risk: Be aware that this compound, often found in unregulated supplements, can interfere with common drug screening panels.

  • Validate Your Assays: Do not assume a lack of cross-reactivity. Perform in-house validation studies using the protocol outlined in this guide for any immunoassay where this compound interference is a plausible concern.

  • Confirm All Positives: Adhere strictly to the principle that immunoassays are screening tools. All presumptive positive results must be confirmed by a mass spectrometry-based method before being reported.

By combining a theoretical understanding of molecular structure with rigorous experimental validation, researchers and scientists can navigate the challenges posed by this compound, ensuring the accuracy and reliability of their analytical results.

References

  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (n.d.). MDPI.
  • This compound: What Athletes Need to Know to Compete Clean. (n.d.). USADA.
  • This compound BANNED by WADA Starting in 2017!. (2016, October 11). The PricePlow Blog.
  • cross-reactivity in immunoassays. (n.d.). CANDOR Bioscience GmbH.
  • Immunoassay - A - DYNEX ELISA Screening in Blood Urine. (n.d.). FORENSIC TOXICOLOGY LABORATORY.
  • Use of Elisa for the Detection of Common Drugs of Abuse in Forensic Whole Blood Samples. (n.d.). Canadian Society of Forensic Science.
  • Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. (2022, May 30). PubMed.
  • This compound in Plants as a Source of Unintentional Doping. (n.d.). PMC - NIH.
  • Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers.
  • Further investigations into urinary this compound – metabolite patterns and stability. (n.d.). WADA.
  • Presence of this compound in beetroot containing 'foodstuffs' and the implication for WADA-relevant anti-doping testing. (n.d.). PMC - NIH.
  • Urinary excretion profile of this compound in females after oral administration of supplements - Doping scenario. (2024, March 1). PubMed.
  • This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD.
  • The Prohibited List. (2019, June 1). World Anti Doping Agency - WADA.
  • This compound. (n.d.). Wikipedia.
  • Metabolism of coclaurine into the WADA-banned substance this compound: a doping-relevant analytical evaluation of Kampo extracts. (n.d.). ResearchGate.
  • Interferences in Immunoassay. (n.d.). PMC - PubMed Central - NIH.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021, July 17). MDPI.
  • Use of Elisa for the Detection of Common Drugs of Abuse in Forensic Whole Blood Samples. (n.d.). Office of Justice Programs.
  • WADA-banned ingredient this compound present in “unpredictable” quantities in some sports and weight loss supplements, study finds. (2018, September 19). Nutritional Outlook.
  • Analysis for this compound in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results. (n.d.). PubMed.
  • Use of elisa for the detection of common drugs of abuse in forensic whole blood samples. (n.d.). Semantic Scholar.
  • Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. (2024, August 15). PubMed.
  • ELISA Solutions. (n.d.). Randox Toxicology.
  • Health Warnings for Supplements Containing this compound. (2018, September 7). Technology Networks.
  • Determination of this compound in dietary supplements by UHPLC/MS/MS method. (2017, November 30). PubMed.
  • Determination of this compound in dietary supplements by UHPLC/MS/MS method. (n.d.). Semantic Scholar.
  • β2-Adrenoceptor agonist activity of this compound. (n.d.). PMC - PubMed Central.
  • This compound, epinephrine, norepinephrine, and catechol structures. (n.d.). ResearchGate.
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (2025, March 14). PubMed.
  • This compound, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library. (n.d.). PubMed.
  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021, November 17). MDPI.
  • Cross-Reactivity in Immunoassay Drug Screening. (n.d.). Siemens Healthineers Academy.
  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies.
  • INTERFERENCE IN IMMUNOASSAYS İMMUNOANALİZLERDE ENTEFERANS. (n.d.). DergiPark.
  • Common problems of cross-reaction and specificity in current immunoassays. (n.d.). ResearchGate.

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Higenamine Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Higenamine, a benzylisoquinoline alkaloid found in various plants, has garnered significant attention due to its pharmacological activities and its classification as a prohibited substance by the World Anti-Doping Agency (WADA).[1][2] The accurate and precise quantification of this compound in diverse matrices, including dietary supplements and biological fluids, is paramount for regulatory compliance, clinical research, and ensuring athlete safety. This guide provides an in-depth comparison of common analytical methodologies for this compound determination, framed within the context of a simulated inter-laboratory study. We will explore the nuances of sample preparation, delve into the principles of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and present a comprehensive analysis of hypothetical performance data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical frameworks for this compound.

Introduction: The Analytical Challenge of this compound

This compound's presence in numerous botanical species, some of which are used in traditional medicine and dietary supplements, presents a significant analytical challenge.[1][2] Its potential for unintentional ingestion by athletes necessitates highly sensitive and specific analytical methods to ensure fair and accurate anti-doping testing.[1][3] Furthermore, in the realm of natural product research and pharmaceutical development, precise quantification is crucial for standardization and dose-dependent efficacy studies.

The primary analytical hurdles include:

  • Matrix Complexity: this compound is often present in complex matrices such as plant extracts, dietary supplements, and biological fluids (urine and plasma), which can introduce interfering substances.[4]

  • Low Concentrations: In cases of unintentional exposure or at therapeutic dosages, this compound concentrations can be very low, requiring highly sensitive instrumentation.[5][6]

  • Structural Analogs: The presence of structurally similar compounds can lead to issues with selectivity in less specific analytical methods.

To ensure consistency and reliability of analytical data across different laboratories, inter-laboratory comparison studies, also known as proficiency testing, are essential.[7][8] These studies are fundamental in validating analytical methods, assessing laboratory performance, and establishing a consensus on best practices.[9][10] This guide will simulate such a study to compare two widely used analytical techniques for this compound quantification.

Overview of Analytical Methodologies

The two most prevalent analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The separated compounds are then detected by their absorbance of ultraviolet light.

  • Principle of Causality: The choice of a C18 stationary phase is based on the moderately polar nature of this compound, allowing for good retention and separation from more polar and non-polar matrix components. The mobile phase, typically a mixture of acetonitrile or methanol and water with an acid modifier like formic acid, is optimized to achieve a suitable retention time and peak shape. UV detection is viable due to the presence of a chromophore in the this compound molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[5][12] After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion of this compound. This ion is then fragmented, and specific product ions are monitored for quantification.

  • Principle of Causality: The high selectivity of LC-MS/MS arises from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which is unique to the target analyte.[12][13] This minimizes the impact of co-eluting matrix components, a significant advantage when analyzing complex samples. Electrospray ionization (ESI) in positive mode is typically used for this compound as it readily forms a protonated molecule [M+H]+.[5]

Simulated Inter-laboratory Comparison Study Design

To objectively compare the performance of HPLC-UV and LC-MS/MS for this compound analysis, we will outline a hypothetical inter-laboratory study.

Study Participants and Samples
  • Participants: Ten hypothetical laboratories with expertise in natural product analysis and bioanalysis.

  • Samples:

    • Standard Solutions: this compound standard solutions in methanol at three concentration levels (Low, Medium, High).

    • Spiked Matrix Samples: A commercially available herbal supplement, previously tested and confirmed to be free of this compound, was spiked with known concentrations of this compound at the same three levels.

    • Blank Matrix Sample: The un-spiked herbal supplement to assess for matrix interference.

Workflow of the Inter-laboratory Study

Inter_laboratory_Study_Workflow cluster_preparation Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation P1 Sample Preparation (Standards & Spiked Matrix) P2 Homogeneity & Stability Testing P1->P2 P3 Sample Distribution to 10 Participating Laboratories P2->P3 L1 Lab 1 (HPLC-UV & LC-MS/MS) P3->L1 L_dots ... L10 Lab 10 (HPLC-UV & LC-MS/MS) D1 Data Collection & Collation L10->D1 D2 Statistical Analysis (z-scores, Cochran's & Grubbs' tests) D1->D2 D3 Method Performance Comparison D2->D3 D4 Final Report Generation D3->D4

Caption: Workflow of the simulated inter-laboratory comparison study.

Experimental Protocols

The following are detailed, step-by-step methodologies provided to the participating laboratories.

Sample Preparation Protocol

Objective: To extract this compound from the herbal supplement matrix with high recovery and minimal co-extractives.

  • Weighing: Accurately weigh 1.0 g of the homogenized supplement powder into a 50 mL polypropylene centrifuge tube.

  • Extraction Solvent Addition: Add 20 mL of methanol/water/formic acid (80:19:1, v/v/v). The acidic condition aids in the extraction of the basic this compound molecule.

  • Extraction: Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes.

  • Filtration: Decant the supernatant and filter through a 0.45 µm PTFE syringe filter into an autosampler vial for analysis.

HPLC-UV Method Protocol

Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 30% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30 °C.

LC-MS/MS Method Protocol

Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile with 0.1% Formic acid

  • Gradient: 5% B to 40% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier: m/z 272.1 -> 161.1

    • Qualifier: m/z 272.1 -> 107.0

  • Source Parameters: Optimized for this compound on the specific instrument.

Data Analysis and Comparison of Performance

The performance of each method across the participating laboratories is evaluated based on several key metrics as defined by international guidelines such as those from the International Council for Harmonisation (ICH) and ISO.[9][14][15]

Statistical Evaluation of Inter-laboratory Data

The collected data would be statistically analyzed to identify outliers and assess the overall performance of the laboratories and the methods.

  • Cochran's Test: To check for homogeneity of variances between laboratories.

  • Grubbs' Test: To identify individual outlier results.

  • Z-scores: To evaluate the performance of each laboratory relative to the consensus value. A z-score between -2 and 2 is generally considered satisfactory.[16][17]

Statistical_Analysis_Flow Data Raw Data from Labs Cochran Cochran's Test (Homogeneity of Variances) Data->Cochran Grubbs Grubbs' Test (Outlier Detection) Data->Grubbs Consensus Determine Consensus Value (Robust Mean) Cochran->Consensus Grubbs->Consensus ZScore Calculate Z-Scores (|z| <= 2 is satisfactory) Report Performance Evaluation Report ZScore->Report Consensus->ZScore

Caption: Statistical analysis workflow for inter-laboratory data.

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical performance data for the two analytical methods.

Table 1: Method Performance Characteristics for this compound Analysis

ParameterHPLC-UVLC-MS/MSICH Guideline/Typical Requirement
Linearity (r²) > 0.998> 0.999> 0.995
Limit of Quantitation (LOQ) 50 ng/mL0.5 ng/mLMethod dependent
Accuracy (% Recovery) 92.5 - 104.3%98.1 - 101.5%80 - 120%
Precision (RSD%)
- Repeatability (Intra-day)< 3.5%< 2.0%< 5%
- Intermediate Precision (Inter-day)< 5.0%< 3.0%< 10%
Robustness ModerateHighNo significant effect from minor variations

Table 2: Inter-laboratory Comparison Results for Spiked Medium Concentration Sample (Hypothetical Data)

LaboratoryHPLC-UV Result (µg/g)z-scoreLC-MS/MS Result (µg/g)z-score
19.8-0.510.10.5
210.51.210.00.0
39.5-1.29.9-0.5
411.22.9 (Outlier)10.21.0
510.10.29.8-1.0
69.9-0.310.10.5
710.30.710.00.0
89.7-0.79.9-0.5
910.00.010.10.5
109.6-1.09.9-0.5
Consensus Value (Robust Mean) 10.0 µg/g 10.0 µg/g
Between-Lab RSD% 4.5% 1.5%
Discussion of Results

The hypothetical data clearly illustrates the superior performance of the LC-MS/MS method.

  • Sensitivity and Selectivity: The LOQ for LC-MS/MS is significantly lower than that of HPLC-UV, making it the method of choice for trace-level analysis, such as in anti-doping control where the WADA has set a minimum required performance level.[1] The inherent selectivity of MS detection also reduces the likelihood of interference from matrix components, which can be a challenge for UV-based methods.[18]

  • Precision and Accuracy: While both methods demonstrate acceptable accuracy and precision, the LC-MS/MS method shows lower relative standard deviations (RSDs), indicating better reproducibility both within and between laboratories. This is reflected in the lower between-laboratory RSD% in the inter-laboratory comparison.

  • Robustness: The LC-MS/MS method is generally more robust to minor variations in chromatographic conditions due to the high specificity of the mass spectrometric detection. The outlier result observed with the HPLC-UV method in Laboratory 4 could be attributed to a co-eluting interference that was not resolved from the this compound peak, a common pitfall in less selective methods.[19]

Conclusion and Recommendations

This guide has provided a comprehensive overview and comparison of HPLC-UV and LC-MS/MS methods for the analysis of this compound through the framework of a simulated inter-laboratory study. The evidence strongly supports the use of LC-MS/MS as the gold standard for this compound quantification, particularly for applications requiring high sensitivity, selectivity, and robustness, such as regulatory testing and bioanalysis.

For laboratories where LC-MS/MS is not available, a well-validated HPLC-UV method can be suitable for the analysis of less complex matrices or when higher concentrations of this compound are expected, for instance, in the quality control of raw botanical materials. However, meticulous method validation, including rigorous specificity studies, is critical to ensure the reliability of the data.[20]

Participation in proficiency testing schemes is strongly recommended for any laboratory conducting this compound analysis to ensure the continued quality and comparability of their results.[8][10]

References

  • LI Jing, XIANG Xin-hua , ZHANG He-zhan. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods[J]. Chinese Pharmaceutical Journal, 2016, 51(2): 139-143. [Link]
  • Sim, J., & Jeong, K. M. (2021). Validation of a Generic qHNMR Method for Natural Products Analysis. Molecules, 26(21), 6531. [Link]
  • LI Jing, XIANG Xin-hua , ZHANG He-zhan. (2016). Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods.
  • Becerril-Montes, P., & Salinas, E. (2010). Statistical analysis of correlated results in interlaboratory comparisons. Centro Nacional de Metrología. [Link]
  • Simundic, A. M. (2014). Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]
  • Zarrabeitia, E., & Dagrain, F. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]
  • Dar, A. A., et al. (2022). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography.
  • Chil-Miguel, T., et al. (2021). This compound in Plants as a Source of Unintentional Doping. Plants, 10(12), 2596. [Link]
  • Feng, S., Hu, P., & Jiang, J. (2011). Determination of this compound in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry.
  • Thevis, M. (2022). Further investigations into urinary this compound – metabolite patterns and stability. World Anti-Doping Agency. [Link]
  • Chen, Y. C., et al. (2024). Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. Journal of Food and Drug Analysis, 32(3), 293-302. [Link]
  • Xu, Y., et al. (2022). Use of liquid chromatography-tandem mass spectrometry for determination of this compound in urine following oral administration of traditional Chinese medicine. Drug Testing and Analysis, 14(8), 1547-1552. [Link]
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
  • Dey, S. K., et al. (2023). Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Journal of Drug and Alcohol Research, 12, 1-11. [Link]
  • Li, X., et al. (2019). Determination of this compound in multi-matrix by gas chromatography-mass spectrometry combined with derivatization technology. Journal of Food and Drug Analysis, 27(4), 896-905. [Link]
  • Kim, M. J., et al. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Molecules, 26(20), 6296. [Link]
  • Xu, Y., et al. (2022). Use of liquid chromatography-tandem mass spectrometry for determination of this compound in urine following oral administration of traditional Chinese medicine. Drug Testing and Analysis, 14(8), 1547-1552. [Link]
  • Grucza, K., et al. (2018).
  • Zhao, X., et al. (2022). Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control.
  • Li, Y., et al. (2023). This compound Detection and Metabolism Study Using High-Performance Liquid Chromatography Coupled to AgIII-Luminol Chemiluminescence. Journal of the Brazilian Chemical Society, 34(2), 269-278. [Link]
  • Jančić-Stojanović, B., et al. (2017). Determination of this compound in dietary supplements by UHPLC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 146, 213-221. [Link]
  • Li, X., et al. (2019). Determination of this compound in multi-matrix by gas chromatography-mass spectrometry combined with derivatization technology. Journal of Food and Drug Analysis, 27(4), 896-905. [Link]
  • Perry Johnson Laboratory Accreditation, Inc. (n.d.). ISO/IEC 17043 – Proficiency Testing Providers. [Link]
  • DAkkS. (n.d.). Proficiency testing providers / DIN EN ISO/IEC 17043. [Link]
  • Lo, C. F., & Chen, C. M. (1994). Determination of this compound in plasma and urine by high-performance liquid chromatography with electrochemical detection.
  • American Association for Laboratory Accreditation. (n.d.). ISO/IEC 17043 Proficiency Testing Providers (PT)
  • Wang, Y., et al. (2024). Determination of this compound in common natural spices by ultrahigh-performance liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 16(5), 585-594. [Link]
  • U.S. Anti-Doping Agency. (n.d.). This compound: What Athletes Need to Know to Compete Clean. [Link]
  • Walker, C. J., et al. (2022). Presence of this compound in beetroot containing 'foodstuffs' and the implication for WADA-relevant anti-doping testing. Drug Testing and Analysis, 14(10), 1801-1809. [Link]
  • Chen, Y. C., et al. (2024).
  • ANAB. (n.d.). Proficiency Test Provider (PTP)
  • NATA. (n.d.). Proficiency Testing Providers (ISO/IEC 17043)
  • Iio, R., et al. (2025). Metabolism of coclaurine into the WADA-banned substance this compound: a doping-relevant analytical evaluation of Kampo extracts. Analytical and Bioanalytical Chemistry, 417(1), 1-11. [Link]
  • Grucza, K., et al. (2018). Analysis for this compound in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results. Semantic Scholar. [Link]
  • Lo, C. F., & Chen, C. M. (1994). Determination of this compound in Plasma and Urine by High-Performance Liquid Chromatography With Electrochemical Detection. Analytical Chemical Products. [Link]
  • Pharmuni. (2025).
  • Pharma Specialists. (2024).
  • Avomeen. (2018).
  • Sundaram, K. R. (2015). Challenges in analytical method development of biopharmaceuticals. Longdom Publishing. [Link]
  • Zhao, X., et al. (2022). Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. Semantic Scholar. [Link]

Sources

A Head-to-Head Comparative Guide to the Cardiac Effects of Higenamine and Isoproterenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of higenamine, a natural compound with a history in traditional medicine, and isoproterenol, a synthetic catecholamine standard, on cardiac function. By delving into their distinct pharmacological profiles and providing detailed experimental protocols, this document serves as a robust resource for designing and executing a head-to-head study.

Introduction: Profiling the Agonists

The search for novel cardiac stimulants often involves comparing them against well-established benchmarks. Isoproterenol (isoprenaline) is a potent, synthetic, non-selective β-adrenergic receptor agonist that has been a cornerstone in both clinical practice for treating bradycardia and in research for modeling cardiac stress.[1][2][3] Its effects on heart rate, contractility, and electrophysiology are extensively documented, making it an ideal positive control.[1][4]

In contrast, this compound (norcoclaurine) is a bioactive alkaloid found in several plants, including the Aconitum species, which has been used in traditional Chinese medicine to treat cardiac ailments.[5][6] Modern pharmacological studies have identified it as a dual agonist of β1- and β2-adrenergic receptors, exerting positive chronotropic (heart rate) and inotropic (contractility) effects.[7][8] Understanding the nuances of its cardiac impact compared to a classic agonist like isoproterenol is crucial for evaluating its therapeutic potential and safety profile.

This guide outlines the necessary experimental designs to dissect and compare the functional, electrophysiological, and molecular impacts of these two compounds on the heart.

Comparative Pharmacology and Mechanism of Action

While both this compound and isoproterenol stimulate the heart via β-adrenergic receptors, their profiles exhibit key differences. Isoproterenol is a full agonist at both β1- and β2-receptors with nearly no activity at α-adrenergic receptors at typical concentrations.[2] Its action is almost exclusively mediated by the Gs-protein/adenylyl cyclase/cAMP pathway, leading to robust increases in heart rate and contractility.[1][9]

This compound also activates both β1- and β2-receptors, but its pharmacology appears more complex.[7][8] Some evidence suggests it may also interact with α-adrenergic receptors and that its β2-receptor activation can trigger anti-apoptotic and cardioprotective effects through the PI3K/AKT signaling pathway, a mechanism less emphasized with isoproterenol.[5][10][11] A direct, rigorous comparison is essential to validate these distinctions.

Signaling Pathway Overview

The primary mechanism for both agents involves β-adrenergic receptor stimulation. However, the downstream consequences, particularly via the β2-receptor, may diverge.

G cluster_0 Isoproterenol & this compound cluster_1 Shared Pathway cluster_2 This compound-Specific Pathway b1_receptor β1-Adrenergic Receptor gs_protein Gs Protein b1_receptor->gs_protein b2_receptor β2-Adrenergic Receptor b2_receptor->gs_protein pi3k PI3K b2_receptor->pi3k This compound ac Adenylyl Cyclase gs_protein->ac camp ↑ cAMP ac->camp pka PKA camp->pka ca_channels L-type Ca2+ Channels pka->ca_channels Phosphorylation hr ↑ Heart Rate (Chronotropy) pka->hr ca_influx ↑ Ca2+ Influx ca_channels->ca_influx contractility ↑ Contractility (Inotropy) ca_influx->contractility akt AKT pi3k->akt apoptosis ↓ Apoptosis (Cardioprotection) akt->apoptosis G cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis animal_model Animal Model (e.g., Rat, Guinea Pig) heart_isolation Heart Isolation animal_model->heart_isolation cardiomyocyte_isolation Cardiomyocyte Isolation heart_isolation->cardiomyocyte_isolation langendorff Langendorff Perfused Heart heart_isolation->langendorff contractility_ca Contractility & Ca2+ Transient Measurement cardiomyocyte_isolation->contractility_ca molecular_analysis Molecular Analysis (cAMP, Western Blot) cardiomyocyte_isolation->molecular_analysis patch_clamp Electrophysiology (Patch Clamp) cardiomyocyte_isolation->patch_clamp data_analysis Data Analysis & Comparison (Dose-Response, EC50) contractility_ca->data_analysis molecular_analysis->data_analysis patch_clamp->data_analysis hemodynamics Hemodynamic Recording (LVDP, dP/dt, HR) langendorff->hemodynamics ecg ECG & Arrhythmia Analysis langendorff->ecg hemodynamics->data_analysis ecg->data_analysis

Caption: Multi-level experimental workflow for cardiac drug comparison.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating dose-response curves and appropriate controls to ensure data integrity and reproducibility.

Experiment 1: Ex Vivo Hemodynamic and Electrophysiological Assessment

Causality: The Langendorff isolated heart model is superior for initial functional screening as it removes confounding systemic variables (e.g., neural input, peripheral circulation), allowing for the direct assessment of a compound's effect on the heart. Measuring both pressure development (LVDP, dP/dt) and electrical activity (ECG) provides a holistic view of cardiac performance.

Methodology:

  • Animal Model: Adult male Wistar rats (250-300g) are anesthetized.

  • Heart Isolation: A thoracotomy is performed, and the heart is rapidly excised and arrested in ice-cold Krebs-Henseleit (KH) buffer.

  • Langendorff Perfusion: The aorta is cannulated and mounted on a Langendorff apparatus. Retrograde perfusion with 37°C, oxygenated (95% O₂, 5% CO₂) KH buffer is initiated at a constant pressure.

  • Instrumentation:

    • A fluid-filled latex balloon is inserted into the left ventricle and connected to a pressure transducer to measure Left Ventricular Developed Pressure (LVDP), max/min dP/dt, and heart rate.

    • ECG electrodes are placed on the heart surface to record a pseudo-ECG.

  • Stabilization: The heart is allowed to stabilize for 20 minutes. Baseline functional parameters are recorded.

  • Drug Administration: this compound or isoproterenol is infused into the perfusion line at increasing concentrations (e.g., 1 nM to 10 µM). Each concentration is maintained for 5 minutes. A vehicle control (saline) group is run in parallel.

  • Data Acquisition: Hemodynamic and ECG data are continuously recorded throughout the experiment.

  • Washout: A 15-minute washout period with drug-free KH buffer is performed to assess reversibility.

  • Arrhythmia Monitoring: The ECG is monitored for any pro-arrhythmic events, such as ventricular tachycardia or fibrillation, especially at higher concentrations.

Experiment 2: In Vitro Cardiomyocyte Contractility and Calcium Handling

Causality: While the Langendorff model shows global function, isolated cardiomyocyte experiments reveal the cellular basis of inotropy. By simultaneously measuring cell shortening (contraction) and intracellular calcium transients, we can determine if a drug enhances contractility by increasing calcium availability or by sensitizing the myofilaments to calcium.

Methodology:

  • Cardiomyocyte Isolation: Ventricular myocytes are isolated from adult rat hearts via enzymatic digestion using collagenase.

  • Cell Culture: Isolated myocytes are plated on laminin-coated coverslips.

  • Calcium Imaging: Cells are loaded with a ratiometric calcium indicator (e.g., Fura-2 AM).

  • Experimental Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted microscope equipped for simultaneous video imaging and fluorescence photometry. Cells are field-stimulated to contract at a physiological frequency (e.g., 1 Hz).

  • Baseline Recording: Baseline cell shortening (measured by video edge-detection) and calcium transients are recorded in standard buffer.

  • Dose-Response Protocol: this compound and isoproterenol are added to the perfusion buffer in cumulative concentrations. Recordings are taken after a steady-state effect is reached at each concentration.

  • Data Analysis: The amplitude of cell shortening and the amplitude and kinetics (rise and decay time) of the calcium transient are quantified. Dose-response curves are generated to calculate EC₅₀ values for each parameter.

Experiment 3: Molecular Signaling Analysis

Causality: To confirm and compare the mechanisms of action, it is essential to quantify the activation of the downstream signaling pathways. Measuring cAMP levels directly tests the engagement of the canonical β-adrenergic pathway. Analyzing the phosphorylation of key downstream targets like phospholamban (PLN) and AKT provides further resolution into PKA-dependent and potential alternative pathways.

Methodology:

  • Cell Treatment: Isolated cardiomyocytes (or ventricular tissue homogenates) are treated with a fixed concentration (e.g., EC₅₀ determined from functional assays) of this compound, isoproterenol, or vehicle for a short duration (e.g., 5-10 minutes).

  • cAMP Quantification:

    • The reaction is stopped, and cells are lysed.

    • Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Cell lysates are prepared in a buffer containing phosphatase and protease inhibitors.

    • Protein concentration is determined (e.g., BCA assay).

    • Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against:

      • Phospho-Phospholamban (Ser16) - a key PKA target.

      • Total Phospholamban.

      • Phospho-AKT (Ser473) - to investigate the PI3K/AKT pathway.

      • Total AKT.

      • GAPDH (as a loading control).

    • Blots are incubated with secondary antibodies and visualized. Band densities are quantified to determine the change in phosphorylation status.

Anticipated Data and Comparative Analysis

The data from these experiments should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: Comparative Hemodynamic Effects (Ex Vivo Langendorff)

Parameter Vehicle Control This compound (1 µM) Isoproterenol (1 µM)
Heart Rate (% Baseline) ~100% Anticipated Increase Anticipated Strong Increase
LVDP (% Baseline) ~100% Anticipated Increase Anticipated Strong Increase
+dP/dt_max (% Baseline) ~100% Anticipated Increase Anticipated Strong Increase
-dP/dt_min (% Baseline) ~100% Anticipated Increase Anticipated Strong Increase

| Arrhythmia Incidence | 0% | Concentration-dependent | Concentration-dependent |

Table 2: Comparative Cellular and Molecular Effects (In Vitro)

Parameter Vehicle Control This compound Isoproterenol
EC₅₀ for Contraction N/A To be determined To be determined
EC₅₀ for Ca²⁺ Transient N/A To be determined To be determined
cAMP Fold-Increase 1x To be determined To be determined
p-PLN / Total PLN Ratio Baseline Anticipated Increase Anticipated Strong Increase

| p-AKT / Total AKT Ratio | Baseline | Anticipated Increase | Minimal/No Change Anticipated |

By systematically executing this workflow, researchers can generate a robust, multi-faceted dataset to objectively compare the cardiac effects of this compound and isoproterenol, elucidating their relative potencies, mechanisms, and potential therapeutic windows.

References

  • Title: Isoproterenol Source: St
  • Title: this compound, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library Source: PubMed URL:[Link]
  • Title: Role of this compound in Heart Diseases: A Mini-Review Source: PMC - NIH URL:[Link]
  • Title: this compound - Wikipedia Source: Wikipedia URL:[Link]
  • Title: A Narrative Review on this compound: Pharmacological Properties and Clinical Applic
  • Title: Isoprenaline - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Electrophysiologic effects of isoproterenol on cardiac conduction system in man Source: PubMed URL:[Link]
  • Title: Isoprenaline Source: Safer Care Victoria URL:[Link]
  • Title: Isoprenaline - WikiAnesthesia Source: WikiAnesthesia URL:[Link]
  • Title: Isoproterenol - BCEHS Handbook Source: BCEHS Handbook URL:[Link]
  • Title: The cardiac electrophysiology effects of this compound in guinea pig heart Source: PubMed URL:[Link]
  • Title: Role of this compound in Heart Diseases: A Mini-Review Source: PubMed URL:[Link]
  • Title: The effects of isoproterenol on the cardiac conduction system: site-specific dose dependence Source: PubMed URL:[Link]
  • Title: Regulation of the cAMP-elevating effects of isoproterenol and forskolin in cardiac myocytes by treatments that cause increases in cAMP Source: PubMed URL:[Link]
  • Title: Isoproterenol: Significance and symbolism Source: Conscientia Beam URL:[Link]
  • Title: The stimulant this compound in weight loss and sports supplements Source: Taylor & Francis Online URL:[Link]
  • Title: Isoproterenol Activates Extracellular Signal–Regulated Protein Kinases in Cardiomyocytes Through Calcineurin Source: Circulation - American Heart Associ
  • Title: this compound protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling p
  • Title: this compound protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling p
  • Title: Isoproterenol induces in vivo functional and metabolic abnormalities: similar to those found in the infarcted r

Sources

A Senior Application Scientist's Guide to the Validation of a New Higenamine Metabolite in Human Urine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded framework for the identification and rigorous validation of a new metabolite of higenamine in human urine. Moving beyond a simple checklist, we explore the causality behind experimental choices, ensuring a self-validating, scientifically sound workflow from initial discovery to quantitative confirmation.

The Analytical Imperative: Why Characterize this compound Metabolites?

This compound, a benzyltetrahydroisoquinoline alkaloid found in various plants, is recognized for its β2-adrenergic agonist properties.[1][2] Its presence in traditional medicines and dietary supplements, coupled with its prohibition by the World Anti-Doping Agency (WADA), creates a critical need for comprehensive analytical monitoring.[3] The parent compound often has a short half-life, making metabolites essential biomarkers for detecting use and understanding its complete pharmacokinetic profile.[4]

Recent research has identified numerous this compound metabolites, primarily formed through methylation, sulfation, and glucuronidation.[5][6] Validating a new metabolite is crucial for:

  • Extending Detection Windows: A stable, long-lived metabolite can significantly prolong the period during which this compound use can be detected.

  • Avoiding False Negatives: Relying solely on the parent drug or known metabolites could miss exposures if a novel metabolic pathway is dominant in certain individuals.[3]

  • Regulatory Compliance: Regulatory bodies like the FDA require the safety testing of "disproportionate" drug metabolites—those found only in humans or at significantly higher concentrations than in preclinical animal models.[7][8][9]

A Comparative Overview of Analytical Strategies

While various techniques exist for small molecule analysis, the complexity of urine matrices and the need for high sensitivity and specificity narrow the field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard.[10][11]

Analytical PlatformSensitivitySpecificity & ConfidenceThroughputPrimary Application
LC-HRMS (e.g., Q-TOF, Orbitrap) HighVery HighMediumDiscovery: Putative identification, structural elucidation, untargeted screening.[12][13][14]
LC-MS/MS (Triple Quadrupole) Very HighHigh (Targeted)HighQuantitation: Routine screening, method validation, pharmacokinetic studies.[11][15]
GC-MS Medium-HighHigh (for volatile compounds)MediumLess suitable for polar, non-volatile metabolites like glucuronides/sulfates without derivatization.[16]
HPLC-ECD MediumLowHighAn older, less specific technique for this compound analysis.[17]

Causality: The validation workflow leverages a two-pronged mass spectrometry approach. High-Resolution Mass Spectrometry (HRMS) is initially employed for discovery due to its ability to provide accurate mass measurements, which are crucial for determining the elemental composition of an unknown metabolite.[12][13][16] Following putative identification, the workflow transitions to triple quadrupole LC-MS/MS for quantitative validation, capitalizing on its superior sensitivity and high-throughput capabilities in targeted analysis.[11]

The Validation Workflow: From Discovery to Confirmation

The validation of a novel metabolite is a multi-stage process that ensures scientific rigor and regulatory acceptance. This workflow is designed to be self-validating at each critical step.

G cluster_0 Phase 1: Discovery & Identification cluster_1 Phase 2: Standard Synthesis cluster_2 Phase 3: Method Validation A Urine Sample Screening (LC-HRMS) B Data Mining & Putative ID (Accurate Mass, Isotope Pattern, Fragment Analysis) A->B Detect unknown peak C Hypothesize Structure B->C Identify potential structure D Custom Chemical or Biocatalytic Synthesis C->D Propose synthetic route E Structural Confirmation (NMR, HRMS) D->E Purify compound F Develop Quantitative LC-MS/MS Method E->F Provide certified reference material G Validate per Guidelines (Specificity, Linearity, Accuracy, Precision, Stability) F->G Optimize parameters H Analyze Incurred Samples G->H Confirm method robustness I I H->I Validated Metabolite

Caption: Workflow for Novel Metabolite Validation.

Phase 1: Putative Identification with LC-HRMS

The search begins with an untargeted analysis of post-administration human urine samples.

  • Sample Preparation: To preserve conjugated metabolites (sulfates and glucuronides), initial screening should avoid hydrolysis. A simple "dilute-and-shoot" or solid-phase extraction (SPE) is preferable.[5]

  • LC-HRMS Analysis: Samples are analyzed using a high-resolution instrument like a Quadrupole-Orbitrap or Q-TOF mass spectrometer.[5] These instruments provide mass accuracy below 5 ppm, enabling the confident determination of a metabolite's elemental composition.[13][16]

  • Data Mining: Software is used to compare control and post-dose samples, searching for new peaks. A putative new metabolite will be identified by:

    • Its accurate mass-to-charge ratio (m/z).

    • A fragmentation pattern (MS/MS) consistent with the this compound core structure.

    • A plausible metabolic transformation (e.g., addition of a sulfate group, C₄H₄O₅, corresponding to a mass shift of +80 Da).[3][18]

Phase 2: Securing a Reference Standard

A quantitative validation is impossible without a certified reference standard of the newly identified metabolite. Since novel metabolites are not commercially available, this step is critical.

  • Hypothesize Structure: Based on the HRMS data, a definitive chemical structure is proposed.

  • Custom Synthesis: A specialized laboratory must synthesize the metabolite.[19] This can be achieved through traditional organic chemistry or biocatalytic systems that mimic metabolic reactions.[20]

  • Structural Confirmation: The synthesized standard's structure must be unequivocally confirmed using techniques like Nuclear Magnetic Resonance (NMR) and HRMS to ensure it matches the metabolite observed in urine.[21]

Phase 3: Quantitative Method Validation with LC-MS/MS

With a reference standard in hand, a targeted quantitative method is developed and validated according to regulatory guidelines (e.g., FDA or ICH M10).[22]

Detailed Experimental Protocol: LC-MS/MS Validation

This protocol outlines the steps for validating the quantitative assay for the new this compound metabolite.

A. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is chosen over "dilute-and-shoot" for quantitative analysis because it removes matrix interferences (like salts and urea) that can suppress ionization in the MS source, leading to more accurate and precise results.[5]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol followed by 1 mL deionized water.

  • Loading: Load 500 µL of urine (pre-spiked with a stable isotope-labeled internal standard).

  • Washing: Wash the cartridge with 1 mL of an acidic wash solution (e.g., 2% formic acid in water) to remove neutral and acidic interferences.

  • Elution: Elute the metabolite and internal standard with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

B. LC-MS/MS Conditions

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is standard for separating small molecules like this compound and its metabolites.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation from isomers and other endogenous compounds.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for the metabolite and one for the internal standard to ensure specificity.

C. Validation Parameters & Acceptance Criteria

The method must be rigorously tested for the following parameters.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity & Selectivity Ensure no interference from endogenous matrix components.Response in blank samples <20% of the Lower Limit of Quantitation (LLOQ).[22]
Linearity & Range Define the concentration range over which the assay is accurate and precise.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio >10; Accuracy and precision within ±20%.[23]
Accuracy (Bias) Closeness of measured values to the true value.Within ±15% of nominal value (±20% at LLOQ).
Precision (CV%) Repeatability and reproducibility of the measurement.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the ion suppression or enhancement from the urine matrix.CV of matrix factor across different urine lots should be ≤15%.
Recovery Efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[15]Concentration change within ±15% of the initial value.

Illustrating the Metabolic Context

Understanding where the new metabolite fits within the known metabolic pathways of this compound is crucial for interpreting its significance. Let's assume our new metabolite is a sulfated-methyl-higenamine .

G cluster_0 Phase I cluster_1 Phase II H This compound M1 Methyl-Higenamine (via COMT) H->M1 Methylation M2 This compound-Glucuronide (via UGT) H->M2 Glucuronidation M3 This compound-Sulfate (via SULT) H->M3 Sulfation M4 New Metabolite Sulfated-Methyl-Higenamine M1->M4 Sulfation

Caption: Proposed this compound Metabolic Pathway.

This diagram illustrates that the new metabolite is a product of sequential Phase I (methylation) and Phase II (sulfation) reactions, a common route for phenolic compounds.[5] Its identification provides a more complete picture of this compound's biotransformation.

Conclusion

The validation of a new this compound metabolite is a rigorous, multi-step process that underpins advances in clinical pharmacology, toxicology, and anti-doping science. This guide outlines a robust framework that combines the discovery power of high-resolution mass spectrometry with the quantitative certainty of triple quadrupole LC-MS/MS. By adhering to a workflow grounded in scientific causality—from putative identification and chemical synthesis to exhaustive validation against international standards—researchers can ensure their findings are accurate, reproducible, and defensible. This comprehensive approach is not merely a protocol but a necessary system for generating high-quality data that can reliably extend detection windows and provide a deeper understanding of drug metabolism.

References

  • Custom Synthesis of Reference Standards and Drug Metabolites. ResolveMass Laboratories Inc.
  • High-resolution compound identification in metabolomics: a review of current practices. Thermo Fisher Scientific.
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online.
  • The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling. Technology Networks.
  • Determination of this compound in Plasma and Urine by High-Performance Liquid Chromatography With Electrochemical Detection. Analytical Chemical Products.
  • Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. PubMed.
  • A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PubMed Central.
  • High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate.
  • Advancements in lc-ms/ms bioanalytical method validation. Allied Academies.
  • Metabolism of coclaurine into the WADA-banned substance this compound: a doping-relevant analytical evaluation of Kampo extracts. ResearchGate.
  • This compound in Plants as a Source of Unintentional Doping. MDPI.
  • This compound. Wikipedia.
  • TLC Pharmaceutical Standards. TLC Pharmaceutical Standards.
  • Analysis for this compound in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results. PubMed.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed.
  • Pharmacological effects of this compound based on signalling pathways and mechanism of action. Frontiers.
  • Metabolite Standards Synthesis Center. RTI International.
  • Use of liquid chromatography‐tandem mass spectrometry for determination of this compound in urine following oral administration of traditional Chinese medicine. PubMed Central.
  • Analysis for this compound in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results. Semantic Scholar.
  • Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems. PubMed Central.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International.
  • Quantitative analysis of small molecules in biological samples. SlideShare.
  • Metabolite Synthesis - Drug Development Service. HepatoChem.
  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration.
  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Regulations.gov.
  • Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.
  • Guidance Updated by U.S. FDA for Safety Testing of Drug Metabolites. WuXi AppTec.
  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. National Institutes of Health.

Sources

A Senior Application Scientist's Guide to Higenamine Analysis: A Methodological Comparison of HPLC-UV and UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Higenamine

This compound, also known as norcoclaurine, is a benzylisoquinoline alkaloid found in a variety of plants, including Nandina domestica (sacred bamboo) and Aconitum carmichaelii.[1][2][3] Structurally similar to catecholamines, it acts as a non-selective beta-2 adrenergic agonist, leading to effects such as bronchodilation and increased heart rate.[1][2][4] These properties have led to its inclusion in traditional medicines and, more recently, in dietary supplements marketed for weight loss and athletic performance enhancement.[1][4]

The rising popularity of this compound in supplements presents a significant analytical challenge for two primary reasons. Firstly, its stimulant properties have resulted in it being banned at all times for athletes by the World Anti-Doping Agency (WADA).[5][6] Secondly, studies have revealed that the amount of this compound in supplements can be wildly unpredictable and inaccurately labeled, ranging from trace amounts to potentially harmful doses, posing a risk to consumers.[7]

This guide provides an in-depth comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). As researchers, scientists, and drug development professionals, understanding the capabilities and limitations of each method is paramount for ensuring regulatory compliance, product safety, and data integrity.

Pillar 1: The Separation Science - Principles of HPLC and UHPLC

At their core, both HPLC and UHPLC are liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary phase (packed into a column) and a mobile phase (a solvent or solvent mixture).[8][9] The primary distinction lies in the operational parameters, which have profound implications for performance.

  • High-Performance Liquid Chromatography (HPLC) is the established workhorse of analytical chemistry. It typically utilizes columns packed with porous silica particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[8][10] Its robustness and cost-effectiveness make it a staple in many quality control laboratories.

  • Ultra-High-Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, designed for faster and more efficient separations.[11] It employs columns with smaller particle sizes (sub-2 µm) and operates at much higher pressures, often exceeding 15,000 psi.[8][11] The use of smaller particles provides a greater surface area, leading to improved separation efficiency and significantly sharper peaks.[9]

The choice of detector is equally critical. A standard HPLC setup often uses a UV-Vis detector, which measures the absorbance of light by the analyte at a specific wavelength. While reliable, its specificity is limited. In contrast, coupling UHPLC with a tandem mass spectrometer (MS/MS) provides an unparalleled level of sensitivity and selectivity, making it the gold standard for trace-level analysis in complex matrices.

Pillar 2: Head-to-Head Methodological Comparison

The decision to employ HPLC-UV versus UHPLC-MS/MS for this compound analysis hinges on the specific requirements of the application, such as the sample matrix, required sensitivity, and throughput needs.

FeatureHPLC-UVUHPLC-MS/MSCausality & Field Insights
Sensitivity ModerateExtremely HighUHPLC produces narrower, more concentrated peaks, improving the signal-to-noise ratio.[8][11] The MS/MS detector is orders of magnitude more sensitive than a UV detector, capable of detecting analytes at picogram or femtogram levels. This is non-negotiable for anti-doping applications, where WADA's reporting limit for this compound in urine is 10 ng/mL.[12]
Selectivity Low to ModerateExtremely HighHPLC-UV relies on retention time and UV absorbance for identification, which can be compromised by co-eluting matrix components. UHPLC-MS/MS uses Multiple Reaction Monitoring (MRM), where a specific parent ion (this compound, m/z 272.08) is selected and fragmented to produce characteristic product ions (e.g., m/z 107.01).[3][13] This process acts as a unique molecular fingerprint, virtually eliminating false positives.
Speed & Throughput SlowerSignificantly FasterThe higher efficiency of UHPLC columns allows for faster flow rates and shorter gradient times, reducing analysis time from over 10 minutes to just a few minutes per sample.[10][14] This dramatically increases sample throughput, a crucial factor for contract research organizations and regulatory bodies.
Robustness HighModerateHPLC systems are generally more tolerant of minor variations in sample preparation and solvent quality. The high pressures and narrow-bore tubing of UHPLC systems demand meticulous sample filtration and high-purity solvents to prevent blockages and maintain performance.
Cost & Complexity LowerHigherAn HPLC-UV system is significantly less expensive to acquire and maintain. UHPLC-MS/MS instrumentation represents a major capital investment and requires highly skilled operators for method development, operation, and troubleshooting.

Pillar 3: Experimental Protocols & Workflows

To provide a practical context, we present standardized protocols for the analysis of this compound in a dietary supplement matrix using both techniques.

Experimental Workflow Visualizations

The fundamental difference in the detection mechanism between the two techniques is a critical concept to visualize.

cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Detection & Analysis Extraction Extraction & Filtration Pump Pump Extraction->Pump Injector Injector Pump->Injector Column HPLC Column (3-5 µm) Injector->Column UV UV Detector Column->UV Data Data System (Chromatogram) UV->Data cluster_0 Sample Preparation cluster_1 UHPLC System cluster_2 Tandem Mass Spectrometer Extraction Extraction & Filtration Pump UHPLC Pump (>15,000 psi) Extraction->Pump Injector Injector Pump->Injector Column UHPLC Column (<2 µm) Injector->Column Source ESI Source Column->Source Q1 Quadrupole 1 (Selects Parent Ion) Source->Q1 CC Collision Cell (Fragmentation) Q1->CC Q2 Quadrupole 2 (Selects Product Ion) CC->Q2 Detector Detector Q2->Detector Data Data System (Mass Spectrum) Detector->Data

Caption: High-level workflow for UHPLC-MS/MS analysis.

Protocol 1: this compound Analysis by HPLC-UV

This protocol is designed for routine screening of supplements where high sensitivity is not the primary objective.

  • Standard & Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh the contents of one supplement capsule. Transfer a portion equivalent to a single dose into a 50 mL volumetric flask. Add ~40 mL of methanol, sonicate for 20 minutes, then dilute to volume with methanol. Centrifuge an aliquot at 5,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter before analysis.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV-Vis Detector.

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water and Acetonitrile (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

    • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: this compound Analysis by UHPLC-MS/MS

This protocol is based on published methods for the sensitive and specific quantification of this compound, suitable for anti-doping or trace-level analysis. [3][13]

  • Standard & Sample Preparation:

    • Standard Stock Solution: Prepare as in the HPLC method.

    • Working Standards: Prepare a more sensitive series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution with the initial mobile phase.

    • Sample Preparation: Prepare the sample as in the HPLC method. Perform an additional 1:100 dilution of the filtered extract with the initial mobile phase to ensure the concentration falls within the calibration range and to minimize matrix effects. [15]

  • UHPLC-MS/MS Conditions:

    • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: Acquity BEH HILIC, 2.1 x 100 mm, 1.7 µm particle size. [3] * Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic elution with 30% A and 70% B. [3] * Flow Rate: 0.2 mL/min. [3] * Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: 272.08 → 107.01

      • Qualifier 1: 272.08 → 161.07

      • Qualifier 2: 272.08 → 77.08 [3] * Note: Ion source parameters (e.g., capillary voltage, gas flows) and collision energies must be optimized for the specific instrument used.

  • Data Analysis:

    • Construct a calibration curve using the quantifier transition.

    • Confirm the identity of this compound by ensuring the presence of all three MRM transitions and verifying that their ion ratios match those of an authentic standard.

Conclusion and Recommendation

The choice between HPLC-UV and UHPLC-MS/MS for this compound analysis is a classic case of selecting the right tool for the job.

HPLC-UV is a cost-effective and robust method suitable for routine quality control of dietary supplements where the primary goal is to confirm the presence of this compound as a major labeled ingredient and where matrix complexity is low. Its simplicity and accessibility make it a valuable tool for preliminary screening.

UHPLC-MS/MS , however, is the unequivocally superior technique for any application requiring high sensitivity, absolute specificity, and high throughput. For researchers in drug development, forensic toxicology, and particularly for anti-doping laboratories, it is the only acceptable method. Its ability to detect and confirm this compound at the low ng/mL levels mandated by WADA, even in complex biological matrices like urine, makes it indispensable. [12][15]The speed of analysis also provides a significant advantage for labs handling large batches of samples.

For any organization involved in the analysis of this compound, a tiered approach may be optimal. HPLC-UV can serve as an initial screening tool, with the authoritative, confirmatory, and quantitative power of UHPLC-MS/MS reserved for final verification, trace-level analysis, and research applications where data integrity is paramount.

References

  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applications. (n.d.). Google Scholar.
  • This compound: Appetite Suppressant Stimulant Also Named Norcoclaurine. (2018, December 11). Tiger Fitness.
  • This compound: What Athletes Need to Know to Compete Clean. (n.d.). U.S. Anti-Doping Agency (USADA).
  • Banned Stimulants for Drug-Tested Athletes 2025 Update. (2025, February 13). PR-BREAKER.
  • This compound | C16H17NO3. (n.d.). PubChem.
  • WADA-banned ingredient this compound present in “unpredictable” quantities in some sports and weight loss supplements, study finds. (2018, September 19). Nutritional Outlook.
  • Validation of Ultra High Pressure Liquid Chromatography (UHPLC) with Pre-column Derivatization Method for Quantitative Analysis of Histamine in. (2019, January 9). CORE.
  • Validation of HPLC Method for Determination of Histamine in Human Immunoglobulin Formulations. (2020, September 1). PubMed.
  • Banned Stimulant Found Mislabeled in Weight-Loss, Sports/Energy Products. (2018, September 19). U.S. Pharmacist.
  • Chemical structure of this compound. (n.d.). ResearchGate.
  • This compound in Supplements. (n.d.). NSF.
  • The chemical structure of this compound. (n.d.). ResearchGate.
  • Determination of this compound in dietary supplements by UHPLC/MS/MS method. (2017, November 30). PubMed.
  • Analysis for this compound in urine by means of UHPLC/MS/MS: Interpretation of results. (n.d.). ResearchGate.
  • Use of liquid chromatography‐tandem mass spectrometry for determination of this compound in urine following oral administration of traditional Chinese medicine. (n.d.). National Center for Biotechnology Information.
  • Determination of this compound in dietary supplements by UHPLC/MS/MS method. (2025, August 5). Semantic Scholar.
  • Comparing HPLC vs. UHPLC. (n.d.). Creative Proteomics.
  • Determination of this compound in dietary supplements by UHPLC/MS/MS method. (n.d.). Semantic Scholar.
  • Comparative study of A HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid edelfosine determination in both biological samples and in lipid nanoparticulate systems. (2009, December 1). PubMed.
  • HPLC or UHPLC?. (2019, April 3). Thermo Fisher Scientific.
  • HPLC vs UHPLC: Key Differences & Applications. (2025, April 1). Phenomenex.
  • Comparative Analysis of HPLC and UHPLC: Which is Better?. (n.d.). Drawell.

Sources

A Comparative Study of Higenamine and Dopamine on Hemodynamic Parameters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular research and clinical pharmacology, the quest for effective and safe inotropic agents is perpetual. This guide provides a detailed comparative analysis of two such agents: higenamine, a naturally derived benzylisoquinoline alkaloid, and dopamine, an endogenous catecholamine that has long been a cornerstone in the management of shock and heart failure. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the hemodynamic properties, mechanisms of action, and experimental evaluation of these two compounds.

Introduction: this compound and Dopamine in Cardiovascular Therapeutics

This compound, a compound found in various plants, has a history of use in traditional Chinese medicine for cardiac ailments.[1][2] Its primary recognition in modern pharmacology is as a potent cardioactive agent.[2] Clinical interest in this compound stems from its potential to increase heart rate and myocardial contractility, making it a subject of investigation for conditions like heart failure and as a pharmacological stress agent for cardiac imaging.[1]

Dopamine, conversely, is a well-established pharmaceutical agent with a broad spectrum of dose-dependent effects on the cardiovascular system.[3] It is a crucial neurotransmitter and a precursor to norepinephrine.[3] In clinical practice, dopamine is frequently used to manage hypotension, low cardiac output, and poor perfusion of vital organs in conditions such as septic shock and heart failure.[4][5]

This guide will dissect the nuanced differences in their hemodynamic profiles, providing a foundation for informed experimental design and a clearer understanding of their potential therapeutic applications and limitations.

Comparative Hemodynamic Effects: A Data-Driven Overview

The hemodynamic responses to this compound and dopamine are multifaceted, impacting heart rate (chronotropy), myocardial contractility (inotropy), blood pressure, and systemic vascular resistance. The following table summarizes key experimental findings from various studies.

Hemodynamic ParameterThis compoundDopamineKey Insights & Causality
Heart Rate (Chronotropy) Increase [1][2]Dose-dependent increase (predominantly at >6 µg/kg/min)[6]This compound's β-adrenergic agonism directly stimulates the sinoatrial node. Dopamine's effect is also mediated by β-adrenoceptors, becoming more pronounced at higher doses.[2][3]
Myocardial Contractility (Inotropy) Increase [1][2]Dose-dependent increase (intermediate doses of 2-10 µg/kg/min)Both agents enhance contractility through β1-adrenergic receptor stimulation in the myocardium.[2][3]
Mean Arterial Pressure (MAP) Variable effects (can increase, decrease, or remain unchanged)[1]Dose-dependent increase (significant at higher doses)[7]This compound's effect on MAP is a balance between increased cardiac output and potential vasodilation. Dopamine's pressor effect at higher doses is due to α-adrenergic receptor-mediated vasoconstriction.[1][7]
Cardiac Output (CO) Increase [1]Dose-dependent increase (most efficient at intermediate doses)[6]The increase in CO for both drugs is a direct consequence of their positive inotropic and chronotropic effects.
Systemic Vascular Resistance (SVR) Decrease (due to β2-adrenergic vasodilation)[2]Dose-dependent effects: Decrease at low doses, increase at high doses[7]This compound's β2-agonism leads to vasodilation. Dopamine exhibits a biphasic effect: vasodilation at low "renal" doses via dopamine receptors, and vasoconstriction at high doses via α-adrenergic receptors.[2][7]
Renal Blood Flow Limited direct comparative dataIncrease at low doses (renal-dose dopamine)[8][9]Dopamine's unique activation of D1-like receptors in the renal vasculature at low doses causes vasodilation, a property not prominently shared by this compound.[10][11]
Myocardial Oxygen Consumption Increase [2]Increase [12][13]The enhanced inotropy and chronotropy from both agents inevitably increase the heart's demand for oxygen.[2][14]
Arrhythmogenic Potential Can induce arrhythmias [15][16]Higher arrhythmogenic risk compared to some other inotropes [17][18]Both drugs can be pro-arrhythmic, a consequence of their stimulant effects on the heart. Dopamine is noted to have a higher incidence of arrhythmias compared to agents like dobutamine.[17][19]

Mechanisms of Action: A Tale of Two Receptors

The distinct hemodynamic profiles of this compound and dopamine are rooted in their interactions with a spectrum of adrenergic and dopaminergic receptors.

This compound: A Predominantly β-Adrenergic Agonist

This compound's primary mechanism of action is through the stimulation of β-adrenergic receptors, with effects on both β1 and β2 subtypes.

  • β1-Adrenergic Receptor Activation: Located primarily in the heart, stimulation of these receptors by this compound leads to increased heart rate and myocardial contractility.

  • β2-Adrenergic Receptor Activation: Found in the smooth muscle of the bronchioles and blood vessels, this compound's agonism at these receptors results in vasodilation and bronchodilation.

higenamine_pathway This compound This compound Beta1_Receptor β1-Adrenergic Receptor (Heart) This compound->Beta1_Receptor Beta2_Receptor β2-Adrenergic Receptor (Vasculature) This compound->Beta2_Receptor AC Adenylyl Cyclase Beta1_Receptor->AC Activates Beta2_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Heart_Effects Increased Heart Rate Increased Contractility PKA->Heart_Effects Phosphorylates Ca2+ channels Vascular_Effects Vasodilation PKA->Vascular_Effects Leads to

Caption: this compound's β-adrenergic signaling pathway.

Dopamine: A Dose-Dependent Multi-Receptor Agonist

Dopamine's effects are more complex and are critically dependent on the infusion rate due to its affinity for different receptors at varying concentrations.

  • Low Dose (0.5-3 µg/kg/min): Primarily stimulates D1-like dopaminergic receptors in the renal, mesenteric, and coronary vasculature, leading to vasodilation and increased blood flow to these organs.[20]

  • Intermediate Dose (3-10 µg/kg/min): Stimulates β1-adrenergic receptors in the heart, resulting in increased myocardial contractility and cardiac output.[3]

  • High Dose (>10 µg/kg/min): Predominantly stimulates α-adrenergic receptors in the peripheral vasculature, causing vasoconstriction and an increase in systemic vascular resistance and blood pressure.[5]

dopamine_pathway Dopamine Dopamine Low_Dose Low Dose Mid_Dose Mid Dose High_Dose High Dose D1_Receptor D1 Receptors (Renal Vasculature) Renal_Vasodilation Renal Vasodilation D1_Receptor->Renal_Vasodilation Activates Beta1_Receptor β1-Adrenergic Receptors (Heart) Inotropy_Chronotropy Increased Contractility & Heart Rate Beta1_Receptor->Inotropy_Chronotropy Activates Alpha1_Receptor α1-Adrenergic Receptors (Vasculature) Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction Activates Low_Dose->D1_Receptor Mid_Dose->Beta1_Receptor High_Dose->Alpha1_Receptor

Caption: Dopamine's dose-dependent receptor activation.

Experimental Protocols for Hemodynamic Assessment

To rigorously compare the hemodynamic effects of this compound and dopamine, well-defined experimental models are essential. Below are outlines for both ex vivo and in vivo preclinical studies.

Ex Vivo Assessment: The Isolated Langendorff Heart Preparation

This preparation allows for the study of direct cardiac effects of a substance, free from systemic neural and hormonal influences.[21][22]

Objective: To determine the direct inotropic and chronotropic effects of this compound and dopamine on an isolated mammalian heart.

Methodology:

  • Animal Preparation: Anesthetize a rodent (e.g., rat or guinea pig) according to approved institutional animal care and use committee (IACUC) protocols.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer to induce cardioplegia.[23]

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.[24]

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period, ensuring a steady heart rate and LVDP.

  • Drug Administration: Introduce this compound or dopamine into the perfusate at increasing concentrations to establish a dose-response curve. Record LVDP, heart rate, and coronary flow at each concentration.

  • Data Analysis: Analyze the changes in LVDP (inotropy) and heart rate (chronotropy) from baseline for each drug concentration.

Causality Behind Experimental Choices: The Langendorff preparation is chosen to isolate the direct effects of the drugs on the myocardium, eliminating confounding variables from the systemic circulation and autonomic nervous system.[21] This allows for a precise determination of the intrinsic inotropic and chronotropic properties of each compound.

langendorff_workflow start Anesthetize Animal excision Excise Heart start->excision cannulation Cannulate Aorta on Langendorff Apparatus excision->cannulation instrumentation Insert LV Balloon cannulation->instrumentation stabilization Stabilize Heart instrumentation->stabilization drug_admin Administer this compound or Dopamine (Dose-Response) stabilization->drug_admin data_acq Record LVDP, Heart Rate, Coronary Flow drug_admin->data_acq analysis Analyze Inotropic & Chronotropic Effects data_acq->analysis end End analysis->end

Caption: Langendorff heart experimental workflow.

In Vivo Assessment: Rodent Telemetry

Telemetry allows for the continuous monitoring of cardiovascular parameters in conscious, freely moving animals, providing a more physiologically relevant assessment of drug effects.[25][26]

Objective: To compare the effects of this compound and dopamine on blood pressure, heart rate, and activity in a conscious rodent model.

Methodology:

  • Transmitter Implantation: Surgically implant a telemetry transmitter in the rodent, with the catheter placed in the femoral or carotid artery for blood pressure monitoring, according to established protocols.[27][28]

  • Recovery: Allow the animal to fully recover from surgery (typically 7-10 days).

  • Baseline Recording: Record baseline cardiovascular parameters (mean arterial pressure, heart rate, locomotor activity) for a 24-hour period to establish a diurnal rhythm.

  • Drug Administration: Administer this compound or dopamine via an appropriate route (e.g., intravenous infusion or intraperitoneal injection) at various doses.

  • Continuous Monitoring: Continuously record hemodynamic parameters for a defined period post-administration.

  • Data Analysis: Analyze the changes in mean arterial pressure, heart rate, and other derived parameters from the baseline recordings for each drug and dose.

Causality Behind Experimental Choices: The use of telemetry in conscious animals is crucial to understand the integrated physiological response to the drugs, including the influence of the autonomic nervous system and reflex mechanisms, which are absent in ex vivo preparations.[26] This provides a more complete picture of the drug's overall hemodynamic profile.

Side Effect Profiles and Therapeutic Windows

A critical aspect of comparing these two agents is their safety and potential for adverse effects.

This compound:

  • Cardiovascular: Can cause palpitations, dizziness, chest tightness, and arrhythmias.[1][29] Its stimulant properties may be problematic for individuals with pre-existing heart conditions.[15][16]

  • Other: Headaches and dyspnea have been reported.[29]

  • Regulatory Status: Notably, this compound is on the World Anti-Doping Agency (WADA) Prohibited List and is not approved as a drug by the US Food and Drug Administration (FDA).[15][29]

Dopamine:

  • Cardiovascular: Tachycardia, ectopic beats, anginal pain, and palpitations are common.[3][5] At high doses, excessive vasoconstriction can lead to peripheral ischemia and gangrene.[30] Dopamine is also associated with a higher risk of arrhythmias compared to some other inotropes.[17][18]

  • Gastrointestinal: Nausea and vomiting can occur.[5]

  • Extravasation: Infiltration of dopamine into surrounding tissue during intravenous infusion can cause severe local tissue necrosis.[31]

  • Contraindications: Dopamine is contraindicated in patients with pheochromocytoma and uncorrected tachyarrhythmias.[3]

The therapeutic window for both agents is narrow and requires careful titration and monitoring. For dopamine, the dose-dependent effects necessitate precise control of the infusion rate to achieve the desired hemodynamic outcome while minimizing adverse effects.

Conclusion: Distinct Profiles for Different Applications

This compound and dopamine, while both possessing positive inotropic and chronotropic effects, exhibit distinct hemodynamic profiles that dictate their potential applications and experimental considerations.

  • This compound acts primarily as a β-adrenergic agonist, leading to increased cardiac output and a potential decrease in systemic vascular resistance. Its variable effect on blood pressure and its current regulatory status position it as a compound of interest for research into heart failure and as a pharmacological stress agent, though its clinical utility remains to be fully established.

  • Dopamine offers a versatile, dose-dependent hemodynamic response. Its ability to increase renal blood flow at low doses, enhance cardiac output at intermediate doses, and act as a vasopressor at high doses makes it a valuable tool in the acute management of shock and heart failure. However, its significant potential for adverse effects, particularly arrhythmias and peripheral vasoconstriction, requires vigilant monitoring.

For the researcher, the choice between studying this compound and dopamine will depend on the specific scientific question. Investigations into novel β-agonists with potential vasodilatory properties might focus on this compound, while studies on the complex interplay of receptor subtypes in shock states would find a compelling subject in dopamine. This guide provides the foundational knowledge to embark on such comparative studies with scientific rigor and a clear understanding of the underlying pharmacology.

References

  • Bell RM, Mocanu MM, Yellon DM. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. J Mol Cell Cardiol. 2011 Jun;50(6):940-50.
  • Dopamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
  • This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.
  • This compound: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList.
  • Dopamine - Side Effects, Dosage, Precautions, Uses. Yashoda Hospital.
  • Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. PMC - PubMed Central.
  • This compound in dietary supplements.
  • A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts. JoVE.
  • Dopamine: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
  • Best practices for setting-up an isolated Langendorff heart prepar
  • Jacketed telemetry in rats: a novel non-invasive method for cardiorespiratory phenotyping during treadmill exercise. PubMed.
  • Clinical safety assessment of oral this compound supplementation in healthy, young men. The University of Memphis.
  • the Langendorff technique of isol
  • Dopamine Side Effects: Common, Severe, Long Term. Drugs.com.
  • Role of this compound in Heart Diseases: A Mini-Review. PMC - NIH.
  • What are the side effects of Dopamine hydrochloride?.
  • Applications of Telemetry in Small Laboratory Animals for Studying Cardiovascular Diseases. SciSpace.
  • A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts. PubMed Central.
  • Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry. JoVE.
  • An Introduction to Isolated Langendorff Heart: Experimental Consider
  • Comparative effects of isoproterenol and dopamine on myocardial oxygen consumption, blood flow distribution and total body oxygen consumption in conscious lambs with and without an aortopulmonary left to right shunt. PubMed.
  • Hemodynamic comparison of dopexamine hydrochloride and dopamine in ischemic left ventricular dysfunction. PubMed.
  • [Effects of this compound on the Cardio-Circul
  • Is dopamine more arrhythmogenic than dobutamine?. Dr.Oracle.
  • Negative chronotropic and inotropic effects of class I antiarrhythmic drugs assessed in isolated canine blood-perfused sinoatrial node and papillary muscle prepar
  • Comparison of the acute hemodynamic effects of ibopamine and dopamine in chronic congestive heart failure. PubMed.
  • The effects of dopamine on myocardial functional recovery after reversible ischemic injury.
  • Inotropic and chronotropic effects of vasodil
  • Comparative systemic and regional hemodynamic effects of dopamine and dobutamine in patients with cardiomyop
  • Myocardial oxygen consumption: effects of epinephrine, isoproterenol, dopamine, norepinephrine, and dobutamine. PubMed.
  • Comparative hemodynamic effects of dopamine and dobutamine in patients with acute cardiogenic circul
  • Renal dopaminergic system: Pathophysiological implications and clinical perspectives. PMC - PubMed Central.
  • Temporal dynamics of inotropic, chronotropic, and metabolic responses during β1- and β2-AR stimulation in the isolated, perfused rat heart. American Physiological Society Journal.
  • Effect of dopamine on regional myocardial function and oxygen consumption in experimental left ventricular hypertrophy. PubMed.
  • Arrhythmogenicity of dopamine, dobutamine, and epinephrine in thiamylal-halothane anesthetized dogs. PubMed.
  • Comparative haemodynamic effects of dopamine and dobutamine in septic shock. PubMed.
  • Effects of dopamine on renal haemodynamics tubular function and sodium excretion in normal humans. PubMed.
  • Cardiovascular Preclinical Disease Models. Syncrosome.
  • Dopamine and Renal Function and Blood Pressure Regul
  • Renal-Dose Dopamine: Myth or Ally in the Tre
  • Dopamine versus norepinephrine in the treatment of cardiogenic shock: A PRISMA-compliant meta-analysis. PMC - NIH.
  • Dopamine-induced changes in renal blood flow in normals and in p
  • Electrophysiologic and proarrhythmic effects of intravenous inotropic agents. PubMed.
  • Preclinical Research Models for Cardiovascular Disease. Scientific insights.

Sources

An In Vitro Comparative Guide to the Anti-inflammatory Effects of Higenamine and Dexamethasone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of the anti-inflammatory properties of higenamine, a plant-derived alkaloid, and dexamethasone, a potent synthetic glucocorticoid. Designed for researchers and drug development professionals, this document delves into the mechanistic distinctions between these two compounds and offers a robust experimental framework for their evaluation. We will move beyond simple protocol recitation to explore the causal logic behind the experimental design, ensuring a self-validating and reproducible approach.

Introduction: Targeting Inflammation via Distinct Mechanisms

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The development of effective anti-inflammatory therapeutics hinges on understanding their precise molecular mechanisms. Here, we compare two agents that achieve anti-inflammatory outcomes through fundamentally different signaling pathways.

  • Dexamethasone: A cornerstone of anti-inflammatory therapy, dexamethasone operates via the genomic pathway of the glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression. Its primary anti-inflammatory effects arise from two actions: transrepression , where it inhibits the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB), and transactivation , where it upregulates the expression of anti-inflammatory proteins such as Annexin-1 and Dual Specificity Phosphatase 1 (DUSP1).[1][2][3]

  • This compound: A benzyl-tetrahydroisoquinoline alkaloid found in various plants, this compound has demonstrated significant anti-inflammatory and antioxidant properties.[4][5] Its primary mechanism involves the direct inhibition of the NF-κB signaling cascade by preventing the degradation of its inhibitor, IκBα.[6][7] This action effectively traps NF-κB in the cytoplasm, preventing it from initiating the transcription of pro-inflammatory genes. Additionally, this compound activates the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.[6][8]

This guide will empirically test the efficacy of these distinct mechanisms in a controlled, in vitro inflammatory model.

Mechanistic Overview: Signaling Pathways

To visualize these differing modes of action, we can model the key signaling events.

Dexamethasone_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds DEX_GR DEX-GR Complex GR->DEX_GR DEX_GR_nuc DEX-GR Complex DEX_GR->DEX_GR_nuc Translocation NFkB_complex NF-κB-IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DEX_GR_nuc->NFkB_nuc Transrepression (Inhibition) GRE GRE DEX_GR_nuc->GRE Transactivation kB_site κB Site NFkB_nuc->kB_site Binds AIG Anti-Inflammatory Genes (e.g., DUSP1) GRE->AIG Upregulation PIG Pro-Inflammatory Genes (e.g., TNF-α) kB_site->PIG Upregulation

Caption: Dexamethasone signaling pathway.

Higenamine_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates NFkB_complex NF-κB-IκBα IKK->NFkB_complex Phosphorylates IκBα IkBa_deg IκBα Degradation NFkB_complex->IkBa_deg NFkB NF-κB IkBa_deg->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation kB_site κB Site NFkB_nuc->kB_site Binds PIG Pro-Inflammatory Genes (e.g., TNF-α, IL-6) kB_site->PIG Upregulation ARE ARE Nrf2_nuc->ARE Binds AOG Antioxidant Genes (e.g., HO-1) ARE->AOG Upregulation

Caption: this compound signaling pathway.

Experimental Design & Rationale

To objectively compare these compounds, we will utilize a well-established in vitro model of acute inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[9][10] This model is chosen for its robustness, reproducibility, and relevance, as macrophages are key players in the inflammatory response.

Our experimental workflow is designed to provide a multi-parametric assessment of anti-inflammatory activity, from secreted mediators to the underlying gene and protein expression changes.

Overall Experimental Workflow

Workflow cluster_assays 4. Endpoint Assays A 1. Cell Culture RAW 264.7 Macrophages B 2. Treatment - Vehicle Control - LPS (1 µg/mL) - LPS + this compound (Dose-Response) - LPS + Dexamethasone (Dose-Response) A->B C 3. Incubation B->C D Cell Viability (MTT Assay) C->D E Nitric Oxide Production (Griess Assay on Supernatant) C->E F Cytokine Secretion (ELISA on Supernatant for TNF-α and IL-6) C->F G Gene Expression (qPCR on Cell Lysate for Tnf, Il6, Nos2) C->G H Protein Expression (Western Blot on Cell Lysate for IκBα, COX-2) C->H I 5. Data Analysis & Comparison D->I E->I F->I G->I H->I

Caption: Multi-parametric experimental workflow.

Detailed Methodologies

The following protocols are presented to ensure experimental validity and reproducibility.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.[11]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/Griess/ELISA, 6-well for RNA/protein) at a density that achieves ~80% confluency on the day of the experiment. Allow cells to adhere overnight.[12]

  • Treatment:

    • Aspirate old media.

    • Pre-treat cells with varying concentrations of this compound or dexamethasone (or vehicle control) in fresh media for 1 hour.

    • Introduce the inflammatory stimulus by adding Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 1 µg/mL to all wells except the untreated control.[13]

    • Incubate for the appropriate time based on the downstream assay (e.g., 6 hours for qPCR, 24 hours for Griess/ELISA).[13][14]

Protocol 2: Nitric Oxide (NO) Production - Griess Assay

This assay quantifies nitrite, a stable breakdown product of NO.[15]

  • Sample Collection: After the 24-hour incubation, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

  • Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) using fresh culture medium as the diluent.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to all samples and standards.[16]

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[16]

    • Alternatively, use a combined Griess reagent.[15]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[15]

  • Measurement: Read the absorbance at 540 nm using a microplate reader.[15][17] Calculate nitrite concentration based on the standard curve.

Protocol 3: Cytokine Quantification - ELISA

We will quantify the secretion of key pro-inflammatory cytokines TNF-α and IL-6.[18][19]

  • Sample Collection: Use the same supernatant collected for the Griess Assay.

  • Assay Principle: A solid-phase sandwich ELISA will be performed according to the manufacturer's instructions (e.g., Invitrogen Human TNF-α ELISA Kit, BioLegend Human IL-6 ELISA MAX).[18][19][20]

  • General Steps:

    • The 96-well plate is pre-coated with a capture antibody specific to the target cytokine (e.g., anti-TNF-α).

    • Add standards and samples to the wells and incubate. The cytokine binds to the immobilized antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody, which binds to a different epitope on the captured cytokine. Incubate and wash.

    • Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated detection antibody. Incubate and wash.

    • Add a TMB substrate solution. HRP catalyzes a color change.

    • Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm.[18] The intensity of the color is proportional to the amount of cytokine present.

Protocol 4: Gene Expression Analysis - qPCR

This technique measures the mRNA levels of inflammatory genes.[21]

  • RNA Extraction: After a 6-hour treatment period, lyse cells directly in the 6-well plate using a reagent like TRIzol.[14] Purify total RNA using a standard chloroform/isopropanol precipitation method.[14]

  • RNA Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit. This two-step approach allows for the archival of cDNA.[21]

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (Tnf, Il6, Nos2) and a housekeeping gene (Actb), and a qPCR Master Mix (e.g., BlasTaq 2X qPCR Mastermix).[22]

    • Run the reaction on a real-time PCR system with typical cycling conditions: initial denaturation (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (e.g., 60°C for 1 min).[22]

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene.[23]

Protocol 5: Protein Expression Analysis - Western Blot

This method detects changes in key signaling proteins.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel via electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[25]

    • Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., IκBα, COX-2, and β-actin as a loading control).[24][26]

    • Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.[26]

Results: A Comparative Data Analysis

The following tables present illustrative data reflecting expected outcomes from the described experiments.

Table 1: Effect of this compound and Dexamethasone on LPS-Induced NO, TNF-α, and IL-6 Production

Treatment GroupConcentration (µM)NO₂⁻ (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)-1.2 ± 0.325.5 ± 8.115.3 ± 5.2
LPS (1 µg/mL)-45.8 ± 4.13580.4 ± 250.62150.7 ± 180.4
LPS + this compound138.2 ± 3.52950.1 ± 210.21845.3 ± 155.9
1022.5 ± 2.11540.8 ± 130.5980.1 ± 95.3
5010.1 ± 1.5560.3 ± 65.7355.6 ± 40.8
LPS + Dexamethasone0.0135.6 ± 3.82575.9 ± 200.11650.2 ± 140.7
0.115.3 ± 1.9890.2 ± 90.4540.8 ± 60.1
15.8 ± 0.9150.6 ± 25.390.4 ± 15.5

Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.

Table 2: Effect on Relative mRNA and Protein Expression

Treatment GroupRelative Nos2 mRNA ExpressionRelative Tnf mRNA ExpressionRelative IκBα Protein LevelRelative COX-2 Protein Level
Control (Untreated)0.02 ± 0.010.05 ± 0.021.00 ± 0.080.04 ± 0.01
LPS (1 µg/mL)1.00 ± 0.151.00 ± 0.120.21 ± 0.051.00 ± 0.11
LPS + this compound (50 µM)0.28 ± 0.040.19 ± 0.030.85 ± 0.090.25 ± 0.04
LPS + Dexamethasone (1 µM)0.15 ± 0.030.08 ± 0.020.25 ± 0.060.11 ± 0.03

Values are normalized to the LPS-only group (set to 1.00). IκBα is normalized to the untreated control. Data is for illustrative purposes.

Discussion & Interpretation

The experimental data clearly demonstrates that both this compound and dexamethasone potently inhibit the LPS-induced inflammatory response in macrophages. However, the underlying data points to their distinct mechanisms and relative potencies.

  • Efficacy: Dexamethasone exhibits its anti-inflammatory effects at much lower concentrations (nanomolar to low micromolar range) compared to this compound (micromolar range), confirming its status as a highly potent glucocorticoid. Both compounds effectively reduce the production of key inflammatory mediators like NO, TNF-α, and IL-6 in a dose-dependent manner.[1][27]

  • Mechanistic Insights:

    • The Western blot data for This compound supports its proposed mechanism. The significant preservation of IκBα protein levels in the presence of LPS indicates that this compound prevents the degradation of this inhibitory protein.[6] This directly impedes NF-κB translocation and subsequent transcription of its target genes, as evidenced by the reduced mRNA levels of Nos2 and Tnf and the downstream reduction in COX-2 protein.

    • Dexamethasone , by contrast, does not prevent the initial signal for IκBα degradation. Its profound effect on gene expression, showing even stronger suppression of Nos2 and Tnf mRNA, is consistent with its nuclear action of repressing NF-κB activity at the transcriptional level and upregulating other anti-inflammatory factors.[2][28]

Conclusion

This guide outlines a robust framework for the in vitro comparison of this compound and dexamethasone. While both compounds are effective anti-inflammatory agents, they are not interchangeable. Dexamethasone acts as a broad and highly potent modulator of gene expression through the glucocorticoid receptor. This compound demonstrates a more targeted mechanism, primarily by inhibiting the NF-κB pathway at the level of IκBα degradation.

The choice between such agents in a therapeutic context would depend on the desired specificity and potency. The methodologies described herein provide the necessary tools for researchers to conduct such evaluations, contributing to a more nuanced understanding of anti-inflammatory pharmacology.

References

  • Eze, F. I., & Ojimba, C. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]
  • Yang, X., et al. (2020). Anti-inflammatory effects of this compound (Hig) on LPS-activated mouse microglia (BV2)
  • Bio-protocol. (n.d.). Nitric Oxide Assay. Bio-protocol, 3(21), e937. [Link]
  • Chen, M., et al. (2022). Pharmacological effects of this compound based on signalling pathways and mechanism of action. Frontiers in Pharmacology, 13, 981048. [Link]
  • Eze, F. I., & Ojimba, C. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Porsolt. (n.d.).
  • Al-kuraishy, H. M., et al. (2024).
  • Laincer, A., et al. (2023).
  • Patsnap Synapse. (2024). What is the mechanism of Dexamethasone?
  • Chen, M., et al. (2022). Pharmacological effects of this compound based on signalling pathways and mechanism of action. Frontiers Media S.A.. [Link]
  • Patsnap Synapse. (2025). What is the mechanism of action of Dexamethasone?
  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?
  • Yang, B., et al. (2021).
  • Yang, B., et al. (2021). This compound Attenuates Neuropathic Pain by Inhibition of NOX2/ROS/TRP/P38 Mitogen-Activated Protein Kinase/NF-ĸB Signaling Pathway. Frontiers in Pharmacology. [Link]
  • Abraham, S. M., et al. (2006). Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. Journal of Experimental Medicine, 203(8), 1883-1889. [Link]
  • ResearchGate. (n.d.). The signal pathway influenced by this compound.
  • Aydin, M., et al. (2023). Dexamethasone-stimulated glucocorticoid receptor signaling positively regulates the endoplasmic reticulum-associated degradation (ERAD) mechanism in hepatocellular carcinoma cells. Steroids, 195, 109238. [Link]
  • D'Souza, K., et al. (2019). Glucocorticoid Receptor-Binding and Transcriptome Signature in Cardiomyocytes.
  • Steiner, S., et al. (2020). An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro. Frontiers in Bioengineering and Biotechnology, 8, 581. [Link]
  • Dr.Oracle. (2025). What is the mechanism of action of dexamethasone? Dr.Oracle. [Link]
  • Le-Niculescu, H., et al. (1999). A genetic analysis of glucocorticoid receptor signaling. Identification and characterization of ligand-effect modulators in Saccharomyces cerevisiae. The Journal of biological chemistry, 274(32), 22344–22352. [Link]
  • Walpurgis, K., et al. (2020). This compound in Plants as a Source of Unintentional Doping. MDPI. [Link]
  • ResearchGate. (2025). Dexamethasone Mechanism in Inflammatory Immune Mediated Disease and its Application in Treating 2019 Coronavirus Disease (COVID-19).
  • Protocol Online. (2019). Protocol Griess Test. Protocol Online. [Link]
  • Bio-protocol. (n.d.). Inflammation-Related Gene Expression Measurement Using qPCR Array. Bio-protocol, 1(2), e79. [Link]
  • Li, X., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC molecular and cell biology, 24(1), 22. [Link]
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?
  • Kim, H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. [Link]
  • Bio-protocol. (2018). Western blot. Bio-protocol, 8(11), e2866. [Link]
  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment.
  • Patel, D., et al. (2012). Specific Activation of the Glucocorticoid Receptor and Modulation of Signal Transduction Pathways in Human Lens Epithelial Cells. Investigative ophthalmology & visual science, 53(12), 7548–7556. [Link]
  • Al-kuraishy, H. M., et al. (2024).
  • Kim, D. H., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(5), 441–449. [Link]
  • Hisano, S., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 29(1), 19–25. [Link]
  • IBL International. (n.d.). TNF-α (free) ELISA.
  • ResearchGate. (n.d.). Quantification of pro-inflammatory gene expression in the pre-treatment approach by qPCR in ATDC-5.
  • ResearchGate. (n.d.). ELISA analysis of TNF-α and IL-6 cytokine production by THP-1 macrophage cells.
  • Al-Qahtani, W. S., et al. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PloS one, 17(12), e0279624. [Link]
  • ResearchGate. (n.d.). Western immunoblotting for iNOS, COX-2, NF-κB-p65, p-NF-κBp65, IκBα.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Higenamine Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Ensuring Analytical Harmony Across Laboratories for Reliable Results

Introduction: The Higenamine Conundrum

This compound, a naturally occurring alkaloid found in various plants such as Nandina domestica and Nelumbo nucifera (lotus plumule), presents a significant analytical challenge for researchers, dietary supplement manufacturers, and anti-doping agencies.[1][2] With its classification as a beta-2 agonist by the World Anti-Doping Agency (WADA), this compound is prohibited for athletes at all times, both in and out of competition.[3][4][5] This prohibition stems from its potential stimulant effects, including increasing heart rate and blood pressure.[3][6] The presence of this compound in traditional medicines and, often unpredictably, in dietary supplements marketed for weight loss and energy enhancement, necessitates robust, reliable, and harmonized analytical methods.[3][6][7] An athlete could inadvertently test positive from consuming a contaminated supplement, making the accuracy and comparability of test results across different laboratories a matter of utmost importance.[1]

This guide provides a framework for understanding and implementing cross-laboratory validation of this compound analytical methods. It is designed for researchers, scientists, and drug development professionals who require confidence in the accuracy, precision, and comparability of their analytical data.

The Imperative of Cross-Laboratory Validation

A single, validated analytical method can produce consistent results within one laboratory. However, when the same method is transferred to another lab, discrepancies can arise due to subtle variations in instrumentation, reagent sources, analyst technique, and environmental conditions. Cross-laboratory validation, also known as an interlaboratory comparison (ILC) or proficiency testing (PT), is the ultimate test of a method's reproducibility and robustness.[8][9][10]

The primary objectives of an ILC are to:

  • Assess Method Reproducibility: Determine the degree of agreement between results from different laboratories analyzing identical samples.

  • Evaluate Laboratory Performance: Identify potential biases or systematic errors in a laboratory's testing process.[8]

  • Harmonize Analytical Approaches: Promote the adoption of standardized, reliable methods across the scientific community.

  • Validate Methods for Standardization: Provide the necessary data for a method to be considered for official standardization by bodies like ISO or CEN.[9]

Without this critical step, a result reported by one lab may not be directly comparable to another, leading to disputes, regulatory challenges, and a lack of confidence in scientific findings.

Comparative Analysis of this compound Analytical Methods

The choice of analytical technique is fundamental to achieving reliable this compound quantification. The most prevalent methods are based on chromatography coupled with various detection systems.

Parameter HPLC-PDA/UV LC-MS/MS (Triple Quadrupole) High-Resolution MS (e.g., Orbitrap)
Principle Separation by HPLC, detection by UV-Vis absorbance.Separation by LC, detection by mass-to-charge ratio of parent and fragment ions.Separation by LC, detection by highly accurate mass measurement.
Specificity Moderate. Prone to interference from co-eluting compounds with similar UV spectra.High. Specificity is achieved through monitoring unique MRM transitions.Very High. Capable of distinguishing this compound from isomers and isobars.
Sensitivity (LOQ) Lower (e.g., ~1.9 µg/mL).[11][12]High (e.g., <1 ng/mL).[13]Very High (sub-ng/mL).
Application Suitable for screening raw materials and supplements with higher concentrations.[11]Gold standard for anti-doping, pharmacokinetic studies, and trace analysis.[2][7][13]Metabolite identification, confirmation of positive findings.[14]
Cost LowHighVery High
Expertise Required Low to ModerateHighVery High

Causality Behind Method Choice: For anti-doping applications where trace-level detection in complex matrices like urine is required, LC-MS/MS is the unequivocal choice. Its high specificity, derived from the selection of unique precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), minimizes the risk of false positives. The sensitivity of LC-MS/MS is also crucial for detecting this compound concentrations below the WADA reporting limit of 10 ng/mL.[1][15][16] While HPLC-PDA is a cost-effective screening tool, its lower sensitivity and specificity make it unsuitable for confirmatory anti-doping analysis.[11]

Gold Standard Protocol: LC-MS/MS Analysis of this compound in Urine

This protocol is a self-validating system, incorporating quality control checks as mandated by guidelines such as the ICH Q2(R1).[17][18]

A. Reagents and Materials

  • This compound reference standard

  • This compound-d4 (or other suitable internal standard)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Urine samples (including blank matrix)

B. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

C. Step-by-Step Protocol

  • Standard and QC Preparation:

    • Prepare a stock solution of this compound and the internal standard (IS).

    • Create a calibration curve by spiking blank urine with this compound at various concentrations (e.g., 0.5-500 ng/mL).[15]

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Rationale: SPE is crucial for removing matrix components (salts, urea, proteins) that can interfere with the analysis and cause ion suppression in the ESI source.

    • Procedure:

      • To 1 mL of urine, add the internal standard.

      • Condition the SPE cartridge with methanol followed by water.

      • Load the urine sample onto the cartridge.

      • Wash the cartridge with a weak organic solvent to remove interferences.

      • Elute this compound and the IS with an appropriate solvent (e.g., methanol containing formic acid).

      • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Rationale: Chromatographic separation is necessary to resolve this compound from other compounds before it enters the mass spectrometer. The mobile phase composition is optimized to achieve good peak shape and retention.[11]

    • Parameters:

      • Column: C18 or HILIC column (e.g., Acquity BEH HILIC, 2.1x100 mm, 1.7 µm).[2]

      • Mobile Phase A: 0.1% Formic acid in water.[2]

      • Mobile Phase B: Acetonitrile.[2]

      • Gradient: A typical gradient would start with a high percentage of aqueous phase, ramping up the organic phase to elute this compound.

      • Injection Volume: 5-10 µL.

      • MS Detection: ESI positive mode. Monitor at least two MRM transitions for this compound (e.g., m/z 272.1 → 161.1 and 272.1 → 107.0) and one for the IS.[2]

  • Data Acceptance Criteria (Trustworthiness):

    • The calibration curve must have a correlation coefficient (r²) of ≥ 0.99.[13]

    • The results of the QC samples must be within ±15% of their nominal value.

    • The retention time of the analyte in the sample must match that of the reference standard within a narrow window (e.g., ±2%).

    • The ratio of the two MRM transitions in the sample must match the ratio in the reference standard.

Designing a Cross-Laboratory Validation Study

Executing a successful ILC requires careful planning and coordination. The process can be visualized as a structured workflow.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives (e.g., assess method reproducibility) B Select Participating Labs (Minimum of 3-5 labs) A->B C Prepare Homogeneous Samples (Reference material, spiked samples, blanks) B->C D Establish & Distribute Protocol (Standardized SOP) C->D E Labs Analyze Samples (Following the provided SOP) D->E F Labs Report Results (To the coordinating body) E->F G Statistical Analysis (Calculate mean, SD, Z-scores) F->G H Generate ILC Report (Summarize performance) G->H I Provide Feedback to Labs (Confidential performance evaluation) H->I J Implement Corrective Actions (If necessary) I->J

Caption: Workflow for an Interlaboratory Comparison (ILC) Study.

Statistical Evaluation:

The performance of each laboratory is typically assessed using a Z-score . This score indicates how far an individual result deviates from the consensus value (mean) of all participating laboratories.[19]

Z-score = (Lab Result - Consensus Mean) / Standard Deviation

  • |Z| ≤ 2.0: Satisfactory performance.[19]

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Troubleshooting Discrepancies

When a laboratory produces an unsatisfactory Z-score, a systematic investigation is required. The following decision tree can guide the troubleshooting process.

G Start Unsatisfactory Result (|Z| > 2.0) CheckCal Review Calibration Curve (r², linearity, standards prep) Start->CheckCal CheckQC Review QC Samples (Bias, precision) Start->CheckQC CheckIS Check Internal Standard Response (Consistent across run?) Start->CheckIS CheckInteg Review Peak Integration (Baseline, peak splitting) Start->CheckInteg CheckPrep Investigate Sample Prep (SPE recovery, evaporation) CheckCal->CheckPrep If OK CheckQC->CheckPrep If OK CheckIS->CheckPrep If OK CheckInteg->CheckPrep If OK CheckInstrument Check Instrument Performance (Sensitivity, mass calibration) CheckPrep->CheckInstrument If OK RootCause Identify Root Cause CheckInstrument->RootCause

Caption: Decision tree for troubleshooting analytical discrepancies.

Conclusion and Future Perspectives

The cross-validation of this compound analytical methods is not merely a procedural formality; it is a fundamental requirement for ensuring data integrity, particularly in the high-stakes fields of anti-doping and regulated industries. LC-MS/MS stands out as the most suitable technique for this purpose, offering the required sensitivity and specificity. By adhering to validated protocols and participating in interlaboratory comparisons, the scientific community can achieve a state of analytical harmony, ensuring that results are reliable, reproducible, and universally comparable. Future efforts should focus on the development and global availability of certified reference materials for this compound in various matrices to further strengthen the foundation of these critical analytical measurements.

References

  • Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. (n.d.).
  • This compound: What Athletes Need to Know to Compete Clean | USADA. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • WADA-banned ingredient this compound present in “unpredictable” quantities in some sports and weight loss supplements, study finds. (2018). Nutritional Outlook.
  • UKAD Issues Warning Regarding this compound to Athletes. (2017). UK Anti-Doping.
  • Lin, Y. A., et al. (2024). Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. Journal of Food and Drug Analysis.
  • The Prohibited List. (2019). World Anti Doping Agency (WADA).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration.
  • This compound in Plants as a Source of Unintentional Doping. (2022). National Institutes of Health (NIH).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation.
  • Interlaboratory comparisons. (n.d.). The Joint Research Centre - EU Science Hub.
  • Lin, Y. A., et al. (2024). Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS. PubMed.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (n.d.). Therapeutic Goods Administration (TGA).
  • Development and validation of an LC-PDA method for detection of the natural β2 agonist this compound. (2025). Pharmacia.
  • Determination of doping this compound in Chinese herbal medicines and their concentrated preparations by LC-MS/MS | Request PDF. (2024). ResearchGate.
  • Jančić-Stojanović, B., et al. (2017). Determination of this compound in dietary supplements by UHPLC/MS/MS method. PubMed.
  • Inter laboratory Comparison 2023 Report. (2024). Benchmark International.
  • What is a proficiency testing (PTP) / interlaboratory comparison (ILC) ? (n.d.). CompaLab.
  • Xu, Y., et al. (2022). Identification and characterization of this compound metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control. PubMed.
  • Interlaboratory comparisons other than proficiency testing. (n.d.). Eurachem.
  • Park, J. H., et al. (1991). Determination of this compound in plasma and urine by high-performance liquid chromatography with electrochemical detection. PubMed.
  • Grucza, K., et al. (2019). The use of a valid and straightforward method for the identification of this compound in dietary supplements in view of anti-doping rule violation cases. PubMed.
  • Wang, C., et al. (2024). Determination of this compound in common natural spices by ultrahigh-performance liquid chromatography-tandem mass spectrometry. PubMed.
  • Analysis for this compound in urine by means of UHPLC/MS/MS: Interpretation of results | Request PDF. (2017). ResearchGate.
  • Pokrywka, A., et al. (2017). Analysis for this compound in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results. PubMed.
  • (PDF) Development and validation of an LC-PDA method for detection of the natural β2 agonist this compound. (2025). ResearchGate.
  • Determination of this compound in Plasma and Urine by High-Performance Liquid Chromatography With Electrochemical Detection. (n.d.). Analytical Chemical Products.

Sources

Comparative Efficacy of Higenamine and Other Cardiotonic Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular research and drug development, the demand for effective and safe cardiotonic agents remains a critical area of focus. This guide provides a comprehensive comparison of higenamine, a natural compound with a long history in traditional medicine, against established synthetic cardiotonic agents. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies employed to evaluate these powerful compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these agents and the experimental frameworks used to characterize them.

The Clinical Imperative for Novel Cardiotonic Agents

Heart failure, a condition characterized by the heart's inability to pump blood sufficiently to meet the body's needs, represents a significant global health burden.[1][2] Current therapeutic strategies often involve the use of inotropic agents to enhance cardiac contractility. However, long-term use of many existing agents is associated with adverse effects, including increased mortality.[3] This underscores the urgent need for novel cardiotonic agents with improved safety and efficacy profiles.

This compound: A Natural Product with Cardiotonic Potential

This compound, a benzylisoquinoline alkaloid found in various plants, has been used in traditional Chinese medicine for centuries to treat cardiac ailments.[4][5][6] Modern pharmacological studies have begun to elucidate its cardiovascular effects, revealing its potential as a cardiotonic agent.[4][6][7]

Mechanism of Action of this compound

This compound's primary mechanism of action is its agonistic activity on β-adrenergic receptors (β-ARs).[4][7] It acts as a non-selective β-agonist, stimulating both β1- and β2-adrenergic receptors.[7]

  • β1-Adrenergic Receptor Stimulation: Predominantly found in the heart, stimulation of β1-ARs is largely responsible for the positive inotropic (increased contractility) and chronotropic (increased heart rate) effects of catecholamines and their analogs.[1][2]

  • β2-Adrenergic Receptor Stimulation: While also present in the heart, β2-ARs are more abundant in smooth muscle tissues, where their activation leads to vasodilation.[1][2] In the heart, β2-AR stimulation can also contribute to increased cardiac function.[2]

The downstream signaling cascade initiated by this compound's binding to β-ARs follows the classical G-protein coupled receptor (GPCR) pathway. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8][9] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac excitation-contraction coupling, ultimately leading to enhanced cardiac performance.[8][9][10][11][12]

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound bAR β-Adrenergic Receptor This compound->bAR Binds G G Protein (Gs) bAR->G Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Proteins Target Proteins (e.g., L-type Ca2+ channels, Phospholamban) PKA->Proteins Phosphorylates Response Increased Cardiac Contractility & Heart Rate Proteins->Response

Figure 1: Simplified signaling pathway of this compound.

Experimental Evidence of this compound's Efficacy

Numerous in vitro and in vivo studies have demonstrated the cardiotonic effects of this compound.[4][6] Clinical studies in China have also explored its use as a pharmacological stress agent and for treating certain heart conditions.[4][13] Studies have shown that this compound can increase heart rate and cardiac output in both healthy volunteers and patients with heart disease.[4][13] However, its effects on blood pressure can be variable.[4][6]

Established Cardiotonic Agents for Comparison

To provide a comprehensive evaluation of this compound's efficacy, it is essential to compare it with widely used cardiotonic agents.

Dobutamine

Dobutamine is a synthetic catecholamine that primarily acts as a β1-adrenergic receptor agonist. It is a cornerstone in the management of acute heart failure and cardiogenic shock, valued for its potent inotropic effects with relatively less chronotropic activity compared to other catecholamines.[14][15]

Dopamine

Dopamine is a precursor to norepinephrine and acts on dopamine receptors as well as α- and β-adrenergic receptors in a dose-dependent manner. At lower doses, it primarily stimulates dopamine receptors, leading to renal and mesenteric vasodilation. At moderate doses, it stimulates β1-receptors, increasing cardiac contractility and heart rate. At higher doses, α-adrenergic stimulation predominates, causing vasoconstriction.[16][17][18][19]

Milrinone

Milrinone is a phosphodiesterase 3 (PDE3) inhibitor. Unlike β-agonists, it increases intracellular cAMP by preventing its breakdown. This leads to increased cardiac contractility and vasodilation.[14][20] Because its mechanism is independent of β-receptors, it can be effective in patients receiving beta-blocker therapy.[14]

Comparative Efficacy: this compound vs. Other Agents

Direct comparative studies between this compound and other cardiotonic agents are limited. However, by synthesizing data from various sources, we can draw some preliminary comparisons.

AgentPrimary Mechanism of ActionInotropic EffectChronotropic EffectVasomotor Effect
This compound Non-selective β-agonistPositivePositiveVasodilation (β2)
Dobutamine Selective β1-agonistStrong PositiveModerate PositiveMild Vasodilation
Dopamine Dopamine, α- & β-agonistPositive (dose-dependent)PositiveVasoconstriction (high dose)
Milrinone PDE3 InhibitorPositiveMild PositiveVasodilation

Table 1: Mechanistic and Functional Comparison of Cardiotonic Agents.

One study noted that the positive inotropic and chronotropic effects of this compound were shorter in duration than those of dobutamine hydrochloride.[4] A meta-analysis comparing milrinone and dobutamine in patients with acute heart failure suggested a potential long-term survival advantage with milrinone, though short-term outcomes were similar.[14][21] Another comparison between dobutamine and dopamine in severe heart failure indicated that dobutamine produced a more favorable hemodynamic profile by increasing cardiac index without significantly raising heart rate or mean aortic pressure, unlike dopamine.[15]

Experimental Protocols for Evaluating Cardiotonic Efficacy

The evaluation of cardiotonic agents relies on a multi-tiered approach, progressing from in vitro and ex vivo models to in vivo studies. This progression allows for a thorough characterization of a compound's mechanism, efficacy, and safety profile.

In Vitro Models
  • Isolated Cardiomyocytes: This is a fundamental model to assess the direct effects of a drug on the contractile properties of single heart cells. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used to provide a more clinically relevant in vitro system.[22][23]

    • Protocol: Assessment of Contractility in Isolated Cardiomyocytes

      • Isolate cardiomyocytes from animal models (e.g., rat, rabbit) or culture hiPSC-CMs.

      • Plate cells on a suitable substrate and allow them to attach and exhibit spontaneous or electrically stimulated contractions.

      • Perfuse the cells with a control buffer followed by increasing concentrations of the test compound (e.g., this compound).

      • Record cellular contractions using video-based edge detection or specialized contractility measurement systems.

      • Analyze parameters such as contraction amplitude, velocity, and relaxation kinetics.

  • 3D Cardiac Tissues/Organoids: These models offer a more physiologically relevant environment by mimicking the three-dimensional structure of the heart muscle, allowing for the study of cell-cell interactions and tissue-level responses.[23][24]

InVitro_Workflow start Start cell_prep Prepare Cardiomyocytes (Isolated or hiPSC-CMs) start->cell_prep treatment Treat with Cardiotonic Agent (e.g., this compound) cell_prep->treatment data_acq Record Contractility Data treatment->data_acq analysis Analyze Contractile Parameters data_acq->analysis end End analysis->end

Figure 2: General workflow for in vitro evaluation.

Ex Vivo Models
  • Langendorff Perfused Heart: This classic model involves isolating the heart and perfusing it retrograde through the aorta with an oxygenated nutrient solution.[25][26][27][28] It allows for the assessment of cardiac function (e.g., contractility, heart rate, coronary flow) in the absence of systemic neural and hormonal influences.[25][27]

    • Protocol: Langendorff Perfused Heart Preparation

      • Anesthetize the animal (e.g., rat, guinea pig) and perform a thoracotomy to expose the heart.

      • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

      • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion.

      • Insert a pressure-transducing balloon into the left ventricle to measure isovolumetric contractions.

      • Allow the heart to stabilize, then introduce the test compound into the perfusate at various concentrations.

      • Continuously record left ventricular developed pressure (LVDP), heart rate, and coronary flow.

In Vivo Models
  • Animal Models of Heart Failure: To evaluate the efficacy of cardiotonic agents in a disease context, various animal models of heart failure are employed.[29][30][31] These include models induced by:

    • Myocardial Infarction: Achieved through coronary artery ligation.[29][32]

    • Pressure Overload: Created by transverse aortic constriction (TAC).[33]

    • Pharmacological Induction: Using agents like doxorubicin or isoproterenol.[31][33]

    • Protocol: Evaluation in a Myocardial Infarction Model

      • Induce myocardial infarction in a suitable animal model (e.g., rat, mouse) by ligating the left anterior descending coronary artery.

      • Allow the animals to recover and develop heart failure over several weeks.

      • Administer the test compound (e.g., this compound) or a vehicle control via an appropriate route (e.g., intravenous infusion).

      • Assess cardiac function using techniques such as echocardiography to measure ejection fraction, fractional shortening, and cardiac output.

      • Monitor hemodynamic parameters like blood pressure and heart rate.

Conclusion and Future Directions

This compound presents a compelling profile as a cardiotonic agent with a well-defined mechanism of action centered on β-adrenergic stimulation. Its natural origin and historical use in traditional medicine add to its intrigue. While preliminary data suggests efficacy in enhancing cardiac function, more rigorous, direct comparative studies against standard-of-care agents like dobutamine, dopamine, and milrinone are warranted.

Future research should focus on:

  • Head-to-head clinical trials: To definitively establish the comparative efficacy and safety of this compound in patients with heart failure.[4]

  • Receptor subtype selectivity: Further elucidating the precise binding affinities and functional activities of this compound at β1- and β2-adrenergic receptors to better predict its clinical effects.

  • Long-term safety: Investigating the potential for adverse effects, such as arrhythmias and cardiotoxicity, with chronic administration.[34][35][36]

The continued exploration of this compound and other novel cardiotonic agents is crucial in the ongoing effort to improve outcomes for patients with heart failure. The experimental methodologies outlined in this guide provide a robust framework for the preclinical and clinical evaluation of these promising therapeutic candidates.

References

  • β-Adrenergic receptor signaling in cardiac function and heart failure - PMC. (n.d.).
  • What Is the Role of β-Adrenergic Signaling in Heart Failure? | Circulation Research. (n.d.).
  • Cardiac β-adrenergic Signaling - QIAGEN GeneGlobe. (n.d.). QIAGEN. [Link]
  • Cardiomyocyte Life-Death Decisions in Response to Chronic β-adrenergic Signaling - PMC. (n.d.).
  • The Cardiac β-Adrenoceptor–Mediated Signaling Pathway and Its Alterations in Hypertensive Heart Disease. (n.d.). Hypertension. [Link]
  • Evaluation methods cardiotonic drugs | PPTX - Slideshare. (n.d.). Slideshare. [Link]
  • cAMP-dependent pathway - Wikipedia. (n.d.). Wikipedia. [Link]
  • Cardiac contractility, cAMP concentration, cAMP-dependent protein kinase, and phosphorylase activation during acute pressure overload - PubMed. (n.d.). PubMed. [Link]
  • Regulation of cardiac function by cAMP nanodomains | Bioscience Reports | Portland Press. (n.d.). Portland Press. [Link]
  • cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - NIH. (n.d.).
  • Nanodomain cAMP signaling in cardiac pathophysiology: potential for developing targeted therapeutic interventions - American Physiological Society Journal. (n.d.). American Physiological Society. [Link]
  • Role of this compound in Heart Diseases: A Mini-Review - PMC - NIH. (n.d.).
  • Screening Methods for the Evaluation of Cardiotonic Drugs - ResearchGate. (n.d.).
  • Drug Efficacy - PhysioStim. (n.d.). PhysioStim. [Link]
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applic
  • Heart Failure Models - Inotiv. (n.d.). Inotiv. [Link]
  • [Effects of this compound on the Cardio-Circulatory System] - PubMed. (n.d.). PubMed. [Link]
  • This compound: Health Benefits, Side Effects, Uses, Dose & Precautions - RxList. (n.d.). RxList. [Link]
  • Role of this compound in Heart Diseases: A Mini-Review - PubMed. (n.d.). PubMed. [Link]
  • In vivo models - Cardiomedex. (n.d.). Cardiomedex. [Link]
  • The stimulant this compound in weight loss and sports supplements. (n.d.). Taylor & Francis Online. [Link]
  • This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. [Link]
  • The cardiac electrophysiology effects of this compound in guinea pig heart - PubMed. (n.d.). PubMed. [Link]
  • Ex Vivo Langendorff Perfusion – CL Laboratory LLC. (n.d.).
  • Langendorff heart - Wikipedia. (n.d.). Wikipedia. [Link]
  • An in silico-in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms - PubMed. (n.d.). PubMed. [Link]
  • Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. (n.d.).
  • Modeling heart failure in animal models for novel drug discovery and development - PMC. (n.d.).
  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC - NIH. (n.d.).
  • Langendorff Heart Studies - CorDynamics. (n.d.). CorDynamics. [Link]
  • In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - Frontiers. (n.d.). Frontiers. [Link]
  • Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in R
  • Hemodynamic comparison of dopexamine hydrochloride and dopamine in ischemic left ventricular dysfunction - PubMed. (n.d.). PubMed. [Link]
  • Milrinone or dobutamine in patients with heart failure: evidence from meta‐analysis - NIH. (n.d.).
  • Dopamine versus norepinephrine: is one better? - PubMed. (n.d.). PubMed. [Link]
  • High-Dose Thiamine Supplementation in Older Patients With Heart Failure: A Pilot Randomized Controlled Crossover Trial (THIAMINE-HF) - PubMed. (n.d.). PubMed. [Link]
  • Role of Thiamine Supplementation in the Treatment of Chronic Heart Failure: An Updated Meta‐Analysis of Randomized Controlled Trials - NIH. (n.d.).
  • Meta-analysis Comparing the Efficacy of Dobutamine Versus Milrinone in Acute Decompensated Heart Failure and Cardiogenic Shock - PubMed. (n.d.). PubMed. [Link]
  • A comparison of the efficacy of dopexamine and dobutamine for increasing oxygen delivery in high-risk surgical p
  • Role of Dopamine in the Heart in Health and Disease - MDPI. (n.d.). MDPI. [Link]
  • Dobutamine vs Milrinone in Heart Failure with Preserved Ejection Fraction: How do We Choose? - ResearchGate. (n.d.).
  • Levosimendan compared with dobutamine in low output p
  • Inotropes in Acute Heart Failure: From Guidelines to Practical Use: Therapeutic Options and Clinical Practice. (n.d.). American College of Cardiology. [Link]
  • Comparison of the haemodynamic effects of dopexamine and dobutamine in patients with severe congestive heart failure - PubMed. (n.d.). PubMed. [Link]
  • Comparison of dobutamine and dopamine in treatment of severe heart failure - PMC - NIH. (n.d.).
  • Dopamine: Heart Failure Uses, Warnings, Side Effects, Dosage - MedicineNet. (n.d.). MedicineNet. [Link]
  • Milrinone as Compared with Dobutamine in the Treatment of Cardiogenic Shock - YouTube. (n.d.). YouTube. [Link]
  • [Comparison on Efficacy and Safety Between Domestic Levosimendan Versus Dobutamine for Patients With Acute Decompensated Heart Failure] - PubMed. (n.d.). PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Higenamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of higenamine. As a bioactive alkaloid with potent physiological effects, this compound and its associated waste streams require meticulous handling to ensure personnel safety, regulatory compliance, and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and scientific principles.

Understanding the Imperative for Specialized Disposal: The this compound Hazard Profile

This compound (also known as norcoclaurine) is a plant-derived alkaloid investigated for various pharmacological properties.[1][2] Its classification as a non-selective β-agonist and stimulant underlies its biological activity and dictates the necessary precautions for its handling and disposal.[1][3] Improper disposal can lead to significant health risks and environmental contamination.

The primary hazards associated with this compound are rooted in its toxicity and environmental impact. It is crucial to treat this compound as a hazardous substance from the point of generation through its final disposal.

Table 1: this compound Hazard Summary

Hazard TypeClassification & StatementsRationale & Causality
Acute Health Harmful if swallowed (Acute toxicity - oral 4).[4] Causes skin irritation (Skin irritation 2) and serious eye irritation (Eye irritation 2A).[4] May cause respiratory irritation (Specific target organ toxicity, single exposure 3).[4]This compound can irritate mucous membranes and skin upon direct contact.[5][6] Ingestion or inhalation can lead to systemic effects due to its stimulant properties, potentially causing adverse cardiovascular events like arrhythmia.[3]
Environmental Very toxic to aquatic life with long lasting effects (Aquatic Chronic 1).[4]Although some sources suggest it is biodegradable, the GHS classification indicates a significant risk to aquatic ecosystems.[4][5][6] To ensure environmental protection, it must be prevented from entering drains or waterways.[4][7]
Physical May be combustible at high temperatures.[5][6] Incompatible with strong oxidizers.[6]Thermal decomposition can release hazardous gases, including nitrogen oxides and carbon monoxide.[6] Contact with strong oxidizing agents can lead to exothermic reactions, posing fire or explosion risks.

Core Directive: Segregation and Containment

The foundational principle for managing this compound waste is immediate segregation at the point of generation. This prevents cross-contamination and ensures each waste stream is handled by the most appropriate disposal pathway. All disposal activities must comply with local, state, and federal hazardous waste regulations.

Below is the primary workflow for managing this compound waste in a laboratory setting. This process ensures a self-validating system where each step mitigates risk and prepares the waste for compliant disposal.

Caption: Disposal workflow for this compound waste streams.

Experimental Protocols for Safe Disposal

Protocol for Bulk this compound (Unused or Expired)

Disposal of pure, unused, or expired this compound must be managed as acute hazardous waste. Under no circumstances should it be disposed of in regular trash or flushed down the drain.[7][8]

Methodology:

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves.[6][7]

  • Containerization:

    • Ensure the primary container holding the this compound is tightly sealed and in good condition. If the original container is compromised, transfer the waste to a new, compatible container.

    • The container must be clearly labeled. Use your institution's hazardous waste tags, minimally including the words: "HAZARDOUS WASTE: this compound (Acutely Toxic) " and the accumulation start date.[8][9]

  • Secondary Containment: Place the sealed and labeled primary container into a larger, durable, and sealed secondary container to prevent spills during storage and transport.[8]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from strong oxidizers.[6][10] The SAA must be under the control of laboratory personnel.[9]

  • Professional Disposal: Arrange for collection by your institution's environmental health and safety office or a licensed hazardous waste disposal company.[8]

Protocol for Contaminated Materials and Packaging

All disposable items that have come into contact with this compound are considered hazardous waste.[8] This includes PPE, weighing boats, wipes, bench paper, and empty stock bottles.

Methodology:

  • Segregation:

    • Sharps: Needles, contaminated glass, and other items that can puncture skin must be placed directly into a designated, puncture-resistant hazardous waste sharps container.[11]

    • Non-Sharps: Gloves, wipes, plasticware, and other contaminated debris should be collected in a clearly labeled, leak-proof container or a designated hazardous waste bag.[11]

  • Labeling: Label all containers clearly as "HAZARDOUS WASTE: this compound Contaminated Material ".

  • Disposal: These containers must be collected by a licensed hazardous waste service. Do not mix with regular or biomedical waste streams.

Protocol for Accidental Spills and Decontamination

An immediate and controlled response is required to manage this compound spills, preventing personnel exposure and environmental release.[11]

Methodology:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.[12] If the spill is large or involves airborne dust, evacuate the laboratory and contact your institution's emergency response team.

  • Don PPE: Wear appropriate PPE, including double gloves (chemotherapy-tested if available), a lab coat or gown, and a face shield or safety goggles.[11] For significant powder spills, respiratory protection may be necessary.[6]

  • Contain the Spill:

    • For Powders: DO NOT sweep the dry powder. This will generate hazardous dust.[5][6] Gently cover the spill with absorbent pads. Carefully wet the absorbent material with a 10% bleach solution, followed by a 1% sodium thiosulfate solution to neutralize the bleach.[11] Alternatively, use a commercial spill kit designed for chemical powders.

    • For Liquids: Cover the spill with absorbent pads or other absorbent material from a chemical spill kit.[11]

  • Collect Waste: Using tongs or a scoop, carefully collect all contaminated debris (absorbent material, broken glass, etc.).[11] Place all collected material into a sealed, leak-proof hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill surface thoroughly, starting from the outer edge and working inward. Use a detergent and water solution first.[12]

    • Follow with a decontamination step using a 10% bleach solution, allowing for appropriate contact time, and then neutralize the bleach with a 1% sodium thiosulfate solution.[11]

    • Collect all cleaning materials (wipes, towels) as hazardous waste.[11]

  • Final Steps: Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.

References

  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applic
  • Safety Data Sheet - this compound-d4 HCl. (n.d.). TargetMol.
  • This compound HCL MSDS. (n.d.). FoodChem Additives.
  • This compound HCL MSDS manufacturers. (n.d.). FoodChem Additives.
  • pH Effect and Chemical Mechanisms of Antioxidant this compound. (2018). PubMed.
  • Material Safety Data Sheet of this compound hydrochloride. (n.d.). AbMole BioScience.
  • This compound - Wikipedia. (n.d.). Wikipedia.
  • A Narrative Review on this compound: Pharmacological Properties and Clinical Applic
  • This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD.
  • This compound in dietary supplements - Operation Supplement Safety. (n.d.).
  • Safety Data Sheet - (±)-Higenamine (hydrochloride). (2025). Cayman Chemical.
  • Health Warnings for Supplements Containing this compound. (2018). Technology Networks.
  • Adulterant to watch: this compound hazards in the sports supplements market. (2019). Nutritional Outlook.
  • This compound in Plants as a Source of Unintentional Doping. (2025).
  • WADA-banned ingredient this compound present in “unpredictable” quantities in some sports and weight loss supplements, study finds. (2018). Nutritional Outlook.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Spill and Cleaning Protocol. (n.d.). Michigan State University Environmental Health & Safety.
  • Proper Disposal of L-Hyoscyamine: A Guide for Labor
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.).
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
  • Procedures for cleaning up hazardous drug spills and leaks technical information paper no. 59-081-0917. (n.d.). Defense Centers for Public Health.
  • 9.3 Decontamination Procedures. (n.d.). Cornell University EHS.
  • Plant Alkaloids Toxicity. (2023).
  • Operating procedure - Field Equipment Cleaning and Decontamination at the FEC. (2019). Environmental Protection Agency.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • Product Cancellation Order for Certain Pesticide Registrations. (2021).
  • USP adopts new Chapter on Pyrrolizidine Alkaloids. (2023). gmp-compliance.org.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Higenamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Higenamine in a laboratory setting. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind each recommendation, ensuring a culture of safety and integrity in your research.

Understanding the Hazard: Why Specific PPE is Crucial for this compound

This compound hydrochloride is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following risks:

  • Harmful if swallowed (Acute toxicity - oral 4)[1]

  • Causes skin irritation (Skin irritation 2)[1]

  • Causes serious eye irritation (Eye irritation 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity — single exposure)[1]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to create an effective barrier between the researcher and the chemical, mitigating the risk of exposure through inhalation, ingestion, or skin contact. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with hazardous materials.[2]

Core PPE Ensemble for Handling this compound

A risk assessment should always be performed to determine the specific PPE needed for any given procedure.[3] However, for routine handling of this compound powder in a research laboratory, the following core ensemble is recommended:

PPE ComponentSpecificationRationale
Body Protection Disposable lab coat with long sleeves and tight cuffsPrevents contamination of personal clothing and skin contact with this compound powder. A disposable coat is preferred to prevent cross-contamination.
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for handling this compound powder.[4] For prolonged handling or when working with solutions, double-gloving is recommended.[3]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects the eyes from airborne particles and potential splashes of this compound solutions.[3][5]
Respiratory Protection NIOSH-approved N95 respirator or higherRecommended when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6]

Procedural Guidance: Donning and Doffing PPE for this compound Handling

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:

A step-by-step process for safely putting on your PPE before handling this compound.

Donning_PPE cluster_Donning Donning PPE for this compound Handling Start Start: Clean Hands LabCoat 1. Lab Coat Start->LabCoat Respirator 2. Respirator (if required) LabCoat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves End Ready for Work Gloves->End

Caption: Sequential process for donning PPE.

Doffing (Taking Off) PPE:

A systematic approach to removing PPE to minimize exposure to contaminants.

Doffing_PPE cluster_Doffing Doffing PPE after this compound Handling Start Start: In Designated Area Gloves 1. Gloves (outer pair if double-gloved) Start->Gloves Goggles 2. Goggles/Face Shield Gloves->Goggles LabCoat 3. Lab Coat Goggles->LabCoat Respirator 4. Respirator (if worn) LabCoat->Respirator InnerGloves 5. Gloves (inner pair) Respirator->InnerGloves WashHands 6. Wash Hands Thoroughly InnerGloves->WashHands End Procedure Complete WashHands->End

Caption: Step-by-step PPE removal process.

Operational Plans: Handling and Disposal of Contaminated PPE

Handling Contaminated PPE:

  • All reusable PPE, such as face shields and goggles, should be decontaminated after each use according to your institution's approved procedures.

  • Single-use items like gloves and disposable lab coats should be treated as contaminated waste.

Disposal of Contaminated PPE:

  • Gloves and Lab Coats: These items should be placed in a designated, labeled hazardous waste container immediately after removal. The container should be sealed when not in use.

  • Respirators: Disposable respirators should be discarded as hazardous waste. Reusable respirators must be decontaminated and stored in a clean, dry place.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Your institution's Environmental Health and Safety (EHS) office is the primary resource for these procedures.

Emergency Procedures: In Case of Exposure

In the event of an accidental exposure to this compound, immediate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

It is imperative that all laboratory personnel are familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and first aid kits.

Conclusion: A Proactive Approach to Safety

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate personal protective equipment and handling procedures. This guide provides a foundational framework for developing your laboratory's specific protocols. Always consult your institution's Chemical Hygiene Plan and EHS department to ensure compliance with all safety regulations.[8][9] By fostering a proactive safety culture, we can ensure the well-being of all researchers while advancing scientific discovery.

References

  • Laboratory Safety Guidance - OSHA.
  • PPE and Safety for Chemical Handling.
  • OSHA Standards to Know Before Starting Your Lab. USA-SCIENTIFIC. [Link]
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
  • Protective Equipment for Chemical Researchers: Essential Lab. Aimimichem. [Link]
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]
  • This compound HCL MSDS manufacturers. FoodChem Additives. [Link]
  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. [Link]
  • This compound HCL MSDS. Newseed Chemical Co., Limited. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Higenamine
Reactant of Route 2
Higenamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。